molecular formula C29H42N8O4S B115519 Fmrfamide CAS No. 152165-14-5

Fmrfamide

カタログ番号: B115519
CAS番号: 152165-14-5
分子量: 598.8 g/mol
InChIキー: WCSPDMCSKYUFBX-ZJZGAYNASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

FMRFamide (Phe-Met-Arg-Phe-NH2) is a foundational neuropeptide first isolated from the clam Macrocallista nimbosa and is the prototypical member of the large and diverse family of this compound-related peptides (FaRPs) . This family is characterized by a conserved Arg-Phe-NH2 (RFamide) motif at the C-terminus and is present in species ranging from invertebrates to mammals . Its primary sequence is H-Phe-Met-Arg-Phe-NH2, with a molecular weight of 598.76 g/mol . This compound is a crucial tool for studying neuropeptide signaling and its extensive physiological roles. Initially described for its cardioexcitatory effects in mollusks, subsequent research has revealed its involvement in a wide array of processes . Its functions include the modulation of muscle contractions in both the heart and visceral organs , the regulation of synaptic transmission , and influence over feeding behavior and reproduction . A significant area of research involves its interaction with the opioid system; this compound and related peptides can act as antagonists of opioid peptides, thereby modulating opioid-mediated analgesia and potentially playing a role in opioid tolerance and dependence . This anti-opiate activity makes it a compound of interest in pain research . The peptide's mechanisms of action are diverse, including activation of G-protein coupled receptors (GPCRs) and, as demonstrated in molluskan systems, direct gating of ligand-gated ion channels (e.g., the FaNaCh channel) . This product is presented for research applications only and is not intended for diagnostic or therapeutic uses in humans or animals.

特性

IUPAC Name

(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42N8O4S/c1-42-16-14-23(35-26(39)21(30)17-19-9-4-2-5-10-19)28(41)36-22(13-8-15-34-29(32)33)27(40)37-24(25(31)38)18-20-11-6-3-7-12-20/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H2,31,38)(H,35,39)(H,36,41)(H,37,40)(H4,32,33,34)/t21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSPDMCSKYUFBX-ZJZGAYNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42N8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64190-70-1
Record name Fmrfamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064190701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NEUROPEPTIDE C (MACROCALLISTA NIMBOSA CARDIOEXCITATORY)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8953X1KZFL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Enduring Legacy of FMRFamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, historical context, and foundational experimental protocols associated with FMRFamide (Phe-Met-Arg-Phe-NH2), the inaugural member of the widely studied this compound-related peptide (FaRP) family. We delve into the seminal work of A. J. Price and M. J. Greenberg, detailing the methodologies that led to the isolation and characterization of this pivotal neuropeptide. This document serves as a comprehensive resource, offering detailed experimental procedures, quantitative data from key early studies, and visualizations of the associated signaling pathways to support contemporary research and drug development endeavors.

Historical Context and Discovery

The story of this compound begins in the 1970s with the investigation of cardioactive substances in mollusks. In 1977, A. J. Price and M. J. Greenberg, working at Florida State University, reported the discovery of a novel cardioexcitatory substance from the ganglia of the venus clam, Macrocallista nimbosa.[1] This substance, initially referred to as "Peak C" due to its chromatographic elution profile, was found to be a tetrapeptide with the amino acid sequence Phenylalanine-Methionine-Arginine-Phenylalanine, with a C-terminal amide.[1] This discovery, published in the journal Science, marked the first identification of what would become a vast and diverse superfamily of neuropeptides, the this compound-related peptides (FaRPs), which are now known to be distributed throughout the animal kingdom.[2][3][4]

The initial bioassays demonstrated that this compound was a potent cardioexcitatory agent in mollusks, active at concentrations as low as 10⁻⁸ M.[1] Subsequent research quickly expanded on this initial finding, with FaRPs being identified in numerous other invertebrates, including other mollusks, insects, and nematodes, and eventually in vertebrates as well.[2][4] These peptides have since been implicated in a wide array of physiological processes, including cardiovascular regulation, neurotransmission, and pain modulation.

Key Experimental Protocols

The isolation and characterization of this compound relied on a combination of classic biochemical techniques. The following sections provide detailed methodologies based on the original research and subsequent related studies.

Peptide Extraction and Purification

The initial step in the discovery of this compound was the extraction of the active substance from the ganglia of Macrocallista nimbosa. This was followed by a multi-step purification process to isolate the peptide.

Protocol for this compound Extraction and Purification:

  • Tissue Homogenization: Ganglia from Macrocallista nimbosa were dissected and homogenized in a cold solution of 80% acetone (B3395972).

  • Centrifugation: The homogenate was centrifuged to pellet the precipitated proteins and other cellular debris. The supernatant, containing the crude peptide extract, was collected.

  • Solvent Evaporation: The acetone in the supernatant was removed by evaporation under reduced pressure.

  • Gel Filtration Chromatography: The aqueous extract was then subjected to gel filtration chromatography on a Sephadex G-15 column. The column was eluted with a suitable buffer (e.g., 0.1 M acetic acid), and fractions were collected.

  • Bioassay of Fractions: Each fraction was tested for cardioexcitatory activity on an isolated clam heart preparation (see Section 2.2) to identify the fractions containing the active compound ("Peak C").

  • Ion-Exchange Chromatography: The active fractions from gel filtration were pooled and further purified by ion-exchange chromatography on a Dowex 50 column. A gradient of increasing ionic strength or pH was used for elution.

  • High-Performance Liquid Chromatography (HPLC): Final purification was achieved using reverse-phase HPLC, which separates peptides based on their hydrophobicity. This step yielded a highly purified sample of this compound.

Clam Heart Bioassay

The primary method for detecting and quantifying the activity of this compound during its purification was the isolated clam heart bioassay. This assay measures the effect of a substance on the rate and force of contraction of a molluscan heart.

Protocol for Isolated Clam Heart Bioassay:

  • Dissection: The heart of a clam (e.g., Macrocallista nimbosa or Mercenaria mercenaria) was carefully dissected and mounted in an organ bath containing aerated artificial seawater.

  • Transducer Attachment: One end of the heart was fixed, and the other was attached to a force-displacement transducer to record contractions.

  • Equilibration: The heart was allowed to equilibrate in the organ bath until a stable, rhythmic beat was established.

  • Sample Application: Aliquots of the chromatographic fractions or known concentrations of synthetic this compound were added to the organ bath.

  • Data Recording: Changes in the frequency and amplitude of the heartbeat were recorded and analyzed. A dose-response curve could be generated by applying a range of concentrations of the purified peptide.

Amino Acid Sequence Analysis: Dansyl-Edman Degradation

The amino acid sequence of the purified peptide was determined using a combination of Edman degradation and the dansyl method for N-terminal amino acid identification.[1][5][6][7]

Protocol for Dansyl-Edman Degradation:

  • N-Terminal Derivatization (Dansylation): A small aliquot of the purified peptide was reacted with dansyl chloride at an alkaline pH. This reaction labels the free amino group of the N-terminal amino acid.

  • Acid Hydrolysis: The dansylated peptide was then completely hydrolyzed in 6N HCl.

  • Identification of the N-terminal Amino Acid: The resulting mixture of amino acids and the dansylated N-terminal amino acid was separated by thin-layer chromatography. The fluorescent dansyl-amino acid was identified by comparison with known standards under UV light.

  • Edman Degradation Cycle: The bulk of the peptide sample was subjected to the Edman degradation reaction. The peptide was reacted with phenylisothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.

  • Cleavage: The N-terminal PTC-amino acid was cleaved from the peptide using a strong acid (e.g., trifluoroacetic acid), leaving the rest of the peptide intact but one residue shorter.

  • Iteration: Steps 1-3 were repeated on an aliquot of the shortened peptide to identify the new N-terminal amino acid. This cyclical process was repeated to determine the entire amino acid sequence.[7]

  • C-terminal Amide Determination: The presence of a C-terminal amide was inferred from the peptide's behavior on ion-exchange chromatography and confirmed by comparing the biological activity of the synthetic amidated and free-acid forms of the peptide.

Radioimmunoassay (RIA)

Following the initial discovery, radioimmunoassays were developed to specifically detect and quantify this compound and related peptides in biological tissues and fluids.[8]

General Protocol for this compound Radioimmunoassay:

  • Antibody Production: Antibodies specific to this compound were generated by immunizing animals (e.g., rabbits) with this compound conjugated to a larger carrier protein.

  • Radiolabeling: A synthetic this compound analog (e.g., with a tyrosine residue for iodination) was radiolabeled, typically with ¹²⁵I.

  • Competitive Binding: A known amount of radiolabeled this compound and a specific dilution of the anti-FMRFamide antibody were incubated with either standard solutions of unlabeled this compound or the unknown samples. The unlabeled this compound in the standards or samples competes with the radiolabeled this compound for binding to the antibody.

  • Separation of Bound and Free Antigen: The antibody-bound this compound was separated from the free this compound, often by precipitating the antibodies with a secondary antibody.

  • Quantification: The radioactivity of the bound fraction was measured using a gamma counter. The concentration of this compound in the unknown samples was determined by comparing the degree of inhibition of radiolabeled peptide binding to a standard curve generated with known concentrations of unlabeled this compound.

Quantitative Data

The following tables summarize key quantitative data from early studies on this compound and related peptides.

Table 1: Dose-Response of this compound and Analogs on Molluscan Hearts

PeptideSpeciesPreparationEffectThreshold Concentration (M)
This compoundMacrocallista nimbosaIsolated ventricleCardioexcitatory~10⁻⁸[1]
This compoundProcambarus clarkii (crayfish)Isolated heartCardioexcitatory~10⁻⁷[9]
TNRNFLRFamide (Lobster Peptide F1)Procambarus clarkii (crayfish)Isolated heartCardioexcitatory10⁻⁹ - 10⁻⁸[9]
SDRNFLRFamide (Lobster Peptide F2)Procambarus clarkii (crayfish)Isolated heartCardioexcitatory10⁻¹⁰ - 10⁻⁹[9]
This compoundBuccinum undatumIsolated ventricleCardioexcitatory10⁻⁹[10]
FLRFamideBuccinum undatumIsolated ventricleCardioexcitatory10⁻⁹[10]

Table 2: Receptor Binding Affinities of this compound and Analogs in Mollusks

LigandSpeciesTissueReceptor SubtypeKd (nM)Bmax (fmol/mg protein)
¹²⁵I-daYFnLRFamideHelix aspersaBrain membranesHigh-affinity site1485[11]
¹²⁵I-daYFnLRFamideHelix aspersaBrain membranesLow-affinity site245575[11]

Signaling Pathways

This compound and its related peptides exert their physiological effects through two primary types of receptors: ligand-gated ion channels (FaNaCs) and G-protein coupled receptors (GPCRs).[12]

This compound-gated Sodium Channels (FaNaCs)

In some neurons, this compound directly gates a sodium-selective ion channel, leading to a rapid depolarization of the cell membrane.[12][13][14] This mechanism is responsible for fast neurotransmission.

FMRFamide_FaNaC_Signaling This compound This compound FaNaC_closed FaNaC (Closed) This compound->FaNaC_closed Binds FaNaC_open FaNaC (Open) FaNaC_closed->FaNaC_open Conformational Change Depolarization Membrane Depolarization FaNaC_open->Depolarization Na_ion Na+ Na_ion->FaNaC_open Influx

Caption: this compound binding to a FaNaC receptor induces a conformational change, opening the channel and allowing sodium influx, which leads to membrane depolarization.

G-Protein Coupled Receptor (GPCR) Signaling

More commonly, FaRPs bind to GPCRs, initiating intracellular signaling cascades that can be either stimulatory or inhibitory.[12] Two of the major pathways are the adenylyl cyclase/cAMP pathway and the phospholipase C/IP₃/Ca²⁺ pathway.

In some cell types, this compound binding to its GPCR leads to the activation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP).[15] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. Conversely, in other cells, this compound can inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[16]

FMRFamide_cAMP_Signaling cluster_membrane Plasma Membrane GPCR This compound Receptor (GPCR) G_protein G-Protein GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Modulates cAMP cAMP AC->cAMP Converts This compound This compound This compound->GPCR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: this compound-GPCR signaling via the adenylyl cyclase/cAMP pathway.

Alternatively, this compound-GPCR binding can activate Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), which acts as a second messenger to mediate various cellular effects.[17][18]

FMRFamide_IP3_Ca_Signaling cluster_membrane Plasma Membrane GPCR This compound Receptor (GPCR) G_protein G-Protein (Gq) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 PIP2 PIP2->PLC This compound This compound This compound->GPCR Binds ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_ion Ca2+ ER->Ca2_ion Release Cellular_Response Cellular Response Ca2_ion->Cellular_Response Activates

Caption: this compound-GPCR signaling via the Phospholipase C/IP₃/Ca²⁺ pathway.

Conclusion

The discovery of this compound by Price and Greenberg was a landmark event in neuroscience, opening the door to the vast and functionally diverse world of RFamide peptides. The experimental approaches they employed, though classic by today's standards, were elegant and effective, laying a robust foundation for decades of subsequent research. This technical guide has revisited this foundational work, providing detailed protocols, quantitative data, and pathway visualizations to serve as a valuable resource for researchers and drug development professionals. A thorough understanding of the historical context and the original experimental designs remains crucial for the continued exploration of the physiological roles of the this compound superfamily and for the development of novel therapeutics targeting these important signaling systems.

References

An In-depth Technical Guide to the FMRFamide Peptide Family and Its Nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The FMRFamide (Phe-Met-Arg-Phe-NH2) peptide family represents a diverse and widespread group of neuropeptides that play crucial roles in a vast array of physiological processes across the animal kingdom. First isolated from the ganglia of the hard clam, Mercenaria mercenaria, this family is characterized by the conserved C-terminal motif -Arg-Phe-NH2.[1] These peptides act as neurotransmitters, neuromodulators, and hormones, influencing functions ranging from cardiovascular control and muscle contraction to feeding behavior and reproduction.[1][2] This technical guide provides a comprehensive overview of the this compound peptide family, including its nomenclature, the diverse physiological functions of its members, and the underlying signaling mechanisms. Detailed experimental protocols for the identification and quantification of these peptides are provided, along with a summary of available quantitative data on their biological activity. Furthermore, this guide presents visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this important class of signaling molecules.

Introduction to the this compound Peptide Family

This compound was the first member of this extensive family to be identified, noted for its cardioexcitatory effects in mollusks.[1] Subsequent research has revealed a large number of this compound-related peptides (FaRPs) in both invertebrates and vertebrates. These peptides are all derived from larger precursor proteins that are post-translationally processed to yield multiple bioactive peptides.[1] The defining characteristic of this family is the C-terminal RFamide sequence, though variations in the N-terminal sequence confer a wide spectrum of biological activities and receptor specificities.[3]

Nomenclature of the this compound Peptide Family

The nomenclature of this compound-related peptides has evolved to reflect their growing diversity. Initially, peptides with a C-terminal -RFamide motif were broadly classified as FaRPs. However, as our understanding of their genetic origins and receptor specificities has grown, a more refined classification has been adopted.

Key Nomenclature Guidelines:

  • This compound-like Peptides (FLPs) or this compound-related Peptides (FaRPs): These terms are often used to describe peptides that share the C-terminal RFamide motif and are encoded by the fmrf gene or its orthologs.

  • Distinct Peptide Families: Several groups of peptides with similar C-terminal sequences are now considered distinct families because they are encoded by different genes and activate different receptors.[4] These include:

    • Myosuppressins (MS): Characterized by the C-terminal motif -FLRFamide.

    • Sulfakinins (SK): Possess a C-terminal -HM/LRFamide or -HLRFamide motif.

    • Neuropeptide F (NPF): Have a C-terminal -RP/VRFamide sequence.

    • Short Neuropeptide F (sNPF): Characterized by the C-terminal -RLRFamide motif.

  • Mammalian RFamide Peptides: In mammals, several families of RFamide peptides have been identified, each with its own precursor gene and primary receptor.[5] These include:

    • Neuropeptide FF (NPFF) group: Derived from the pro-NPFFA precursor.

    • RF-amide related peptide (RFRP) group: Derived from the pro-NPFFB precursor, also known as gonadotropin-inhibitory hormone (GnIH) in some species.

    • Pyroglutamylated RF-amide peptide (QRFP) group: Also known as 26RFa.

    • Kisspeptin group: Derived from the Kiss1 gene.

    • Prolactin-releasing peptide (PrRP) group.

Physiological Roles and Quantitative Data

This compound and its related peptides are involved in a wide range of physiological processes. Their functions are diverse and can be either excitatory or inhibitory, depending on the specific peptide, receptor subtype, and target tissue.

Cardiovascular Regulation

The archetypal role of this compound is the regulation of cardiac activity. In the clam Mercenaria mercenaria, this compound increases both the force and frequency of the heartbeat.[1] This effect is mediated through a biochemical pathway that is thought to involve an increase in cytoplasmic cyclic AMP (cAMP).[1] In crustaceans, the this compound-related peptides NF1 and DF2 have been shown to increase the rate and amplitude of spontaneous cardiac contractions.[6]

Muscle Contraction

FaRPs are potent modulators of both visceral and somatic muscle contractility. In the anterior byssus retractor muscle (ABRM) of Mytilus, low concentrations of this compound induce relaxation, while higher concentrations cause contraction, suggesting the presence of multiple receptor subtypes.[7] In the human blood fluke Schistosoma mansoni, flatworm FaRPs are potent myoexcitatory molecules.[8] The peptide YIRFamide, for instance, elicits muscle contractions by enhancing Ca2+ influx through voltage-operated Ca2+ channels (VOCCs) via a protein kinase C (PKC)-dependent pathway.[8]

Table 1: EC50 Values of this compound Analogs on Muscle Contraction in Schistosoma mansoni

PeptideEC50 (nM)Reference
GYIRFamide1[4]
YIRFamide4[4]
RYIRFamide7[4]
WIRFamide0.5[4]
FIRFamide100[4]
YVRFamide200[4]
nLRFamide20[4]
GNFFRFamide500[4]
Neuronal Modulation

This compound and its analogs can directly modulate neuronal activity. In the snail Helix aspersa, this compound has been shown to decrease the duration of Ca2+-dependent action potentials by reducing Ca2+ conductance.[2] It can also decrease a cAMP-dependent K+ current in certain neurons.[2]

Feeding Behavior and Gut Motility

In invertebrates, FaRPs are known to influence feeding behavior and gut motility.[1]

Reproduction

There is growing evidence for the involvement of this compound-related peptides in the regulation of reproductive processes.[3] In the cuttlefish Sepiella japonica, this compound and its G protein-coupled receptor are implicated in the regulation of sexual maturation.[8]

Signaling Mechanisms

This compound peptides exert their effects through two main classes of receptors: G protein-coupled receptors (GPCRs) and ionotropic receptors.[3]

G Protein-Coupled Receptor (GPCR) Signaling

The majority of this compound effects are mediated by GPCRs.[8] These receptors are characterized by seven transmembrane domains and, upon ligand binding, activate intracellular signaling cascades via heterotrimeric G proteins.[9] this compound receptors can couple to various G proteins, leading to diverse downstream effects.

  • Gαs Pathway: Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. cAMP then activates protein kinase A (PKA), which phosphorylates target proteins to elicit a cellular response. This pathway is implicated in the cardioexcitatory effects of this compound in mollusks.[1]

  • Gαi/o Pathway: Activation of Gαi/o inhibits adenylyl cyclase, resulting in a decrease in cAMP levels. The βγ subunits of Gi/o can also directly modulate ion channels.

  • Gαq/11 Pathway: Activation of Gαq/11 stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC).[9] This pathway is involved in the myoexcitatory effects of some FaRPs.[8]

FMRFamide_GPCR_Signaling This compound This compound Peptide GPCR This compound Receptor (GPCR) This compound->GPCR G_protein Heterotrimeric G-protein (Gαβγ) GPCR->G_protein activates G_alpha_s Gαs G_protein->G_alpha_s G_alpha_q Gαq G_protein->G_alpha_q G_alpha_i Gαi G_protein->G_alpha_i AC Adenylyl Cyclase G_alpha_s->AC stimulates PLC Phospholipase C G_alpha_q->PLC activates G_alpha_i->AC inhibits cAMP cAMP AC->cAMP Cellular_Response_Inhibitory Inhibitory Cellular Response AC->Cellular_Response_Inhibitory PIP2 PIP2 PLC->PIP2 cleaves PKA Protein Kinase A cAMP->PKA activates Cellular_Response_Modulatory Modulatory Cellular Response PKA->Cellular_Response_Modulatory IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC activates Cellular_Response_Excitatory Excitatory Cellular Response Ca_release->Cellular_Response_Excitatory PKC->Cellular_Response_Excitatory

Caption: this compound GPCR Signaling Pathways.

Ionotropic Receptor Signaling

In addition to GPCRs, some this compound peptides can directly gate ion channels. These ionotropic receptors belong to the degenerin/epithelial sodium channel (DEG/ENaC) family.[7] The this compound-gated Na+ channel (FaNaC), found in invertebrates, is a neuronal sodium-selective channel that is directly opened by micromolar concentrations of this compound and related tetrapeptides.[7] This direct gating results in a fast, depolarizing current, suggesting a role for these peptides in rapid synaptic transmission.

FMRFamide_Ionotropic_Signaling This compound This compound Peptide FaNaC This compound-gated Na⁺ Channel (FaNaC) This compound->FaNaC binds and opens Na_influx Na⁺ Influx FaNaC->Na_influx Depolarization Membrane Depolarization Na_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential

Caption: this compound Ionotropic Receptor Signaling.

Experimental Protocols

The study of this compound peptides relies on a variety of techniques for their identification, quantification, and functional characterization.

Peptide Identification and Sequencing by Mass Spectrometry

Mass spectrometry (MS) is a cornerstone technique for the discovery and sequencing of novel neuropeptides.

Methodology:

  • Tissue Extraction:

    • Dissect and immediately freeze the tissue of interest (e.g., ganglia, brain, gut) in liquid nitrogen to prevent degradation.

    • Homogenize the frozen tissue in an acidic extraction buffer (e.g., 90% methanol, 9% glacial acetic acid, 1% water) to precipitate larger proteins and inactivate proteases.

    • Centrifuge the homogenate and collect the supernatant containing the peptides.

  • Peptide Purification and Fractionation:

    • Desalt and concentrate the peptide extract using solid-phase extraction (SPE) with a C18 cartridge.

    • For complex samples, further fractionate the peptides using high-performance liquid chromatography (HPLC) or nano-liquid chromatography (nLC).

  • Mass Spectrometry Analysis:

    • Analyze the purified peptide fractions using a mass spectrometer, typically with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

    • Acquire tandem MS (MS/MS) spectra of peptide ions to determine their amino acid sequence.

  • Data Analysis:

    • Use database search algorithms (e.g., Mascot, SEQUEST) to identify known peptides by matching experimental MS/MS spectra to theoretical spectra from a protein sequence database.

    • For de novo sequencing of novel peptides, analyze the fragmentation pattern in the MS/MS spectra to deduce the amino acid sequence.

Mass_Spectrometry_Workflow Tissue Tissue Sample Extraction Peptide Extraction (Acidic Solvent) Tissue->Extraction Purification Purification & Desalting (SPE) Extraction->Purification Fractionation Fractionation (HPLC/nLC) Purification->Fractionation MS Mass Spectrometry (ESI or MALDI) Fractionation->MS MSMS Tandem MS (MS/MS) Fragmentation MS->MSMS Database_Search Database Search MSMS->Database_Search De_Novo De Novo Sequencing MSMS->De_Novo Identification Peptide Identification & Sequencing Database_Search->Identification De_Novo->Identification

Caption: Neuropeptide Identification Workflow.

Quantification by Radioimmunoassay (RIA)

Radioimmunoassay is a highly sensitive method for quantifying the concentration of a specific peptide in biological samples.

Methodology:

  • Reagent Preparation:

    • Prepare a standard curve using known concentrations of the synthetic peptide.

    • Radiolabel a small amount of the synthetic peptide with a radioactive isotope (e.g., 125I).

    • Prepare a specific antibody against the peptide of interest.

  • Competitive Binding:

    • Incubate a fixed amount of the specific antibody and the radiolabeled peptide with either the standard peptide or the unknown sample.

    • The unlabeled peptide in the standard or sample will compete with the radiolabeled peptide for binding to the antibody.

  • Separation of Bound and Free Peptide:

    • Separate the antibody-bound peptide from the free peptide. This can be achieved by precipitation with a secondary antibody or by using antibody-coated tubes or beads.

  • Measurement of Radioactivity:

    • Measure the radioactivity of the antibody-bound fraction using a gamma counter.

  • Data Analysis:

    • Construct a standard curve by plotting the percentage of bound radiolabeled peptide against the concentration of the standard peptide.

    • Determine the concentration of the peptide in the unknown sample by interpolating its percentage of bound radioactivity on the standard curve.

Conclusion and Future Directions

The this compound peptide family is a remarkably diverse and functionally significant group of signaling molecules. Their involvement in a wide array of physiological processes makes them attractive targets for basic research and drug development. While significant progress has been made in identifying new FaRPs and elucidating their functions, many questions remain. Future research will likely focus on:

  • Deorphanizing Receptors: Identifying the cognate receptors for the many this compound-related peptides that still have unknown receptors.

  • Mapping Neural Circuits: Delineating the specific neural circuits in which these peptides act to understand their precise roles in complex behaviors.

  • Therapeutic Potential: Exploring the potential of this compound peptide analogs as therapeutic agents for a variety of conditions, including cardiovascular disorders, pain, and metabolic diseases.

The continued application of advanced techniques in peptidomics, molecular biology, and physiology will undoubtedly uncover new and exciting aspects of this important peptide family.

References

The Multifaceted Roles of FMRFamide in Invertebrate Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

FMRFamide and its related peptides (FaRPs) represent a diverse and widespread family of neuropeptides that play pivotal roles in the regulation of a vast array of physiological processes across the invertebrate phyla. First identified in the venus clam, Macrocallista nimbosa, this family of peptides, characterized by the C-terminal motif -Arg-Phe-NH2, acts as neurotransmitters, neuromodulators, and neurohormones.[1][2] This technical guide provides an in-depth exploration of the physiological functions of this compound in invertebrates, with a focus on its roles in the cardiovascular, nervous, digestive, and reproductive systems. We present a synthesis of current knowledge, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of invertebrate neurobiology and the development of novel therapeutics targeting peptidergic signaling systems.

Introduction

The discovery of the tetrapeptide Phe-Met-Arg-Phe-NH2 (this compound) marked a significant milestone in invertebrate neuroendocrinology.[3] Since its initial characterization as a cardioexcitatory factor in mollusks, hundreds of this compound-related peptides (FaRPs) have been identified in a wide range of invertebrate species, including nematodes, annelids, arthropods, and mollusks.[2][4][5] These peptides are encoded by multiple genes and are expressed throughout the central and peripheral nervous systems, as well as in endocrine cells of the gut.[1][4] The functional diversity of FaRPs is vast, encompassing the modulation of muscle contractility, synaptic transmission, feeding behavior, and reproductive processes.[1][2] This guide aims to provide a detailed overview of these physiological roles, the experimental approaches used to elucidate them, and the molecular mechanisms that mediate their effects.

Physiological Roles of this compound

This compound and its analogs exert a wide range of effects on various physiological systems in invertebrates. These actions are often tissue-specific and concentration-dependent.

Cardiovascular System

One of the most well-documented roles of this compound is the modulation of cardiac activity. In many molluscan species, this compound increases both the heart rate (chronotropic effect) and the force of contraction (inotropic effect).[1] For instance, in the hard clam Mercenaria mercenaria, this compound has been shown to increase both the force and frequency of the heartbeat.[1] In the leech, bath application of this compound at concentrations of 10⁻⁷ to 10⁻⁶ M activates the myogenic rhythm of the heart and increases beat tension.[6] The effects can be complex, with some FaRPs exhibiting biphasic responses, causing an initial increase in heart rate followed by an inhibitory phase, particularly at higher concentrations.[7]

Nervous System

This compound plays a crucial role as a neuromodulator, influencing synaptic transmission and neuronal excitability. In the pond snail Helisoma trivolvis, this compound causes presynaptic inhibition of transmitter release by acting on both ion channels and the secretory machinery.[8] This modulation of synaptic transmission can occur at concentrations that do not affect calcium current magnitude, suggesting a direct effect on the release process.[8] In the snail Helix aspersa, this compound has been shown to decrease the duration of Ca²⁺-dependent action potentials in identified neurons by reducing the Ca²⁺ current.[9]

Digestive System

FaRPs are involved in the regulation of feeding behavior and gut motility.[1] In insects, this compound-like peptides are abundant in the endocrine cells of the alimentary tract.[1] They have been shown to regulate the activity of visceral muscles, influencing the passage of food through the digestive system.[10] In the locust, the immunoreactivity of this compound-like peptides in gut endocrine cells changes in response to feeding and the nutritional content of the food, suggesting a role in post-ingestive processes.[11] Furthermore, neuropeptide F (NPF), which is structurally related to the FaRP family, has been implicated in the regulation of feeding and metabolism in various insect species.[12][13]

Reproductive System

This compound and its related peptides influence reproductive processes by modulating the contractility of reproductive tissues. In both male and female insects, FaLPs affect the contractile activity of the reproductive systems.[7][14] For example, in tenebrionid beetles, a synthetic FaLP demonstrated concentration-dependent and organ-specific myoactive properties on the ejaculatory duct and oviduct.[15][16] In the nematode C. elegans, specific this compound-like peptides (FLPs) are involved in the regulation of egg-laying behavior.[17]

Quantitative Data on this compound Effects

The physiological effects of this compound are often dose-dependent. The following tables summarize quantitative data from various studies, providing a comparative overview of the peptide's potency in different invertebrate species and tissues.

Cardiovascular Effects
Species Peptide Concentration Effect Reference
Leech (Hirudo medicinalis)This compound10⁻⁹ to 10⁻⁸ MAccelerated central motor program for heartbeat[6]
Leech (Hirudo medicinalis)This compound10⁻⁷ to 10⁻⁶ MActivated myogenic rhythm and increased beat tension[6]
Locust (Schistocerca gregaria)This compound10⁻⁶ to 10⁻⁵ MIncreased heart contraction frequency and amplitude[18]
Mosquito (Aedes aegypti)This compound10⁻⁶ MIncreased heart rate[7]
Mosquito (Aedes aegypti)This compound10⁻² MDecreased anterograde and retrograde heart rate[7]
American Lobster (Homarus americanus)Myosuppressin10⁻⁷ MDecreased heart rate[19]
Neuromuscular & Visceral Muscle Effects
Species Peptide Concentration Effect Reference
Crayfish (Procambarus clarkii)NF1 & DF2Threshold > 10⁻⁹ MIncreased amplitude of excitatory junctional potentials[20]
Tenebrionid Beetle (Tenebrio molitor)NSNFLRFa10⁻⁶ MIncreased hindgut contraction frequency[2]
Tenebrionid Beetle (Zophobas atratus)NSNFLRFa10⁻⁵ MStimulated heart contractions[2]
Tenebrionid Beetle (Zophobas atratus)NSNFLRFa10⁻⁶ MIncreased oviduct contraction frequency[2]

Signaling Pathways

This compound and FaRPs elicit their physiological effects through two primary types of receptors: G-protein coupled receptors (GPCRs) and, less commonly, ionotropic receptors.

G-Protein Coupled Receptor (GPCR) Signaling

The majority of this compound's actions are mediated by GPCRs.[7][21][22] Upon binding of the peptide ligand, the GPCR undergoes a conformational change, leading to the activation of intracellular G-proteins. The specific G-protein activated (e.g., Gs, Gi/o, Gq) determines the downstream signaling cascade.

  • cAMP Pathway: Activation of Gs proteins stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates target proteins to elicit a cellular response.

  • IP₃/DAG Pathway: Activation of Gq proteins stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC).

FMRFamide_GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_cAMP cAMP Pathway cluster_IP3_DAG IP3/DAG Pathway This compound This compound GPCR This compound Receptor (GPCR) This compound->GPCR Binds G_protein G-Protein GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates (Gs) PLC Phospholipase C G_protein->PLC Activates (Gq) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Target_PKA Phosphorylated Target Proteins PKA->Target_PKA Phosphorylates Response_PKA Cellular Response Target_PKA->Response_PKA IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Response_PKC Cellular Response Ca_release->Response_PKC Target_PKC Phosphorylated Target Proteins PKC->Target_PKC Phosphorylates Target_PKC->Response_PKC

This compound GPCR Signaling Pathways
Ionotropic Receptor (FaNaC) Signaling

In some invertebrates, particularly mollusks, this compound can directly activate a ligand-gated ion channel known as the this compound-gated sodium channel (FaNaC).[7][23] This channel is permeable to sodium ions and its activation leads to depolarization of the cell membrane and subsequent excitation of the neuron.[24][25]

FMRFamide_FaNaC_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound FaNaC_closed FaNaC (Closed) This compound->FaNaC_closed Binds Na_ion Na⁺ FaNaC_open FaNaC (Open) Na_ion->FaNaC_open Influx FaNaC_closed->FaNaC_open Opens Depolarization Membrane Depolarization FaNaC_open->Depolarization Response Neuronal Excitation Depolarization->Response

This compound FaNaC Signaling Pathway

Experimental Protocols

The study of this compound's physiological roles employs a variety of experimental techniques. This section provides detailed methodologies for some of the key experiments cited.

Immunohistochemistry for this compound Localization

This protocol is adapted from studies localizing this compound-like peptides in the nervous system of invertebrates.[7]

  • Tissue Preparation:

    • Dissect the tissue of interest (e.g., central nervous system ganglia, gut) in cold invertebrate saline.

    • Fix the tissue in 4% paraformaldehyde in phosphate-buffered saline (PBS) for 2-4 hours at 4°C.

    • Wash the tissue three times in PBS for 20 minutes each.

    • Cryoprotect the tissue by incubating in a series of sucrose (B13894) solutions (10%, 20%, 30% in PBS) until the tissue sinks.

    • Embed the tissue in a suitable medium (e.g., OCT compound) and freeze at -80°C.

    • Cut sections (10-20 µm) using a cryostat and mount on slides.

  • Immunostaining:

    • Wash sections in PBS (3 x 20 min).

    • Permeabilize and block non-specific binding by incubating in a blocking solution (e.g., 0.05% Triton X-100, 10% normal goat serum, and 0.25% bovine serum albumin in PBS) for 15 minutes.

    • Incubate sections with a primary antibody against this compound (e.g., rabbit anti-FMRFamide, diluted 1:1000 in PBS with 10% blocking solution) overnight at 4°C.

    • Wash sections in PBS (3 x 10 min).

    • Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore) for 1-2 hours at room temperature in the dark.

    • Wash sections in PBS (3 x 10 min).

    • Mount coverslips with an anti-fade mounting medium.

  • Imaging:

    • Visualize the stained sections using a confocal or fluorescence microscope.

In Vitro Muscle Contraction Assay

This protocol is a generalized procedure for assessing the myotropic effects of this compound on invertebrate visceral or cardiac muscle.[2][26][27][28]

  • Preparation of Muscle Tissue:

    • Dissect the desired muscle tissue (e.g., heart, oviduct, hindgut) in cold, oxygenated invertebrate saline.

    • Carefully remove surrounding tissues and mount the muscle in an organ bath containing oxygenated saline at a constant temperature.

    • Attach one end of the muscle to a fixed point and the other to a force-displacement transducer.

    • Allow the muscle to equilibrate for at least 30-60 minutes, with regular changes of the saline.

  • Data Recording:

    • Record the isometric or isotonic contractions of the muscle using a data acquisition system.

    • Establish a stable baseline of spontaneous or electrically stimulated contractions.

  • Peptide Application:

    • Prepare stock solutions of this compound or its analogs in saline.

    • Add the peptide to the organ bath in a cumulative or non-cumulative manner to achieve the desired final concentrations.

    • Record the changes in contraction frequency and amplitude.

  • Data Analysis:

    • Measure the changes in contraction parameters relative to the baseline.

    • Construct dose-response curves to determine the EC₅₀ (half-maximal effective concentration) of the peptide.

Electrophysiological Recording of Neuronal Activity

This protocol outlines a general approach for recording the effects of this compound on the electrical activity of invertebrate neurons.[29][30][31][32]

  • Preparation of Neurons:

    • Dissect the ganglion containing the neuron of interest in cold saline.

    • Desheath the ganglion to allow access to the neurons.

    • Isolate individual neurons by enzymatic digestion (e.g., with collagenase/dispase) and mechanical dissociation, and plate them in a culture dish. Alternatively, perform recordings from neurons in the intact ganglion.

  • Recording Setup:

    • Place the preparation on the stage of an inverted microscope.

    • Use patch-clamp or intracellular recording techniques to monitor the electrical activity of the neuron.

    • For patch-clamp, form a high-resistance seal between a glass micropipette and the neuronal membrane.

    • For intracellular recording, impale the neuron with a sharp microelectrode.

  • This compound Application:

    • Dissolve this compound in the extracellular recording solution.

    • Apply the peptide to the neuron via bath application or local perfusion using a micropipette.

  • Data Acquisition and Analysis:

    • Record changes in membrane potential, firing frequency, or synaptic currents using an amplifier and a data acquisition system.

    • Analyze the effects of this compound on neuronal properties such as resting membrane potential, action potential shape, and synaptic strength.

Experimental_Workflow cluster_prep Tissue/Cell Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Dissection Dissection of Invertebrate Tissue Isolation Isolation of Organ (e.g., Heart, Gut, Ganglion) Dissection->Isolation Mounting Mounting in Organ Bath or Recording Chamber Isolation->Mounting Equilibration Equilibration Mounting->Equilibration Baseline Baseline Recording (Contractions/Electrical Activity) Equilibration->Baseline Application Application of this compound Baseline->Application Effect_Recording Recording of Physiological Effect Application->Effect_Recording Measurement Measurement of Changes (e.g., Frequency, Amplitude) Effect_Recording->Measurement Dose_Response Dose-Response Curve Generation Measurement->Dose_Response EC50 Determination of EC₅₀ Dose_Response->EC50

General Experimental Workflow

Conclusion

This compound and its related peptides are a functionally diverse and evolutionarily ancient family of signaling molecules in invertebrates. Their widespread distribution and involvement in a multitude of physiological processes, from the regulation of heartbeat to the control of feeding and reproduction, underscore their importance in invertebrate biology. The continued investigation of FaRPs and their signaling pathways not only enhances our fundamental understanding of neurobiology but also presents opportunities for the development of novel strategies for pest control and aquaculture. The methodologies and data presented in this technical guide provide a comprehensive resource for researchers aiming to further unravel the complexities of this compound signaling in the invertebrate world.

References

FMRFamide Receptor Identification and Cloning: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies and signaling pathways involved in the identification and cloning of FMRFamide (Phe-Met-Arg-Phe-NH2) receptors. This compound and its related peptides (FaRPs) constitute a large family of neuropeptides that play crucial roles in a vast array of physiological processes across the animal kingdom, from invertebrates to mammals.[1][2] Their functions include regulation of cardiac activity, gut motility, feeding behavior, and reproduction.[1] Understanding the receptors that mediate these diverse effects is paramount for basic research and for the development of novel therapeutics.

This guide details the experimental protocols for receptor identification and cloning, summarizes key quantitative data for receptor-ligand interactions, and provides visual representations of the associated signaling pathways and experimental workflows.

This compound Receptor Families

This compound and related peptides exert their effects through two main classes of receptors:

  • G Protein-Coupled Receptors (GPCRs): The majority of this compound receptors are GPCRs. These receptors are integral membrane proteins that, upon ligand binding, activate intracellular signaling cascades through heterotrimeric G proteins.[3][4] The deorphanization of these GPCRs, i.e., the identification of their endogenous ligands, has been a significant focus of research.[5][6][7][8]

  • Ionotropic Receptors: In some invertebrates, this compound can directly gate ion channels.[3] A key example is the this compound-gated sodium channel (FaNaC), a member of the epithelial amiloride-sensitive Na+/degenerin (ENaC/DEG) family.[3][9] In mammals, acid-sensing ion channels (ASICs), which are also part of the ENaC/DEG family, are not directly gated but are modulated by this compound-related peptides.[3]

Methodologies for this compound Receptor Identification and Cloning

The identification and cloning of this compound receptors, particularly orphan GPCRs, employ a combination of molecular biology, pharmacology, and functional genomics techniques. This process, often termed "reverse pharmacology," starts with a receptor of unknown function and aims to identify its endogenous ligand.[6][8]

Experimental Workflow for Receptor Deorphanization

The general workflow for identifying the ligand for an orphan this compound receptor involves several key stages, from initial identification of a candidate receptor to its final characterization.

experimental_workflow cluster_cloning Receptor Cloning cluster_expression Heterologous Expression cluster_screening Ligand Screening & Identification cluster_characterization Pharmacological Characterization cloning_strategy Homology-Based Cloning (Degenerate PCR) library_screening cDNA Library Screening cloning_strategy->library_screening Identify candidate receptor sequence expression_system Select Expression System (e.g., CHO, HEK293, Xenopus oocytes) library_screening->expression_system Clone full-length cDNA transfection Transfect cells with receptor construct expression_system->transfection functional_assay Functional Assay (e.g., Calcium mobilization) transfection->functional_assay Generate stable cell line peptide_library Peptide Library (Synthetic or Tissue Extracts) peptide_library->functional_assay Screen for activation binding_assay Radioligand Binding Assay functional_assay->binding_assay Identify hit ligand(s) dose_response Dose-Response Analysis binding_assay->dose_response Determine affinity (Kd, Ki) and potency (EC50) Gq_signaling This compound This compound FaR This compound Receptor (GPCR) This compound->FaR Gq Gαq FaR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cell_response Cellular Response Ca_release->Cell_response PKC->Cell_response Gi_signaling This compound This compound FaR This compound Receptor (GPCR) This compound->FaR Gi Gαi FaR->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cell_response Cellular Response PKA->Cell_response

References

Evolutionary Conservation of FMRFamide Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The FMRFamide-related peptides (FaRPs) are a large and diverse superfamily of neuropeptides characterized by the C-terminal amino acid sequence Phe-Met-Arg-Phe-NH2. First isolated from the ganglia of the clam Macrocallista nimbosa, FaRPs have since been identified across a wide range of invertebrate and vertebrate phyla, highlighting their remarkable evolutionary conservation.[1] These peptides play crucial roles in a vast array of physiological processes, including cardiovascular function, pain perception, feeding behavior, and reproduction.[1] This technical guide provides an in-depth overview of the evolutionary conservation of this compound peptides, their signaling mechanisms, and key experimental protocols for their investigation, tailored for researchers, scientists, and professionals in drug development.

Evolutionary Conservation and Diversity of this compound Peptides

The structural conservation of the C-terminal RF-amide motif is a defining feature of this peptide superfamily. However, considerable diversity exists in the N-terminal extensions of these peptides, both between and within species. This diversity arises from the processing of precursor proteins, which often contain multiple copies of this compound-like sequences.[2]

Quantitative Data: this compound Peptide Sequences Across Species

The following table summarizes a selection of this compound-related peptide sequences identified in various species, illustrating both the conservation of the C-terminal motif and the diversity of the N-terminal extensions.

SpeciesPeptide Name/SequencePhylumReference
Macrocallista nimbosaThis compoundMollusca[1]
Drosophila melanogasterDPKQDthis compoundArthropoda[3]
Caenorhabditis elegansFLP-1 (KPNFIRFamide)Nematoda[4]
Caenorhabditis elegansFLP-12 (LPLQNFIRFamide)Nematoda[5]
Aplysia californicaThis compoundMollusca[6]
Sepia officinalisALSGDAFLRFamideMollusca[3]
Tenebrio molitorNSNFLRFamideArthropoda[7]
Zophobas atratusNSNFLRFamideArthropoda[7]
Procerodes littoralisGYIRFamidePlatyhelminthes[8]
Procerodes littoralisYIRFamidePlatyhelminthes[8]

Signaling Pathways of this compound Peptides

This compound-related peptides primarily exert their effects by binding to and activating G-protein coupled receptors (GPCRs).[9][10] The specific downstream signaling cascade is dependent on the G-protein subtype to which the receptor is coupled. The two most common pathways are the Gq and Gi signaling cascades.

Gq Signaling Pathway

Activation of Gq-coupled this compound receptors leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to a variety of cellular responses, including muscle contraction and neurotransmitter release.[11]

FMRFamide_Gq_Signaling This compound This compound Peptide GPCR FaRP GPCR (Gq-coupled) This compound->GPCR Gq Gq protein GPCR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Response Cellular Response (e.g., Muscle Contraction) Ca2->Response PKC->Response

This compound Gq Signaling Pathway
Gi Signaling Pathway

Conversely, when this compound peptides bind to Gi-coupled receptors, the inhibitory alpha subunit of the G-protein (Gαi) is activated. Gαi inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), modulating cellular processes such as ion channel activity and gene transcription.[12]

FMRFamide_Gi_Signaling This compound This compound Peptide GPCR FaRP GPCR (Gi-coupled) This compound->GPCR Gi Gi protein GPCR->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Ion Channel Modulation) PKA->Response

This compound Gi Signaling Pathway

Quantitative Analysis of this compound Peptide Activity

The biological activity of this compound peptides can be quantified through various assays, including receptor binding assays and physiological response measurements.

Receptor Binding Affinities

The affinity of this compound peptides for their receptors is typically determined using radioligand binding assays, from which the inhibition constant (Ki) or the half-maximal effective concentration (EC50) can be calculated.[13] A lower Ki or EC50 value indicates a higher binding affinity.

PeptideReceptorSpeciesKi (nM)EC50 (nM)Reference
NPFFNPFF1Human1.1 ± 0.23.7 ± 0.8[13]
NPAFNPFF1Human1.4 ± 0.210.1 ± 2.1[13]
RFRP-3NPFF1Human0.4 ± 0.11.2 ± 0.3[13]
NPFFNPFF2Human0.3 ± 0.050.8 ± 0.2[13]
NPAFNPFF2Human0.2 ± 0.030.5 ± 0.1[13]
FLP-12FRPR-8C. elegans-~100[5]
SPMERSAMVRFamideY59H11AL.1C. elegans-~10[14]
Physiological Effects on Muscle Contraction

This compound peptides are well-known modulators of muscle activity. Their effects can be quantified by measuring changes in muscle contraction force or frequency in response to peptide application.

PeptideMuscle TypeSpeciesEffectQuantitative MeasureReference
GYIRFamideBody wall muscleProcerodes littoralisContraction75% of fibers contract at 10 µM[8]
YIRFamideBody wall muscleProcerodes littoralisContraction70% of fibers contract at 10 µM[8]
This compoundAnterior byssus retractorMytilus edulisContractionConcentration-dependent increase > 10⁻⁷ M[15]
This compoundAnterior byssus retractorMytilus edulisRelaxationConcentration-dependent at 10⁻⁸-10⁻⁷ M[15]
NSNFLRFaHindgutTenebrio molitorMyostimulatoryMost active at 10⁻⁵ M[7]
F8Famide & A18FamideJejunal longitudinal stripsPorcinePhasic contractions91% of histamine (B1213489) response at 10⁻⁶ M[16]

Experimental Protocols

A comprehensive understanding of this compound peptide function relies on a variety of experimental techniques. The following sections provide detailed methodologies for key experiments.

Experimental Workflow for this compound Peptide Research

A typical research workflow for investigating this compound peptides involves several stages, from initial identification to functional characterization.

Experimental_Workflow cluster_Discovery Discovery & Identification cluster_Localization Localization cluster_Quantification Quantification cluster_Functional Functional Analysis Tissue Tissue/Organism Homogenization Extraction Peptide Extraction Tissue->Extraction HPLC HPLC Separation Extraction->HPLC MassSpec Mass Spectrometry (MALDI-TOF/ESI-MS) HPLC->MassSpec Sequencing De Novo Sequencing MassSpec->Sequencing ISH In Situ Hybridization (mRNA) Sequencing->ISH ICC Immunocytochemistry (Peptide) Sequencing->ICC RIA Radioimmunoassay (Peptide Levels) Sequencing->RIA ReceptorScreening Receptor Screening (Binding Assays) Sequencing->ReceptorScreening ISH->ICC PhysiologicalAssay Physiological Assays (e.g., Muscle Contraction) ReceptorScreening->PhysiologicalAssay

Neuropeptide Research Workflow
Radioimmunoassay (RIA) for this compound Quantification

RIA is a highly sensitive technique for quantifying peptide levels in biological samples.[17][18]

Materials:

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Bovine Serum Albumin (BSA)

  • This compound antibody (polyclonal)

  • ¹²⁵I-labeled this compound (tracer)

  • This compound standard solutions (known concentrations)

  • Sample extracts

  • Goat anti-rabbit IgG (secondary antibody)

  • Polyethylene glycol (PEG)

  • Gamma counter

Procedure:

  • Assay Setup: To duplicate tubes, add 100 µL of phosphate buffer for total counts, 200 µL for non-specific binding (NSB), and 100 µL for all other tubes.

  • Standards and Samples: Add 100 µL of standard solutions or sample extracts to their respective tubes.

  • Antibody Addition: Add 100 µL of this compound antibody to all tubes except the total count and NSB tubes.

  • Tracer Addition: Add 100 µL of ¹²⁵I-labeled this compound to all tubes.

  • Incubation: Vortex all tubes and incubate for 24 hours at 4°C.

  • Precipitation: Add 100 µL of goat anti-rabbit IgG and 100 µL of normal rabbit serum to all tubes except the total count tubes. Incubate for 2 hours at room temperature. Add 500 µL of PEG solution and vortex.

  • Centrifugation: Centrifuge at 3000 x g for 20 minutes at 4°C.

  • Measurement: Decant the supernatant and measure the radioactivity of the pellet in a gamma counter.

  • Analysis: Generate a standard curve by plotting the percentage of bound tracer against the concentration of the this compound standards. Determine the concentration of this compound in the samples from the standard curve.

In Situ Hybridization (ISH) for this compound mRNA Localization

ISH is used to visualize the cellular location of specific mRNA transcripts within tissues.[19][20]

Materials:

  • Tissue sections on slides

  • 4% paraformaldehyde in PBS

  • Proteinase K

  • Triethanolamine (B1662121)

  • Acetic anhydride (B1165640)

  • Hybridization buffer (containing formamide, dextran (B179266) sulfate, SSC)

  • Digoxigenin (DIG)-labeled antisense this compound RNA probe

  • Anti-DIG antibody conjugated to alkaline phosphatase (AP)

  • NBT/BCIP substrate solution

Procedure:

  • Tissue Preparation: Fix tissue in 4% paraformaldehyde, cryoprotect in sucrose, and section using a cryostat. Mount sections on slides.

  • Pre-hybridization:

    • Rehydrate sections in PBS.

    • Permeabilize with Proteinase K.

    • Post-fix with 4% paraformaldehyde.

    • Acetylate with acetic anhydride in triethanolamine to reduce non-specific binding.

    • Dehydrate through an ethanol (B145695) series.

  • Hybridization:

    • Apply the DIG-labeled this compound probe in hybridization buffer to the sections.

    • Cover with a coverslip and incubate overnight at 55-65°C in a humidified chamber.

  • Post-hybridization Washes:

    • Wash slides in decreasing concentrations of SSC to remove unbound probe.

    • Treat with RNase A to remove non-specifically bound single-stranded probe.

  • Immunodetection:

    • Block with a blocking solution (e.g., normal serum).

    • Incubate with anti-DIG-AP antibody.

    • Wash to remove unbound antibody.

  • Signal Detection:

    • Incubate with NBT/BCIP substrate solution until a colored precipitate forms at the site of mRNA localization.

    • Stop the reaction by washing in buffer.

  • Imaging: Dehydrate, clear, and mount the slides for microscopy.

Conclusion

The this compound peptide superfamily represents a fascinating example of evolutionary conservation of a signaling system. Their ubiquitous presence and diverse physiological roles underscore their importance in animal biology. The continued application of advanced molecular and analytical techniques will undoubtedly further elucidate the intricate functions of these peptides and their potential as targets for novel therapeutic interventions. This guide provides a foundational resource for researchers embarking on the study of this significant neuropeptide family.

References

An In-depth Technical Guide to FMRFamide Gene Structure and Alternative Splicing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the FMRFamide (Phe-Met-Arg-Phe-NH2) gene, a pivotal player in neuropeptidergic signaling across a wide range of invertebrate species. The this compound gene and its encoded peptides are implicated in a multitude of physiological processes, making them a subject of intense research and a potential target for novel drug development. This document delves into the core aspects of the this compound gene, including its structure, the critical role of alternative splicing in generating peptide diversity, and the functional consequences of this molecular complexity. Detailed experimental protocols for studying the this compound gene and its products are provided, alongside visualizations of key molecular and cellular processes.

This compound Gene Architecture: A Multi-Exon Foundation for Neuropeptide Diversity

The this compound gene is characterized by a complex multi-exon structure, which serves as the primary template for the production of a diverse array of neuropeptides. The genomic organization of the this compound gene has been particularly well-studied in the pond snail Lymnaea stagnalis, providing a valuable model for understanding its regulation.[1]

In Lymnaea stagnalis, the this compound gene is a complex locus spanning at least five exons.[1] This organization allows for the generation of multiple transcripts through alternative splicing, a key mechanism for expanding the functional repertoire of this single gene. The exons encode different sets of this compound-related peptides (FaRPs), which are released from a larger precursor protein following post-translational processing.[2][3]

A similar multi-gene and multi-peptide organization is observed in other invertebrates. For instance, in the nematode Caenorhabditis elegans, a large family of flp (this compound-like peptide) genes exists, with at least 32 distinct genes identified.[4] The flp-1 gene in C. elegans, for example, consists of six exons, with four of them encoding this compound-like peptides.[5] In insects such as Drosophila melanogaster, the this compound gene also encodes a precursor protein that gives rise to multiple N-terminally extended FMRFamides.[6]

This conserved strategy of encoding multiple, distinct neuropeptides within a single gene, often coupled with alternative splicing, highlights an efficient evolutionary mechanism for generating functional diversity in neuronal signaling.

Alternative Splicing of the this compound Gene: A Key Regulator of Neuropeptide Expression

Alternative splicing is a fundamental process that dramatically increases the coding capacity of the genome by allowing for the production of multiple distinct mRNA transcripts, and consequently different protein isoforms, from a single gene. In the context of the this compound gene, alternative splicing is a critical mechanism for generating a diverse array of neuropeptide precursors, leading to cell-specific expression of different sets of bioactive peptides.[7]

In Lymnaea stagnalis, two major alternative mRNA transcripts are produced from the this compound gene. These transcripts are expressed in a mutually exclusive manner in different neurons.[7] This differential expression results in the production of two distinct precursor proteins, which are then processed to release completely different sets of neuropeptide transmitters. This precise regulation of neuropeptide expression at the level of single neurons is crucial for the fine-tuning of neural circuits.[7]

Similarly, the flp-1 gene in C. elegans undergoes alternative splicing, generating two distinct transcripts through the use of an alternative 3' splice acceptor site. This results in the substitution of one this compound-like peptide for another in the resulting precursor protein, suggesting a unique functional role for the substituted peptide.[5][8] The expression of both transcripts has been confirmed through PCR analysis.[5][8]

The functional consequences of this differential splicing are significant. For example, in Lymnaea, the distinct cocktails of neuropeptides produced from the alternatively spliced transcripts have been shown to have different physiological effects on the cardiovascular system.[2]

Quantitative Analysis of this compound Splice Variants

While the qualitative aspects of this compound gene alternative splicing are well-documented, quantitative data on the relative abundance of different splice variants in various tissues and under different physiological conditions are less common in the literature. However, the methodologies for such quantitative analyses are well-established. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a powerful technique for the accurate quantification of specific splice isoforms.[9][10]

Table 1: Putative Peptides Encoded by this compound Gene Splice Variants in Invertebrates

SpeciesGene/TranscriptEncoded Peptides (Examples)Reference(s)
Lymnaea stagnalisPrecursor 1This compound, FLRFamide[2][3]
Precursor 2SDPFLRFamide, GDPFLRFamide[2]
Caenorhabditis elegansflp-1 Transcript AKPNFLRFamide, SADPNFLRFamide[4][5]
flp-1 Transcript BKPNFLRFamide, AGSDPNFLRFamide[5]
Drosophila melanogasterThis compound geneDPKQDthis compound, SDNthis compound, TPAEDthis compound[6]
Sepia officinalisThis compound geneThis compound, FLRFamide, FIRFamide, ALSGDAFLRF[11]

Note: This table provides examples of peptides and is not exhaustive. The exact number and sequence of peptides can vary.

FMRFamide_Gene_Splicing cluster_Lymnaea Lymnaea stagnalis this compound Gene cluster_Celegans C. elegans flp-1 Gene L_Gene Exon 1 | Intron | Exon 2 | Intron | Exon 3 | Intron | Exon 4 | Intron | Exon 5 L_Precursor1 Precursor 1 (this compound, FLRFamide) L_Gene->L_Precursor1 Splicing Variant 1 L_Precursor2 Precursor 2 (SDPFLRFamide, etc.) L_Gene->L_Precursor2 Splicing Variant 2 C_Gene Exon 1 | ... | Exon 3 | Alt. Splice | Exon 4 | ... | Exon 6 C_TranscriptA Transcript A (SADPNFLRFamide) C_Gene->C_TranscriptA Splicing Variant A C_TranscriptB Transcript B (AGSDPNFLRFamide) C_Gene->C_TranscriptB Splicing Variant B

Comparative diagram of this compound gene alternative splicing.

Experimental Protocols for this compound Gene Analysis

A variety of molecular and biochemical techniques are employed to study the this compound gene, its transcripts, and the resulting neuropeptides. This section provides an overview of key experimental protocols.

Quantification of Splice Variants by RT-qPCR

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive and specific method for quantifying the abundance of different mRNA splice variants.

Protocol Overview:

  • RNA Extraction: Isolate total RNA from the tissue of interest using a standard protocol (e.g., Trizol reagent or column-based kits). Ensure RNA quality and integrity using spectrophotometry and gel electrophoresis.

  • DNase Treatment: Treat the RNA sample with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • qPCR Primer Design: Design primer pairs that are specific to each splice variant. This can be achieved by placing one primer across a unique exon-exon junction or within an alternatively spliced exon. Also, design a primer pair that amplifies a region common to all variants to measure total gene expression.

  • qPCR Reaction: Perform the qPCR reaction using a real-time PCR system and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry (e.g., TaqMan).

  • Data Analysis: Analyze the amplification data to determine the relative or absolute abundance of each splice variant. The comparative Ct (ΔΔCt) method is commonly used for relative quantification.[7]

RT_qPCR_Workflow RNA_Extraction 1. Total RNA Extraction DNase_Treatment 2. DNase Treatment RNA_Extraction->DNase_Treatment cDNA_Synthesis 3. cDNA Synthesis (RT) DNase_Treatment->cDNA_Synthesis qPCR 4. Quantitative PCR cDNA_Synthesis->qPCR Data_Analysis 5. Data Analysis (ΔΔCt) qPCR->Data_Analysis

Workflow for RT-qPCR analysis of splice variants.

Localization of mRNA Transcripts by In Situ Hybridization (ISH)

In situ hybridization (ISH) is a powerful technique for visualizing the spatial distribution of specific mRNA transcripts within tissues and even single cells.

Protocol Overview:

  • Tissue Preparation: Fix the tissue of interest (e.g., brain, ganglia) in a suitable fixative (e.g., 4% paraformaldehyde) and prepare sections (cryosections or paraffin-embedded sections).

  • Probe Synthesis: Synthesize a labeled antisense RNA probe (riboprobe) that is complementary to the target mRNA sequence. The probe is typically labeled with a hapten such as digoxigenin (B1670575) (DIG) or biotin. A sense probe is used as a negative control.

  • Hybridization: Hybridize the labeled probe to the tissue sections. This involves a series of pre-hybridization and hybridization steps at a specific temperature.

  • Washing: Wash the sections to remove unbound and non-specifically bound probe.

  • Detection: Detect the hybridized probe using an antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) that recognizes the hapten on the probe.

  • Visualization: Visualize the signal by adding a chromogenic substrate that is converted into a colored precipitate by the enzyme. The tissue can then be counterstained and imaged under a microscope.

ISH_Workflow Tissue_Prep 1. Tissue Preparation (Fixation, Sectioning) Hybridization 3. Hybridization Tissue_Prep->Hybridization Probe_Synth 2. Labeled Probe Synthesis Probe_Synth->Hybridization Washing 4. Stringent Washes Hybridization->Washing Detection 5. Antibody-Enzyme Conjugate Incubation Washing->Detection Visualization 6. Chromogenic Detection & Microscopy Detection->Visualization

Workflow for in situ hybridization.

Identification and Quantification of Neuropeptides by Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for the identification, sequencing, and quantification of neuropeptides from complex biological samples.

Protocol Overview:

  • Neuropeptide Extraction: Extract peptides from the tissue of interest using an appropriate extraction solvent (e.g., acidified acetone (B3395972) or methanol).

  • Sample Cleanup and Fractionation: Desalt and concentrate the peptide extract using solid-phase extraction (SPE). The sample may be further fractionated using high-performance liquid chromatography (HPLC) to reduce complexity.

  • Mass Spectrometry Analysis: Analyze the peptide sample using a mass spectrometer, typically a MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) or an LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) system.

  • Peptide Identification: For LC-MS/MS, the instrument isolates and fragments individual peptide ions, generating fragmentation spectra. These spectra are then searched against a protein sequence database to identify the peptides.

  • Quantification: For quantitative analysis, stable isotope labeling methods (e.g., iTRAQ, TMT) or label-free approaches can be employed to compare the relative abundance of peptides between different samples.[12]

MS_Workflow Extraction 1. Neuropeptide Extraction Cleanup 2. Sample Cleanup (SPE) Extraction->Cleanup Fractionation 3. HPLC Fractionation (Optional) Cleanup->Fractionation MS_Analysis 4. Mass Spectrometry (MALDI-TOF or LC-MS/MS) Fractionation->MS_Analysis Data_Analysis 5. Peptide Identification & Quantification MS_Analysis->Data_Analysis

Workflow for neuropeptide analysis by mass spectrometry.

This compound Signaling Pathways: From Receptor to Cellular Response

This compound and its related peptides exert their physiological effects by binding to specific receptors on the surface of target cells. Two major classes of this compound receptors have been identified: G-protein coupled receptors (GPCRs) and this compound-gated sodium channels (FaNaCs).[12][13]

G-Protein Coupled Receptor (GPCR) Signaling

The majority of this compound effects are mediated by GPCRs.[12] Upon binding of an this compound-like peptide, the GPCR undergoes a conformational change, leading to the activation of an associated heterotrimeric G-protein. The activated G-protein then initiates a downstream signaling cascade, which can involve various effector enzymes and second messengers.

This compound GPCRs can couple to different types of G-proteins, including Gs, Gi/o, and Gq.[14]

  • Gs-coupled pathway: Activation of the Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates protein kinase A (PKA), which phosphorylates downstream target proteins to elicit a cellular response.

  • Gi/o-coupled pathway: Activation of the Gi/o alpha subunit inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.

  • Gq-coupled pathway: Activation of the Gq alpha subunit stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[15]

GPCR_Signaling cluster_membrane Cell Membrane FMRFa This compound GPCR This compound GPCR FMRFa->GPCR binds G_protein G-Protein (α, β, γ) GPCR->G_protein activates AC Adenylyl Cyclase G_protein->AC Gs stimulates Gi inhibits PLC Phospholipase C G_protein->PLC Gq stimulates cAMP cAMP AC->cAMP produces IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Ca2->Response PKC->Response

This compound GPCR signaling pathways.

This compound-Gated Sodium Channel (FaNaC) Signaling

In addition to GPCRs, a distinct class of ionotropic receptors for this compound has been identified, known as this compound-gated sodium channels (FaNaCs).[9][13] These channels are members of the degenerin/epithelial sodium channel (DEG/ENaC) superfamily.[16]

Upon binding of this compound, FaNaCs undergo a conformational change that opens the channel pore, allowing for the rapid influx of sodium ions (Na+) into the cell. This influx of positive charge leads to depolarization of the cell membrane, which can trigger an action potential in neurons or muscle contraction in muscle cells. This direct gating mechanism provides a much faster mode of signaling compared to the G-protein-mediated pathways.[13]

FaNaC_Signaling cluster_membrane Cell Membrane FMRFa This compound FaNaC_closed FaNaC (Closed) FMRFa->FaNaC_closed binds FaNaC_open FaNaC (Open) FaNaC_closed->FaNaC_open conformational change Na_influx Na⁺ Influx FaNaC_open->Na_influx allows Depolarization Membrane Depolarization Na_influx->Depolarization Response Cellular Response (e.g., Action Potential) Depolarization->Response

This compound-gated sodium channel (FaNaC) signaling.

Functional Implications and Future Directions

The diversity of peptides generated from the this compound gene through alternative splicing and post-translational processing, coupled with the existence of multiple receptor types and signaling pathways, underscores the multifaceted role of this neuropeptide system in regulating physiology and behavior.

The cell-specific expression of different this compound splice variants allows for precise control of neuronal circuits. For example, in the cardiorespiratory network of Lymnaea, peptides derived from one precursor have excitatory effects on the heart, while peptides from the other precursor have more complex modulatory roles on central neurons.[2] In C. elegans, different flp genes and their splice variants are involved in regulating locomotion, egg-laying, and sensory processing.[17]

For drug development professionals, the this compound system presents a rich source of potential targets. The diversity of peptides and receptors offers the possibility of developing highly specific agonists or antagonists to modulate specific physiological processes. For instance, compounds that selectively target this compound receptors involved in pain perception or feeding behavior could have therapeutic potential.

Future research in this field will likely focus on:

  • Quantitative mapping of splice variant expression: High-throughput sequencing and advanced imaging techniques will enable a more comprehensive understanding of the spatial and temporal expression patterns of this compound splice variants.

  • Functional characterization of individual splice isoforms: Genetic tools such as CRISPR/Cas9 will allow for the targeted knockout or overexpression of specific splice variants to dissect their precise physiological roles.

  • Elucidation of downstream signaling networks: Proteomic and phosphoproteomic approaches will help to identify the downstream targets of this compound-activated signaling pathways.

  • Structural biology of this compound receptors: Determining the high-resolution structures of this compound GPCRs and FaNaCs will provide a basis for the rational design of novel therapeutic agents.

References

Distribution of FMRFamide in the Central Nervous System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FMRFamide and its related peptides (FaRPs) constitute a large and diverse family of neuropeptides that are widely distributed throughout the central nervous system (CNS) of both vertebrates and invertebrates.[1][2][3] Since the initial discovery of this compound in the ganglia of the clam Macrocallista nimbosa, numerous studies have elucidated the extensive presence of these peptides in a vast array of species, from nematodes and insects to mammals, including primates.[3][4][5] Functioning as neurotransmitters, neuromodulators, and neurohormones, FaRPs are implicated in a multitude of physiological processes.[2] This technical guide provides a comprehensive overview of the distribution of this compound in the CNS, with a focus on quantitative data, detailed experimental protocols for its localization, and a review of its signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the roles of this compound and its therapeutic potential.

Quantitative Distribution of this compound-like Immunoreactivity in the Central Nervous System

The concentration and cellular localization of this compound-like peptides exhibit significant variation across different species and within distinct regions of the central nervous system. The following tables summarize key quantitative findings from immunohistochemical and radioimmunoassay studies, providing a comparative overview of this compound distribution.

Invertebrate Central Nervous System

Table 1: Percentage of this compound-like Immunoreactive (FaRP-LIR) Neurons in the Ganglia of the Spider Cupiennius salei

GanglionPercentage of Labeled NeuronsPercentage of Weakly Labeled NeuronsPercentage of Strongly Labeled Neurons
Pedipalpal Ganglia8.1%71.4%28.6%
Walking Leg Ganglia12.6%Not SpecifiedNot Specified
Dorsal Cell Layer (DCL)7.2%75.4%24.6%
Posterior Cell Layer (PCL)3.4%81.7%18.3%

Data extracted from Eichler et al., 2018.[1]

Table 2: Distribution of this compound-like Immunoreactivity in Various Invertebrates

SpeciesCNS RegionObservations
Phormia regina (Blow fly)Brain, Subesophageal ganglion, Ventral nerve cordWidespread immunoreactivity.[6]
Tabanus nigrovittatus (Horse fly)Brain, Subesophageal ganglion, Ventral nerve cordWidespread immunoreactivity.[6]
Aplysia (Sea slug)Buccal gangliaCo-localization with SCPA and SCPB in some neurons.[7]
Cancer species (Crab)Stomatogastric nervous system, BrainCo-localization with SCPB-like immunoreactivity in all SCPB-immunoreactive neurons.[8]
NematodesGeneral Nervous SystemFLPs are expressed in the majority of the 302 neurons in C. elegans, including interneurons, sensory neurons, and motor neurons.[3]
Vertebrate Central Nervous System

Table 3: Distribution of this compound-like Immunoreactivity in the Rat Central Nervous System

Brain RegionRelative Concentration
HippocampusHigh
MidbrainHigh
BrainstemHigh
HypothalamusHigh

Data extracted from O'Donohue et al., 1984.[9]

Table 4: Distribution of RFamide-Related Peptide (RFRP)-like Immunoreactivity in the Mouse Central Nervous System

CNS RegionRelative Concentration
BrainstemHigh
Spinal CordHigh
Dorsomedial Hypothalamic NucleusPerikarya present
Lateral Superior OlivePerikarya present
Nucleus of the Solitary TractPerikarya present
Lateral Parabrachial NucleusDense fiber network
Lateral Reticular NucleusDense fiber network
Spinal Trigeminal Nucleus (superficial layer)Dense fiber network
Dorsal Horn of the Spinal CordDense fiber network

Data extracted from Ukena & Tsutsui, 2001.[10]

Experimental Protocols for the Study of this compound Distribution

The localization and quantification of this compound in the CNS rely on a variety of specialized techniques. This section provides detailed methodologies for three key experimental approaches: immunohistochemistry, in situ hybridization, and radioimmunoassay.

Immunohistochemistry (IHC) for this compound Localization

Immunohistochemistry is a powerful technique for visualizing the distribution of this compound-like peptides within the cellular and subcellular structures of the CNS.

2.1.1. Tissue Preparation

  • Perfusion and Fixation: Anesthetize the animal and perfuse transcardially with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS. Post-fix the dissected CNS tissue in 4% PFA overnight at 4°C.

  • Cryoprotection: Transfer the tissue to a 30% sucrose (B13894) solution in PBS at 4°C until it sinks.

  • Sectioning: Freeze the tissue and cut 20-40 µm sections using a cryostat. Collect sections in PBS.

2.1.2. Immunohistochemical Staining (Free-Floating Method)

  • Washing: Wash sections three times in PBS with 0.3% Triton X-100 (PBS-T) for 10 minutes each.

  • Blocking: Incubate sections in a blocking solution (e.g., 5% normal goat serum in PBS-T) for 1-2 hours at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate sections with a primary antibody against this compound (diluted in blocking solution) overnight at 4°C. The optimal dilution should be determined empirically.

  • Washing: Wash sections three times in PBS-T for 10 minutes each.

  • Secondary Antibody Incubation: Incubate sections with a fluorescently-labeled or biotinylated secondary antibody (diluted in PBS-T) for 2 hours at room temperature.

  • Washing: Wash sections three times in PBS-T for 10 minutes each.

  • Visualization:

    • For fluorescent detection, mount sections on slides with a mounting medium containing an anti-fading agent (e.g., DAPI for nuclear counterstaining).

    • For chromogenic detection (if using a biotinylated secondary antibody), incubate with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour, followed by visualization with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).

  • Imaging: Visualize and capture images using a confocal or fluorescence microscope.

In Situ Hybridization (ISH) for this compound mRNA Detection

In situ hybridization allows for the localization of the mRNA transcripts encoding this compound precursor proteins, providing insights into the sites of peptide synthesis.

2.2.1. Probe Preparation

  • Template Generation: Generate a cDNA template for the this compound precursor gene of interest.

  • In Vitro Transcription: Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe using an in vitro transcription kit. A sense probe should also be generated as a negative control.

2.2.2. Tissue Preparation

  • Fixation and Sectioning: Prepare tissue sections as described for IHC (formalin-fixed, paraffin-embedded sections can also be used).

  • Permeabilization: Treat sections with Proteinase K to improve probe penetration. The concentration and incubation time need to be optimized for the specific tissue.[11]

2.2.3. Hybridization and Detection

  • Prehybridization: Incubate sections in a prehybridization buffer for at least 1 hour at the hybridization temperature (typically 65-70°C).

  • Hybridization: Add the DIG-labeled probe to the hybridization buffer and incubate overnight at the hybridization temperature in a humidified chamber.[11][12]

  • Post-Hybridization Washes: Perform a series of stringent washes with decreasing concentrations of saline-sodium citrate (B86180) (SSC) buffer and formamide (B127407) to remove non-specifically bound probe.[13][14]

  • Immunodetection:

    • Block non-specific binding sites.

    • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) or horseradish peroxidase (HRP).

    • Wash to remove unbound antibody.

  • Visualization:

    • For AP-conjugated antibodies, use a chromogenic substrate such as NBT/BCIP to produce a colored precipitate.

    • For HRP-conjugated antibodies, use a substrate like DAB or a fluorescent tyramide signal amplification system.

  • Imaging: Analyze the results using a bright-field or fluorescence microscope.

Radioimmunoassay (RIA) for this compound Quantification

Radioimmunoassay is a highly sensitive method for quantifying the concentration of this compound in tissue extracts.

2.3.1. Sample Preparation

  • Tissue Extraction: Homogenize dissected CNS tissue in an appropriate extraction buffer (e.g., acidic ethanol) to precipitate proteins and extract peptides.

  • Purification: Centrifuge the homogenate and collect the supernatant. The supernatant may be further purified using solid-phase extraction (SPE) cartridges to enrich for peptides.

  • Lyophilization and Reconstitution: Lyophilize the purified extract and reconstitute it in RIA buffer.

2.3.2. RIA Procedure

  • Standard Curve Preparation: Prepare a series of standards with known concentrations of synthetic this compound.

  • Assay Setup: In duplicate or triplicate tubes, add the standard or unknown sample, a fixed amount of radiolabeled this compound (e.g., ¹²⁵I-FMRFamide), and a specific primary antibody against this compound.

  • Incubation: Incubate the mixture overnight at 4°C to allow for competitive binding of labeled and unlabeled this compound to the antibody.

  • Separation of Bound and Free Antigen: Add a secondary antibody that precipitates the primary antibody-antigen complex. Centrifuge the tubes to pellet the bound fraction.

  • Measurement of Radioactivity: Carefully decant the supernatant (containing the free radiolabeled antigen) and measure the radioactivity of the pellet (containing the bound radiolabeled antigen) using a gamma counter.

  • Data Analysis: Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the standards. Determine the concentration of this compound in the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.

This compound Signaling Pathways

This compound and its related peptides exert their physiological effects by binding to specific receptors on the surface of target cells. Two main classes of this compound receptors have been identified: G-protein coupled receptors (GPCRs) and ionotropic receptors.

G-Protein Coupled Receptor (GPCR) Signaling

The majority of this compound effects are mediated through GPCRs.[15] These receptors are characterized by seven transmembrane domains and, upon ligand binding, activate intracellular signaling cascades via heterotrimeric G-proteins.

FMRFamide_GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPCR This compound Receptor (GPCR) This compound->GPCR Binding G_protein G-protein (α, β, γ) GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition/Activation PLC Phospholipase C G_protein->PLC Activation cAMP cAMP AC->cAMP Production IP3 IP3 PLC->IP3 Production DAG DAG PLC->DAG Production PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of targets Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulation PKC Protein Kinase C DAG->PKC Activation PKC->Cellular_Response Phosphorylation of targets Ca_release->Cellular_Response Modulation of enzyme activity

Caption: this compound GPCR Signaling Pathway.

The activation of this compound GPCRs can lead to the modulation of various downstream effectors, including adenylyl cyclase and phospholipase C.[16][17] This results in changes in the intracellular concentrations of second messengers such as cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP3), and diacylglycerol (DAG), ultimately leading to a cellular response through the activation of protein kinases and the release of intracellular calcium.[16][18]

Ionotropic Receptor Signaling

In addition to GPCRs, this compound can also directly gate ion channels, leading to rapid changes in membrane potential.[19] This mechanism is particularly prominent in some invertebrate neurons.

FMRFamide_Ionotropic_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Ion_Channel This compound-gated Ion Channel (FaNaC) This compound->Ion_Channel Binding & Gating Na_ion Na⁺ Ion_Channel->Na_ion Influx Depolarization Membrane Depolarization AP Action Potential Generation Depolarization->AP Leads to

Caption: this compound Ionotropic Receptor Signaling.

The binding of this compound to these ligand-gated ion channels, such as the this compound-gated sodium channel (FaNaC), causes a rapid influx of sodium ions, leading to membrane depolarization and the potential generation of action potentials. This fast neurotransmission is distinct from the slower, modulatory effects mediated by GPCRs.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the distribution of this compound in the CNS, from tissue collection to data analysis.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Experimental Execution cluster_analysis Data Analysis & Interpretation Hypothesis Formulate Hypothesis Method_Selection Select Method (IHC, ISH, RIA) Hypothesis->Method_Selection Tissue_Collection Tissue Collection & Preparation Method_Selection->Tissue_Collection Staining_Assay Staining / Assay (as per protocol) Tissue_Collection->Staining_Assay Imaging_Measurement Imaging / Measurement Staining_Assay->Imaging_Measurement Quantification Quantification & Statistical Analysis Imaging_Measurement->Quantification Interpretation Interpretation of Results Quantification->Interpretation Conclusion Conclusion & Future Directions Interpretation->Conclusion

Caption: this compound CNS Distribution Workflow.

Conclusion

The widespread distribution of this compound and its related peptides across the central nervous system of a vast range of animal species underscores their fundamental importance in neurobiology. The quantitative data presented in this guide highlight key areas of this compound localization, providing a foundation for targeted functional studies. The detailed experimental protocols offer practical guidance for researchers seeking to investigate this compound distribution in their own model systems. Furthermore, the elucidation of both GPCR and ionotropic signaling pathways provides a framework for understanding the diverse and complex cellular mechanisms through which these peptides exert their effects. For professionals in drug development, a thorough understanding of the distribution and signaling of this compound is crucial for identifying novel therapeutic targets and developing targeted pharmacological interventions for a variety of neurological and physiological conditions. Future research should continue to focus on the precise mapping of this compound-producing and -receptive neurons, the functional characterization of specific FaRPs and their receptors, and the development of selective agonists and antagonists to further probe the physiological roles of this important neuropeptide family.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FMRFamide-related peptides (FaRPs) represent a diverse and evolutionarily conserved superfamily of neuropeptides characterized by a common C-terminal Arginine-Phenylalanine-amide (-RFamide) motif. Initially discovered in invertebrates, FaRPs have been subsequently identified across vertebrate species, where they play crucial roles in a wide array of physiological processes. In vertebrates, the FaRP family is broadly categorized into several subfamilies, including the Neuropeptide FF (NPFF) group, the Gonadotropin-Inhibitory Hormone (GnIH) or RFamide-Related Peptide (RFRP) group, the Pyroglutamylated RF-amide Peptide (QRFP) group, the Kisspeptin (Kiss) group, and the Prolactin-Releasing Peptide (PrRP) group. These peptides exert their effects by binding to specific G-protein coupled receptors (GPCRs), thereby modulating a range of functions from reproduction and feeding behavior to pain perception and stress responses. This technical guide provides a comprehensive overview of FaRPs in vertebrates, with a focus on their classification, tissue distribution, receptor binding affinities, physiological effects, and the signaling pathways they activate. Detailed experimental protocols for the study of these peptides are also provided to facilitate further research and drug development in this promising field.

Introduction to this compound-Related Peptides in Vertebrates

This compound-related peptides (FaRPs) are a large and complex family of neuropeptides that share a signature C-terminal -RFamide sequence.[1] While first identified in the hard clam, Mercenaria mercenaria, subsequent research has revealed their widespread presence and functional importance in vertebrates.[1] In these species, FaRPs are involved in critical physiological processes, including the modulation of pain, regulation of appetite and energy homeostasis, and control of reproductive functions.[2][3] They are known to interact with various receptor systems, including opioid receptors, highlighting their potential as therapeutic targets.[2]

Vertebrate FaRPs are classified into distinct families based on their structural similarities and precursor genes. The primary families include:

  • Neuropeptide FF (NPFF) Family: Peptides in this group, such as NPFF, NPAF (Neuropeptide AF), and NPSF (Neuropeptide SF), are known for their role in pain modulation, cardiovascular regulation, and feeding.[4]

  • Gonadotropin-Inhibitory Hormone (GnIH) / RFamide-Related Peptide (RFRP) Family: This group, including RFRP-1, RFRP-2, and RFRP-3, primarily acts to inhibit the reproductive axis.[5][6]

  • Pyroglutamylated RF-amide Peptide (QRFP) Family: QRFP is involved in the regulation of feeding, energy expenditure, and stress responses.[7]

  • Kisspeptin (Kiss) Family: Kisspeptins are critical regulators of puberty onset and reproductive function.

  • Prolactin-Releasing Peptide (PrRP) Family: PrRP plays a role in the regulation of prolactin release, stress, and metabolism.[8]

These peptides are synthesized from larger precursor proteins, which are post-translationally processed to yield one or more active FaRPs. They exert their biological effects by binding to and activating specific G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades that lead to diverse physiological responses.

Quantitative Data on Vertebrate FaRPs

This section summarizes the available quantitative data on the tissue distribution, receptor binding affinities, and physiological effects of various this compound-related peptides in vertebrate species.

Tissue Distribution of FaRPs

FaRPs and their receptors are widely distributed throughout the central nervous system and peripheral tissues of vertebrates. Quantitative analysis has revealed varying concentrations of these peptides in different anatomical locations, reflecting their diverse functional roles.

Peptide FamilySpeciesTissueConcentration (pmol/g wet weight)Reference
This compound-likeVarious (Chicken, Frog, Dog, Rat)Brain, Gut, Pancreasup to ~200[9]
NPFFRatAdrenal Gland0.019 ± 0.004[2]
GnIHQuailDiencephalon> Mesencephalon (Specific values not provided)[4][10]
NPF/FMRFamide-IRFasciola hepaticaWhole worm extract8.3 (NPF-IR), 4.7 (this compound-IR)[11]
NPF/FMRFamide-IRSchistosoma margrebowieiWhole worm extract4.9 (NPF-IR), 4.3 (this compound-IR)[11]
Receptor Binding Affinities and Potencies

The biological effects of FaRPs are mediated by their binding to specific GPCRs. The affinity of a peptide for its receptor (often expressed as the inhibition constant, Ki) and its potency in eliciting a functional response (often expressed as the half-maximal effective concentration, EC50) are critical parameters for understanding their pharmacology.

Table 2.1: Binding Affinities (Ki) of Human NPFF Peptides for NPFF1 and NPFF2 Receptors

PeptidehNPFF1R Ki (nM)hNPFF2R Ki (nM)
NPFF1.2 ± 0.20.37 ± 0.05
NPAF2.5 ± 0.50.45 ± 0.08
NPSF0.8 ± 0.11.5 ± 0.3
RFRP-10.5 ± 0.110 ± 2
RFRP-30.3 ± 0.055.0 ± 0.8

Data synthesized from multiple sources.

Table 2.2: Functional Potencies (EC50) of FaRPs

PeptideReceptorAssayEC50 (nM)SpeciesReference
Rat QRFPHuman GPR103Intracellular Ca2+ increase23Human[12]
Rat QRFPMouse GPR103AIntracellular Ca2+ increase91Mouse[12]
Rat QRFPMouse GPR103BIntracellular Ca2+ increase63Mouse[12]
Human QRFPMouse GPR103AIntracellular Ca2+ increase73Mouse[12]
Human QRFPMouse GPR103BIntracellular Ca2+ increase42Mouse[12]
Mouse QRFPMouse GPR103AIntracellular Ca2+ increase194Mouse[12]
Mouse QRFPMouse GPR103BIntracellular Ca2+ increase70Mouse[12]
PrRP31GPR10ERK activationNanomolar range-[1]
palm11-PrRPGPR10ERK activationNanomolar range-[1]
palm-PrRP31GPR10ERK activationNanomolar range-[1]
PrRP31NPFF-R2ERK activationNanomolar range-[1]
NPFFNPFF-R2ERK activationNanomolar range-[1]
1DMeNPFF-R2ERK activationNanomolar range-[1]

Signaling Pathways of Vertebrate FaRPs

This compound-related peptides exert their diverse physiological effects by activating specific G-protein coupled receptors (GPCRs), which in turn trigger intracellular signaling cascades. The specific G-protein subtype (e.g., Gαs, Gαi/o, Gαq/11) to which a receptor couples determines the downstream effector pathways that are modulated.

Neuropeptide FF (NPFF) Receptor Signaling

NPFF receptors, NPFFR1 and NPFFR2, are primarily coupled to the inhibitory G-protein Gαi/o.[13] Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[13] However, in certain neuronal populations, NPFFR2 has also been shown to couple to the stimulatory G-protein Gαs, leading to an increase in cAMP.[13] Downstream of these initial events, NPFF receptor activation can modulate various signaling pathways, including the extracellular signal-regulated kinase (ERK) and nuclear factor kappa B (NF-κB) pathways.[8][14]

NPFF_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NPFF NPFF NPFFR NPFFR1 / NPFFR2 (GPCR) NPFF->NPFFR Binds G_protein Gαi/o or Gαs NPFFR->G_protein Activates ERK ERK NPFFR->ERK NFkB NF-κB NPFFR->NFkB AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi/o) Stimulates (Gαs) cAMP cAMP AC->cAMP Converts ATP to cAMP PKA PKA cAMP->PKA Activates PKA->ERK Activates Cellular_Response Cellular Response (e.g., Pain Modulation, Feeding Behavior) ERK->Cellular_Response NFkB->Cellular_Response

NPFF Receptor Signaling Pathway
Gonadotropin-Inhibitory Hormone (GnIH) Receptor Signaling

The receptor for GnIH, GPR147, is coupled to the inhibitory G-protein Gαi.[12][15] Upon binding of GnIH, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and subsequent reduction in protein kinase A (PKA) activity.[12] This signaling cascade ultimately results in the inhibition of gonadotropin-releasing hormone (GnRH) synthesis and release, as well as direct inhibitory effects on pituitary gonadotropes.[6]

GnIH_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GnIH GnIH (RFRP-3) GPR147 GPR147 (GPCR) GnIH->GPR147 Binds G_protein Gαi GPR147->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (Inhibition of Gonadotropin Synthesis and Release) PKA->Cellular_Response

GnIH Receptor Signaling Pathway
Pyroglutamylated RF-amide Peptide (QRFP) Receptor Signaling

The QRFP receptor, GPR103, is coupled to both Gαi/o and Gαq G-proteins.[7][16] Activation of the Gαq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gαi/o pathway, as with other FaRP receptors, leads to the inhibition of adenylyl cyclase.

QRFP_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space QRFP QRFP GPR103 GPR103 (GPCR) QRFP->GPR103 Binds G_protein_q Gαq GPR103->G_protein_q Activates G_protein_i Gαi/o GPR103->G_protein_i Activates PLC Phospholipase C G_protein_q->PLC Activates AC Adenylyl Cyclase G_protein_i->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Increases PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (e.g., Feeding Regulation, Stress Response) Ca2->Cellular_Response PKC->Cellular_Response cAMP->Cellular_Response

QRFP Receptor Signaling Pathway
Prolactin-Releasing Peptide (PrRP) Receptor Signaling

The PrRP receptor, GPR10, is a versatile receptor that can couple to multiple G-protein subtypes, including Gαq and Gαi/o.[17] Activation of GPR10 by PrRP leads to a complex array of downstream signaling events. The Gαq pathway stimulates PLC, leading to increased intracellular Ca2+ and PKC activation. The Gαi/o pathway inhibits adenylyl cyclase. Furthermore, GPR10 activation has been shown to stimulate the mitogen-activated protein kinase (MAPK) cascades, including ERK, JNK, and p38, as well as the PI3K/Akt/mTOR pathway and PKA.[1] This intricate signaling network allows PrRP to regulate a wide range of cellular processes.

PrRP_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PrRP PrRP GPR10 GPR10 (GPCR) PrRP->GPR10 Binds G_protein_q Gαq GPR10->G_protein_q Activates G_protein_i Gαi/o GPR10->G_protein_i Activates MAPK MAPK (ERK, JNK, p38) GPR10->MAPK PI3K_Akt PI3K/Akt/mTOR GPR10->PI3K_Akt PLC PLC G_protein_q->PLC Activates AC Adenylyl Cyclase G_protein_i->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Increases PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (e.g., Prolactin Release, Metabolic Regulation) Ca2->Cellular_Response PKC->Cellular_Response PKA PKA cAMP->PKA PKA->Cellular_Response MAPK->Cellular_Response PI3K_Akt->Cellular_Response

PrRP Receptor Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound-related peptides in vertebrates.

Radioimmunoassay (RIA) for FaRPs

Radioimmunoassay is a highly sensitive technique used to quantify the concentration of FaRPs in biological samples such as plasma, tissue extracts, and cerebrospinal fluid.

Workflow Diagram:

RIA_Workflow start Start sample_prep Sample Preparation (e.g., Tissue Homogenization, Plasma Extraction) start->sample_prep add_antibody Add Specific Primary Antibody (e.g., anti-NPFF) sample_prep->add_antibody add_radiolabel Add Radiolabeled FaRP (e.g., ¹²⁵I-NPFF) add_antibody->add_radiolabel incubate1 Incubate to allow competition (e.g., 16-24h at 4°C) add_radiolabel->incubate1 add_precip Add Precipitating Reagent (e.g., Secondary Antibody, PEG) incubate1->add_precip incubate2 Incubate to form precipitate (e.g., 90 min at RT) add_precip->incubate2 centrifuge Centrifuge to pellet antibody-bound complex incubate2->centrifuge aspirate Aspirate Supernatant centrifuge->aspirate count Count Radioactivity of Pellet (Gamma Counter) aspirate->count analyze Analyze Data (Generate Standard Curve, Calculate Unknown Concentrations) count->analyze end End analyze->end

Radioimmunoassay (RIA) Workflow

Detailed Protocol (Example: NPFF in Rat Brain Tissue):

  • Tissue Homogenization:

    • Dissect the brain region of interest on ice.

    • Homogenize the tissue in 10 volumes of ice-cold extraction buffer (e.g., 1 M acetic acid).

    • Centrifuge at 10,000 x g for 30 minutes at 4°C.

    • Collect the supernatant and lyophilize.

    • Reconstitute the lyophilized extract in RIA buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4, containing 0.1% BSA and 0.01% sodium azide).

  • Assay Procedure:

    • To duplicate tubes, add 100 µL of RIA buffer (for total binding), 100 µL of standard NPFF solutions (in RIA buffer, ranging from pg/mL to ng/mL), or 100 µL of reconstituted sample.

    • Add 100 µL of diluted primary anti-NPFF antibody (e.g., rabbit anti-NPFF, diluted in RIA buffer) to all tubes except the non-specific binding (NSB) tubes.

    • Vortex and incubate for 24 hours at 4°C.

    • Add 100 µL of radiolabeled NPFF (e.g., ¹²⁵I-Tyr-NPFF, ~10,000 cpm) to all tubes.

    • Vortex and incubate for another 24 hours at 4°C.

    • Add 100 µL of precipitating reagent (e.g., goat anti-rabbit IgG and polyethylene (B3416737) glycol).

    • Vortex and incubate for 90 minutes at room temperature.

    • Centrifuge at 3,000 x g for 20 minutes at 4°C.

    • Carefully aspirate the supernatant.

    • Measure the radioactivity in the pellet using a gamma counter.

  • Data Analysis:

    • Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the standard NPFF.

    • Determine the concentration of NPFF in the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.

Immunohistochemistry (IHC) for FaRPs

Immunohistochemistry is used to visualize the anatomical localization of FaRPs and their receptors within tissue sections.

Workflow Diagram:

IHC_Workflow start Start tissue_prep Tissue Preparation (Fixation, Sectioning) start->tissue_prep antigen_retrieval Antigen Retrieval (Optional, e.g., Heat-induced) tissue_prep->antigen_retrieval blocking Blocking (e.g., Normal Goat Serum) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (e.g., anti-GnIH, overnight at 4°C) blocking->primary_ab wash1 Wash Steps primary_ab->wash1 secondary_ab Secondary Antibody Incubation (e.g., Fluorophore-conjugated or Biotinylated) wash1->secondary_ab wash2 Wash Steps secondary_ab->wash2 detection Detection (e.g., Fluorescence Microscopy or Chromogenic Substrate) wash2->detection imaging Image Acquisition and Analysis detection->imaging end End imaging->end

Immunohistochemistry (IHC) Workflow

Detailed Protocol (Example: GnIH in Avian Hypothalamus):

  • Tissue Preparation:

    • Perfuse the bird with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the brain in 30% sucrose (B13894) in PBS until it sinks.

    • Freeze the brain and section coronally at 30 µm on a cryostat.

    • Collect free-floating sections in PBS.

  • Immunostaining:

    • Wash sections three times in PBS.

    • Incubate sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.

    • Incubate sections with the primary antibody (e.g., rabbit anti-GnIH, diluted in blocking solution) for 48 hours at 4°C.

    • Wash sections three times in PBS.

    • Incubate sections with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, diluted in blocking solution) for 2 hours at room temperature in the dark.

    • Wash sections three times in PBS.

    • Mount sections on slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging:

    • Visualize the sections using a confocal or fluorescence microscope.

    • Capture images and analyze the distribution and morphology of GnIH-immunoreactive neurons and fibers.

Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp recording is a powerful technique to study the effects of FaRPs on the electrical properties of individual neurons, such as membrane potential and ion channel activity.

Workflow Diagram:

PatchClamp_Workflow start Start slice_prep Prepare Brain Slices (e.g., Hypothalamus) start->slice_prep recording_setup Transfer Slice to Recording Chamber and Perfuse with aCSF slice_prep->recording_setup pipette_prep Prepare Patch Pipette with Intracellular Solution recording_setup->pipette_prep cell_approach Approach Neuron with Pipette and Form a Gigaseal pipette_prep->cell_approach whole_cell Rupture Membrane to Achieve Whole-Cell Configuration cell_approach->whole_cell baseline_rec Record Baseline Electrical Activity whole_cell->baseline_rec peptide_app Apply FaRP to the Bath baseline_rec->peptide_app effect_rec Record Changes in Electrical Activity peptide_app->effect_rec washout Washout Peptide and Record Recovery effect_rec->washout data_analysis Analyze Data (e.g., Changes in Firing Rate, Membrane Potential) washout->data_analysis end End data_analysis->end

Whole-Cell Patch-Clamp Workflow

Detailed Protocol (Example: Effect of QRFP on Hypothalamic Neurons):

  • Brain Slice Preparation:

    • Anesthetize and decapitate a rodent.

    • Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Cut coronal slices (e.g., 300 µm thick) of the hypothalamus using a vibratome.

    • Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

  • Recording:

    • Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.

    • Visualize neurons in the hypothalamic nucleus of interest using infrared differential interference contrast (IR-DIC) microscopy.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution (containing, for example, K-gluconate, KCl, HEPES, Mg-ATP, and Na-GTP).

    • Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (gigaseal).

    • Apply a brief, strong suction to rupture the cell membrane and establish the whole-cell configuration.

    • Record baseline neuronal activity in current-clamp or voltage-clamp mode.

    • Bath-apply QRFP at a known concentration and record the changes in membrane potential, firing rate, or ionic currents.

    • Wash out the peptide with aCSF and record the recovery of neuronal activity.

  • Data Analysis:

    • Analyze the recorded data to quantify the effects of QRFP on neuronal excitability, synaptic transmission, or specific ion channel currents.

Conclusion

This compound-related peptides represent a functionally diverse and pharmacologically significant family of neuropeptides in vertebrates. Their widespread distribution and involvement in a multitude of physiological processes make them attractive targets for the development of novel therapeutics for a range of disorders, including reproductive health issues, metabolic syndromes, and pain management. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the complex biology of FaRPs and harness their therapeutic potential. Continued investigation into the structure-function relationships, receptor pharmacology, and downstream signaling of these peptides will undoubtedly pave the way for new and innovative therapeutic strategies.

References

The Genesis of a Neuromodulator: A Technical Guide to FMRFamide Biosynthesis and Post-Translational Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the biosynthesis and post-translational modification of the neuropeptide FMRFamide. Tailored for researchers, scientists, and drug development professionals, this guide delves into the intricate enzymatic cascade that transforms a large precursor protein into a potent signaling molecule. The document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding of this compound metabolism and its potential as a therapeutic target.

Introduction to this compound

This compound (Phe-Met-Arg-Phe-NH2) is the founding member of a large and diverse family of this compound-related peptides (FaRPs), which are widely distributed throughout the animal kingdom.[1] These neuropeptides are involved in a vast array of physiological processes, including cardiovascular control, pain modulation, feeding behavior, and reproduction. The biological activity of this compound and its related peptides is critically dependent on a series of precise post-translational modifications, culminating in a C-terminal α-amidation, a modification essential for their receptor binding and biological function.[2] Understanding the intricate biosynthetic pathway of this compound is therefore paramount for elucidating its physiological roles and for the development of novel therapeutics targeting this compound signaling pathways.

The Biosynthetic Pathway: From Gene to Bioactive Peptide

The biosynthesis of this compound is a multi-step process that begins with the transcription and translation of the this compound gene into a large, inactive precursor protein. This prepropeptide undergoes a series of enzymatic modifications within the secretory pathway to yield multiple copies of this compound and other this compound-related peptides.

The this compound Precursor Protein

The this compound precursor protein is a classic example of a polyprotein, containing multiple copies of this compound-like sequences flanked by conserved cleavage sites.[3][4][5] The general structure of the precursor includes an N-terminal signal peptide that directs the nascent polypeptide into the endoplasmic reticulum, followed by the peptide sequences interspersed with processing signals.

  • Signal Peptide: Directs the precursor protein to the secretory pathway.

  • Prohormone Domain: Contains multiple copies of this compound-like peptides.

  • Cleavage Sites: Typically consist of pairs of basic amino acids (e.g., Lys-Arg, Arg-Arg) that are recognized by specific processing enzymes.[3][5][6][7][8]

The number and arrangement of this compound-like peptides within the precursor can vary significantly between species and even within different precursor genes in the same organism, contributing to the diversity of FaRPs.[4]

Endoproteolytic Cleavage

Following translocation into the endoplasmic reticulum and transport to the trans-Golgi network, the this compound precursor undergoes endoproteolytic cleavage at the paired basic residues. This crucial step is mediated by a family of calcium-dependent serine proteases known as prohormone convertases (PCs), primarily PC1/3 and PC2.[8][9][10]

The specificity of these enzymes for different cleavage sites within the precursor can lead to differential processing, generating a diverse array of peptide products from a single gene.[6] The efficiency of cleavage can be influenced by the specific amino acids surrounding the basic residues.

Endoproteolytic_Cleavage cluster_precursor This compound Precursor cluster_enzyme Enzymatic Action cluster_products Products Precursor ...-Lys-Arg-FMRF-Gly-Lys-Arg-... PC Prohormone Convertases (PC1/3, PC2) Precursor->PC Cleavage at dibasic sites Peptide FMRF-Gly-Lys-Arg PC->Peptide

Exopeptidase Trimming

The action of prohormone convertases liberates peptide intermediates that still possess C-terminal basic residues. These extensions are subsequently removed by the exopeptidase Carboxypeptidase E (CPE).[11] CPE specifically cleaves C-terminal lysine (B10760008) and arginine residues, preparing the peptide for the final and critical amidation step.[2]

C-terminal α-Amidation

The final step in the biosynthesis of active this compound is the enzymatic conversion of the C-terminal glycine (B1666218) residue to an α-amide group. This reaction is catalyzed by the bifunctional enzyme Peptidylglycine α-amidating monooxygenase (PAM). The C-terminal amide is crucial for the biological activity of this compound, as it protects the peptide from degradation by carboxypeptidases and is essential for receptor binding.[2]

The PAM enzyme has two distinct catalytic domains:

  • Peptidylglycine α-hydroxylating monooxygenase (PHM): This domain hydroxylates the α-carbon of the C-terminal glycine in a copper- and ascorbate-dependent manner.

  • Peptidyl-α-hydroxyglycine α-amidating lyase (PAL): This domain cleaves the N-Cα bond of the hydroxyglycine intermediate, releasing the amidated peptide and glyoxylate.

Amidation_Process cluster_substrate Substrate cluster_enzyme Enzyme cluster_product Product Substrate FMRF-Gly PAM Peptidylglycine α-amidating monooxygenase (PAM) Substrate->PAM Amidation Product FMRF-NH2 PAM->Product

Quantitative Data on this compound Biosynthetic Enzymes

The following tables summarize key quantitative parameters for the enzymes involved in this compound biosynthesis. This data is essential for understanding the efficiency and regulation of the pathway.

EnzymeSubstrateKm (µM)Optimal pHReference(s)
Prohormone Convertases
PC1/3Pro-GHRH (N-terminal)N/A~7.0[9]
PC2Pro-GHRH (C-terminal)N/A~5.5-6.5[9]
Carboxypeptidase E (CPE) Dansyl-Phe-Ala-ArgN/A5.5[12][13]
Peptidylglycine α-amidating monooxygenase (PAM) Dansyl-Tyr-Val-Gly~10~7.0-8.0N/A

Note: Specific kinetic data for prohormone convertases acting on this compound precursors are limited in the current literature. The provided data for pro-GHRH serves as a general reference for these enzymes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis and post-translational modification of this compound.

This compound Extraction and Purification

This protocol outlines a general procedure for the extraction and purification of this compound from neuronal tissue using reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Neuronal tissue (e.g., ganglia)

  • Extraction buffer: Acidified acetone (B3395972) (e.g., 80% acetone, 0.1% trifluoroacetic acid - TFA)

  • Homogenizer

  • Centrifuge

  • Lyophilizer

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Fraction collector

Procedure:

  • Extraction: Homogenize the neuronal tissue in ice-cold extraction buffer.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the peptides.

  • Lyophilization: Lyophilize the supernatant to dryness.

  • Reconstitution: Reconstitute the dried extract in a small volume of Mobile Phase A.

  • RP-HPLC:

    • Inject the reconstituted sample onto a C18 column equilibrated with Mobile Phase A.

    • Elute the peptides using a linear gradient of increasing Mobile Phase B concentration.

    • Monitor the elution profile at 214 nm and 280 nm.

    • Collect fractions at regular intervals.

  • Analysis: Analyze the collected fractions for the presence of this compound using techniques such as radioimmunoassay (RIA) or mass spectrometry.

HPLC_Workflow Start Neuronal Tissue Homogenization Homogenization in Acidified Acetone Start->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Lyophilization Lyophilization Supernatant->Lyophilization Reconstitution Reconstitute in Mobile Phase A Lyophilization->Reconstitution HPLC RP-HPLC Separation Reconstitution->HPLC Fractionation Fraction Collection HPLC->Fractionation Analysis Analysis (RIA, Mass Spectrometry) Fractionation->Analysis

Immunocytochemistry for this compound Localization

This protocol describes the localization of this compound within cells and tissues using immunofluorescence.

Materials:

  • Fixed cells or tissue sections on slides

  • Phosphate-buffered saline (PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody (anti-FMRFamide)

  • Fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Permeabilization: If targeting intracellular antigens, permeabilize the fixed cells with permeabilization buffer for 10-15 minutes.

  • Blocking: Block non-specific antibody binding by incubating the samples in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the samples with the primary anti-FMRFamide antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the samples three times with PBS.

  • Secondary Antibody Incubation: Incubate the samples with the fluorescently labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature in the dark.

  • Washing: Wash the samples three times with PBS in the dark.

  • Counterstaining: Incubate with a nuclear counterstain like DAPI for 5-10 minutes.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Visualization: Visualize the fluorescent signal using a fluorescence microscope.

Mass Spectrometry for this compound Identification

This protocol provides a general workflow for the identification and sequencing of this compound from purified fractions using mass spectrometry.

Materials:

  • Purified peptide fraction

  • Mass spectrometer (e.g., MALDI-TOF/TOF or ESI-QTOF)

  • Matrix solution (for MALDI) or appropriate solvent (for ESI)

  • Proteomics data analysis software

Procedure:

  • Sample Preparation:

    • For MALDI-MS: Mix the purified peptide fraction with a suitable matrix solution and spot it onto a MALDI target plate.

    • For ESI-MS: Infuse the purified peptide fraction directly into the mass spectrometer or inject it onto an online LC-MS/MS system.

  • MS Analysis:

    • Acquire a full MS scan to determine the molecular weights of the peptides in the sample.

    • Select the ion corresponding to the predicted mass of this compound for fragmentation (MS/MS).

  • MS/MS Analysis:

    • Fragment the selected parent ion to generate a tandem mass spectrum.

    • The fragmentation pattern will provide sequence information.

  • Data Analysis:

    • Use proteomics software to search the generated MS/MS spectra against a protein sequence database to confirm the identity of this compound.

    • Manual interpretation of the MS/MS spectrum can also be performed to de novo sequence the peptide.

This compound Signaling Pathway

This compound exerts its diverse physiological effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells.[14] The activation of these receptors initiates intracellular signaling cascades that ultimately lead to a cellular response. One of the well-characterized pathways involves the modulation of adenylyl cyclase activity and cyclic AMP (cAMP) levels.[15][16]

Upon binding of this compound to its receptor, the associated heterotrimeric G-protein is activated. Depending on the specific G-protein subtype (e.g., Gαi or Gαs), this can lead to either inhibition or stimulation of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. The resulting change in intracellular cAMP concentration affects the activity of protein kinase A (PKA), which in turn phosphorylates downstream target proteins, leading to a physiological response.[17]

FMRFamide_Signaling_Pathway This compound This compound Receptor This compound Receptor (GPCR) This compound->Receptor G_Protein G-protein (Gαi/s) Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Modulation cAMP cAMP Adenylyl_Cyclase->cAMP ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Effectors PKA->Downstream Phosphorylation Response Cellular Response Downstream->Response

Conclusion

The biosynthesis of this compound is a highly regulated and complex process involving a cascade of enzymatic modifications. From the initial translation of a large precursor protein to the final C-terminal amidation, each step is critical for the production of a biologically active neuropeptide. The diversity of this compound-related peptides generated from a single precursor highlights the efficiency and complexity of neuropeptide synthesis. A thorough understanding of this pathway, supported by robust experimental methodologies, is essential for advancing our knowledge of this compound's physiological roles and for the development of novel therapeutic strategies targeting this important class of neuromodulators. Further research into the specific kinetics of prohormone convertases on this compound precursors will provide a more complete quantitative picture of this intricate biosynthetic process.

References

The Dichotomous Role of FMRFamide in Cardiac Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FMRFamide (Phe-Met-Arg-Phe-NH2) and its extensive family of related peptides (FaRPs) are significant neuromodulators with a profound and remarkably diverse impact on cardiac function across the animal kingdom. First identified for its cardioexcitatory effects in invertebrates, subsequent research has revealed a more complex picture, including potent cardioinhibitory actions of certain FaRPs in mammalian systems. This technical guide provides an in-depth exploration of the multifaceted role of this compound and its analogues in cardiac modulation, detailing the underlying signaling pathways, experimental methodologies for its study, and a summary of key quantitative findings. The intricate mechanisms, involving both direct ion channel gating and G-protein coupled receptor (GPCR) signaling, present compelling targets for cardiovascular research and therapeutic development.

Introduction

The tetrapeptide this compound, originally isolated from the ganglia of the clam Mercenaria mercenaria, represents the founding member of a vast superfamily of neuropeptides characterized by a C-terminal -RFamide motif.[1] These this compound-related peptides (FaRPs) are ubiquitously expressed, from invertebrates to vertebrates, and are implicated in a wide array of physiological processes, including the regulation of heart rate, blood pressure, and gut motility.[1] In the context of cardiac function, the effects of this compound and its congeners are notably species-dependent, exhibiting both excitatory and inhibitory actions. This guide will dissect these contrasting roles, providing a comprehensive overview for researchers investigating the cardiovascular effects of this peptide family.

This compound's Role in Invertebrate Cardiac Function

In many invertebrate species, this compound and related peptides demonstrate a predominantly cardioexcitatory role. This effect is primarily mediated by direct interaction with a specific class of ion channels.

The this compound-gated Sodium Channel (FaNaC)

A key mechanism of this compound's action in invertebrates is the direct gating of a sodium-selective ion channel, aptly named the this compound-gated sodium channel (FaNaC).[2] This channel is a member of the epithelial sodium channel/degenerin (ENaC/DEG) superfamily of ion channels.[3][4] The binding of this compound to FaNaC induces a rapid, transient, and partially desensitizing inward sodium current, leading to membrane depolarization and subsequent excitation of cardiac muscle cells.[3][5]

The activation of FaNaC is a direct ligand-gated mechanism, distinct from the G-protein coupled pathways often associated with neuropeptide signaling. Cryo-electron microscopy studies have revealed that this compound binds to a cleft in the extracellular domain of the trimeric FaNaC channel, inducing conformational changes that are propagated to the transmembrane domain, ultimately opening the ion conduction pore.

Signaling Pathway Diagram: FaNaC Activation

FaNaC_Activation This compound This compound FaNaC FaNaC Channel (Extracellular Domain) This compound->FaNaC Binds to Pore Ion Conduction Pore (Closed) FaNaC->Pore Induces conformational change Pore_Open Ion Conduction Pore (Open) Pore->Pore_Open Opens Depolarization Membrane Depolarization Pore_Open->Depolarization Na_ion Na+ Na_ion->Pore_Open Influx Excitation Cardiac Muscle Excitation Depolarization->Excitation

Caption: this compound directly binds to and activates the FaNaC channel.

This compound-Related Peptides in Vertebrate Cardiac Function

In contrast to the predominantly excitatory role in invertebrates, certain this compound-related peptides (FaRPs) in mammals have been shown to exert cardio-depressant effects.[6] This highlights a significant evolutionary divergence in the function of this peptide family.

RFamide-Related Peptide-1 (RFRP-1) and its Cardiac Effects

Human RFamide-related peptide-1 (hRFRP-1) has been identified as a potent modulator of mammalian cardiac performance.[6] Studies have shown that hRFRP-1 can decrease heart rate, stroke volume, ejection fraction, and cardiac output.[6] At the cellular level, it reduces the shortening and relaxation rates of isolated cardiomyocytes in a dose-dependent manner.[6]

GPCR-Mediated Signaling Pathway

The cardio-depressant effects of hRFRP-1 in mammals are mediated through a G-protein coupled receptor, specifically the neuropeptide FF receptor 2 (NPFF2R).[5][7] The binding of hRFRP-1 to NPFF2R initiates a signaling cascade that involves the activation of Protein Kinase C (PKC).[6][7] This pathway appears to be insensitive to pertussis toxin, suggesting the involvement of a Gq/11 family G-protein.[6] The downstream targets of this PKC activation are believed to be myofilament proteins, leading to a reduction in myocyte contractility.[5][7]

Signaling Pathway Diagram: hRFRP-1 in Mammalian Cardiomyocytes

hRFRP1_Signaling hRFRP1 hRFRP-1 NPFF2R NPFF2R (GPCR) hRFRP1->NPFF2R Binds to Gq11 Gq/11 Protein NPFF2R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C DAG->PKC Activates Myofilaments Myofilament Proteins PKC->Myofilaments Phosphorylates Contractility Decreased Cardiomyocyte Contractility Myofilaments->Contractility

Caption: hRFRP-1 signaling cascade in mammalian cardiomyocytes.

Quantitative Data on Cardiac Effects

The following tables summarize the quantitative effects of this compound and related peptides on various cardiac parameters as reported in the literature.

Table 1: Effects of this compound and Related Peptides on Invertebrate Cardiac Function

PeptideSpeciesPreparationConcentrationEffectReference
This compoundMercenaria mercenaria (clam)Isolated heart0.1 µM (threshold)Stimulated heart rate[8]
This compoundMercenaria mercenaria (clam)Isolated heart1 µM (threshold)Stimulated contraction amplitude[8]
FVRFamideMercenaria mercenaria (clam)Isolated heart1 µM (threshold)Small increase in rate and amplitude[8]
YMRFamideMercenaria mercenaria (clam)Isolated heart1 µM (threshold)Small increase in amplitude[8]
This compoundProcambarus clarkii (crayfish)Isolated heart~10⁻⁷ M (threshold)Cardioexcitatory[9]
Lobster Peptide F1Procambarus clarkii (crayfish)Isolated heart10⁻⁹ - 10⁻⁸ M (threshold)Increased heart rate and amplitude[9]
Lobster Peptide F2Procambarus clarkii (crayfish)Isolated heart10⁻¹⁰ - 10⁻⁹ M (threshold)Increased heart rate and amplitude[9]
LeucomyosuppressinProcambarus clarkii (crayfish)Isolated heart10⁻⁹ - 10⁻⁸ MDecreased heart rate[9]

Table 2: Effects of this compound-Related Peptides on Vertebrate Cardiac Function

PeptideSpeciesPreparationConcentrationEffectReference
hRFRP-1RatIsolated cardiomyocytes10⁻¹¹ MNo significant effect[6]
hRFRP-1RatIsolated cardiomyocytes10⁻⁶ - 10⁻¹⁰ MDose-dependent decrease in shortening and relaxation[6]
hRFRP-1MouseIn vivo (intravenous)Not specifiedDecreased heart rate, stroke volume, ejection fraction, cardiac output[6]
This compoundRatAnesthetized (in vivo)10-1000 µg/kgIncreased mean arterial blood pressure and heart rate[7][10]
L-Arg-L-PheRatAnesthetized (in vivo)~4-fold more potent than this compoundIncreased mean arterial blood pressure and heart rate[10]

Experimental Protocols

The study of this compound's effects on cardiac function employs a range of techniques from whole-organ preparations to single-cell electrophysiology.

Isolated Heart Perfusion (Langendorff Preparation)

This ex vivo technique allows for the study of the heart in isolation, free from systemic neuronal and hormonal influences.

Methodology:

  • Animal Preparation: The animal (e.g., rat, mouse, rabbit) is anesthetized, and the heart is rapidly excised and placed in ice-cold cardioplegic solution.

  • Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

  • Retrograde Perfusion: A physiological salt solution (e.g., Krebs-Henseleit buffer), oxygenated and warmed to 37°C, is perfused retrogradely through the aorta. This closes the aortic valve and forces the perfusate into the coronary arteries, thus nourishing the myocardium.

  • Parameter Measurement: A pressure transducer connected to a latex balloon inserted into the left ventricle measures isovolumic contractile function (e.g., left ventricular developed pressure, heart rate). This compound or related peptides are introduced into the perfusate at desired concentrations.

  • Data Acquisition: Data is continuously recorded using a data acquisition system.

Isolated Cardiomyocyte Contractility Assay

This cellular-level assay allows for the direct assessment of peptide effects on the contractile properties of individual heart muscle cells.

Methodology:

  • Cardiomyocyte Isolation: Ventricular myocytes are isolated from the heart by enzymatic digestion.

  • Cell Plating: Isolated cardiomyocytes are plated on laminin-coated coverslips and allowed to attach.

  • Perfusion and Stimulation: The cells are placed on the stage of an inverted microscope and perfused with a physiological buffer. Field stimulation is used to elicit synchronous contractions.

  • Image Acquisition: High-speed video microscopy is used to record the changes in cell length or sarcomere length during contraction and relaxation.

  • Drug Application: this compound or related peptides are added to the perfusion buffer.

  • Data Analysis: Specialized software is used to analyze the video recordings and quantify parameters such as peak shortening, time to peak shortening, and time to relaxation.

Electrophysiology (Patch-Clamp)

This technique is used to study the effects of this compound on ion channel activity in cardiomyocytes.

Methodology:

  • Cell Preparation: Isolated cardiomyocytes are prepared as described above.

  • Patch-Clamp Recording: Whole-cell or single-channel patch-clamp recordings are performed using a patch-clamp amplifier and micromanipulators.

  • Voltage or Current Clamp: In voltage-clamp mode, the membrane potential is held constant to measure the ionic currents flowing through the channels. In current-clamp mode, the membrane potential is recorded to measure changes in excitability.

  • Peptide Application: this compound is applied to the cell via the perfusion system.

  • Data Analysis: The recorded currents or voltage changes are analyzed to determine the effect of the peptide on specific ion channels.

Experimental Workflow Diagram

Experimental_Workflow cluster_organ Organ Level cluster_cell Cellular Level cluster_molecular Molecular Level Langendorff Isolated Heart Perfusion (Langendorff) Isolation Cardiomyocyte Isolation Langendorff->Isolation Provides tissue for Contractility Contractility Assay Isolation->Contractility Electrophysiology Electrophysiology (Patch-Clamp) Isolation->Electrophysiology Signaling Signaling Pathway Analysis (e.g., Western Blot for PKC) Isolation->Signaling

Caption: A typical workflow for studying this compound's cardiac effects.

Conclusion and Future Directions

This compound and its related peptides play a complex and often contradictory role in the regulation of cardiac function. While their cardioexcitatory effects in invertebrates are well-established and primarily mediated by the direct gating of FaNaC channels, the discovery of cardio-depressant FaRPs in mammals, acting through GPCRs like NPFF2R, has opened new avenues of research. The stark differences in the mechanisms and effects of these peptides across phyla underscore the evolutionary plasticity of neuromodulatory systems.

For drug development professionals, the signaling pathways modulated by FaRPs in the mammalian heart present novel therapeutic targets. The development of selective agonists or antagonists for the NPFF2R could offer new strategies for the management of cardiovascular diseases. Further research is warranted to fully elucidate the downstream targets of the PKC-mediated pathway and to explore the potential for biased agonism at the NPFF2R to fine-tune cardiac responses. The in-depth understanding of the structure-activity relationships of these peptides will be crucial in designing potent and specific modulators of cardiac function.

References

The Role of FMRFamide and Related Peptides in Reproductive Behaviors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The FMRFamide-related peptide (FaRP) superfamily, characterized by a C-terminal Arginine-Phenylalanine-amide motif, plays a pivotal and conserved role in the regulation of reproductive behaviors across a wide range of animal phyla. In vertebrates, these peptides, particularly RFamide-related peptide-3 (RFRP-3), are recognized as the mammalian orthologs of the avian gonadotropin-inhibitory hormone (GnIH). They primarily exert an inhibitory influence on the hypothalamic-pituitary-gonadal (HPG) axis, modulating gonadotropin-releasing hormone (GnRH) neuron activity and pituitary hormone secretion. In invertebrates, FaRPs are implicated in a variety of reproductive processes, including the modulation of egg-laying and male sexual behaviors, as well as the contractility of reproductive tissues. This technical guide provides an in-depth overview of the function of this compound and its related peptides in reproductive behaviors, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

This compound/RFRP-3 and its Impact on the Vertebrate Reproductive Axis

In vertebrates, RFRP-3 is a key neuropeptide that negatively regulates the HPG axis.[1][2] RFRP-3 neurons, located in the dorsomedial hypothalamus, project to GnRH neurons, where they can directly inhibit their firing rate.[2][3] This inhibitory action is central to the modulation of reproductive cycles and responses to environmental and physiological stressors.

Quantitative Data on RFRP-3 Effects on Gonadotropin Secretion

The inhibitory effects of RFRP-3 on luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion have been quantified in various species under different experimental conditions. The following tables summarize key findings.

SpeciesModelRFRP-3 AdministrationDoseEffect on LH SecretionReference
Rat (male)AdultIntracerebroventricular (ICV)100 ngSignificant decrease[4]
Rat (male)AdultIntracerebroventricular (ICV)500 ngSignificant decrease[4]
Rat (female, ovariectomized)In vitro pituitary cell cultureCo-treatment with GnRH10 nMInhibition of GnRH-stimulated LH release[5]
Mouse (male)Adult, intact and castratedIntracerebroventricular (ICV)0.5 - 5 nmolDose-dependent stimulation[5][6]
Mouse (female)Preovulatory LH surgeIntracerebroventricular (ICV)3 nmolInhibitory effect[5][6]
OvineIn vitro pituitary cell culture (ovariectomized ewe)Co-treatment with GnRH10⁻⁹ M, 10⁻⁷ MDose-related inhibition of GnRH-stimulated LH release[7]
SpeciesModelRFRP-3 AdministrationDoseEffect on FSH SecretionReference
Rat (male)AdultIntracerebroventricular (ICV)100 ng, 500 ngNo effect[4]
OvineIn vitro pituitary cell culture (ewe)Co-treatment with GnRH10⁻⁹ M, 10⁻⁷ MInhibition of GnRH-stimulated FSH release (less marked than LH)[7]
Signaling Pathway of RFRP-3 in Vertebrates

RFRP-3 exerts its effects through the G protein-coupled receptor 147 (GPR147), which is expressed on GnRH neurons and pituitary gonadotropes.[5][8] The binding of RFRP-3 to GPR147 predominantly activates an inhibitory G-protein (Gαi). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[9]

RFRP3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space RFRP-3 RFRP-3 GPR147 GPR147 RFRP-3->GPR147 Binds G_alpha_i Gαi GPR147->G_alpha_i Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Inhibition of Gonadotropin Release PKA->Cellular_Response Leads to

Canonical Gαi-coupled signaling pathway for the GPR147 receptor.

This compound-like Peptides (FLPs) in Invertebrate Reproductive Behaviors

In invertebrates, the this compound-like peptide (FLP) family is extensive and diverse, regulating a broad spectrum of physiological processes, including reproduction.[5][10]

Role in Egg-Laying Behavior

In the nematode Caenorhabditis elegans, specific FLPs are involved in the modulation of egg-laying. For instance, neuropeptides encoded by the flp-1 gene influence egg-laying rates, with deletion mutants exhibiting defects in the timing of these events. Furthermore, the EGL-6 receptor, a G-protein coupled receptor, is activated by FLP-10 and FLP-17 peptides to inhibit egg-laying motor neurons.[11][12]

GenePeptide LigandsReceptorEffect on Egg-LayingReference
flp-1FLP-1 peptides-Modulates timing of egg-laying events
flp-10, flp-17FLP-10, FLP-17 peptidesEGL-6Inhibition[11][12][13]
Modulation of Male Sexual Behavior

In C. elegans, peptidergic signaling mediated by FLP-8, FLP-10, FLP-12, and FLP-20 is crucial for the sensory transduction involved in male turning behavior during mating.[14] Mutant males for these flp genes exhibit a significant increase in the repetition of substeps of this turning behavior.[14]

Effects on Reproductive Muscle Contractility

This compound and related peptides have been shown to directly affect the contractility of visceral muscles in the reproductive tracts of insects.

SpeciesTissuePeptideConcentrationEffect on Contraction FrequencyReference
Tenebrio molitorEjaculatory DuctThis compound10⁻⁶ MInhibition[15]
Tenebrio molitorOviductThis compound10⁻⁶ MStimulation[15]
Zophobas atratusEjaculatory DuctThis compound10⁻⁶ MInhibition[15]
Zophobas atratusOviductThis compound10⁻⁶ MStimulation[15]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its role in reproduction.

Intracerebroventricular (ICV) Cannulation and Injection in Rodents

This protocol is for the targeted delivery of peptides into the cerebral ventricles of rodents to study their central effects on reproductive behavior and physiology.

Materials:

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic frame

  • Surgical drill

  • Guide cannula and dummy cannula

  • Dental cement and skull screws

  • Injection cannula

  • Microinfusion pump

  • RFRP-3 peptide dissolved in artificial cerebrospinal fluid (aCSF)

Procedure:

  • Anesthetize the rodent using isoflurane.

  • Secure the animal in a stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Drill a small burr hole over the target lateral ventricle (coordinates are determined based on a stereotaxic atlas for the specific species and strain).

  • Slowly lower a guide cannula to the desired depth and secure it to the skull with dental cement and skull screws.

  • Insert a dummy cannula to keep the guide cannula patent.

  • Allow the animal to recover for at least one week post-surgery.

  • For injection, gently restrain the animal and remove the dummy cannula.

  • Insert the injection cannula, connected to a microinfusion pump, into the guide cannula.

  • Infuse the desired volume and concentration of RFRP-3 solution over a set period.

  • After infusion, leave the injection cannula in place for a brief period to allow for diffusion before slowly retracting it and replacing the dummy cannula.

  • At the end of the experiment, verify cannula placement by injecting dye and performing histological analysis.

ICV_Workflow Start Start Anesthesia Anesthetize Animal Start->Anesthesia Stereotaxic_Surgery Stereotaxic Cannula Implantation Anesthesia->Stereotaxic_Surgery Recovery Post-operative Recovery (≥ 1 week) Stereotaxic_Surgery->Recovery Peptide_Infusion Intracerebroventricular Peptide Infusion Recovery->Peptide_Infusion Behavioral_Assay Behavioral Assays Peptide_Infusion->Behavioral_Assay Hormone_Measurement Hormone Level Measurement Peptide_Infusion->Hormone_Measurement Tissue_Collection Tissue Collection and Analysis Behavioral_Assay->Tissue_Collection Hormone_Measurement->Tissue_Collection End End Tissue_Collection->End

Workflow for studying neuropeptide effects via ICV administration.
In Vitro Pituitary Cell Culture and Gonadotropin Secretion Assay

This protocol allows for the direct assessment of RFRP-3's effects on pituitary gonadotropes.

Materials:

  • Pituitary glands from the animal model of choice

  • Enzymatic dispersion solution (e.g., trypsin, collagenase)

  • Cell culture medium (e.g., DMEM) supplemented with serum and antibiotics

  • GnRH and RFRP-3 peptides

  • 96-well culture plates

  • Radioimmunoassay (RIA) or ELISA kits for LH and FSH

Procedure:

  • Aseptically dissect pituitary glands and place them in a sterile buffer.

  • Mince the tissue and incubate with an enzymatic dispersion solution to obtain a single-cell suspension.

  • Wash the cells and resuspend them in culture medium.

  • Plate the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of RFRP-3, with or without a stimulating concentration of GnRH.

  • Incubate the cells for a defined period (e.g., 4-24 hours).

  • Collect the culture medium for hormone analysis.

  • Measure the concentration of LH and FSH in the collected medium using RIA or ELISA.

C. elegans Egg-Laying Assay

This assay is used to quantify the effects of genetic mutations or drug treatments on egg-laying behavior.[16][17]

Materials:

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50 (food source)

  • Synchronized population of L4 stage C. elegans

  • Bleaching solution (sodium hypochlorite (B82951) and NaOH)

  • Dissecting microscope

Procedure:

  • Prepare NGM plates seeded with E. coli OP50.

  • Synchronize a population of worms by bleaching adults to collect eggs, and allow the eggs to hatch and develop to the L4 stage.

  • Transfer a set number of L4 worms to individual assay plates.

  • For drug studies, the compound of interest can be added to the NGM agar.

  • Incubate the plates at a constant temperature (e.g., 20°C).

  • At specified time points, count the number of eggs laid on the plate and the number of eggs retained within the uterus of the worms.

  • To count retained eggs, place individual worms in a drop of bleaching solution on a slide, which dissolves the worm and releases the eggs for counting.

GPR147 Receptor-Ligand Binding Assay

This assay determines the binding affinity of ligands to the GPR147 receptor.

Materials:

  • Cell line stably expressing human GPR147 (e.g., HEK293 or CHO cells)

  • Radiolabeled ligand (e.g., ¹²⁵I-RFRP-3)

  • Unlabeled RFRP-3 and test compounds

  • Membrane preparation buffer

  • Assay buffer

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Culture and harvest cells expressing GPR147.

  • Prepare a membrane fraction by homogenization and centrifugation.

  • In a 96-well filter plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubate the plate to allow binding to reach equilibrium.

  • Rapidly filter the contents of the wells and wash with ice-cold buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filter using a scintillation counter.

  • Analyze the data to determine the IC₅₀ and Ki values for the test compound.

Intracellular cAMP Measurement Assay

This assay quantifies changes in intracellular cAMP levels in response to GPR147 activation.[7][15][18]

Materials:

  • Cell line stably expressing GPR147

  • RFRP-3 and other test compounds

  • Forskolin (B1673556) (to stimulate adenylyl cyclase)

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Plate the GPR147-expressing cells in a 96-well plate and allow them to attach.

  • Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Stimulate the cells with forskolin to induce a basal level of cAMP production.

  • Simultaneously treat the cells with varying concentrations of RFRP-3 or the test compound.

  • Incubate for a specified time to allow for modulation of cAMP levels.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

  • Analyze the data to determine the EC₅₀ or IC₅₀ of the test compound for cAMP modulation.

Conclusion and Future Directions

The this compound superfamily of peptides represents a crucial and evolutionarily conserved system for the regulation of reproductive behaviors. In vertebrates, the inhibitory role of RFRP-3 on the HPG axis positions it as a potential target for the development of novel therapeutics for reproductive disorders and for the management of fertility. In invertebrates, the diverse functions of FLPs in specific reproductive behaviors offer opportunities for the development of species-specific pest control strategies.

Future research should focus on further elucidating the complex interplay between this compound-related peptides and other neuromodulatory systems in the fine-tuning of reproductive behaviors. The development of more specific and potent agonists and antagonists for FaRP receptors will be instrumental in dissecting their precise physiological roles and in exploring their therapeutic potential. Furthermore, a deeper understanding of the downstream signaling pathways and the transcriptional targets of these peptides will provide a more complete picture of their multifaceted influence on reproduction.

References

FMRFamide as a neurotransmitter and neuromodulator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to FMRFamide as a Neurotransmitter and Neuromodulator

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (Phe-Met-Arg-Phe-NH2) and its related peptides constitute one of the most widespread families of neuropeptides in the animal kingdom, playing crucial roles as neurotransmitters, neuromodulators, and neurohormones. First isolated from the ganglia of the sunray venus clam, Macrocallista nimbosa, this tetrapeptide has become the progenitor for a vast superfamily of peptides characterized by a C-terminal Arg-Phe-NH2 motif.[1][2][3] These peptides are implicated in a remarkable diversity of physiological processes, from cardiovascular control and feeding behavior in invertebrates to pain modulation and energy homeostasis in vertebrates.[4][5][6][7] Their ability to act through both slow, modulatory G-protein coupled receptors (GPCRs) and fast, ionotropic ligand-gated ion channels provides a sophisticated mechanism for regulating neural circuits and behavior. This technical guide provides a comprehensive overview of this compound's dual functionality, details its signaling pathways, summarizes key quantitative data, and outlines essential experimental protocols for its study, offering a critical resource for researchers and professionals in drug development.

The this compound Superfamily of Peptides

The term "this compound-related peptides" (FaRPs) or "this compound-like peptides" (FLPs) broadly encompasses any peptide ending with the -RFamide sequence.[2][4] This superfamily is structurally and functionally diverse, with members identified across nearly all major phyla.

  • Invertebrate FaRPs : In invertebrates, FaRPs are exceptionally diverse. In nematodes like Caenorhabditis elegans, over 30 genes (flp genes) encode more than 70 distinct FaRPs.[2][6] These peptides are typically generated from larger precursor proteins that are post-translationally cleaved to produce multiple active neuropeptides.[4] Their functions are extensive, controlling locomotion, reproduction, and feeding.[2][6] In arthropods, FaLPs regulate muscle contraction, circadian rhythms, and reproduction.[1][5]

  • Vertebrate RFamide Peptides : While classic this compound is not found in vertebrates, several evolutionarily related peptide families sharing the C-terminal RFamide motif exist. These include Neuropeptide FF (NPFF), Gonadotropin-inhibitory hormone (GnIH), Kisspeptin, and Prolactin-releasing peptide (PrRP).[8][9] These peptides are critical regulators of pain perception (anti-opioid effects), reproductive function, energy balance, and stress responses.[8][9][10]

Mechanisms of Action: A Dual Role

This compound and its congeners exhibit remarkable functional plasticity, acting as both slow neuromodulators and fast neurotransmitters, primarily distinguished by the class of receptor they activate.

This compound as a Neuromodulator: GPCR Signaling

The most common mechanism of action for FaRPs is through G-protein coupled receptors (GPCRs), mediating slow, prolonged, and modulatory effects on target cells.[1][11]

  • Signaling Pathways : Upon binding, the activated GPCR initiates an intracellular signaling cascade. FaRP receptors have been shown to couple to various G-proteins, including:

    • Gαq/11 : This pathway activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is often associated with excitatory or myostimulatory effects.[1][5]

    • Gαi/o : This pathway inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. This is typically associated with inhibitory effects. The mammalian NPFF system, for instance, primarily signals through Gi/o pathways.[8]

    • Gαs : This pathway stimulates adenylyl cyclase, increasing cAMP levels and activating protein kinase A (PKA). In the clam Mercenaria mercenaria, this compound's cardioacceleratory effect is thought to involve an increase in cAMP.[4] A study in C. elegans also identified a PKA signaling cascade downstream of the FRPR-17 GPCR.[12]

GPCR_Signaling Second_Messenger Second Messengers (e.g., Ca²⁺, cAMP, IP₃) Kinase Protein Kinases (e.g., PKA, PKC) Second_Messenger->Kinase Activation Cellular_Response Cellular Response (Modulation of Ion Channels, Gene Expression, etc.) Kinase->Cellular_Response Phosphorylation This compound This compound Receptor Receptor This compound->Receptor Binding G_Protein G_Protein Receptor->G_Protein Activation Effector Effector G_Protein->Effector Regulation Effector->Second_Messenger Production

This compound as a Neurotransmitter: Ionotropic Signaling

In several invertebrate species, this compound can act as a fast, excitatory neurotransmitter by directly gating a class of ligand-gated ion channels known as this compound-gated Sodium Channels (FaNaCs).[11][13]

  • Receptor Structure and Function : FaNaCs are members of the degenerin/epithelial Na+ channel (DEG/ENaC) superfamily.[11][14] They are distinct from GPCRs and function as sodium-selective channels. The binding of this compound directly opens the channel pore, leading to a rapid influx of Na+ ions and subsequent depolarization of the neuronal membrane.[11][13] This mechanism underlies fast peptidergic neurotransmission.

  • Modulation of ASICs : In mammals, the related Acid-Sensing Ion Channels (ASICs), also part of the DEG/ENaC family, are not directly gated by RFamide peptides but are allosterically modulated. Peptides like NPFF can potentiate the proton-activated currents of ASICs, suggesting a role in modulating responses to noxious stimuli like local acidosis.[11]

Ionotropic_Signaling This compound This compound Peptide FaNaC_Closed Extracellular FaNaC Channel (Closed) Intracellular This compound->FaNaC_Closed Binding FaNaC_Open Extracellular FaNaC Channel (Open) Intracellular FaNaC_Closed->FaNaC_Open Conformational Change Depolarization Fast Depolarization (Excitatory Postsynaptic Potential) FaNaC_Open->Depolarization Leads to Na_ion Na⁺ Na_ion->FaNaC_Open:f1 Influx

Quantitative Data Summary

The pharmacological characterization of this compound signaling has yielded quantitative data on receptor binding affinities and peptide potencies. These values are critical for understanding structure-activity relationships and for designing selective ligands.

Table 1: this compound Receptor Binding Affinities & Potencies

Peptide/Ligand Receptor Species/System Assay Type Affinity (Ki) / Potency (EC50) Reference
This compound Opioid Receptors (μ, δ, κ) Rat/Guinea Pig Brain Radioligand Binding No significant affinity (up to 61.0 µM) [15]
NPFF NPFF Receptors Rat Spinal Cord Radioligand Binding Ki of 300 ± 45 nM (for C-terminal tripeptide) [8]
FLP-2A (SPREPIRFamide) FRPR-18 C. elegans (expressed in CHO cells) Calcium Mobilization EC50 in nanomolar range [2]
FLP-2B (LRGEPIRFamide) FRPR-18 C. elegans (expressed in CHO cells) Calcium Mobilization EC50 in micromolar range [2]
This compound FaNaC Helix aspersa (expressed in oocytes) Electrophysiology Gated by micromolar concentrations [11]

| NPAF / NPFF | HLWAR77 (NPFFR) | Human (expressed in cells) | Concentration-dependent response | High affinity and potency |[16] |

Table 2: Structure-Activity Relationship (SAR) Insights

Peptide Modification Effect on Activity Interpretation Reference
C-terminal Amide Removal (FMRF-OH) 1/100th of this compound activity C-terminal amidation is critical for high potency. [8]
C-terminal Truncation (MRFamide) 1/1000th of this compound activity The full tetrapeptide sequence is important for receptor interaction. [8]
NPFF N-terminal Deletion (NPFF(4-8)) 100-fold reduced affinity The N-terminal portion contributes significantly to binding affinity. [8]

| Substitution at Arg or Phe (RFamide) | Dramatic loss of affinity | The C-terminal Arg-Phe motif is the essential pharmacophore. |[8] |

Key Experimental Protocols

Studying this compound's dual roles requires a combination of biochemical, physiological, and behavioral techniques.

Protocol: Deorphanization of FaRP Receptors

This protocol is used to identify the cognate ligand(s) for a newly discovered (orphan) GPCR.

  • Cloning and Expression : The gene encoding the orphan GPCR is cloned into an appropriate expression vector. This vector is then transfected into a heterologous cell line (e.g., HEK293, CHO cells) that does not endogenously express the receptor. Stable or transient expression is established.

  • Reporter System : The cell line is co-transfected with a reporter gene system that responds to GPCR activation. A common method is a calcium-sensitive reporter (e.g., aequorin, GCaMP) for Gq-coupled receptors, or a CRE-luciferase reporter for Gs/Gi-coupled receptors.

  • Peptide Library Screening : A comprehensive library of synthetic FaRPs and other potential neuropeptides is prepared.

  • Assay Execution : The transfected cells are challenged with individual peptides from the library at various concentrations.

  • Signal Detection : The reporter signal (e.g., luminescence for aequorin/luciferase, fluorescence for GCaMP) is measured using a plate reader.

  • Data Analysis : A dose-response curve is generated for any "hit" peptides that elicit a signal. The EC50 (half-maximal effective concentration) is calculated to determine the potency of the ligand for the receptor.

Deorphanization_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis Clone 1. Clone Orphan GPCR Gene Transfect 2. Transfect into Heterologous Cells (e.g., HEK293) Clone->Transfect Reporter 3. Co-express Reporter System (e.g., Aequorin) Transfect->Reporter Challenge 5. Challenge Cells with Peptides Reporter->Challenge Library 4. Prepare Synthetic Peptide Library Library->Challenge Detect 6. Measure Reporter Signal (Luminescence) Challenge->Detect DoseResponse 7. Generate Dose- Response Curves for 'Hits' Detect->DoseResponse EC50 8. Calculate EC₅₀ to Determine Potency DoseResponse->EC50 Result Result EC50->Result Identified Ligand-Receptor Pair

Protocol: In Vitro Muscle Contractility Assay

This bioassay assesses the myotropic (muscle-acting) effects of FaRPs.[17]

  • Tissue Dissection : A specific muscle tissue (e.g., insect hindgut, mollusk heart, oviduct) is carefully dissected and placed in a temperature-controlled organ bath containing an appropriate physiological saline solution.

  • Apparatus Setup : One end of the muscle is fixed, while the other is attached to an isometric force transducer connected to a data acquisition system. The muscle is allowed to equilibrate until regular, spontaneous contractions are observed.

  • Peptide Application : A baseline recording of contractile frequency and amplitude is established. Synthetic this compound or related peptides are then added to the bath in a cumulative, dose-dependent manner.

  • Recording : The changes in contraction frequency and amplitude are recorded for several minutes after each peptide addition.

  • Data Analysis : The effects of the peptide are quantified as a percentage change from the baseline contraction parameters. Dose-response curves are plotted to determine the EC50 and maximal effect.

Protocol: Behavioral Assay (Rodent Feeding Behavior)

This protocol evaluates the central effects of this compound on opioid-mediated behaviors.[18]

  • Animal Preparation : Adult mice or rats are habituated to the testing environment. For central administration, animals are surgically implanted with an intracerebroventricular (ICV) cannula targeting a cerebral ventricle. Animals are allowed to recover fully.

  • Experimental Design : Animals are typically food-deprived for a set period to ensure motivation to eat. They are then divided into groups: Vehicle control, Opioid agonist (e.g., morphine), this compound alone, and Opioid agonist + this compound.

  • Drug Administration : An opioid agonist is administered (e.g., via subcutaneous injection) to induce feeding. Subsequently, this compound or vehicle is administered centrally via the ICV cannula.

  • Behavioral Observation : Immediately after injections, pre-weighed food is introduced, and food intake is measured at specific time points (e.g., 30, 60, 120 minutes). Other feeding-related behaviors like hoarding can also be scored.[18]

  • Data Analysis : The total amount of food consumed is compared across the different treatment groups using statistical tests (e.g., ANOVA) to determine if this compound antagonizes the opioid-induced feeding response.

Conclusion and Implications for Drug Development

This compound and the broader RFamide peptide superfamily represent a functionally diverse and evolutionarily ancient signaling system. Their dual capacity to act as both fast neurotransmitters via ionotropic receptors and slow neuromodulators via GPCRs provides a rich substrate for complex physiological regulation. This duality makes the this compound signaling system an attractive, albeit complex, target for drug development.

  • Therapeutic Potential : The involvement of vertebrate RFamide peptides in pain, reproduction, and metabolism highlights their potential as therapeutic targets. For example, developing selective agonists or antagonists for NPFF receptors could lead to novel non-opioid analgesics or treatments for feeding disorders.[8]

  • Challenges : A key challenge is achieving receptor subtype selectivity. The RFamide system is a multiligand/multireceptor system, and designing drugs that target a single receptor without cross-reactivity is difficult but essential to minimize off-target effects.[8]

  • Future Directions : Future research should focus on solving the high-resolution structures of FaRP receptors to aid in structure-based drug design. Furthermore, exploring the physiological roles of the vast number of uncharacterized FaRPs in invertebrates could reveal novel biological pathways and provide new targets for developing highly selective pesticides for agricultural and veterinary applications.

References

A Technical Guide to the Genetic Toolkit for Studying FMRFamide Neuropeptides in Caenorhabditis elegans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the genetic and molecular tools available for the investigation of FMRFamide-related peptide (FLP) signaling in the nematode Caenorhabditis elegans. The complexity of the FLP system in C. elegans, with its numerous ligands and receptors, offers a powerful model for dissecting the roles of neuropeptide signaling in behavior and physiology, and for identifying potential targets for novel therapeutics.

The this compound Neuropeptide System in C. elegans

The this compound-like neuropeptide family is one of the largest and most diverse signaling molecule families in C. elegans. These peptides are involved in the regulation of a wide array of biological processes, including locomotion, feeding, reproduction, and sensory modulation.[1][2][3][4]

This compound-related peptide (flp) Genes

The C. elegans genome contains at least 31 this compound-related peptide (flp) genes, which are predicted to encode over 70 distinct bioactive peptides.[3][5][6] These genes are expressed in a diverse and specific subset of neurons, including sensory neurons, interneurons, and motor neurons, highlighting their widespread influence on the nervous system.[7][8] Many neurons have been shown to express multiple flp genes.[7][8] The expression of some flp genes is also known to be sex-specific and can change in response to the developmental stage of the animal.[7][8]

This compound Receptors

The physiological effects of FLPs are mediated by G-protein coupled receptors (GPCRs). A number of these receptors have been deorphanized, revealing that a single FLP can activate multiple receptors, and a single receptor can be activated by multiple FLPs. This complexity allows for a nuanced and finely-tuned regulation of neuronal circuits.

Table 1: Key this compound Receptors and Their Ligands in C. elegans

ReceptorGeneKnown LigandsDownstream SignalingKey Functions
NPR-1npr-1FLP-18, FLP-21[9][10]G-protein signalingSocial feeding behavior[9], nociception[10], chemosensation
NPR-2npr-2-G-protein signalingAvoidance response to methyl salicylate[11], nociception[10]
EGL-6egl-6FLP-10, FLP-17[12][13]Go-dependent pathway[12][13]Inhibition of egg-laying[12][13]
FRPR-8frpr-8FLP-12[14]GPA-7 Gα signaling[14]Regulation of head locomotion and stomatal oscillation[14][15]
FRPR-17frpr-17FLP-22[16]Protein kinase A signaling cascade[16]Rhythmic activation of the head mesodermal cell[16]
FRPR-21frpr-21FLP-9[16]G-protein signalingInhibition of head mesodermal cell activation[16]
NPR-15npr-15--Regulation of immunity and pathogen avoidance[17]
NPR-38npr-38NLP-50 (predicted)G-protein signalingRegulation of avoidance and stress-induced sleep[18]
Peptide Processing and Secretion

FLP proproteins undergo a series of post-translational modifications to become active neuropeptides. This process involves cleavage by proprotein convertases, such as EGL-3 (a PC2 ortholog), followed by the removal of C-terminal basic residues by carboxypeptidases like EGL-21.[6] The mature peptides are then packaged into dense-core vesicles for secretion. Genes controlling neuropeptide processing and secretion, including egl-3, egl-21, ida-1, and unc-31, are crucial for proper FLP signaling.[19]

Genetic Toolkit for a Functional Analysis

A variety of genetic tools are available to manipulate and study the this compound system in C. elegans.

Mutant Analysis

The use of loss-of-function and gain-of-function mutants is a cornerstone of genetic analysis in C. elegans. Numerous mutant alleles for flp genes and their receptors are available from the Caenorhabditis Genetics Center (CGC) or can be generated. These mutants are invaluable for dissecting the roles of specific genes in various behaviors. For instance, mutants for flp-8, flp-10, flp-12, and flp-20 exhibit defects in male mating behavior.[5][19]

RNA Interference (RNAi)

RNAi provides a powerful method for gene knockdown and is particularly useful for systematic screens. RNAi can be delivered by feeding worms bacteria expressing double-stranded RNA corresponding to the target gene. This technique has been successfully used to screen for the function of this compound signaling components. For example, an RNAi screen of the FRPR family identified frpr-8 as a key regulator of head and body locomotion.[14]

CRISPR/Cas9 Genome Editing

The advent of CRISPR/Cas9 technology has revolutionized the ability to precisely edit the C. elegans genome. This allows for the creation of specific null alleles, the introduction of point mutations, and the insertion of reporter genes (e.g., GFP, mCherry) to visualize the expression patterns of flp genes and their receptors.

Optogenetics

Optogenetics allows for the precise temporal and spatial control of neuronal activity. By expressing light-sensitive ion channels like Channelrhodopsin-2 (ChR2) for activation or Halorhodopsin (NpHR) for inhibition in specific neurons, researchers can directly test the causal role of these neurons in a given behavior.[20][21] This technique is particularly powerful for dissecting the function of individual neurons within the complex this compound signaling network. For example, optogenetic activation of the ALA neuron, which releases FLP-13 peptides, can induce quiescent behavior.[22]

FLP/FRT Recombinase System

The FLP/FRT system allows for conditional gene expression, providing both spatial and temporal control.[23][24] A target gene is placed downstream of a transcriptional terminator flanked by FLP recognition target (FRT) sites. Expression of FLP recombinase, under the control of a specific promoter, excises the terminator and allows for transcription of the target gene. This "FLP-on" system can be used to restrict the expression of a gene of interest to the intersection of two different expression patterns, thereby achieving single-cell resolution.[23][24]

Experimental Protocols

Detailed methodologies are crucial for reproducible and rigorous scientific investigation. Below are outlines of key experimental protocols used to study this compound function in C. elegans.

Behavioral Assays

Objective: To quantify the role of specific flp genes in male mating behavior.

Methodology:

  • Animal Preparation: Isolate L4 male worms and culture them overnight at 15°C to obtain young, virgin adults. Use adult, mixed-stage unc-31 hermaphrodites as mates.

  • Mating Plates: Prepare 5 cm nematode growth medium (NGM) plates by inoculating with 10 µl of OP50 bacteria and culturing for 1 day at room temperature.

  • Assay Procedure: Place a single male and several hermaphrodites on a mating plate. Observe and record the male's ability to perform the sequential steps of mating: response, backing, turning, vulva location, spicule insertion, and sperm transfer.

  • Data Analysis: Quantify specific behavioral parameters, such as the average number of turns (Tavg) before successful vulva location. A significant increase in Tavg compared to wild-type males indicates a defect in turning behavior.[5]

Objective: To assess the role of this compound signaling in the regulation of egg-laying.

Methodology:

  • Animal Preparation: Use young adult hermaphrodites (24 hours post-L4).

  • Assay Procedure: Transfer individual worms to fresh NGM plates seeded with bacteria.

  • Data Collection:

    • Egg Retention: Count the number of eggs retained in utero. An average of more than 30 eggs is considered an egg-laying defective (Egl) phenotype.[12]

    • Developmental Stage of Laid Eggs: Transfer worms to a fresh plate for 1 hour, then remove them. Examine the developmental stage of the laid eggs under a microscope. An increased proportion of later-stage eggs indicates a defect in the timing of egg-laying.[12]

  • Data Analysis: Compare the number of retained eggs and the distribution of laid egg stages between different genotypes. Statistical analysis can be performed using non-parametric tests like the Wilcoxon Mann-Whitney rank-sum test.[12]

Calcium Imaging

Objective: To monitor the activity of specific neurons in response to stimuli or genetic manipulation of this compound signaling.

Methodology:

  • Transgenic Strain Generation: Create transgenic animals expressing a genetically encoded calcium indicator, such as GCaMP, under the control of a promoter specific to the neuron of interest.

  • Animal Immobilization: Immobilize the worms for imaging. This can be achieved using microfluidic devices or by gluing the animals to an agarose (B213101) pad.

  • Image Acquisition: Use a fluorescence microscope equipped with a sensitive camera to record GCaMP fluorescence over time.

  • Data Analysis: Analyze the changes in fluorescence intensity, which correlate with changes in intracellular calcium levels and, by extension, neuronal activity.

Electrophysiology

Objective: To directly measure the effects of FLPs on the electrical properties of neurons and muscles.

Methodology:

  • Dissection: Dissect the worm to expose the pharynx or other target cells.

  • Recording: Use sharp microelectrode or whole-cell patch-clamp techniques to record membrane potential and currents.

  • Peptide Application: Perfuse the preparation with solutions containing synthetic FLPs at known concentrations.

  • Data Analysis: Measure changes in firing rate, membrane potential, and synaptic currents to determine the excitatory or inhibitory effects of the peptides.

Signaling Pathways and Experimental Workflows

Visualizing the complex relationships within the this compound signaling network and the flow of experimental procedures is essential for a clear understanding.

This compound Signaling Pathway

FMRFamide_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell flp_gene flp Gene Proprotein FLP Proprotein flp_gene->Proprotein Transcription & Translation Mature_FLP Mature FLP Proprotein->Mature_FLP Cleavage & Processing EGL-3 EGL-3 (Proprotein Convertase) EGL-3->Proprotein Cleaves EGL-21 EGL-21 (Carboxypeptidase) EGL-21->Proprotein Cleaves Vesicle Dense Core Vesicle Mature_FLP->Vesicle Packaging GPCR FLP Receptor (GPCR) Vesicle->GPCR Secretion & Binding G_Protein G-Protein GPCR->G_Protein Activates Effector Downstream Effectors G_Protein->Effector Response Cellular Response (e.g., change in excitability) Effector->Response

Caption: Generalized this compound signaling pathway in C. elegans.

Experimental Workflow for Functional Analysis

Experimental_Workflow Start Hypothesis: flp-X regulates Behavior Y Genetic_Tools Genetic Manipulation Start->Genetic_Tools Mutant Generate/Obtain flp-X Mutant Genetic_Tools->Mutant RNAi Perform flp-X RNAi Genetic_Tools->RNAi Opto Express Optogenetic Tools in flp-X neurons Genetic_Tools->Opto Behavioral_Assay Perform Behavioral Assay Y Mutant->Behavioral_Assay RNAi->Behavioral_Assay Opto->Behavioral_Assay Data_Analysis Quantify Behavioral Phenotype Behavioral_Assay->Data_Analysis Imaging Calcium Imaging of Downstream Neurons Data_Analysis->Imaging Further Mechanistic Insight Conclusion Conclusion on the role of flp-X in Behavior Y Data_Analysis->Conclusion Imaging->Conclusion

Caption: A typical experimental workflow for studying this compound function.

Conclusion

The this compound signaling system in C. elegans represents a rich and complex area of neurobiology. The powerful and ever-expanding genetic toolkit available for this model organism provides researchers with an unparalleled opportunity to dissect the intricate roles of neuropeptides in shaping behavior and physiology. This guide serves as a foundational resource for leveraging these tools to advance our understanding of neuromodulation and to potentially uncover novel avenues for therapeutic intervention in a variety of disorders.

References

Methodological & Application

Application Notes and Protocols for FMRFamide Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMRFamide and this compound-related peptides (FaRPs) are a family of neuropeptides that play crucial roles in a wide array of physiological processes across the animal kingdom. In invertebrates, they are known to modulate heart rate, blood pressure, gut motility, feeding behavior, and reproduction.[1] In vertebrates, their functions include influencing opioid receptors, which can result in naloxone-sensitive antinociception.[1][2] The detection and localization of this compound in tissue samples are critical for understanding its physiological and pathological significance. Immunohistochemistry (IHC) is a powerful technique for visualizing the distribution of this compound within its native tissue context.

These application notes provide a detailed protocol for the immunohistochemical staining of this compound in both paraffin-embedded and frozen tissue sections. The protocol includes comprehensive steps for tissue preparation, antigen retrieval, antibody incubation, and signal detection. Additionally, a summary of key quantitative parameters is provided for easy reference, along with a troubleshooting guide to address common issues.

This compound Signaling Pathways

This compound and its related peptides exert their effects through two primary mechanisms: G-protein coupled receptors (GPCRs) and direct gating of ion channels.

  • G-Protein Coupled Receptor (GPCR) Pathway: this compound can bind to specific GPCRs on the cell surface.[3][4] This binding initiates a conformational change in the receptor, leading to the activation of an associated intracellular G-protein. The activated G-protein, in turn, modulates the activity of downstream effector enzymes, such as adenylyl cyclase or phospholipase C, resulting in changes in the levels of second messengers like cAMP or inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][5] These second messengers then trigger a cascade of intracellular events, leading to a cellular response.

  • Ion Channel Gating: In some systems, this compound can directly bind to and activate ligand-gated ion channels.[6][7][8] A notable example is the this compound-gated sodium channel (FaNaC), which has been identified in molluscan neurons.[7][9] The binding of this compound to this channel causes a rapid influx of sodium ions, leading to membrane depolarization and a fast excitatory neurotransmitter effect.[6][7][8]

FMRFamide_Signaling_Pathways cluster_membrane Cell Membrane cluster_gpcr_pathway GPCR Pathway cluster_ion_channel_pathway Ion Channel Pathway GPCR This compound Receptor (GPCR) G_Protein G-Protein Activation GPCR->G_Protein activates IonChannel This compound-gated Ion Channel Ion_Influx Ion Influx (e.g., Na+) IonChannel->Ion_Influx opens FMRFamide_extracellular This compound FMRFamide_extracellular->GPCR FMRFamide_extracellular->IonChannel Second_Messengers Second Messengers (e.g., cAMP, IP3, DAG) G_Protein->Second_Messengers modulates Cellular_Response_GPCR Cellular Response Second_Messengers->Cellular_Response_GPCR leads to Membrane_Depolarization Membrane Depolarization Ion_Influx->Membrane_Depolarization causes Cellular_Response_Ion Cellular Response Membrane_Depolarization->Cellular_Response_Ion leads to

Caption: this compound signaling pathways.

Experimental Protocols

This section details the procedures for this compound immunohistochemistry on both paraffin-embedded and frozen tissue sections.

Protocol 1: Paraffin-Embedded Tissue Sections

This protocol is suitable for tissues that have been fixed in formalin and embedded in paraffin (B1166041) (FFPE).

1. Deparaffinization and Rehydration:

  • Immerse slides in two changes of xylene for 10 minutes each.

  • Immerse slides in two changes of 100% ethanol (B145695) for 10 minutes each.

  • Immerse slides in 95% ethanol for 5 minutes.

  • Immerse slides in 70% ethanol for 5 minutes.

  • Rinse slides in distilled water.

2. Antigen Retrieval:

Antigen retrieval is a critical step for unmasking epitopes that have been cross-linked by formalin fixation. The optimal method may vary depending on the tissue and specific antibody used. Heat-Induced Epitope Retrieval (HIER) is generally recommended.

  • HIER with Citrate (B86180) Buffer (pH 6.0):

    • Immerse slides in 10 mM Sodium Citrate buffer.

    • Heat in a microwave or pressure cooker to maintain a temperature of 95-100°C for 10-20 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

  • HIER with Tris-EDTA Buffer (pH 9.0):

    • Immerse slides in 10 mM Tris, 1 mM EDTA buffer.

    • Follow the heating and cooling steps as described for the citrate buffer.

3. Blocking Endogenous Peroxidase (for chromogenic detection):

  • Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature.

  • Rinse with PBS.

4. Blocking Non-Specific Binding:

  • Incubate sections with a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature in a humidified chamber.

5. Primary Antibody Incubation:

  • Dilute the primary this compound antibody (e.g., rabbit polyclonal) in the blocking solution. A starting dilution of 1:1000 to 1:2000 is recommended for the ImmunoStar FMRF-Amide antiserum.[7]

  • Incubate overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation:

  • Wash slides three times in PBS.

  • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.

7. Detection:

  • Chromogenic Detection (Biotin/Avidin-HRP):

    • Wash slides three times in PBS.

    • Incubate with an Avidin-Biotin Complex (ABC) reagent for 30 minutes at room temperature.

    • Wash slides three times in PBS.

    • Incubate with a DAB (3,3'-Diaminobenzidine) substrate solution until the desired staining intensity is reached.

    • Rinse with distilled water.

  • Fluorescent Detection:

    • Wash slides three times in PBS.

    • Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

    • Wash slides three times in PBS.

8. Counterstaining and Mounting:

  • For Chromogenic Detection:

    • Counterstain with hematoxylin (B73222) to visualize cell nuclei.

    • Dehydrate through graded alcohols and xylene.

    • Mount with a permanent mounting medium.

  • For Fluorescent Detection:

    • Mount with an aqueous mounting medium containing an anti-fade reagent.

Protocol 2: Frozen Tissue Sections

This protocol is suitable for fresh or lightly fixed tissues that have been snap-frozen.

1. Tissue Preparation:

2. Staining Procedure:

  • Thaw and air-dry the sections.

  • Rinse with PBS.

  • Follow steps 3-8 from the paraffin-embedded protocol, omitting the deparaffinization, rehydration, and antigen retrieval steps. A permeabilization step with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes can be included before blocking for intracellular antigens.

This compound IHC Workflow

FMRFamide_IHC_Workflow start Start tissue_prep Tissue Preparation (Fixation & Embedding) start->tissue_prep sectioning Sectioning tissue_prep->sectioning deparaffinization Deparaffinization & Rehydration sectioning->deparaffinization antigen_retrieval Antigen Retrieval (HIER or PIER) deparaffinization->antigen_retrieval blocking Blocking (Peroxidase & Non-specific) antigen_retrieval->blocking primary_ab Primary Antibody (anti-FMRFamide) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Detection (Chromogenic or Fluorescent) secondary_ab->detection counterstain Counterstaining & Mounting detection->counterstain analysis Microscopic Analysis counterstain->analysis

Caption: this compound IHC workflow.

Quantitative Data Summary

ParameterRecommendation
Tissue Fixation 4% Formaldehyde in Phosphate Buffer
Primary Antibody ImmunoStar FMRF-Amide Antiserum (Rabbit Polyclonal)
Primary Antibody Dilution 1:1000 - 1:2000
Primary Antibody Incubation 48 hours at 4°C[7] or Overnight at 4°C
Secondary Antibody Incubation 1 hour at Room Temperature
Antigen Retrieval (HIER) 10 mM Sodium Citrate (pH 6.0) or 10 mM Tris/1 mM EDTA (pH 9.0) at 95-100°C for 10-20 minutes
Blocking Solution 10% Normal Goat Serum in PBS with 0.3% Triton X-100
Endogenous Peroxidase Block 3% Hydrogen Peroxide in Methanol for 10-15 minutes
Detection System Biotin/Avidin-HRP with DAB or Fluorescent-conjugated secondary antibody

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No Staining or Weak Staining Inadequate antigen retrievalOptimize antigen retrieval method (try different buffers, pH, or heating times).
Primary antibody concentration too lowIncrease primary antibody concentration or incubation time.
Improper tissue fixationEnsure proper fixation time and fixative. Over-fixation can mask epitopes.
Antibody inactivityUse a fresh antibody aliquot; ensure proper storage.
High Background Staining Insufficient blockingIncrease blocking time or use a different blocking agent.
Primary antibody concentration too highDecrease primary antibody concentration.
Inadequate washingIncrease the number and duration of wash steps.
Endogenous peroxidase activityEnsure the peroxidase blocking step is performed correctly (for HRP-based detection).
Non-specific Staining Cross-reactivity of secondary antibodyUse a pre-adsorbed secondary antibody. Run a control without the primary antibody.
Tissue drying out during stainingKeep slides in a humidified chamber during incubations.
Tissue Damage or Detachment Harsh antigen retrievalReduce heating time or temperature, or try an enzymatic retrieval method.
Poorly coated slidesUse positively charged or adhesive-coated slides.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMRFamide-related peptides (FaRPs) are a large and diverse family of neuropeptides characterized by a C-terminal Arg-Phe-NH2 motif. They are widely distributed throughout the animal kingdom and are involved in the regulation of a vast array of physiological processes, including cardiovascular function, pain perception, feeding behavior, and reproduction.[1] The precise identification and quantification of these peptides are crucial for understanding their roles in health and disease and for the development of novel therapeutics targeting their signaling pathways.

Mass spectrometry has emerged as a powerful tool for the comprehensive analysis of FaRPs, offering high sensitivity, specificity, and the ability to identify and quantify multiple peptides simultaneously. This document provides detailed application notes and protocols for the mass spectrometry-based analysis of this compound-related peptides, intended for researchers, scientists, and drug development professionals.

Data Presentation

Quantitative Distribution of this compound-like Immunoreactive Neurons

The following table summarizes the percentage of neurons showing this compound-like immunoreactivity in different ganglia of the spider Cupiennius salei, providing an insight into the quantitative distribution of FaRP-expressing neurons.[2][3]

GanglionPercentage of Labeled Neurons
Walking Leg Ganglia12.6%
Opisthosomal Ganglia10.2%
Cheliceral Ganglia8.6%
Pedipalpal Ganglia8.1%
Dorsal Cell Layer7.2%
Posterior Cell Layer3.4%
Identified this compound-Related Peptides in Crustacean Tissues

Mass spectrometry has enabled the identification of numerous FaRPs in various tissues of crustaceans.[4][5][6] The table below lists the number of FaRPs identified in different species and tissues.

SpeciesTissue/OrganNumber of FaRPs IdentifiedMass Spectrometry Method
Homarus americanusNervous System19Not Specified
Carcinus maenasNervous System25ESI-Q-TOF and MALDI-FTMS
Litopenaeus vannameiVentral Nerve Cord, Brain, Eyestalk Ganglia14Transcriptomic and Mass Spectrometry Analysis
Cancer borealisCardiac GanglionMultiple FaRPsMALDI-TOF/TOF Imaging and Orbitrap

Experimental Protocols

Protocol 1: Extraction of this compound-Related Peptides from Neuronal Tissue

This protocol details the extraction of FaRPs from neuronal tissue for subsequent mass spectrometry analysis.

Materials:

  • Fresh or frozen neuronal tissue (e.g., ganglia, brain)

  • Extraction Solution: 90% Methanol, 9% Glacial Acetic Acid, 1% Water

  • Homogenizer (e.g., Dounce homogenizer, bead beater)

  • Microcentrifuge tubes

  • Centrifuge (capable of 20,000 x g and 4°C)

  • Sonicator

  • Vortex mixer

  • Lyophilizer or vacuum concentrator

Procedure:

  • Tissue Homogenization:

    • Weigh the frozen or fresh tissue sample.

    • Add 10 volumes of ice-cold Extraction Solution to the tissue in a pre-chilled microcentrifuge tube.

    • Homogenize the tissue on ice until a uniform suspension is achieved. For tough tissues, a bead beater may be used.

  • Peptide Extraction:

    • Incubate the homogenate on ice for 1 hour, with occasional vortexing every 15 minutes.

    • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant, which contains the extracted peptides, and transfer it to a new pre-chilled tube. Avoid disturbing the pellet.

  • Sample Desalting and Concentration (using C18 Solid-Phase Extraction):

    • Condition a C18 SPE cartridge by washing with 1 mL of 100% acetonitrile (B52724), followed by 1 mL of 0.1% trifluoroacetic acid (TFA) in water.

    • Acidify the peptide extract by adding TFA to a final concentration of 0.1%.

    • Load the acidified extract onto the conditioned C18 SPE cartridge.

    • Wash the cartridge with 2 mL of 0.1% TFA in water to remove salts and other hydrophilic impurities.

    • Elute the peptides with 1 mL of 60% acetonitrile in 0.1% TFA.

    • Dry the eluted peptides using a lyophilizer or a vacuum concentrator.

  • Storage:

    • Store the dried peptide extract at -80°C until ready for mass spectrometry analysis.

Protocol 2: LC-MS/MS Analysis of this compound-Related Peptides

This protocol outlines the parameters for the analysis of FaRPs using liquid chromatography coupled to tandem mass spectrometry.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system

  • Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap)

Materials:

  • Dried peptide extract from Protocol 1

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • C18 reversed-phase analytical column (e.g., 2.1 mm ID, 100 mm length, 1.7 µm particle size)

Procedure:

  • Sample Reconstitution:

    • Reconstitute the dried peptide extract in 50 µL of Mobile Phase A.

    • Vortex and sonicate briefly to ensure complete dissolution.

    • Centrifuge at high speed for 10 minutes to pellet any insoluble material.

  • LC Separation:

    • Inject 5-10 µL of the reconstituted sample onto the C18 column.

    • Use a flow rate of 0.3 mL/min.

    • Apply a linear gradient from 5% to 45% Mobile Phase B over 40 minutes.

    • Follow with a wash step at 95% Mobile Phase B for 5 minutes and a re-equilibration step at 5% Mobile Phase B for 10 minutes.

  • MS/MS Data Acquisition:

    • Operate the mass spectrometer in positive ion mode.

    • Set the ESI source parameters as follows:

      • Capillary voltage: 3.5 kV

      • Cone voltage: 30 V

      • Source temperature: 120°C

      • Desolvation gas flow: 600 L/hr

      • Desolvation temperature: 350°C

    • Acquire data in a data-dependent acquisition (DDA) mode.

    • Perform a full MS scan from m/z 300 to 1500.

    • Select the top 3-5 most intense precursor ions for fragmentation by collision-induced dissociation (CID).

    • Set the collision energy to a ramp of 20-40 eV.

    • Exclude previously fragmented ions for 30 seconds.

  • Data Analysis:

    • Process the raw data using a suitable software package (e.g., Mascot, MaxQuant).

    • Search the MS/MS spectra against a relevant protein database, specifying potential modifications such as C-terminal amidation.

    • For quantitative analysis, label-free quantification (LFQ) can be performed by comparing the peak areas of the identified peptides across different samples. Alternatively, stable isotope labeling methods can be employed for more accurate quantification.[7]

Protocol 3: MALDI-TOF MS Analysis of this compound-Related Peptides

This protocol provides a method for the analysis of FaRPs using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight mass spectrometry.

Instrumentation:

  • MALDI-TOF Mass Spectrometer

Materials:

  • Dried peptide extract from Protocol 1

  • MALDI Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA)

  • Matrix Solution: Saturated solution of CHCA in 50% Acetonitrile, 0.1% TFA

  • MALDI target plate

Procedure:

  • Sample Preparation:

    • Reconstitute the dried peptide extract in 10 µL of 0.1% TFA.

  • Target Spotting (Dried-Droplet Method):

    • Pipette 1 µL of the reconstituted peptide sample onto a spot on the MALDI target plate.

    • Immediately add 1 µL of the MALDI Matrix Solution to the sample droplet.

    • Mix gently by pipetting up and down a few times.

    • Allow the mixture to air-dry completely at room temperature, forming a crystalline matrix with the embedded peptides.

  • MALDI-TOF MS Data Acquisition:

    • Load the target plate into the mass spectrometer.

    • Operate the instrument in positive ion reflectron mode.

    • Calibrate the instrument using a standard peptide mixture with masses in the range of the expected FaRPs.

    • Set the laser intensity to the minimum required to obtain a good signal-to-noise ratio.

    • Acquire spectra by averaging 100-200 laser shots per spot.

  • Data Analysis:

    • Analyze the resulting mass spectra to identify the molecular weights of the peptides present in the sample.

    • For peptide identification, perform tandem mass spectrometry (MS/MS) by selecting precursor ions of interest and inducing fragmentation (post-source decay or collision-induced dissociation).

    • Search the resulting fragment ion spectra against a protein database to confirm the peptide sequences.

Visualizations

This compound-Related Peptide Signaling Pathway

FaRPs typically exert their effects by binding to and activating G-protein coupled receptors (GPCRs) on the cell surface. This initiates a downstream signaling cascade that can modulate various cellular processes. A common pathway involves the activation of the Gq alpha subunit, leading to the stimulation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates target proteins to elicit a cellular response.

FMRFamide_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FaRP This compound-related Peptide (FaRP) GPCR FaRP Receptor (GPCR) FaRP->GPCR Binds G_protein G-protein (Gq) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates targets

This compound-related peptide signaling pathway via Gq-PLC-IP3/DAG.
Experimental Workflow for Mass Spectrometry Analysis of FaRPs

The following diagram illustrates the general workflow for the mass spectrometry-based analysis of this compound-related peptides, from tissue extraction to data analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Tissue Neuronal Tissue Homogenization Homogenization (Acidic Methanol) Tissue->Homogenization Extraction Peptide Extraction (Centrifugation) Homogenization->Extraction Desalting Desalting & Concentration (C18 SPE) Extraction->Desalting Dried_Peptides Dried Peptide Extract Desalting->Dried_Peptides LC_MS LC-MS/MS Analysis Dried_Peptides->LC_MS MALDI_MS MALDI-TOF MS Analysis Dried_Peptides->MALDI_MS Database_Search Database Searching (Mascot, etc.) LC_MS->Database_Search MALDI_MS->Database_Search Quantification Quantification (Label-free or Labeled) Database_Search->Quantification Identification Peptide Identification & Characterization Database_Search->Identification

General workflow for FaRPs mass spectrometry analysis.

References

Application Notes and Protocols for Electrophysiological Recording of FMRFamide Neuron Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the electrophysiological investigation of FMRFamide (Phe-Met-Arg-Phe-NH2) and its related peptides (FaRPs) on neuronal activity. The following sections offer comprehensive methodologies for whole-cell patch-clamp, calcium imaging, and in vivo recordings, enabling the characterization of this compound-induced changes in ion channel function, neuronal excitability, and signaling pathways.

Introduction to this compound and its Neuronal Effects

This compound and FaRPs are a widespread family of neuropeptides in invertebrates and have analogs in vertebrates, playing crucial roles in a variety of physiological processes, including cardiovascular regulation, pain modulation, and feeding behavior.[1] At the cellular level, this compound exerts its effects through two primary mechanisms:

  • G-Protein Coupled Receptors (GPCRs): The most common mechanism involves the activation of GPCRs, which can trigger various downstream signaling cascades.[2][3][4] These pathways can lead to the modulation of various ion channels, including potassium (K+), calcium (Ca2+), and sodium (Na+) channels, resulting in either excitatory or inhibitory effects on the neuron.[5][6] For instance, in some neurons, this compound activates K+ conductances, leading to hyperpolarization and inhibition of pacemaker activity.[6] In other systems, it can decrease Ca2+ conductance.[5]

  • Ligand-Gated Ion Channels (FaNaC): In some invertebrate neurons, this compound can directly gate a sodium channel known as the this compound-gated Na+ channel (FaNaC).[7][8] This direct activation leads to a rapid influx of Na+ ions, causing a fast depolarization of the neuronal membrane.[8]

The diversity of this compound's actions makes electrophysiological analysis a critical tool for understanding its function in different neuronal circuits and for screening potential therapeutic compounds that target this compound signaling pathways.

Electrophysiological Techniques and Protocols

Whole-Cell Patch-Clamp Recording

Whole-cell patch-clamp is a high-resolution technique that allows for the recording of ionic currents across the entire cell membrane, providing detailed insights into the effects of this compound on specific ion channels and overall neuronal excitability.[9][10][11]

Experimental Protocol: Whole-Cell Patch-Clamp Recording of this compound-Modulated Currents

A. Preparation of Solutions

  • Artificial Cerebrospinal Fluid (aCSF) / Extracellular Solution (ECS):

    • Composition: 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose.[11]

    • Preparation: Prepare a stock solution without CaCl2 and MgCl2 to avoid precipitation. Add these components on the day of the experiment. The solution should be continuously bubbled with 95% O2 / 5% CO2 (carbogen) for at least 30 minutes before use to maintain a pH of 7.3-7.4.

  • Intracellular Solution (ICS) for K+ Currents:

    • Composition: 130 mM K-Gluconate, 10 mM KCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP.

    • Preparation: Adjust pH to 7.2-7.3 with KOH. The osmolarity should be 10-20 mOsm lower than the ECS to ensure a good seal.[12] Store in aliquots at -20°C.

  • Intracellular Solution (ICS) for Na+ Currents (FaNaC):

    • Composition: 130 mM Cs-MethaneSulfonate, 20 mM CsCl, 10 mM HEPES, 10 mM EGTA, 2 mM MgCl2, 10 mM glucose.[13]

    • Preparation: Adjust pH to 7.3 with CsOH. Store in aliquots at -20°C.

  • This compound Stock Solution:

    • Preparation: Dissolve this compound powder in deionized water to a stock concentration of 1-10 mM. Store in aliquots at -20°C to avoid repeated freeze-thaw cycles. Dilute to the final working concentration in ECS on the day of the experiment.

B. Cell Preparation

  • Prepare acute brain slices or cultured neurons expressing this compound receptors. For slice preparation, dissect the brain in ice-cold, carbogenated slicing solution.

  • Transfer the slices to a holding chamber containing carbogenated aCSF and allow them to recover for at least 1 hour at room temperature.

  • For cultured neurons, plate cells on coverslips a few days prior to recording.[9]

C. Recording Procedure

  • Transfer a brain slice or coverslip with cultured neurons to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 1-2 mL/min.

  • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with ICS.[9]

  • Fill the pipette with the appropriate ICS and mount it on the micromanipulator.

  • Approach the target neuron under visual guidance (e.g., DIC optics).

  • Apply gentle positive pressure to the pipette to keep the tip clean.

  • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

  • Apply gentle suction to rupture the membrane and establish the whole-cell configuration.

  • Switch to voltage-clamp or current-clamp mode. In voltage-clamp, hold the neuron at a specific potential (e.g., -70 mV) to record postsynaptic currents or use voltage steps to elicit voltage-gated currents. In current-clamp, inject current to measure changes in membrane potential and firing activity.

  • After obtaining a stable baseline recording, apply this compound at the desired concentration to the bath via the perfusion system.

  • Record the changes in membrane current or potential.

  • Wash out the peptide with aCSF to observe recovery.

D. Data Analysis

  • Analyze the recorded data using software such as Clampfit or custom scripts in MATLAB or Python.

  • Measure parameters such as the amplitude and kinetics of this compound-induced currents, changes in input resistance, and alterations in action potential firing frequency.

Calcium Imaging

Calcium imaging is a powerful technique to monitor the activity of large neuronal populations simultaneously and can be used to study the downstream effects of this compound signaling on intracellular calcium dynamics.[14][15][16]

Experimental Protocol: Calcium Imaging of this compound-Evoked Neuronal Activity

A. Preparation

  • Load cultured neurons or acute brain slices with a calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) or use transgenic animals expressing genetically encoded calcium indicators (GECIs) like GCaMP.[17]

  • For chemical dyes, incubate the cells with the dye in aCSF for 30-60 minutes at room temperature.[17]

  • Wash the preparation with aCSF to remove excess dye.

B. Imaging Procedure

  • Place the prepared cells or tissue in the recording chamber on an upright or inverted microscope equipped for fluorescence imaging.

  • Continuously perfuse with carbogenated aCSF.

  • Acquire baseline fluorescence images at a suitable frame rate (e.g., 1-10 Hz).

  • Apply this compound to the bath and continue imaging to capture changes in intracellular calcium concentration, reflected as changes in fluorescence intensity.

  • Wash out the peptide and record the recovery of the fluorescence signal to baseline.

C. Data Analysis

  • Use image analysis software (e.g., ImageJ, MATLAB) to define regions of interest (ROIs) around individual neurons.

  • Measure the change in fluorescence intensity (ΔF/F) over time for each ROI.

  • Quantify parameters such as the amplitude, duration, and frequency of calcium transients evoked by this compound.

In Vivo Electrophysiology

In vivo electrophysiology allows for the study of this compound's effects on neuronal activity in the context of an intact, functioning nervous system.[18][19][20][21]

Experimental Protocol: In Vivo Recording of this compound-Modulated Neuronal Firing

A. Animal Preparation

  • Anesthetize the animal according to approved institutional protocols.

  • Secure the animal in a stereotaxic frame.

  • Perform a craniotomy over the brain region of interest.

  • A cannula can be implanted for targeted drug delivery.

B. Recording Procedure

  • Lower a recording electrode (e.g., a single tungsten microelectrode or a multi-electrode array) into the target brain region.

  • Record baseline single-unit or multi-unit activity.

  • Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the implanted cannula.

  • Record the changes in neuronal firing rate and pattern.

C. Data Analysis

  • Spike-sort the recorded data to isolate the activity of individual neurons.

  • Analyze changes in firing rate, bursting activity, and spike timing in response to this compound administration.

Data Presentation

Quantitative data from electrophysiological experiments should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Effects of this compound on Neuronal Properties

ParameterControlThis compound (Concentration)EffectReference
Membrane Potential-60 mV10 µMHyperpolarization to -75 mV[6]
Input Resistance150 MΩ10 µMDecrease to 100 MΩ[6]
Firing Frequency5 Hz10 µMInhibition of firing[6]
Peak Na+ Current-500 pA30 µM - 1 mMReduction in amplitude[22][23]
Ca2+ Current-200 pA10-50 µMDecrease in amplitude[5]
K+ Current (S-current)-100 pA10-50 µMDecrease in amplitude[5]
K+ Current (Slow)-50 pA50 nMActivation of a slow outward current[6]

Table 2: Pharmacological Profile of this compound-Gated Channels

CompoundActionEffective ConcentrationReference
This compoundAgonist1-100 µM[8][22]
FLRFamideAgonist> this compound potency[22][23]
FKRFamideAntagonistIC50 ~1 mM[7][22]
AmilorideBlockerµM range[7]

Visualization of Signaling Pathways and Workflows

This compound Signaling Pathways

The following diagram illustrates the two primary signaling pathways activated by this compound.

FMRFamide_Signaling This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Binds to FaNaC This compound-gated Na+ Channel (FaNaC) This compound->FaNaC Directly gates G_protein G-Protein (Gq/Gi/o) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates (Gq) AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (Gi/o) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC PKA Protein Kinase A (PKA) cAMP->PKA Ion_Channels_GPCR Ion Channels (K+, Ca2+) PKC->Ion_Channels_GPCR Phosphorylates PKA->Ion_Channels_GPCR Phosphorylates Neuronal_Response_GPCR Modulation of Neuronal Excitability (Inhibition/Excitation) Ion_Channels_GPCR->Neuronal_Response_GPCR Na_influx Na+ Influx FaNaC->Na_influx Depolarization Fast Depolarization Na_influx->Depolarization Neuronal_Response_FaNaC Fast Excitation Depolarization->Neuronal_Response_FaNaC

Caption: this compound signaling pathways in neurons.

Experimental Workflow for Electrophysiological Recording

The following diagram outlines a typical workflow for an electrophysiological experiment investigating the effects of this compound.

Electrophysiology_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis prep_solutions Prepare Solutions (aCSF, ICS, this compound) setup Mount Tissue & Perfuse aCSF prep_solutions->setup prep_tissue Prepare Neuronal Tissue (Slices or Culture) prep_tissue->setup prep_pipette Pull & Fill Recording Pipette approach Approach Neuron & Form Seal prep_pipette->approach setup->approach whole_cell Establish Whole-Cell Configuration approach->whole_cell baseline Record Baseline Activity whole_cell->baseline application Apply this compound baseline->application washout Washout application->washout acquisition Data Acquisition washout->acquisition processing Signal Processing (Filtering, Spike Sorting) acquisition->processing quantification Quantify Parameters (Amplitude, Frequency, etc.) processing->quantification statistics Statistical Analysis quantification->statistics interpretation Interpretation & Conclusion statistics->interpretation

Caption: Experimental workflow for electrophysiology.

References

Application Notes and Protocols for Calcium Imaging of FMRFamide-Induced Neuronal Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMRFamide (Phe-Met-Arg-Phe-NH2) and this compound-related peptides (FaRPs) are a large family of neuropeptides that play crucial roles in a wide array of physiological processes across the animal kingdom, including the regulation of heart rate, feeding behavior, and neuronal activity.[1] Understanding the signaling mechanisms of these peptides is of significant interest for basic neuroscience research and for the development of novel therapeutics.

A primary method for elucidating the functional consequences of this compound signaling is through the measurement of intracellular calcium ([Ca2+]i) dynamics. Calcium ions are critical second messengers in neurons, and their transient increase can trigger a multitude of cellular responses. This compound can modulate neuronal [Ca2+]i through two principal mechanisms:

  • Ionotropic Receptors: Direct activation of this compound-gated sodium channels (FaNaCs), which are members of the degenerin/epithelial sodium channel (DEG/ENaC) family.[2][3][4] The resulting sodium influx leads to membrane depolarization, which in turn can activate voltage-gated calcium channels (VGCCs), leading to a rise in intracellular calcium.

  • Metabotropic G-Protein Coupled Receptors (GPCRs): this compound and its related peptides can also bind to GPCRs.[5] Activation of Gq-coupled this compound receptors stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3). IP3 then binds to its receptors (IP3Rs) on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.[6][7]

This document provides detailed application notes and experimental protocols for studying this compound-induced neuronal signaling using calcium imaging techniques.

This compound Signaling Pathways

Two distinct signaling pathways are primarily responsible for this compound-induced changes in intracellular calcium.

Ionotropic Signaling via FaNaC

The this compound-gated sodium channel (FaNaC) provides a rapid mechanism for neuronal excitation. The influx of sodium ions through this channel leads to depolarization of the neuronal membrane, which can subsequently activate voltage-gated calcium channels (VGCCs) and trigger calcium influx.

FMRFamide_Ionotropic_Signaling This compound This compound FaNaC FaNaC (this compound-gated Na+ Channel) This compound->FaNaC Na_influx Na+ Influx FaNaC->Na_influx Opens Depolarization Membrane Depolarization Na_influx->Depolarization VGCC Voltage-Gated Ca2+ Channel Depolarization->VGCC Activates Ca_influx Ca2+ Influx VGCC->Ca_influx Opens Response Neuronal Response Ca_influx->Response

This compound Ionotropic Signaling Pathway.
Metabotropic Signaling via GPCR

This compound can also bind to G-protein coupled receptors, initiating a second messenger cascade that results in the release of calcium from intracellular stores. This pathway often involves the Gq alpha subunit, which activates phospholipase C (PLC).

FMRFamide_Metabotropic_Signaling This compound This compound GPCR This compound GPCR (Gq-coupled) This compound->GPCR Gq Gq protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum (ER) Ca_release Ca2+ Release ER->Ca_release Releases Ca2+ Response Neuronal Response Ca_release->Response

This compound Metabotropic Signaling Pathway.

Data Presentation

The following tables summarize quantitative data on this compound-induced neuronal signaling from various studies.

Peptide/AgonistReceptor/ChannelCell Type/OrganismEC50 / Effective ConcentrationEffect on [Ca2+]iReference
This compoundFaNaCHelix aspersa neurons1-10 µMIndirect increase via depolarization[4]
This compoundEndogenous receptorsHelix aspersa neurons10-50 µMDecrease in Ca2+ conductance[8]
FLP-22FRPR-17 (GPCR)C. elegans head mesodermal cellNot specifiedInduces rhythmic Ca2+ spikes[9]
FLP-9FRPR-21 (GPCR)C. elegans head mesodermal cellNot specifiedInhibits Ca2+ spikes[9]
ParameterValueConditionsCell Type/OrganismReference
Calcium Transient Rise Time~10 ms (B15284909) (for sparks)Spontaneous or evokedCardiac myocytes[10]
Calcium Transient Decay Time~20 ms (half-decay for sparks)Spontaneous or evokedCardiac myocytes[10]
Calcium Transient Duration264 ± 17.6 ms (CaT90%)Spontaneous depolarizationDonor-derived myocytes[11]
This compound-induced Current DesensitizationRapidRepeated this compound applicationsLymnaea stagnalis neurons[12]

Experimental Protocols

Protocol 1: Calcium Imaging of Cultured Neurons using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent dye Fura-2 AM to measure this compound-induced changes in intracellular calcium in cultured neurons.[1][13]

Materials:

  • Cultured neurons on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • High-purity dimethyl sulfoxide (B87167) (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological saline

  • This compound stock solution

  • Fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation, an emission filter around 510 nm, and a sensitive camera.

Experimental Workflow:

Fura2_Workflow start Start prep_fura2 Prepare Fura-2 AM Loading Solution start->prep_fura2 load_cells Load Neurons with Fura-2 AM prep_fura2->load_cells wash_cells Wash to Remove Excess Dye load_cells->wash_cells mount_coverslip Mount Coverslip on Microscope Stage wash_cells->mount_coverslip acquire_baseline Acquire Baseline Fluorescence Ratio (340/380 nm) mount_coverslip->acquire_baseline add_this compound Apply this compound acquire_baseline->add_this compound acquire_response Acquire Time-Lapse of Fluorescence Ratio add_this compound->acquire_response data_analysis Data Analysis: Calculate [Ca2+]i acquire_response->data_analysis end End data_analysis->end

Workflow for Fura-2 AM Calcium Imaging.

Procedure:

  • Prepare Fura-2 AM Loading Solution:

    • Dissolve Fura-2 AM in high-purity DMSO to make a 1 mM stock solution.

    • Dilute the stock solution in physiological saline (e.g., HBSS) to a final concentration of 1-5 µM.

  • Cell Loading:

    • Aspirate the culture medium from the neurons on coverslips.

    • Add the Fura-2 AM loading solution to the coverslips and incubate for 30-60 minutes at room temperature or 37°C, protected from light.

  • Washing:

    • Aspirate the loading solution and wash the cells gently with fresh physiological saline 2-3 times to remove extracellular dye.

    • Incubate the cells in fresh saline for an additional 30 minutes to allow for complete de-esterification of the dye.

  • Imaging:

    • Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

    • Excite the cells alternately with light at 340 nm and 380 nm and collect the emitted fluorescence at ~510 nm.

    • Record a stable baseline fluorescence ratio (F340/F380) for several minutes.

    • Apply this compound at the desired concentration to the perfusion chamber.

    • Continue to record the fluorescence ratio to capture the change in intracellular calcium.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each time point.

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

    • For quantitative measurements, calibrate the Fura-2 signal using ionomycin (B1663694) and EGTA to determine the minimum (Rmin) and maximum (Rmax) ratios. The intracellular calcium concentration can then be calculated using the Grynkiewicz equation.[1]

Protocol 2: GCaMP Imaging of this compound Signaling in C. elegans

This protocol is adapted for in vivo imaging of this compound-induced neuronal activity in the nematode Caenorhabditis elegans expressing a genetically encoded calcium indicator (GECI) such as GCaMP.[9][14][15][16][17][18]

Materials:

  • Transgenic C. elegans expressing GCaMP in the neuron(s) of interest.

  • NGM (Nematode Growth Medium) agar (B569324) plates.

  • M9 buffer.

  • Levamisole or other anesthetic to immobilize the worms.

  • This compound solution.

  • Fluorescence microscope (confocal or epifluorescence) with appropriate filters for GCaMP (e.g., ~488 nm excitation and ~510 nm emission).

Experimental Workflow:

GCaMP_Workflow start Start prep_worms Prepare Transgenic C. elegans start->prep_worms mount_worms Mount and Immobilize Worms on Agar Pad prep_worms->mount_worms locate_neuron Locate GCaMP-expressing Neuron(s) mount_worms->locate_neuron acquire_baseline Acquire Baseline GCaMP Fluorescence locate_neuron->acquire_baseline apply_this compound Apply this compound Solution acquire_baseline->apply_this compound acquire_response Acquire Time-Lapse of GCaMP Fluorescence apply_this compound->acquire_response data_analysis Data Analysis: Calculate ΔF/F0 acquire_response->data_analysis end End data_analysis->end

Workflow for GCaMP Imaging in C. elegans.

Procedure:

  • Preparation of C. elegans :

    • Culture transgenic C. elegans expressing GCaMP in the neurons of interest on NGM plates.

    • Pick young adult hermaphrodites for imaging.

  • Mounting and Immobilization:

    • Create a 2-5% agarose (B213101) pad on a microscope slide.

    • Transfer a worm to the agar pad in a drop of M9 buffer containing an anesthetic (e.g., levamisole).

    • Place a coverslip over the worm.

  • Imaging:

    • Place the slide on the stage of the fluorescence microscope.

    • Locate the GCaMP-expressing neuron(s) of interest.

    • Acquire a time-lapse series of images to record a stable baseline fluorescence (F0).

    • Carefully add the this compound solution to the edge of the coverslip to allow it to diffuse to the worm.

    • Continue the time-lapse acquisition to record the change in GCaMP fluorescence (F) in response to this compound.

  • Data Analysis:

    • Select a region of interest (ROI) around the neuron(s).

    • Measure the mean fluorescence intensity within the ROI for each frame.

    • Calculate the change in fluorescence relative to the baseline (ΔF/F0), where ΔF = F - F0.

    • The ΔF/F0 is a measure of the change in intracellular calcium.

Conclusion

Calcium imaging is a powerful technique for investigating the functional consequences of this compound signaling in neurons. By employing either chemical indicators like Fura-2 AM for cultured cells or genetically encoded indicators like GCaMP for in vivo studies, researchers can gain valuable insights into the activation of ionotropic and metabotropic this compound receptors and their downstream effects on neuronal calcium homeostasis. The protocols and data presented here provide a foundation for designing and executing experiments to further unravel the complex roles of this compound and related peptides in the nervous system.

References

Application Notes and Protocols for CRISPR/Cas9-Mediated FMRFamide Gene Knockouts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMRFamide-related peptides (FaRPs) are a large and diverse family of neuropeptides that play crucial roles in a wide array of physiological processes across the animal kingdom, including feeding behavior, reproduction, and cardiovascular function.[1][2] The functional characterization of individual this compound genes is essential for understanding their specific contributions to these processes and for identifying potential therapeutic targets. The CRISPR/Cas9 system has emerged as a powerful and precise tool for genome editing, enabling the targeted knockout of genes to study their function.

These application notes provide a comprehensive guide for researchers on the use of CRISPR/Cas9 to generate this compound gene knockouts, with a focus on the model organisms Caenorhabditis elegans and Drosophila melanogaster. Detailed protocols for experimental workflows, from guide RNA design to knockout validation and phenotypic analysis, are presented.

This compound Signaling Pathway

This compound peptides exert their effects by binding to and activating G-protein coupled receptors (GPCRs). The downstream signaling cascades can be diverse, leading to various cellular responses. In C. elegans, for instance, different this compound-like peptides (FLPs) can activate distinct signaling pathways. For example, the neuropeptide FLP-22, released from the AVL neuron, activates the FRPR-17 GPCR, which in turn stimulates a protein kinase A (PKA) signaling cascade.[3] In contrast, another this compound-like peptide, FLP-9, acts through its receptor FRPR-21 to inhibit the same cell.[3] In some systems, this compound has been shown to increase intracellular cAMP levels.[1]

Below is a generalized diagram of an this compound signaling pathway.

FMRFamide_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Peptide GPCR This compound Receptor (GPCR) This compound->GPCR Binds G_protein G-Protein GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: Generalized this compound signaling pathway.

Experimental Workflow for this compound Gene Knockout

The generation of a this compound gene knockout using CRISPR/Cas9 involves a series of well-defined steps, from the initial design of the guide RNA to the final validation of the knockout and subsequent phenotypic analysis.

CRISPR_Workflow A 1. Guide RNA (gRNA) Design & Synthesis B 2. Preparation of CRISPR/Cas9 Components A->B C 3. Delivery into Target Organism/Cells B->C D 4. Screening for Potential Knockouts C->D E 5. Genotypic Validation of Knockout D->E F 6. Phenotypic Analysis E->F

Caption: Experimental workflow for CRISPR/Cas9-mediated gene knockout.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key experiments involved in creating this compound gene knockouts in C. elegans and Drosophila.

Protocol 1: Guide RNA (gRNA) Design and Synthesis

Objective: To design and synthesize gRNAs that specifically target the this compound gene of interest for Cas9-mediated cleavage.

Materials:

  • This compound gene sequence from the target organism.

  • Online gRNA design tools (e.g., CHOPCHOP, Synthego CRISPR Design Tool).

  • Oligonucleotide synthesis service.

  • Plasmid vector for gRNA expression (e.g., pU6-based vectors for C. elegans, pCFD4 for Drosophila).

  • Restriction enzymes and T4 DNA ligase.

  • Competent E. coli cells.

  • Plasmid purification kit.

Procedure:

  • Target Site Selection:

    • Obtain the genomic sequence of the target this compound gene.

    • Use an online gRNA design tool to identify potential 20-nucleotide target sequences (protospacers) that are immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

    • Select gRNAs that target an early exon to maximize the probability of generating a loss-of-function mutation.

    • Prioritize gRNAs with high on-target scores and low off-target predictions.

  • Oligonucleotide Design and Synthesis:

    • Design and order complementary DNA oligonucleotides encoding the selected gRNA sequence.

    • Add appropriate overhangs to the oligonucleotides compatible with the chosen gRNA expression vector's restriction sites.

  • Cloning into Expression Vector:

    • Anneal the complementary oligonucleotides to form a double-stranded DNA insert.

    • Digest the gRNA expression vector with the appropriate restriction enzyme(s).

    • Ligate the annealed oligonucleotide insert into the linearized vector using T4 DNA ligase.

    • Transform the ligation product into competent E. coli cells.

  • Verification:

    • Select bacterial colonies and culture them.

    • Isolate the plasmid DNA using a plasmid purification kit.

    • Verify the correct insertion of the gRNA sequence by Sanger sequencing.

Protocol 2: Delivery of CRISPR/Cas9 Components

Objective: To introduce the Cas9 nuclease and the specific gRNA into the target organism's cells or germline.

C. elegans (Microinjection):

Materials:

  • Purified Cas9 protein or a plasmid expressing Cas9.

  • Purified gRNA expression plasmid.

  • Repair template (optional, for homology-directed repair).

  • Injection buffer.

  • Microinjection setup (microscope, micromanipulator, microinjection needles).

  • Young adult hermaphrodite C. elegans.

Procedure:

  • Prepare an injection mix containing the Cas9 source (protein or plasmid), the gRNA plasmid, and any co-injection markers or repair templates in the injection buffer.

  • Immobilize young adult C. elegans on an agar (B569324) pad.

  • Using a microinjection needle, inject the mix into the gonad of the worms.

  • Recover the injected worms onto a new culture plate and allow them to lay eggs.

Drosophila melanogaster (Embryo Injection):

Materials:

  • Plasmid expressing Cas9 under a germline-specific promoter (e.g., vasa-Cas9) or purified Cas9 protein.

  • Purified gRNA expression plasmid.

  • Injection buffer.

  • Microinjection setup.

  • Freshly laid Drosophila embryos.

Procedure:

  • Prepare the injection mix containing the Cas9 source and the gRNA plasmid in injection buffer.

  • Collect and dechorionate freshly laid Drosophila embryos.

  • Align the embryos on a slide and inject the mix into the posterior pole of the embryos.

  • Incubate the injected embryos until they hatch, and then raise the resulting larvae to adulthood (G0 generation).

Protocol 3: Knockout Validation

Objective: To confirm the successful knockout of the this compound gene at the genomic and expression levels.

Materials:

  • Genomic DNA extraction kit.

  • PCR reagents and primers flanking the target site.

  • Agarose (B213101) gel electrophoresis equipment.

  • Sanger sequencing service.

  • RNA extraction kit.

  • Reverse transcriptase.

  • qPCR or ddPCR reagents and primers.

  • Antibody against the this compound peptide (if available).

  • Western blotting or immunofluorescence reagents.

Procedure:

  • Genomic DNA Analysis:

    • Isolate genomic DNA from individual F1 progeny of the injected animals.

    • Perform PCR using primers that flank the gRNA target site.

    • Analyze the PCR products on an agarose gel. The presence of insertions or deletions (indels) can sometimes be detected as a size shift in the PCR product.

    • For definitive confirmation, purify the PCR product and send it for Sanger sequencing to identify the specific mutations.

  • mRNA Expression Analysis (Quantitative PCR):

    • Extract total RNA from wild-type and putative knockout organisms.

    • Synthesize cDNA using reverse transcriptase.

    • Perform qPCR or ddPCR using primers specific to the target this compound gene to quantify its mRNA levels. A significant reduction in mRNA levels in the knockout compared to the wild-type indicates a successful knockout at the transcript level.

  • Protein Expression Analysis (Western Blot or Immunofluorescence):

    • If a specific antibody is available, perform Western blotting on protein lysates from wild-type and knockout organisms to detect the absence of the this compound peptide.

    • Alternatively, use immunofluorescence on whole-mount organisms or tissue sections to visualize the absence of the peptide in the knockout.

Data Presentation: Quantitative Analysis of this compound Knockout

Gene KnockoutOrganismPhenotype AssessedWild-Type (Mean ± SEM)Knockout (Mean ± SEM)Percent ReductionReference
flp-22C. elegansAnterior Body Wall Contractions (aBocs) per Defecation Cycle~1.0~0.6~40%[3]

Note: Knockout efficiency at the molecular level (i.e., the percentage of edited alleles) can be quantified using techniques like Droplet Digital PCR (ddPCR) or by analyzing the sequencing chromatograms of a pooled PCR product (e.g., TIDE analysis).[4][5][6][7][8] Researchers should aim to quantify this efficiency in their own experiments.

Phenotypic Analysis of this compound Knockouts

The disruption of this compound signaling can lead to a variety of observable phenotypes. The specific phenotype will depend on the particular this compound gene knocked out and its role in the organism.

Examples of Phenotypes Observed in this compound Gene Knockouts:

  • C. elegans :

    • Locomotory and Behavioral Defects: Knockout of flp-12 has been shown to affect head and body locomotion.[9] As mentioned, flp-22 knockout leads to a reduction in anterior body wall contractions.[3]

    • Mating Behavior: Knockouts of flp-8, flp-10, flp-12, and flp-20 result in increased repetition of substeps in male turning behavior during mating.[10]

    • Feeding Behavior: Overexpression of flp-21 can transform social feeding behavior into solitary feeding.[11]

  • Drosophila melanogaster :

    • Developmental Defects: Mutations in genes that regulate this compound-expressing neurons can lead to alterations in their number and projection patterns.

Methods for Phenotypic Analysis:

The choice of phenotypic assays will be guided by the known or suspected functions of the target this compound gene. Common methods include:

  • Behavioral Assays: Automated tracking systems can be used to quantify locomotion parameters such as speed, turning frequency, and body posture. Specific assays for feeding, mating, and other complex behaviors can also be employed.

  • Calcium Imaging: Genetically encoded calcium indicators can be used to monitor the activity of neurons that are presumed to be modulated by this compound signaling.

  • Electrophysiology: Techniques like patch-clamping can be used to measure the effects of this compound peptide application on neuronal excitability and synaptic transmission.

  • Developmental Analysis: Microscopic examination of different life stages can reveal developmental defects.

  • Metabolic and Physiological Assays: Depending on the suspected role of the this compound peptide, assays for metabolic rate, heart rate, or other physiological parameters may be relevant.

Conclusion

The CRISPR/Cas9 system provides a robust and versatile platform for the targeted knockout of this compound genes, enabling detailed functional studies. The protocols and guidelines presented here offer a framework for researchers to successfully generate and validate this compound knockouts and to subsequently investigate their phenotypic consequences. Such studies are crucial for advancing our understanding of the diverse roles of this important neuropeptide family and for the potential development of novel therapeutic interventions.

References

Application Notes and Protocols for Optogenetic Manipulation of FMRFamide Circuits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the optogenetic manipulation of FMRFamide (Phe-Met-Arg-Phe-NH2) and related peptide circuits. The information is primarily focused on the model organism Caenorhabditis elegans, where specific circuit manipulations have been well-documented, with additional context provided for Drosophila melanogaster. These protocols are intended to guide researchers in designing and executing experiments to dissect the function of this compound signaling in various physiological and behavioral contexts.

Introduction to this compound Signaling and Optogenetics

This compound and this compound-related peptides (FaRPs) are a large and diverse family of neuropeptides found throughout the animal kingdom.[1][2] In invertebrates, they are known to modulate a wide array of functions including locomotion, feeding, reproduction, and cardiovascular activity.[1][3][4] FaRPs typically exert their effects through G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades.[5][6] However, in some species, ionotropic this compound-gated sodium channels (FaNaCs) that mediate fast excitatory neurotransmission have also been identified.[7][8]

Optogenetics is a powerful technique that uses light to control the activity of genetically defined populations of neurons.[9] By expressing light-sensitive ion channels or pumps, such as Channelrhodopsin-2 (ChR2) for activation and Halorhodopsin (NpHR) for inhibition, researchers can achieve precise temporal and spatial control over neural circuits.[10][11] This approach is particularly well-suited for dissecting the complex roles of neuromodulators like FMRFamides.

Data Presentation: Quantitative Effects of this compound Circuit Manipulation in C. elegans

The following tables summarize quantitative data from studies involving the optogenetic manipulation of specific this compound-releasing neurons in C. elegans.

Table 1: Behavioral Effects of Optogenetic Activation of SMB Neurons Expressing FLP-12. [12]

BehaviorControl (No ATR)Optogenetic Activation (+ATR)p-value
Stomatal Oscillation (counts/3 min)2.5 ± 0.515.2 ± 1.8< 0.001
Head Lifts (counts/3 min)1.8 ± 0.48.5 ± 1.2< 0.01
Reversals (counts/3 min)1.2 ± 0.35.6 ± 0.9< 0.01
Omega Turns (counts/3 min)0.8 ± 0.24.2 ± 0.7< 0.01
Data are presented as mean ± SEM. ATR (all-trans-retinal) is a necessary cofactor for channelrhodopsin function.[12]

Table 2: Effects of Chronic Optogenetic Activation or Inhibition of SMB Neuropeptidergic Signaling on Stomatal Oscillation. [13]

Genetic Manipulation in SMB NeuronsStomatal Oscillation (counts/3 min)p-value (compared to Wild Type)
Wild Type47.1 ± 3.2-
Chronic Activation (UNC-31 dsRNAi)28.5 ± 2.5< 0.01
Chronic Inhibition (flp-12 mutant)25.4 ± 2.1< 0.001
UNC-31 is essential for dense-core vesicle release, and its knockdown leads to chronic activation of downstream signaling.[12]

Signaling Pathways and Experimental Workflows

This compound GPCR Signaling Pathway

This compound peptides binding to a G-protein coupled receptor (GPCR) initiate a cascade of intracellular events. A common pathway involves the activation of a Gαq subunit, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, which can then modulate a variety of cellular processes, including neuronal excitability and muscle contraction.[6]

FMRFamide_GPCR_Signaling This compound This compound Peptide GPCR This compound Receptor (GPCR, e.g., FRPR-8) This compound->GPCR Binds G_protein G-protein (Gαq, Gβγ) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Cellular_Response Cellular Response (e.g., altered neuronal activity, muscle contraction) DAG->Cellular_Response Modulates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->Cellular_Response Modulates

Caption: this compound GPCR signaling cascade.

Experimental Workflow for Optogenetic Manipulation in C. elegans

The following diagram outlines the key steps for performing optogenetic experiments to study this compound circuits in C. elegans. This workflow involves creating transgenic animals, preparing them for the experiment, performing the optogenetic manipulation, and analyzing the resulting behavioral data.

Opto_Workflow_Celegans cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Transgenesis 1. Generate Transgenic Strain (e.g., p[flp-12]::ChR2) ATR_Culturing 2. Culture Worms on ATR-containing Plates Transgenesis->ATR_Culturing Mounting 3. Mount Worms on Tracking Microscope ATR_Culturing->Mounting Light_Stim 4. Deliver Light Stimulation (e.g., blue light for ChR2) Mounting->Light_Stim Recording 5. Record Behavior (Video Tracking) Light_Stim->Recording Quantification 6. Quantify Behavioral Parameters (e.g., locomotion, head movements) Recording->Quantification Stats 7. Statistical Analysis Quantification->Stats

Caption: Experimental workflow for C. elegans optogenetics.

Experimental Protocols

Protocol 1: Optogenetic Activation of this compound-releasing Neurons in C. elegans

This protocol is adapted from methodologies used to study the effects of FLP-12 from SMB neurons on locomotion.[12][13]

1. Generation of Transgenic Animals:

  • Construct Design: Create a DNA construct containing the light-activated cation channel Channelrhodopsin-2 (ChR2) fused to a fluorescent reporter (e.g., YFP) under the control of a specific this compound neuron promoter. For example, to target SMB neurons, use the flp-12 promoter.
  • Microinjection: Inject the DNA construct into the gonad of young adult N2 (wild-type) hermaphrodites to generate transgenic lines.
  • Strain Selection: Select and maintain stable transgenic lines expressing the ChR2-YFP fusion protein in the desired neurons.

2. Preparation for Behavioral Assay:

  • All-trans-retinal (ATR) Plates: Prepare NGM agar (B569324) plates supplemented with ATR, a cofactor required for ChR2 function. A final concentration of 100 µM ATR is commonly used. Keep plates in the dark to prevent degradation of ATR.
  • Culturing: Grow synchronized populations of transgenic worms on ATR-seeded plates for at least one generation to ensure sufficient ATR uptake. As a negative control, grow a parallel population on plates without ATR.

3. Optogenetic Stimulation and Behavioral Recording:

  • Animal Selection: Transfer young adult worms to an unseeded NGM plate for behavioral recording.
  • Microscopy and Tracking: Place the plate on an automated tracking microscope equipped with a light source for optogenetic stimulation (e.g., a 470 nm blue LED).
  • Stimulation Protocol: Use a computer-controlled system to deliver light pulses. A typical protocol might involve a baseline recording period (e.g., 60 seconds) without light, followed by a stimulation period (e.g., 180 seconds) with continuous or pulsed blue light, and a post-stimulation recovery period.
  • Video Recording: Record the behavior of the worms at a sufficient frame rate (e.g., 10-30 fps) throughout the experiment.

4. Data Analysis:

  • Behavioral Quantification: Use automated tracking software to extract quantitative behavioral parameters from the video recordings. These can include:
  • Locomotion: speed, reversal frequency, omega turn frequency.
  • Head Movements: stomatal oscillation frequency, head lift frequency.
  • Statistical Analysis: Compare the behavioral parameters between the ATR-treated and control groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).

Protocol 2: Optogenetic Inhibition of this compound-releasing Neurons

This protocol provides a general framework for inhibiting this compound neuron activity using Halorhodopsin (NpHR).

1. Generation of Transgenic Animals:

  • Follow the same procedure as in Protocol 1, but use a construct containing a light-activated chloride pump, such as eNpHR3.0, under the control of the desired this compound neuron promoter.

2. Preparation for Behavioral Assay:

  • ATR supplementation is also required for NpHR function. Follow the same culturing procedures as in Protocol 1.

3. Optogenetic Inhibition and Behavioral Recording:

  • Stimulation: Use a light source appropriate for NpHR activation (e.g., a 590 nm yellow/amber LED).
  • Protocol Design: The experimental design will depend on the research question. For example, to test if a specific this compound neuron is necessary for a particular behavior, the behavior can be induced by an external stimulus, and the effect of optogenetic inhibition on the behavioral response can be measured.

4. Data Analysis:

  • Analyze the data as described in Protocol 1, comparing the behavioral output during light-on (inhibition) and light-off (no inhibition) periods, as well as between ATR-treated and control animals.

Protocol 3: In Vivo Electrophysiological Recording with Optogenetic Stimulation

This protocol outlines a general approach for combining whole-cell patch-clamp recordings with optogenetic stimulation in Drosophila to measure the direct effects of this compound neuron activation on postsynaptic targets.

1. Preparation of Drosophila:

  • Transgenic Flies: Generate flies expressing ChR2 in this compound-releasing neurons (using a specific GAL4 driver) and a fluorescent reporter in the target postsynaptic neurons.
  • Dissection: Anesthetize an adult fly and dissect the brain in oxygenated saline. Remove the glial sheath to expose the neurons of interest.

2. Electrophysiology:

  • Patch-Clamp: Using a micromanipulator, guide a glass micropipette to the soma of a target neuron identified by its fluorescence.
  • Whole-Cell Recording: Establish a whole-cell patch-clamp configuration to record membrane potential or current.

3. Optogenetic Stimulation:

  • Light Delivery: Use a light guide or an objective-coupled LED to deliver blue light (e.g., 470 nm) to the brain preparation.
  • Stimulation Protocol: Deliver brief pulses of light to activate the ChR2-expressing this compound neurons and record the resulting postsynaptic potentials (PSPs) or currents (PSCs) in the target neuron.

4. Data Analysis:

  • PSP/PSC Analysis: Measure the amplitude, latency, and kinetics of the light-evoked synaptic responses.
  • Pharmacology: To confirm the involvement of this compound receptors, bath-apply receptor antagonists and observe their effect on the light-evoked responses.

Conclusion

The combination of optogenetics with genetic and behavioral analyses in model organisms like C. elegans and Drosophila provides a powerful platform for elucidating the precise roles of this compound signaling in neural circuit function and behavior. The protocols and data presented here serve as a guide for researchers to design and interpret experiments aimed at understanding this complex and ubiquitous neuropeptide system. These approaches have significant implications for basic neuroscience research and may inform the development of novel therapeutic strategies for neurological and psychiatric disorders where neuromodulatory systems are dysregulated.

References

Application Notes and Protocols for the Solid-Phase Synthesis of FMRFamide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMRFamide (Phe-Met-Arg-Phe-NH2) is a neuropeptide belonging to the this compound-related peptide (FaRP) family, first isolated from the clam Macrocallista nimbosa.[1] These peptides are characterized by a C-terminal -RF-NH2 motif and are involved in a myriad of physiological processes in both invertebrates and vertebrates, including cardiovascular function, pain modulation, and feeding behavior. The chemical synthesis of this compound and its analogs is crucial for structure-activity relationship (SAR) studies, aiding in the development of novel therapeutic agents with enhanced stability, receptor selectivity, and potency.

This document provides detailed protocols for the solid-phase peptide synthesis (SPPS) of this compound and its analogs using Fluorenylmethyloxycarbonyl (Fmoc) chemistry, the most common and effective method for this purpose.

Data Presentation

Synthesis Yield and Purity

The yield and purity of synthetic peptides can vary depending on the specific sequence, coupling efficiency, and purification methods. The following table provides representative data for the synthesis of peptides using Fmoc SPPS, which can be considered as expected benchmarks for the synthesis of this compound and its analogs.

Peptide SequenceSynthesis Scale (mmol)Crude Yield (%)Purity after Purification (%)Reference
NBC1120.164>95[2]
NBC7590.178>95[2]
Model Peptide A0.0572>98Custom Synthesis Data
Model Peptide B0.258>97Custom Synthesis Data
Biological Activity of this compound Analogs

Structure-activity relationship studies are pivotal in understanding the pharmacophore of this compound and in designing more potent and selective analogs. The following table summarizes the biological activity of selected this compound analogs, highlighting the impact of specific amino acid substitutions on receptor binding affinity (Ki) and functional potency (EC50).

AnalogSequenceBioassayEC50 (nM)Ki (nM)Reference
This compoundPhe-Met-Arg-Phe-NH2Helix aspersa heart10-[3]
[Nle2]-FMRFamidePhe-Nle-Arg-Phe-NH2Helix aspersa heart12-[3]
FMRF-OHPhe-Met-Arg-Phe-OHMolluscan muscle~1000-[4]
MRFamideMet-Arg-Phe-NH2Molluscan muscle~10000-[4]
pQDPFLRFamidepGlu-Gln-Asp-Pro-Phe-Leu-Arg-Phe-NH2Helix aspersa heart25-
[Ala1]-pQDPFLRFamideAla-Gln-Asp-Pro-Phe-Leu-Arg-Phe-NH2CHO/GPR103 [Ca2+]i>1000-[5]
[D-Phe5]-SDPNFLRFamideSer-Asp-Pro-Asn-dPhe-Leu-Arg-Phe-NH2Ascaris suum muscleInduces excitation-[6]
[D-Leu6]-SDPNFLRFamideSer-Asp-Pro-Asn-Phe-dLeu-Arg-Phe-NH2Ascaris suum muscleInduces excitation-[6]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound (Phe-Met-Arg-Phe-NH2)

This protocol details the manual Fmoc-based solid-phase synthesis of this compound on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials:

  • Fmoc-Rink Amide MBHA resin (0.5-0.8 mmol/g substitution)

  • Fmoc-Phe-OH

  • Fmoc-Arg(Pbf)-OH

  • Fmoc-Met-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O

  • Cold diethyl ether

  • Peptide synthesis vessel with a sintered glass frit

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the Fmoc-Rink Amide resin (e.g., 0.1 mmol) in the synthesis vessel.

    • Add DMF (10 mL/g of resin) and swell the resin for 1 hour at room temperature with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection (First Amino Acid):

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL/g resin), followed by DCM (3 x 10 mL/g resin), and then DMF (3 x 10 mL/g resin).

  • Coupling of the First Amino Acid (Fmoc-Phe-OH):

    • In a separate vial, dissolve Fmoc-Phe-OH (3 equivalents relative to resin loading), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.

    • Pre-activate for 2-3 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitor the reaction completion using the Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin as described in step 2.

  • Chain Elongation (Coupling of Fmoc-Arg(Pbf)-OH, Fmoc-Met-OH, and Fmoc-Phe-OH):

    • Repeat the Fmoc deprotection (step 2) and coupling (step 3) steps for each subsequent amino acid in the sequence: Fmoc-Arg(Pbf)-OH, Fmoc-Met-OH, and finally Fmoc-Phe-OH.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage and Side-Chain Deprotection:

    • Transfer the dried peptide-resin to a round-bottom flask.

    • Add the cleavage cocktail (10 mL/g of resin) to the resin.

    • Stir the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification and Analysis of Synthetic this compound

Materials:

  • Crude synthetic this compound

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Analytical RP-HPLC:

    • Inject a small amount of the dissolved crude peptide onto the analytical C18 column.

    • Run a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) to separate the components.

    • Monitor the elution profile at 220 nm and 280 nm.

    • Identify the peak corresponding to this compound based on its expected retention time and mass spectrometry analysis.

  • Preparative RP-HPLC:

    • Based on the analytical run, optimize the gradient for preparative purification.

    • Inject the remaining crude peptide solution onto a preparative C18 column.

    • Collect the fractions corresponding to the this compound peak.

  • Purity Analysis and Characterization:

    • Analyze the collected fractions by analytical RP-HPLC to assess their purity.

    • Pool the fractions with high purity (>95%).

    • Confirm the identity of the purified peptide by mass spectrometry to verify the correct molecular weight.

    • Lyophilize the purified peptide solution to obtain a white powder.

Mandatory Visualization

SPPS_Workflow cluster_ResinPrep Resin Preparation cluster_SynthesisCycle Synthesis Cycle (Repeated for each Amino Acid) cluster_FinalSteps Final Steps Resin Fmoc-Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow for the solid-phase synthesis of this compound.

FMRFamide_Signaling This compound This compound GPCR This compound Receptor (GPCR) This compound->GPCR Binds G_Protein G-protein (Gq/11) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: A representative signaling pathway for this compound via a G-protein coupled receptor.

Analog_Design_Logic This compound Lead Compound (this compound) SAR_Studies Structure-Activity Relationship (SAR) Studies This compound->SAR_Studies Analog_Design Analog Design Strategies SAR_Studies->Analog_Design Substitution Amino Acid Substitution (e.g., Ala-scan, D-amino acids) Analog_Design->Substitution Truncation N- or C-terminal Truncation Analog_Design->Truncation Modification Backbone or Side-chain Modification Analog_Design->Modification Improved_Properties Desired Properties Substitution->Improved_Properties Truncation->Improved_Properties Modification->Improved_Properties Potency Increased Potency Improved_Properties->Potency Selectivity Improved Receptor Selectivity Improved_Properties->Selectivity Stability Enhanced Metabolic Stability Improved_Properties->Stability

Caption: Logical workflow for the design of this compound analogs.

References

Application Notes and Protocols for In Situ Hybridization of FMRFamide mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMRFamide and this compound-related peptides (FaRPs) are a large family of neuropeptides that play crucial roles in a wide array of physiological processes across the animal kingdom, including neurotransmission, cardiovascular function, and feeding behavior.[1] The localization of this compound mRNA provides critical insights into the sites of peptide synthesis, offering valuable information for understanding its function in both normal and pathological conditions. In situ hybridization (ISH) is a powerful technique to visualize mRNA transcripts within the morphological context of tissues and cells. This document provides detailed application notes and protocols for the localization of this compound mRNA using non-radioactive in situ hybridization.

Application Notes

In situ hybridization for this compound mRNA is a versatile technique applicable to various research areas:

  • Neurobiology: Mapping the precise neuronal populations expressing this compound mRNA in the central and peripheral nervous systems to understand its role in neural circuits and behavior.

  • Developmental Biology: Determining the spatiotemporal expression pattern of this compound mRNA during embryonic and larval development to elucidate its function in cell fate determination and tissue morphogenesis.

  • Pharmacology and Drug Development: Identifying cell types that synthesize this compound to discover novel drug targets and to assess the effects of drug candidates on this compound gene expression.

  • Comparative Physiology: Investigating the evolutionary conservation and divergence of this compound-expressing cell populations across different species.

Probe Design and Specificity:

The specificity of in situ hybridization is highly dependent on the probe sequence. It is crucial to design probes that are complementary to the target this compound mRNA sequence and have minimal homology to other transcripts. The use of multiple, non-overlapping probes against the same mRNA target can increase signal specificity and intensity. A "sense" probe, which has the same sequence as the mRNA, should be used as a negative control to ensure that the hybridization signal is specific to the antisense probe.

Quantitative Analysis:

While traditional chromogenic in situ hybridization is primarily a qualitative technique, semi-quantitative analysis can be performed by measuring the intensity of the signal in different cells or tissues.[2] For more rigorous quantification, fluorescence in situ hybridization (FISH) coupled with confocal microscopy and image analysis software can be employed to count individual mRNA molecules or measure fluorescence intensity.[3][4][5]

This compound Signaling Pathway

This compound and related peptides exert their effects by binding to and activating G-protein coupled receptors (GPCRs).[6][7] Upon ligand binding, the GPCR undergoes a conformational change, leading to the activation of intracellular signaling cascades. The specific downstream effects depend on the type of G-protein coupled to the receptor (e.g., Gs, Gi/o, or Gq).

FMRFamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Peptide GPCR This compound Receptor (GPCR) This compound->GPCR Binding G_protein Heterotrimeric G-protein (α, β, γ subunits) GPCR->G_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase, PLC) G_protein->effector Modulation second_messenger Second Messengers (e.g., cAMP, IP3, DAG) effector->second_messenger Production downstream Downstream Cellular Responses (e.g., Ion channel modulation, Gene expression changes) second_messenger->downstream Activation

Caption: this compound signaling pathway overview.

Experimental Workflow for In Situ Hybridization

The following diagram outlines the major steps involved in a typical non-radioactive in situ hybridization experiment for this compound mRNA localization.

ISH_Workflow start Start: Tissue Preparation fixation Fixation (e.g., 4% Paraformaldehyde) start->fixation permeabilization Permeabilization (e.g., Proteinase K) fixation->permeabilization prehybridization Prehybridization permeabilization->prehybridization hybridization Hybridization with DIG-labeled this compound probe prehybridization->hybridization post_hybridization_washes Post-Hybridization Washes hybridization->post_hybridization_washes immunodetection Immunodetection with anti-DIG antibody conjugated to Alkaline Phosphatase (AP) post_hybridization_washes->immunodetection color_development Color Development (NBT/BCIP substrate) immunodetection->color_development imaging Imaging and Analysis color_development->imaging

Caption: In Situ Hybridization Workflow.

Protocols

The following protocols are generalized for the detection of this compound mRNA in tissue sections using digoxigenin (B1670575) (DIG)-labeled RNA probes. Optimization of incubation times, temperatures, and reagent concentrations may be necessary for specific tissues and organisms.

Protocol 1: Preparation of DIG-Labeled RNA Probe
  • Template Preparation:

    • Linearize plasmid DNA containing the this compound cDNA insert with an appropriate restriction enzyme.

    • Purify the linearized template by phenol/chloroform extraction and ethanol (B145695) precipitation.

    • Resuspend the DNA in RNase-free water.

  • In Vitro Transcription:

    • Assemble the in vitro transcription reaction on ice:

      • Linearized DNA template (1 µg)

      • 10x Transcription Buffer (2 µl)

      • 10x DIG RNA Labeling Mix (2 µl)

      • RNase Inhibitor (1 µl)

      • T7 or SP6 RNA Polymerase (2 µl)

      • RNase-free water to a final volume of 20 µl.

    • Incubate at 37°C for 2 hours.

    • Degrade the DNA template by adding DNase I and incubating for 15 minutes at 37°C.

    • Purify the DIG-labeled RNA probe using a spin column or ethanol precipitation.

    • Resuspend the probe in hybridization buffer and store at -80°C.

Protocol 2: In Situ Hybridization on Tissue Sections

Solutions:

  • Phosphate-Buffered Saline (PBS): pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS: Prepare fresh.

  • Proteinase K Solution: 1-10 µg/ml in PBS.

  • Hybridization Buffer: 50% formamide, 5x SSC, 50 µg/ml heparin, 100 µg/ml yeast tRNA, 0.1% Tween 20.

  • Wash Buffer 1: 50% formamide, 2x SSC.

  • Wash Buffer 2: 2x SSC.

  • Wash Buffer 3: 0.2x SSC.

  • MABT: Maleic acid buffer with 0.1% Tween 20.

  • Blocking Solution: 2% Blocking Reagent (Roche) in MABT.

  • Anti-DIG-AP Antibody Solution: 1:2000 dilution of anti-DIG-AP, Fab fragments in Blocking Solution.

  • NTMT: 100 mM NaCl, 100 mM Tris-HCl pH 9.5, 50 mM MgCl2, 0.1% Tween 20.

  • NBT/BCIP Solution: 4.5 µl NBT and 3.5 µl BCIP per 1 ml of NTMT.

Procedure:

  • Tissue Preparation:

    • Fix tissues in 4% PFA overnight at 4°C.

    • Cryoprotect in 30% sucrose (B13894) in PBS.

    • Embed in OCT and freeze.

    • Cut 10-20 µm cryosections and mount on charged slides.

  • Pretreatment:

    • Air dry the sections for 1 hour.

    • Wash in PBS for 5 minutes.

    • Permeabilize with Proteinase K solution for 5-15 minutes at room temperature (optimize time for your tissue).

    • Wash in PBS for 5 minutes.

    • Post-fix in 4% PFA for 20 minutes.

    • Wash twice in PBS for 5 minutes each.

  • Hybridization:

    • Prehybridize sections in hybridization buffer for 2-4 hours at 65°C.

    • Denature the DIG-labeled probe at 80°C for 5 minutes and immediately place on ice.

    • Dilute the probe in pre-warmed hybridization buffer.

    • Replace the prehybridization solution with the probe solution and incubate overnight at 65°C in a humidified chamber.

  • Post-Hybridization Washes:

    • Wash in Wash Buffer 1 for 30 minutes at 65°C.

    • Wash in Wash Buffer 2 for 15 minutes at 65°C.

    • Wash twice in Wash Buffer 3 for 15 minutes each at 65°C.

    • Wash in MABT for 5 minutes at room temperature.

  • Immunodetection:

    • Block with Blocking Solution for 1-2 hours at room temperature.

    • Incubate with Anti-DIG-AP Antibody Solution overnight at 4°C.

    • Wash three times in MABT for 20 minutes each.

  • Color Development:

    • Equilibrate in NTMT for 10 minutes.

    • Incubate in NBT/BCIP solution in the dark. Monitor the color development under a microscope.

    • Stop the reaction by washing in PBS.

    • Counterstain with Nuclear Fast Red if desired.

    • Dehydrate through an ethanol series, clear in xylene, and mount with a coverslip.

Data Presentation

Quantitative data from in situ hybridization experiments can be summarized in tables to facilitate comparison between different experimental conditions or tissues.

Table 1: Semi-Quantitative Analysis of this compound mRNA Expression

Brain RegionExperimental ConditionAverage Signal Intensity (Arbitrary Units)Number of Expressing Cells per Area
Hypothalamus Control150 ± 2550 ± 8
Treatment A75 ± 1525 ± 5
Spinal Cord Control80 ± 1230 ± 6
Treatment A78 ± 1028 ± 4

Note: The data in this table is illustrative and should be replaced with actual experimental results.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the localization of this compound mRNA using non-radioactive in situ hybridization. This powerful technique, when combined with careful experimental design and appropriate controls, can provide invaluable insights into the synthesis and regulation of this compound, contributing to a deeper understanding of its diverse physiological roles. The successful application of these methods will aid researchers in the fields of neuroscience, developmental biology, and drug discovery.

References

Application Notes and Protocols for Behavioral Assays of FMRFamide Function in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for studying the function of FMRFamide and related peptides (FaRPs) using behavioral assays in key animal models: the nematode Caenorhabditis elegans, the fruit fly Drosophila melanogaster, and gastropod molluscs (snails).

Introduction to this compound and its Behavioral Roles

This compound is a highly conserved neuropeptide that, along with a large family of related peptides, plays a crucial role in a wide array of physiological and behavioral processes across the animal kingdom.[1] These peptides are involved in the modulation of feeding, reproduction, locomotion, learning, and memory. Their widespread influence makes them a significant target for basic neuroscience research and for the development of novel therapeutics. This guide offers standardized methods to investigate the behavioral consequences of this compound signaling manipulation in established invertebrate model organisms.

I. Caenorhabditis elegans as a Model System

The nematode C. elegans is a powerful model for dissecting the neural circuits and molecular pathways underlying behavior due to its simple, well-defined nervous system and genetic tractability. Numerous this compound-like peptides (FLPs) have been identified in C. elegans, encoded by over 30 flp genes, and they have been implicated in a variety of behaviors.[2]

A. Feeding Behavior: Pharyngeal Pumping

Application Note: this compound signaling modulates feeding behavior in C. elegans, primarily by influencing the rate of pharyngeal pumping, the rhythmic contraction of the pharynx that ingests bacteria. Assaying pharyngeal pumping is a direct measure of feeding rate and can be used to screen for genetic and pharmacological modulators of this compound pathways. For instance, flp-18 and flp-21 have been shown to regulate social and solitary feeding behaviors through the NPR-1 receptor.[3][4] Additionally, the flp-20 neuropeptide acts as a systemic signal for starvation responses.[5]

Quantitative Data Summary:

Gene/PeptideMutant PhenotypeAssayQuantitative MeasureReference
flp-21 (overexpression)Solitary feeding behaviorSocial Feeding AssayIncreased solitary behavior[3]
flp-18 (null mutant)Defective chemosensation and foraging, increased fat storageForaging AssayReduced roaming behavior[4]
flp-20 (mutation)Rescued starvation hypersensitivityStarvation Survival AssayIncreased survival rate under starvation[5]

Experimental Protocol: Pharyngeal Pumping Assay

Objective: To quantify the rate of pharyngeal pumping in C. elegans following genetic or pharmacological manipulation of this compound signaling.

Materials:

  • NGM (Nematode Growth Medium) agar (B569324) plates seeded with E. coli OP50

  • M9 buffer

  • Synchronized population of young adult C. elegans

  • Stereomicroscope with a light source

  • Handheld counter or video recording setup

  • (Optional) this compound-related peptides for exogenous application

Procedure:

  • Prepare NGM plates seeded with a lawn of E. coli OP50.

  • Transfer 10-15 synchronized young adult worms to a freshly seeded plate.

  • Allow the worms to acclimate to the new plate for at least 10 minutes.

  • Under a stereomicroscope, observe an individual worm feeding on the bacterial lawn.

  • Count the number of pharyngeal bulb contractions for a 30-second interval. A single pump is defined as a complete posterior-to-anterior contraction and relaxation of the pharyngeal terminal bulb.

  • Repeat this for at least 10-15 worms per experimental condition.

  • Calculate the average pumping rate in pumps per minute.

Data Analysis: Compare the mean pumping rates between different genotypes or treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).

B. Locomotion and Head Movement

Application Note: this compound-like peptides, such as FLP-12, are involved in regulating head and body locomotion, including stomatal oscillation.[6] Assays that quantify wavelength, wave width, and the frequency of head and body movements can reveal the impact of this compound signaling on motor control.

Experimental Protocol: Body Bend and Head Movement Analysis

Objective: To quantify locomotion parameters in C. elegans.

Materials:

  • Unseeded NGM plates

  • M9 buffer

  • Synchronized young adult worms

  • Video recording system mounted on a stereomicroscope

  • Image analysis software with worm tracking capabilities (e.g., ImageJ with wrMTrck plugin)

Procedure:

  • Transfer a single synchronized young adult worm to the center of an unseeded NGM plate.

  • Allow the worm to acclimate for 1 minute.

  • Record a 3-5 minute video of the worm's movement.

  • Analyze the video using tracking software to quantify:

    • Body bends per minute: A full sinusoidal wave propagated along the body.

    • Head oscillation frequency: The number of side-to-side movements of the head per minute.

    • Wavelength and amplitude: The dimensions of the sinusoidal movement pattern.

  • Repeat for at least 10-15 worms per condition.

C. Egg-Laying Behavior

Application Note: The retention of eggs in the uterus is an important behavioral phenotype in C. elegans. This compound signaling, specifically through peptides encoded by flp-10 and flp-17 acting on the EGL-6 receptor, synergistically with acetylcholine (B1216132), inhibits egg-laying.[7][8][9] Therefore, mutations that increase this compound signaling can lead to an egg-laying defective (Egl) phenotype, where worms retain a large number of eggs.

Quantitative Data Summary:

Gene/PeptideMutant PhenotypeAssayQuantitative MeasureReference
egl-6(gf)Egg-laying defectiveEgg Retention AssayIncreased number of eggs in utero[7][10]
flp-10 (overexpression)Egg-laying defectiveEgg Retention AssayIncreased number of eggs in utero[10]
flp-17 (overexpression)Egg-laying defectiveEgg Retention AssayIncreased number of eggs in utero[10]

Experimental Protocol: Egg Retention Assay

Objective: To quantify the number of eggs retained in the uterus of C. elegans.

Materials:

  • NGM plates seeded with E. coli OP50

  • M9 buffer

  • Synchronized young adult worms (24 hours post-L4)

  • Sodium hypochlorite/NaOH solution (bleach solution)

  • Microscope slide and coverslip

  • DIC or Nomarski optics microscope

Procedure:

  • Pick 15-20 synchronized young adult worms (24 hours post-L4) for each condition.

  • Place a single worm in a drop of bleach solution on a microscope slide. The bleach will dissolve the worm's body, leaving the eggs intact.

  • Quickly place a coverslip over the drop and count the number of eggs at 400x magnification.

  • Repeat for all worms in each experimental group.

D. Defecation Motor Program

Application Note: The defecation motor program (DMP) in C. elegans is a rhythmic behavior involving posterior and anterior body wall muscle contractions. Recent studies have shown that opposing this compound signaling pathways, involving FLP-22 and FLP-9, regulate the anterior body wall muscle contraction (aBoc) step of this program.[11] This provides a precise behavioral output to study the function of specific FLP signaling pathways.

Quantitative Data Summary:

Gene/PeptideMutant PhenotypeAssayQuantitative MeasureReference
flp-22 (knockout)Reduced aBoc frequencyDefecation Assay~60% of wild-type aBoc frequency[11]
flp-9 (overexpression)Reduced aBoc frequencyDefecation AssaySignificantly decreased aBoc frequency[11]

Experimental Protocol: Defecation Motor Program Analysis

Objective: To analyze the components of the defecation motor program.[11]

Materials:

  • NGM plates seeded with E. coli OP50

  • Synchronized L4 worms

  • Dissecting microscope

Procedure:

  • Transfer synchronized L4 animals to a fresh seeded NGM plate and incubate at 20°C for 24 hours.[11]

  • Observe individual adult worms under a dissecting microscope.

  • Record at least ten consecutive defecation cycles for each animal.[11]

  • Note the occurrence of the posterior body wall muscle contraction (pBoc) and the anterior body wall muscle contraction (aBoc) for each cycle.[11]

  • Calculate the frequency of aBoc per defecation cycle.[11]

  • Analyze at least 10 animals per condition.

II. Drosophila melanogaster as a Model System

The fruit fly Drosophila melanogaster offers a more complex nervous system and a rich repertoire of innate behaviors that can be modulated by neuropeptides. The Drosophila this compound gene encodes multiple this compound-related peptides that are expressed in neurosecretory cells and motor neurons.[12][13][14]

A. Courtship and Mating Behavior

Application Note: Male courtship behavior in Drosophila is a stereotyped sequence of actions, including orienting, tapping, wing vibration (singing), licking, and attempting copulation.[15] This complex behavior is influenced by neuropeptidergic signaling. While direct evidence for this compound's role in courtship is still emerging, related peptides like SIFamide have been shown to act on fruitless neurons to modulate sexual behavior.[16] Courtship assays can be used to investigate the effects of manipulating this compound signaling on various aspects of this behavior, including motivation, performance, and learning.[14][15][17][18][19]

Experimental Protocol: Single-Pair Courtship Assay

Objective: To quantify male courtship behavior in a single-pair setting.[14]

Materials:

  • Standard fly food vials

  • Courtship chambers (small, transparent chambers)

  • Fly aspirator

  • Video recording setup

  • Behavioral analysis software

Procedure:

  • Collect virgin males and females within 8 hours of eclosion.

  • Age males and females individually for 3-5 days.

  • Introduce a single male and a single virgin female into a courtship chamber.[14]

  • Record their interactions for 10-20 minutes.[14]

  • Analyze the videos to quantify the following parameters:

    • Courtship Index (CI): The percentage of time the male spends performing any courtship behavior.[15]

    • Latency to courtship: The time from introduction until the male initiates courtship.

    • Frequency and duration of specific courtship elements: Tapping, wing vibration, licking, and copulation attempts.[15]

  • Repeat for a sufficient number of pairs for each experimental condition.

B. Larval Locomotion

Application Note: Drosophila larval locomotion, characterized by peristaltic crawling, is a fundamental motor behavior controlled by a well-defined neural circuit. This compound-related peptides have been shown to be excitatory at the larval neuromuscular junction, enhancing muscle contraction.[13] Therefore, larval locomotion assays are a valuable tool to assess the impact of this compound signaling on motor output.[20][21][22][23]

Quantitative Data Summary:

PeptideEffectAssayQuantitative MeasureReference
DPKQDthis compound (0.1 µM)ExcitatoryLarval muscle contractionIncreased twitch tension[13]
DPKQDthis compound (0.1 µM)ExcitatoryExcitatory junctional current151% increase in amplitude[13]

Experimental Protocol: Larval Crawling Assay

Objective: To quantify the crawling speed and number of body wall contractions of Drosophila larvae.[22]

Materials:

  • Third instar larvae

  • 2% agarose (B213101) plates (in a petri dish)

  • Graph paper to place under the agarose plate[22]

  • Dissecting microscope

  • Timer

  • Video recording setup and analysis software (optional, for more detailed analysis)[20][21][23]

Procedure:

  • Collect wandering third instar larvae and wash them with water.[22]

  • Place a single larva on the surface of an agarose plate.[22]

  • Method 1: Grid Crossing: Count the number of grid lines the larva crosses in a 1-minute interval.[22]

  • Method 2: Body Wall Contractions: Under a dissecting microscope, count the number of peristaltic contractions in one minute. A single contraction is a full wave of movement from posterior to anterior.[22]

  • Repeat for at least 15-20 larvae per condition.

III. Gastropod Molluscs (Snails) as a Model System

Snails have a long history in neurobiology research due to their large, identifiable neurons. This compound was first isolated from a clam and has been shown to have various functions in molluscs, including roles in cardiorespiratory control, penial control, and withdrawal responses.[24] Behavioral assays in snails can provide insights into the conserved functions of this compound signaling.

A. Thermal Avoidance Behavior

Application Note: this compound peptides have been shown to modulate thermal avoidance behavior in the snail Cepaea nemoralis. This suggests a role for this compound in nociceptive pathways and as a potential modulator of opioid signaling.[25]

Quantitative Data Summary:

PeptideDose (µg)Effect on Latency to Thermal AvoidanceReference
This compound0.10Decrease[25]
This compound1.0Increase[25]
This compound10.0Decrease[25]

Experimental Protocol: Hot Plate Assay

Objective: To measure the latency of a snail's withdrawal response to a thermal stimulus.

Materials:

  • Terrestrial snails (e.g., Cepaea nemoralis)

  • Hot plate set to 40°C

  • Timer

  • Injection system for peptide administration

Procedure:

  • Acclimate snails to the testing environment.

  • Administer this compound peptide or control solution via injection.

  • After a set time, place a snail on the hot plate.

  • Measure the latency to the first sign of a withdrawal response (e.g., lifting of the foot).

  • Remove the snail immediately after the response.

  • Repeat for a sufficient number of snails per treatment group.

B. Mating Behavior

Application Note: As simultaneous hermaphrodites, snails like Lymnaea stagnalis exhibit complex mating behaviors, including the choice to act as a male or female.[26] An expansion of this compound-like receptors has been linked to the evolution of simultaneous hermaphroditism in gastropods, and some of these receptors show differential expression in male and female reproductive organs, suggesting a role for this compound signaling in reproductive behavior.[26]

Experimental Protocol: Mating Behavior Assay

Objective: To observe and quantify mating interactions in snails.

Materials:

  • Sexually mature snails

  • Observation chambers (e.g., glass dishes with water)

  • Video recording equipment

Procedure:

  • Isolate snails for a period before the assay to standardize mating motivation.

  • Place two snails in an observation chamber.

  • Record their interactions for a defined period (e.g., 1-2 hours).

  • Analyze the recordings for the following behaviors:

    • Latency to initiate courtship.

    • Number of mounting attempts.

    • Duration of copulation.

    • Role choice (acting as male or female).

  • Repeat for multiple pairs for each experimental condition.

IV. Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in C. elegans Egg-Laying

FMRFamide_Egg_Laying BAG_neurons BAG Neurons FLP17 flp-17 peptides BAG_neurons->FLP17 releases Other_neurons Other Neurons/ Non-neuronal cells FLP10 flp-10 peptides Other_neurons->FLP10 releases EGL6 EGL-6 (GPCR) FLP17->EGL6 activates FLP10->EGL6 Go Go EGL6->Go activates HSN_VC HSN/VC Motor Neurons Go->HSN_VC inhibits Egg_Laying Egg-Laying Vulval_Muscles Vulval Muscles HSN_VC->Vulval_Muscles innervates Vulval_Muscles->Egg_Laying contraction leads to Acetylcholine Acetylcholine Acetylcholine->HSN_VC inhibits Courtship_Workflow Collect Collect virgin males and females Age Age flies individually (3-5 days) Collect->Age Pair Place single male and female in chamber Age->Pair Record Record behavior (10-20 min) Pair->Record Analyze Analyze video data Record->Analyze Quantify Quantify Courtship Index, latencies, and frequencies Analyze->Quantify Compare Statistically compare experimental groups Quantify->Compare FMRFamide_Function This compound This compound Signaling Feeding Feeding/ Metabolism This compound->Feeding C. elegans, Drosophila Reproduction Reproduction This compound->Reproduction C. elegans, Drosophila, Snail Locomotion Locomotion/ Motor Control This compound->Locomotion C. elegans, Drosophila Learning Learning/ Memory This compound->Learning Drosophila

References

Application Notes and Protocols: Patch-Clamp Analysis of FMRFamide Effects on Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: FMRFamide (Phe-Met-Arg-Phe-NH2) is a member of a large family of neuropeptides found in both invertebrates and vertebrates, where it acts as a neurotransmitter or neuromodulator. It exerts a wide range of effects on neuronal excitability, primarily by modulating the activity of various ion channels. The patch-clamp technique is an indispensable tool for elucidating the specific mechanisms by which this compound interacts with these channels, offering high-resolution insights into changes in ionic currents, channel gating, and conductance.[1][2][3] These application notes provide a summary of this compound's effects on different ion channels, detailed protocols for electrophysiological recording, and visual representations of the underlying pathways and workflows.

This compound Signaling Pathways

This compound modulates ion channels through two primary mechanisms:

  • Direct Ionotropic Gating: this compound can act as a direct ligand for certain ion channels, binding to an extracellular domain and causing a conformational change that opens the channel pore. The most well-characterized example is the this compound-gated Sodium Channel (FaNaC), a member of the degenerin/epithelial Na+ channel (DEG/ENaC) superfamily.[4][5][6][7] This action is rapid and leads to fast excitatory neurotransmission.[8]

  • Indirect Metabotropic Modulation: this compound can also bind to G-protein coupled receptors (GPCRs), initiating intracellular second messenger cascades.[5][7] These cascades can then modulate the activity of various voltage-gated ion channels, including potassium (K+) and calcium (Ca2+) channels, often through mechanisms like protein phosphorylation.[9][10] This mode of action is generally slower and results in longer-lasting changes in neuronal excitability.

FMRFamide_Signaling_Pathways This compound Action on Ion Channels cluster_direct Direct Gating (Ionotropic) cluster_indirect Indirect Modulation (Metabotropic) FMRFa_direct This compound FaNaC FaNaC Channel (DEG/ENaC Family) FMRFa_direct->FaNaC Binds Na_influx Na+ Influx (Depolarization) FaNaC->Na_influx Opens FMRFa_indirect This compound GPCR GPCR FMRFa_indirect->GPCR Binds SecondMessenger Second Messengers (e.g., cAMP) GPCR->SecondMessenger Activates VGIC Voltage-Gated Ion Channels (K+, Ca2+) SecondMessenger->VGIC Modulates Modulation Modulated Current (Inhibition/Activation) VGIC->Modulation

Caption: this compound signaling pathways.

Quantitative Data Summary

The effects of this compound are highly dependent on the specific ion channel, cell type, and concentration used. The following tables summarize quantitative data from patch-clamp studies.

Table 1: Effects of this compound on Sodium (Na+) Channels

Channel Type Preparation This compound Conc. Observed Effect Key Parameters / Notes Reference(s)
This compound-gated Na+ Channel (FaNaC) Helix aspersa neurons (outside-out patch) 30 µM - 1 mM Reduction in unitary current amplitude, increase in open-state noise. High concentrations induce a subconductance state and voltage-dependent channel block. [11][12]
FaNaC Helix aspersa neurons (whole-cell) High doses Biphasic inward currents with brief application; suppression with prolonged application. Suggests complex gating and desensitization kinetics. [11][12]

| Voltage-gated Na+ Current (INa) | Lymnaea stagnalis neurons (whole-cell) | Not specified | Inhibitory modulation; reduced INa amplitude. | Shift in V1/2 of activation from -26.5 mV to -23.6 mV. Stronger inhibition at more negative potentials. |[13] |

Table 2: Effects of this compound on Potassium (K+) Channels

Channel Type Preparation This compound Conc. Observed Effect Key Parameters / Notes Reference(s)
Delayed-Rectifier K+ Current (IK) Mouse olfactory sensory neurons (whole-cell) 5 µM Increased magnitude of IK. No significant effect observed on the fast transient K+ current (IA). [1]
Delayed-Rectifier K+ Current Bulla gouldiana circadian pacemaker neurons (perforated-patch) 0.1 - 1 µM Increased outward current amplitude and membrane conductance. Current blocked by TEA and intracellular Cesium, confirming it as a K+ current. [14]
Serotonin-sensitive K+ Channel (S-Channel) Aplysia sensory neurons (single-channel) Not specified Increased the probability of channel opening. Action is mediated by a cAMP-independent second messenger. Reverses serotonin-induced channel closure. [9]
Ca2+-dependent K+ Current Helix aspersa neuron E11 (whole-cell) 10 - 50 µM Decrease of the S-current (a K+ current controlled by cAMP). This effect occurred alongside a decrease in Ca2+ conductance. [10]

| Slow Outward K+ Current (IKF) | Leech heart interneurons | Not specified | Activation of a previously undetected K+ current with very slow kinetics. | This effect is proposed to account for the acceleration of the heartbeat rhythm. |[15] |

Table 3: Effects of this compound on Calcium (Ca2+) Channels

Channel Type Preparation This compound Conc. Observed Effect Key Parameters / Notes Reference(s)

| Voltage-gated Ca2+ Current | Helix aspersa neurons D3 and E2 (whole-cell) | 10 - 50 µM | Decreased Ca2+ current and duration of Ca2+-dependent action potentials. | The effect results from a decrease in the maximal Ca2+ conductance. |[10] |

Experimental Protocols

The following are generalized protocols for investigating the effects of this compound on ion channels using patch-clamp electrophysiology. These should be adapted based on the specific cell type and target channel.

Experimental Workflow

The general workflow for a patch-clamp experiment designed to test the effects of this compound is outlined below.

Patch_Clamp_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Cell_Prep 1. Cell Preparation (e.g., neuronal culture or acute slice) Pipette_Prep 2. Pipette Fabrication & Filling (Pull, fire-polish, fill with internal solution) Seal 3. Approach Cell & Form Giga-ohm Seal (>1 GΩ) Pipette_Prep->Seal Config 4. Establish Configuration (e.g., Whole-Cell or Outside-Out) Seal->Config Baseline 5. Record Baseline Activity (Acquire stable baseline currents) Config->Baseline Application 6. Apply this compound (Bath perfusion) Baseline->Application Effect 7. Record Drug Effect (Measure changes in current) Application->Effect Washout 8. Washout (Perfuse with control solution) Effect->Washout Analysis 9. Data Analysis (Amplitude, kinetics, I-V curves, etc.) Washout->Analysis

Caption: General workflow for a patch-clamp experiment.

Protocol 1: Whole-Cell Recording of this compound Modulation

This protocol is suitable for studying the modulation of voltage-gated K+, Na+, or Ca2+ currents in whole cells.

A. Solutions and Reagents

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.[16]

  • Intracellular (Pipette) Solution (for K+ currents, in mM): 130 K-Gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.[17][18]

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in deionized water and store at -20°C. Dilute to the final desired concentration (e.g., 1-10 µM) in extracellular solution immediately before use.

B. Electrophysiological Recording

  • Preparation: Place the coverslip with cultured neurons or the acute brain slice into the recording chamber on the microscope stage. Begin continuous perfusion (~1.5-2 mL/min) with oxygenated extracellular solution.[17]

  • Pipette Positioning: Fabricate borosilicate glass pipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.[17] Under visual guidance, approach a target neuron with the pipette while applying slight positive pressure.

  • Seal Formation: Once the pipette tip touches the cell membrane (indicated by a slight increase in resistance), release the positive pressure and apply gentle negative pressure to form a giga-ohm seal (>1 GΩ).[19]

  • Whole-Cell Configuration: After achieving a stable seal, apply a brief pulse of strong suction to rupture the membrane patch, establishing the whole-cell configuration. The cell's interior is now continuous with the pipette solution.

  • Data Acquisition:

    • Switch the amplifier to voltage-clamp mode and hold the cell at a membrane potential of -70 mV.

    • Establish a stable baseline recording for 3-5 minutes.

    • To elicit specific currents, apply a voltage-step protocol. For example, to measure voltage-gated K+ currents, apply depolarizing steps from -80 mV to +60 mV in 10 mV increments.[20]

    • Switch the perfusion system to the extracellular solution containing the desired concentration of this compound.

    • Continuously record the currents using the same voltage protocol to observe the effect of the peptide.

    • After the effect has stabilized, switch the perfusion back to the control extracellular solution to record the washout and recovery.

C. Data Analysis

  • Measure the peak current amplitude at each voltage step before, during, and after this compound application.

  • Construct current-voltage (I-V) relationship plots to visualize changes in channel activation.

  • Analyze channel kinetics, such as the time constants of activation and inactivation, by fitting the current traces with appropriate exponential functions.[13]

Protocol 2: Outside-Out Patch Recording of FaNaC

This protocol is ideal for studying the properties of directly-gated channels like FaNaC at the single-channel level.[8][11]

A. Solutions and Reagents

  • Use the same extracellular and intracellular solutions as in Protocol 1. The this compound solution will be applied rapidly to the small, excised patch.

B. Electrophysiological Recording

  • Establish Whole-Cell: Follow steps 1-4 from Protocol 1 to achieve a stable whole-cell configuration.

  • Excise Patch: Slowly retract the pipette from the cell. The membrane will stretch and often a small piece will detach and reseal over the pipette tip, with its extracellular face oriented towards the bath solution (outside-out configuration).

  • Data Acquisition:

    • Position the pipette tip in front of a multi-barrel perfusion system for rapid solution exchange.

    • In voltage-clamp mode, hold the patch at a constant negative potential (e.g., -60 mV).

    • Record baseline activity in the control extracellular solution. You may observe little to no channel activity.

    • Rapidly apply the this compound-containing solution to the patch. This should elicit inward currents corresponding to the opening of single FaNaC channels.[8]

    • Record several seconds or minutes of channel activity in the presence of this compound.

    • Switch back to the control solution to demonstrate the reversibility of channel activation.

C. Data Analysis

  • Use specialized software to generate all-points amplitude histograms to determine the unitary current amplitude (i).

  • Calculate the single-channel conductance (γ) using Ohm's law (γ = i/V), where V is the driving force.

  • Analyze the channel's open probability (Po) and the mean open and closed times to characterize its gating kinetics.

  • For concentration-response analysis, apply a range of this compound concentrations and plot the resulting Po or macroscopic current to determine the EC50.

References

Application Note: High-Performance Liquid Chromatography for FMRFamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMRFamide (Phe-Met-Arg-Phe-NH2) is a neuropeptide belonging to the this compound-related peptide (FaRP) family, which is widely distributed throughout the animal kingdom.[1] These peptides are involved in a variety of physiological processes, including cardiovascular function, pain modulation, and feeding behavior, making them significant targets in neuroscience research and drug development.[1] The isolation and purification of this compound from biological samples, such as nervous tissue, is a critical step for its characterization and functional studies. High-performance liquid chromatography (HPLC), particularly in the reverse-phase mode, is a powerful technique for the purification of peptides like this compound due to its high resolution and reproducibility.[2][3] This application note provides a detailed protocol for the purification of this compound using reverse-phase HPLC, including sample preparation from ganglia, chromatographic conditions, and data analysis.

Signaling Pathway

This compound and its related peptides exert their biological effects by binding to and activating specific G protein-coupled receptors (GPCRs).[1] Upon ligand binding, the GPCR undergoes a conformational change, leading to the activation of intracellular signaling cascades. These pathways can involve the modulation of adenylyl cyclase activity, leading to changes in cyclic AMP (cAMP) levels, or the activation of phospholipase C, resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5][6] These second messengers, in turn, regulate various cellular processes, including ion channel activity, gene expression, and neurotransmitter release.[4][5][6]

FMRFamide_Signaling_Pathway This compound This compound GPCR This compound Receptor (GPCR) This compound->GPCR Binds to G_protein G Protein (α, β, γ subunits) GPCR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Modulates PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Cellular_Response Cellular Response cAMP->Cellular_Response Leads to IP3->Cellular_Response Leads to DAG->Cellular_Response Leads to

Caption: this compound signaling pathway via a G protein-coupled receptor.

Experimental Workflow

The overall workflow for the purification of this compound from biological samples involves several key steps, starting from tissue extraction and culminating in the collection of pure peptide fractions.

FMRFamide_Purification_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis Tissue_Extraction Tissue Homogenization (e.g., Ganglia) Centrifugation1 Centrifugation Tissue_Extraction->Centrifugation1 Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection SPE Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Supernatant_Collection->SPE HPLC_Injection Injection onto Reverse-Phase HPLC SPE->HPLC_Injection Gradient_Elution Gradient Elution HPLC_Injection->Gradient_Elution UV_Detection UV Detection Gradient_Elution->UV_Detection Fraction_Collection Fraction Collection UV_Detection->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Identity_Confirmation Identity Confirmation (Mass Spectrometry) Purity_Analysis->Identity_Confirmation

References

Application Notes and Protocols for Studying FMRFamide Gene Function Using RNA Interference (RNAi)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMRFamide-related peptides (FaRPs) are a large and diverse family of neuropeptides characterized by a common C-terminal arginine-phenylalanine-amide motif.[1] These peptides are widespread throughout the animal kingdom and are involved in a vast array of physiological processes, including the regulation of heart rate, blood pressure, gut motility, feeding behavior, and reproduction.[1] The diverse functions of FaRPs make their signaling pathways attractive targets for novel drug development and for understanding fundamental neurobiology.

RNA interference (RNAi) is a powerful and specific gene silencing mechanism that has become an invaluable tool for functional genomics.[2][3][4] By introducing double-stranded RNA (dsRNA) or small interfering RNA (siRNA) homologous to a target gene, researchers can trigger the degradation of the corresponding mRNA, leading to a transient knockdown of gene expression.[5] This "loss-of-function" approach allows for the detailed investigation of a gene's role in various biological processes.[6]

These application notes provide a comprehensive overview and detailed protocols for utilizing RNAi to elucidate the function of this compound genes. The methodologies described are broadly applicable across various model organisms, with specific examples provided for nematodes, a common system for studying FaRPs.

This compound Signaling Pathway

This compound-related peptides typically exert their effects by binding to and activating G-protein coupled receptors (GPCRs).[7][8][9] Upon peptide binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The specific downstream effects are dependent on the type of G-protein coupled to the receptor. For instance, some this compound receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[9] Others may be coupled to Gq/11 proteins, which activate phospholipase C, leading to an increase in intracellular calcium.[9] In Drosophila, distinct this compound signaling pathways can either lower or raise the protein intake setpoint by tuning the resting membrane potential of neurons through Protein Kinase C (PKC) and Protein Kinase A (PKA) pathways, respectively.[8]

FMRFamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_gi Gi/o Pathway cluster_gq Gq/11 Pathway This compound This compound GPCR This compound Receptor (GPCR) This compound->GPCR Binds Gi Gαi/o GPCR->Gi Activates Gq Gαq/11 GPCR->Gq Activates AC_inhib Adenylyl Cyclase (Inhibition) Gi->AC_inhib cAMP_down ↓ cAMP AC_inhib->cAMP_down PKA_down ↓ PKA Activity cAMP_down->PKA_down Physiological_Response_A Physiological Response A PKA_down->Physiological_Response_A PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activity IP3_DAG->Ca_PKC Physiological_Response_B Physiological Response B Ca_PKC->Physiological_Response_B

Figure 1: Generalized this compound signaling pathways via G-protein coupled receptors.

Experimental Workflow for RNAi-mediated Study of this compound Gene Function

The general workflow for investigating this compound gene function using RNAi involves several key steps, from the initial design of RNAi constructs to the final phenotypic analysis.

RNAi_Workflow Target_Selection 1. Target Gene Selection (this compound gene) dsRNA_Design 2. dsRNA/siRNA Design & Synthesis Target_Selection->dsRNA_Design Delivery 3. Delivery of RNAi Construct (e.g., soaking, injection, feeding, host-delivered) dsRNA_Design->Delivery Incubation 4. Incubation & Gene Silencing Delivery->Incubation Validation 5. Validation of Knockdown (qRT-PCR, Northern Blot) Incubation->Validation Phenotypic_Assay 6. Phenotypic Analysis (Behavioral, Physiological) Validation->Phenotypic_Assay

Figure 2: Experimental workflow for studying this compound gene function using RNAi.

Detailed Experimental Protocols

Protocol 1: In Vitro dsRNA Soaking for Nematodes (e.g., Meloidogyne incognita)

This protocol is adapted from studies demonstrating RNAi in plant-parasitic nematodes.[2][3][10]

1. dsRNA Synthesis: a. Identify a unique region of the target this compound gene (typically 200-500 bp) to avoid off-target effects. b. Design primers with T7 promoter sequences at the 5' end for both the sense and antisense strands. c. Amplify the target region from cDNA using PCR. d. Purify the PCR product. e. Use an in vitro transcription kit (e.g., MEGAscript™ RNAi Kit) to synthesize sense and antisense RNA strands from the purified PCR product. f. Anneal the sense and antisense strands to form dsRNA. g. Purify the dsRNA and quantify its concentration.

2. dsRNA Soaking Procedure: a. Synchronize and hatch second-stage juveniles (J2s) of the nematode. b. In a sterile microcentrifuge tube, prepare a soaking solution containing the dsRNA (e.g., 1 mg/mL in nuclease-free water). Include a non-native dsRNA (e.g., GFP) and a water-only treatment as negative controls. c. Add a suspension of approximately 500-1000 J2s to the soaking solution. d. Incubate the nematodes in the dsRNA solution for a specified period (e.g., 24-72 hours) at room temperature in the dark.

3. Post-Soaking Analysis: a. Validation of Gene Knockdown: i. After incubation, wash the nematodes several times in nuclease-free water. ii. Extract total RNA from a subset of the treated nematodes. iii. Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression level of the target this compound gene, using a housekeeping gene (e.g., 18S rRNA) for normalization.[2][3] b. Phenotypic Assays: i. Motility/Behavioral Assay: Observe and quantify nematode movement, such as thrashing frequency in liquid or chemotaxis towards a chemoattractant on an agar (B569324) plate. ii. Infection/Penetration Assay: Expose host plant roots to the treated nematodes and quantify the number of nematodes that successfully penetrate and establish feeding sites after a set period.[11]

Protocol 2: Host-Delivered RNAi in Plants for Nematode Control

This method involves creating transgenic plants that express dsRNA targeting a nematode this compound gene.[4][10]

1. Vector Construction: a. Clone the target this compound gene fragment into a hairpin RNAi vector (e.g., pB7GWIWG2(II)).[2] This vector typically contains the gene fragment in both sense and antisense orientations separated by an intron, which forms a hairpin RNA (hpRNA) upon transcription. b. The expression of the hpRNA is usually driven by a strong constitutive promoter (e.g., CaMV 35S).

2. Plant Transformation: a. Introduce the RNAi construct into Agrobacterium tumefaciens. b. Transform host plants (e.g., tobacco, tomato) using the Agrobacterium-mediated floral dip or leaf disc method. c. Select and regenerate transgenic plants on a selection medium.

3. Molecular Confirmation of Transgenic Plants: a. Confirm the presence of the transgene in the plant genome using PCR. b. Verify the expression of the dsRNA transcript in the transgenic plants using qRT-PCR or Northern blotting.

4. Nematode Challenge Assay: a. Inoculate both transgenic and wild-type (control) plants with a known number of nematodes. b. Grow the plants under controlled conditions for several weeks (e.g., 30-45 days). c. Assess the level of nematode infection and reproduction by counting the number of galls, egg masses, and the overall nematode multiplication factor.[10] d. Extract nematodes from the transgenic plants and perform qRT-PCR to confirm the silencing of the target this compound gene.[10]

Data Presentation

Quantitative data from RNAi experiments should be presented clearly to allow for straightforward interpretation and comparison between treatments.

Table 1: Quantification of this compound Gene Knockdown by qRT-PCR

Treatment GroupTarget GeneNormalized Fold Change (Mean ± SE)P-value
Wild-Type (Control)Mi-flp11.00 ± 0.00-
GFP dsRNA (Control)Mi-flp10.95 ± 0.08> 0.05
Mi-flp1 dsRNAMi-flp10.28 ± 0.04< 0.01
Mi-flp12 dsRNAMi-flp120.35 ± 0.05< 0.01
Mi-flp18 dsRNAMi-flp180.41 ± 0.06< 0.01
Fusion dsRNA (flp1, 12, 18)Mi-flp1, 12, 180.19 ± 0.03< 0.01

Data are hypothetical and based on trends reported in studies like Chaudhary et al., 2020.[2]

Table 2: Phenotypic Effects of this compound Gene Knockdown in M. incognita

Treatment GroupHost Plant Penetration (% reduction vs. control)Number of Galls per Root System (Mean ± SE)Nematode Multiplication Factor (% reduction vs. control)
Wild-Type (Control)0%125 ± 150%
GFP dsRNA (Control)5%118 ± 126%
Mi-flp1 dsRNA45%70 ± 950%
Mi-flp12 dsRNA40%78 ± 1045%
Mi-flp18 dsRNA38%81 ± 1142%
Fusion dsRNA (flp1, 12, 18)75%30 ± 585%

Data are hypothetical and based on trends reported in studies demonstrating the efficacy of single and combinatorial RNAi.[10]

Applications and Future Directions

The use of RNAi to study this compound gene function has significant implications for both basic research and applied science.

  • Functional Genomics: RNAi provides a powerful method to dissect the specific roles of individual this compound genes and their splice variants in complex physiological and behavioral processes.[12][13]

  • Drug Target Validation: By mimicking the effect of a pharmacological antagonist, RNAi can be used to validate this compound receptors and other components of their signaling pathways as potential drug targets.[6] A significant reduction in a disease-relevant phenotype upon gene knockdown provides strong evidence for the therapeutic potential of targeting that gene product.

  • Pest Control: As demonstrated in plant-parasitic nematodes, host-delivered RNAi targeting essential this compound genes represents a promising and environmentally friendly strategy for crop protection.[4][10] This approach offers a high degree of species-specificity, minimizing harm to non-target organisms.

Future research will likely focus on improving the efficiency and delivery of RNAi constructs, exploring the potential for combinatorial RNAi to target multiple genes simultaneously for synergistic effects, and expanding these techniques to a wider range of organisms. The continued application of RNAi will undoubtedly deepen our understanding of the multifaceted roles of the this compound signaling system.

References

Troubleshooting & Optimization

troubleshooting FMRFamide antibody cross-reactivity issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FMRFamide antibodies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues related to this compound antibody cross-reactivity and specificity in various immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is antibody specificity a concern?

A1: this compound is a neuropeptide that is part of a larger family of this compound-related peptides (FaRPs), all of which share a common C-terminal motif of Arginine-Phenylalanine-amide (-RFamide).[1] This structural similarity among FaRPs, and even with other unrelated peptides sharing a similar C-terminal structure, creates a high potential for antibody cross-reactivity.[1] An antibody generated against this compound may recognize other FaRPs, leading to inaccurate experimental results. Therefore, rigorous validation of antibody specificity is crucial.

Q2: My this compound antibody is showing staining in unexpected locations in my immunohistochemistry (IHC) experiment. What could be the cause?

A2: Unexpected staining patterns can arise from several factors:

  • Cross-reactivity: The antibody may be binding to other endogenous peptides with similar epitopes, such as other this compound-related peptides (FaRPs) or even Neuropeptide Y (NPY), which shares a C-terminal -Arg-X-amide sequence.[2]

  • High Antibody Concentration: Using too high a concentration of the primary antibody can lead to non-specific binding.[3]

  • Insufficient Blocking: Inadequate blocking of non-specific sites on the tissue can result in background staining.

  • Secondary Antibody Issues: The secondary antibody might be binding non-specifically. A "secondary antibody only" control can help identify this issue.[4]

To determine if the staining is specific to this compound, a peptide pre-absorption control is the most critical experiment to perform.

Q3: I am observing multiple or unexpected bands in my Western Blot. How can I determine if this is due to cross-reactivity?

A3: The presence of unexpected bands in a Western Blot can be due to several reasons:[5][6][7]

  • Protein Isoforms or Splice Variants: The target protein may exist in multiple forms.

  • Post-Translational Modifications: Modifications like glycosylation can alter the molecular weight of the protein.

  • Protein Degradation: Proteases in the sample may have cleaved the target protein.

  • Multimer Formation: The protein may form dimers or trimers if samples are not fully reduced.[6]

  • Cross-reactivity: The antibody may be recognizing other proteins that share a similar epitope.

To investigate, a peptide pre-absorption control is highly recommended. If the unexpected bands disappear after pre-incubating the antibody with the this compound peptide, it suggests they were a result of specific binding to cross-reactive targets.[6]

Q4: What is a peptide pre-absorption control and why is it important?

A4: A peptide pre-absorption control is a critical experiment to confirm the specificity of an antibody. The antibody is incubated with an excess of the immunizing peptide (in this case, this compound) before it is used in the assay. If the antibody is specific to this compound, the peptide will block the antibody's binding sites. Consequently, when this "blocked" antibody is applied to the sample, no staining or band should be observed. If the signal persists, it is likely a non-specific artifact.

Troubleshooting Guides

High Background Staining in Immunohistochemistry (IHC)

High background can obscure the specific signal in your IHC experiments. Below is a flowchart to help you troubleshoot this common issue.

high_background_troubleshooting start High Background Staining check_primary_conc Is the primary antibody concentration too high? start->check_primary_conc reduce_primary_conc Action: Reduce primary antibody concentration (Titrate). check_primary_conc->reduce_primary_conc Yes check_blocking Was the blocking step adequate? check_primary_conc->check_blocking No resolved Problem Resolved reduce_primary_conc->resolved optimize_blocking Action: Optimize blocking. Increase blocking time or try a different blocking agent (e.g., serum from secondary antibody host species). check_blocking->optimize_blocking No check_secondary Is the secondary antibody binding non-specifically? check_blocking->check_secondary Yes optimize_blocking->resolved secondary_control Experiment: Run a 'secondary antibody only' control. check_secondary->secondary_control Possibly change_secondary Action: Use a pre-adsorbed secondary antibody or change the secondary antibody. secondary_control->change_secondary Staining Present check_washes Were washing steps sufficient? secondary_control->check_washes No Staining change_secondary->resolved increase_washes Action: Increase the number and duration of wash steps. check_washes->increase_washes No unresolved Issue Persists: Consider tissue-specific issues (e.g., endogenous enzymes). check_washes->unresolved Yes increase_washes->resolved

Caption: Troubleshooting flowchart for high background in IHC.

Unexpected Bands in Western Blot

Unexpected bands can complicate the interpretation of Western Blot results. Use this guide to identify the potential cause.

wb_troubleshooting start Unexpected Bands in Western Blot pre_absorption Experiment: Perform a peptide pre-absorption control. start->pre_absorption bands_disappear Result: Unexpected bands disappear. pre_absorption->bands_disappear bands_persist Result: Unexpected bands persist. pre_absorption->bands_persist conclusion_crossreactivity Conclusion: Bands are likely due to cross-reactivity with proteins sharing a similar epitope. bands_disappear->conclusion_crossreactivity check_sample_prep Investigate other causes: - Protein degradation? - Multimer formation? - Splice variants/PTMs? bands_persist->check_sample_prep resolved Interpretation Clear conclusion_crossreactivity->resolved optimize_sample_prep Action: Add protease inhibitors, ensure complete reduction/denaturation, consult literature for variants. check_sample_prep->optimize_sample_prep optimize_sample_prep->resolved

Caption: Workflow for investigating unexpected Western Blot bands.

Quantitative Data

While comprehensive cross-reactivity data is often not publicly available for every antibody, the following table provides a representative example of what a quantitative analysis might reveal for a polyclonal anti-FMRFamide antibody, based on findings from radioimmunoassays and competitive ELISAs.[3] The data is presented as the percentage of cross-reactivity, which is determined by comparing the concentration of the competitor peptide required to inhibit 50% of the antibody binding to the concentration of this compound required for the same level of inhibition.

PeptideSequenceRepresentative % Cross-Reactivity
This compound Phe-Met-Arg-Phe-NH2100%
LPLRFamideLeu-Pro-Leu-Arg-Phe-NH2~10%[3]
FLRFamidePhe-Leu-Arg-Phe-NH2~85%
YMRFamideTyr-Met-Arg-Phe-NH2~60%
RFamideArg-Phe-NH2< 5%
Neuropeptide Y (porcine)YPSKPDNPGEDAPAEDMARYYSALRHYINLITRQRY-NH2< 0.1%
YGGthis compoundTyr-Gly-Gly-Phe-Met-Arg-Phe-NH2< 0.1%[3]

Note: This table is illustrative. Actual cross-reactivity will vary depending on the specific antibody clone, its immunogen, and the assay conditions.

Experimental Protocols

Peptide Pre-absorption Control for Immunohistochemistry (IHC)

This protocol is essential for validating the specificity of your this compound antibody.

  • Determine Optimal Antibody Dilution: First, determine the optimal working dilution of your primary this compound antibody that gives a clear signal with minimal background.

  • Prepare Antibody Solutions: Prepare two identical tubes of the diluted primary antibody in your antibody diluent (e.g., PBS with 1% BSA).

    • Tube A (Blocked Antibody): To this tube, add the this compound immunizing peptide to a final concentration that is in 2-5 fold excess by weight of the antibody. For example, if your antibody is at a concentration of 1 µg/mL, add 2-5 µg/mL of the this compound peptide. Some protocols have successfully used up to 100 µg/mL of peptide to ensure complete blocking.[2]

    • Tube B (Control Antibody): To this tube, add an equal volume of the buffer that the peptide was dissolved in. This will be your positive control.

  • Incubate: Gently mix both tubes and incubate for 30-60 minutes at room temperature, or overnight at 4°C, with gentle agitation.

  • Stain Tissue Sections: Prepare two identical tissue sections.

    • Stain one section with the solution from Tube A (Blocked Antibody).

    • Stain the other section with the solution from Tube B (Control Antibody).

  • Complete IHC Protocol: Proceed with the remainder of your standard IHC protocol (secondary antibody incubation, detection, etc.).

  • Compare Results: Compare the staining on both sections. Staining that is absent in the section treated with the blocked antibody but present in the control is considered specific.

Western Blot Protocol for this compound Detection

This is a general protocol and may require optimization.

  • Sample Preparation:

    • Homogenize tissue samples in ice-cold lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Mix 20-30 µg of protein with an equal volume of 2x Laemmli sample buffer.

    • Heat the samples at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load samples onto an appropriate percentage polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 3% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with the this compound primary antibody at its optimal dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.

    • Capture the signal using an imaging system or X-ray film.

Competitive ELISA Protocol for this compound Quantification

This protocol can be used to quantify this compound in samples and to assess antibody cross-reactivity.

  • Plate Coating:

    • Coat a high-binding 96-well plate with a this compound-protein conjugate (e.g., this compound-BSA) at a predetermined optimal concentration in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare standards of known this compound concentrations and your unknown samples.

    • In a separate plate or tubes, pre-incubate the this compound antibody (at a fixed, limiting concentration) with the standards or samples for 1-2 hours at room temperature.

    • Add these antibody/antigen mixtures to the coated and blocked ELISA plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate five times with wash buffer.

  • Secondary Antibody Incubation:

    • Add an enzyme-conjugated secondary antibody (e.g., anti-rabbit HRP) at its optimal dilution.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add a substrate (e.g., TMB) and incubate until color develops.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Read Plate:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). The signal will be inversely proportional to the amount of this compound in the sample.

References

Technical Support Center: Optimizing Sample Preparation for FMRFamide Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their sample preparation for the mass spectrometry analysis of FMRFamide and related peptides (FaRPs).

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments in a direct question-and-answer format.

Issue 1: Low or No this compound Signal Detected

  • Question: I am not detecting my target this compound peptide, or the signal intensity is extremely low. What are the potential causes and solutions?

  • Answer: Low or absent signal is a common issue in neuropeptidomics, often stemming from the peptide's low in vivo concentration and susceptibility to degradation.[1][2] Several factors throughout the sample preparation and analysis workflow can contribute to this problem.

    Potential Causes & Solutions:

    • Proteolytic Degradation: FMRFamides are highly vulnerable to cleavage by endogenous proteases released during sample homogenization.[1][2] This can rapidly diminish the concentration of your intact target peptide.

      • Solution: Immediately inactivate proteases upon tissue collection. Heat stabilization (e.g., boiling or microwave irradiation) is an effective method to denature proteolytic enzymes.[1][2] Alternatively, perform homogenization in a buffer containing a broad-spectrum protease inhibitor cocktail.[1]

    • Poor Extraction Efficiency: The chemical properties of your specific this compound may not be compatible with the chosen extraction solvent, leading to poor recovery from the tissue.

      • Solution: Employ a hybrid extraction protocol to capture both hydrophilic and hydrophobic peptides. A common approach involves an initial extraction with an acidified aqueous/organic solvent (e.g., acidified methanol), followed by a second extraction of the pellet with a more organic solvent to recover hydrophobic peptides.[2]

    • Ion Suppression from Contaminants: High concentrations of salts and lipids in the sample can interfere with the ionization of peptides in the mass spectrometer, suppressing the analyte signal.[3]

      • Solution: Incorporate a desalting and cleanup step using solid-phase extraction (SPE) with a C18 stationary phase.[3][4] This will bind the peptides while allowing salts to be washed away. Elution with an organic solvent will then yield a cleaner, more concentrated sample.

    • Inadequate MALDI Matrix Performance: The matrix and analyte may not have co-crystallized effectively, or the chosen matrix may not be optimal for your peptide's mass range and chemical nature.

      • Solution: For smaller peptides like many FMRFamides (<3500 Da), α-cyano-4-hydroxycinnamic acid (CHCA) is often the preferred matrix due to its high ionization efficiency.[5][6] Ensure the matrix solution is fresh and that the sample and matrix are thoroughly mixed before spotting. Experiment with different spotting techniques, such as the dried-droplet or the ultra-thin layer method, which can improve crystal uniformity and tolerance to impurities.[6][7]

    • Instrumental Issues: The mass spectrometer may not be properly calibrated or tuned for the low mass range.[8]

      • Solution: Perform a routine calibration and tuning of the instrument using a known standard in the expected mass range of your this compound peptide.[8] Ensure the detector is functioning correctly and that instrument parameters are optimized for peptide analysis.[9]

Issue 2: Poor Reproducibility Across Replicates

  • Question: My this compound signal intensity varies significantly between technical or biological replicates. How can I improve the consistency of my results?

  • Answer: Poor reproducibility is often linked to inconsistent sample handling and preparation.[10] Achieving consistent results requires a standardized and robust workflow from tissue collection to data acquisition.

    Potential Causes & Solutions:

    • Inconsistent Protease Inactivation: Variations in the time between tissue collection and protease inactivation can lead to different levels of peptide degradation in each sample.

      • Solution: Standardize your sample handling protocol. Flash-freeze tissues in liquid nitrogen immediately upon collection and store them at -80°C.[1] When ready for extraction, ensure that all samples are processed identically and that protease inhibitors or heat inactivation are applied consistently and rapidly.[2]

    • Variable Extraction and Desalting Recovery: Peptide loss can occur at multiple stages, particularly during liquid-liquid extractions and SPE. Inconsistencies in these steps will lead to variable final concentrations.

      • Solution: Automate steps where possible. Use low-protein-binding tubes and pipette tips to minimize non-specific binding of peptides to surfaces. During SPE, ensure the C18 material is properly conditioned and that the sample is sufficiently acidified to promote binding. Analyzing the flow-through and wash fractions can help diagnose peptide loss.

    • Inhomogeneous MALDI Spotting: The distribution of analyte within the matrix crystal on the MALDI target can be uneven, leading to signal fluctuation depending on where the laser strikes the spot.[6]

      • Solution: Optimize your spotting technique to create a homogenous field of small microcrystals. The ultra-thin layer method is particularly effective at improving spatial uniformity.[7] Adding surfactants or other additives to the matrix solution can also improve crystal quality.[11] Acquire spectra from multiple regions of the spot and average the results to obtain a more representative signal.

Frequently Asked Questions (FAQs)
  • Q1: How should I store tissue samples to ensure this compound stability?

    • For long-term storage, samples should be flash-frozen in liquid nitrogen immediately after dissection and stored at -80°C to halt enzymatic activity.[1] For lyophilized (powdered) peptide standards, storage at -80°C is optimal for long-term stability (up to 2 years or more).

  • Q2: What is the most effective method for removing salts and lipids?

    • Solid-phase extraction (SPE) using micropipette tips or cartridges with a C18 reverse-phase sorbent is the standard method for desalting peptide samples before MS analysis.[3][4] For lipid removal, a liquid-liquid extraction with a solvent like chloroform (B151607) may be performed prior to SPE, or a dedicated lipid-removal product can be used.

  • Q3: Which MALDI matrix is best for this compound analysis?

    • The choice of matrix is critical. For smaller this compound peptides (typically under 3500 Da), α-cyano-4-hydroxycinnamic acid (CHCA) is generally preferred due to its high ionization efficiency and strong signal for peptides.[5][6] For a broader range of peptides or if PTMs are of interest, 2,5-dihydroxybenzoic acid (DHB) is a versatile alternative that produces less matrix background in the low-mass region.[5][6]

  • Q4: Can I enrich my sample specifically for this compound-related peptides?

    • Yes. If you have a complex sample with low this compound abundance, immunoaffinity enrichment can be a powerful strategy.[12] This involves using an antibody that recognizes the C-terminal RF-amide motif to selectively capture FaRPs from the crude extract, thereby removing contaminants and concentrating your peptides of interest.[12][13]

  • Q5: How long can I store my extracted peptide samples before MS analysis?

    • Peptides in solution are far less stable than when lyophilized.[14] For best results, analyze samples immediately after preparation. If storage is necessary, aliquot the samples to avoid freeze-thaw cycles and store them at -80°C, where they may be stable for up to a year.[14] Storing at -20°C is suitable for shorter periods (3-4 months).[14]

Data Presentation

Table 1: Comparison of Common MALDI Matrices for this compound-like Peptides.

MatrixCommon AbbreviationOptimal Mass Range (Da)Key AdvantagesPotential Issues
α-Cyano-4-hydroxycinnamic acidCHCA< 3,500High ionization efficiency, excellent sensitivity for low-abundance peptides.[5]Can produce interfering matrix signals in the very low mass range (<500 Da).[5] Hydrophobic nature may not be ideal for all peptides.[6]
2,5-Dihydroxybenzoic acidDHB1,000 - 15,000Versatile, generates less background noise in the low mass range, good for post-translational modification (PTM) analysis.[5]May have lower ionization efficiency for some small peptides compared to CHCA.
Sinapinic AcidSA> 3,500Excellent for larger peptides and small proteins.Not ideal for the smaller this compound peptides; can suppress their signal.
4-Hydroxy-3-nitrobenzonitrileHNBBroad (Small Molecules to Proteins)Provides a clean background in the low mass range, performs well for small molecules and peptides.[15][16]Less commonly used, may require more optimization.

Table 2: Illustrative Effect of Protease Inhibition on this compound Recovery. (This table presents hypothetical data for illustrative purposes to highlight the importance of protease inhibition.)

Sample Preparation ConditionSample ReplicatePeak Area (Arbitrary Units)% Recovery (Relative to Control)
Control (No Inhibitors, 1h at RT) 11,50010%
21,2008%
31,80012%
Protease Inhibitor Cocktail Added 114,50097%
215,200101%
314,90099%
Heat Inactivation (95°C, 10 min) 115,000100%
215,500103%
314,70098%
Experimental Protocols

Protocol 1: Extraction of FMRFamides from Neural Tissue

This protocol provides a general workflow for extracting this compound-related peptides from fresh or frozen neural tissue.

  • Sample Homogenization and Protease Inactivation:

    • Weigh the frozen tissue (~10-50 mg) and place it in a pre-chilled 2 mL homogenizer tube.

    • Immediately add 500 µL of ice-cold extraction buffer (e.g., 90% methanol, 9% water, 1% acetic acid) containing a commercial protease inhibitor cocktail (diluted 1:100).[1]

    • Homogenize the tissue using a bead-based homogenizer or a manual pestle until no visible tissue fragments remain. Keep the sample on ice throughout the process.

    • Alternative: For heat inactivation, homogenize in a buffer without inhibitors, then immediately boil the homogenate for 10 minutes.[1]

  • Peptide Extraction:

    • Incubate the homogenate on a rotator at 4°C for 1 hour.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Carefully collect the supernatant, which contains the extracted peptides, and transfer it to a new low-protein-binding microcentrifuge tube.

  • Desalting and Concentration using C18 SPE:

    • Acidify the supernatant by adding trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Condition a C18 SPE tip or cartridge by washing with 100% acetonitrile (B52724) (ACN), followed by equilibration with SPE Equilibration Buffer (e.g., 95% water, 5% ACN, 0.1% TFA).[3]

    • Load the acidified supernatant onto the C18 tip. Pass the liquid through the tip slowly to ensure peptide binding.

    • Wash the C18 tip with SPE Wash Buffer (e.g., 98% water, 2% ACN, 0.1% TFA) to remove salts and other hydrophilic contaminants.[17]

    • Elute the bound peptides with 100 µL of SPE Elution Buffer (e.g., 70% ACN, 30% water, 0.1% TFA) into a clean low-protein-binding tube.

    • Dry the eluted sample completely using a vacuum centrifuge.

  • Reconstitution and Storage:

    • Reconstitute the dried peptide extract in a small volume (e.g., 10-20 µL) of a solvent suitable for MS analysis (e.g., 30% ACN, 0.1% TFA).

    • The sample is now ready for MALDI spotting. If not for immediate use, store at -80°C.[14]

Protocol 2: MALDI Sample Spotting (Dried-Droplet Method)

This protocol describes a standard method for preparing a sample for MALDI-TOF MS analysis using the CHCA matrix.[18]

  • Prepare CHCA Matrix Solution:

    • Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in a solvent mixture of 50% ACN, 50% water, and 0.1% TFA. Vortex thoroughly.

    • Centrifuge the solution to pellet any undissolved matrix. The supernatant is the working matrix solution.

  • Mix Sample and Matrix:

    • In a small tube, mix the reconstituted peptide extract (from Protocol 1) with the CHCA matrix solution at a 1:1 ratio (e.g., 1 µL of sample + 1 µL of matrix). Pipette gently to mix.[18]

  • Spot onto MALDI Target Plate:

    • Carefully pipette 0.5 - 1.0 µL of the sample/matrix mixture onto a spot on the MALDI target plate.[19]

    • Allow the droplet to air-dry completely at room temperature. A ring of off-white crystals should form.

  • Analysis:

    • Once dry, the target plate can be loaded into the mass spectrometer for analysis.

Visualizations

FMRFamide_Workflow Tissue Tissue Collection (Neural Ganglia, etc.) Freeze Flash Freezing (Liquid Nitrogen) Tissue->Freeze Immediate Homogenize Homogenization + Protease Inhibition Freeze->Homogenize Extract Peptide Extraction (Acidified Organic Solvent) Homogenize->Extract Cleanup Desalting & Concentration (C18 Solid-Phase Extraction) Extract->Cleanup Reconstitute Reconstitution Cleanup->Reconstitute Spot MALDI Spotting (Mix with Matrix) Reconstitute->Spot Analyze Mass Spectrometry (MALDI-TOF MS) Spot->Analyze

Caption: Experimental workflow for this compound sample preparation.

Troubleshooting_Workflow Start Problem: Low or No this compound Signal CheckDegradation Was protease activity inhibited immediately? Start->CheckDegradation SolutionDegradation Solution: Use protease inhibitors or rapid heat inactivation. CheckDegradation->SolutionDegradation No CheckCleanup Was the sample desalted (e.g., via C18 SPE)? CheckDegradation->CheckCleanup Yes SolutionCleanup Solution: Perform SPE to remove salts/ contaminants causing ion suppression. CheckCleanup->SolutionCleanup No CheckMatrix Is the MALDI matrix appropriate (e.g., CHCA)? CheckCleanup->CheckMatrix Yes SolutionMatrix Solution: Use fresh CHCA for small peptides. Optimize sample/matrix spotting. CheckMatrix->SolutionMatrix No CheckInstrument Is the instrument calibrated and tuned correctly? CheckMatrix->CheckInstrument Yes SolutionInstrument Solution: Calibrate with a standard in the expected mass range. CheckInstrument->SolutionInstrument No End Further investigation needed CheckInstrument->End Yes

Caption: Troubleshooting logic for low or no this compound signal.

References

Technical Support Center: Enhancing the In Vitro Stability of FMRFamide-Related Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vitro stability of FMRFamide (Phe-Met-Arg-Phe-NH2) and its related peptides (FaRPs).

Troubleshooting Guide: Common Stability Issues and Solutions

Researchers often encounter challenges with the rapid degradation of this compound peptides in experimental settings. This guide provides solutions to common problems.

Problem Potential Cause Recommended Solution
Rapid loss of peptide in cell culture media or biological fluids. Enzymatic degradation by proteases (e.g., aminopeptidases, endopeptidases) present in serum or cell lysates.1. Supplement media with a broad-spectrum protease inhibitor cocktail. 2. Heat-inactivate serum (e.g., at 56°C for 30 minutes) to denature complement proteins and some enzymes, though this may not eliminate all proteolytic activity. 3. Consider using serum-free media if experimentally viable.
Inconsistent results in bioassays. Peptide degradation leading to variable active concentrations. Oxidation of methionine residues.1. Prepare fresh peptide solutions for each experiment from lyophilized powder. 2. Minimize freeze-thaw cycles by aliquoting stock solutions. 3. Store stock solutions at -80°C for long-term storage. 4. For peptides containing methionine, consider using degassed buffers to reduce oxidation.
Precipitation or aggregation of the peptide in solution. Poor solubility of the peptide in the chosen buffer. Hydrophobic interactions leading to aggregation.1. Test different buffer systems and pH ranges to optimize solubility. 2. Incorporate solubility-enhancing modifications into the peptide sequence, such as the addition of charged residues.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound degradation in vitro?

A1: The primary mechanisms of this compound degradation in vitro are enzymatic cleavage and chemical instability. Aminopeptidases are known to cleave the N-terminal phenylalanine. Additionally, the methionine residue is susceptible to oxidation, which can reduce the peptide's biological activity.

Q2: How can I structurally modify this compound peptides to increase their stability?

A2: Several structural modifications can enhance the stability of FaRPs:

  • N-terminal modifications: Acetylation of the N-terminus can block the action of aminopeptidases.

  • C-terminal modifications: The naturally occurring C-terminal amidation in this compound provides resistance against carboxypeptidases.

  • Amino acid substitutions: Replacing L-amino acids with D-amino acids at cleavage sites can sterically hinder protease activity. For instance, substituting L-Phe with D-Phe at the N-terminus has been shown to increase resistance to aminopeptidases.

Q3: What is the expected half-life of this compound in biological fluids?

A3: The half-life of this compound is highly dependent on the experimental conditions, particularly the biological matrix used. For example, in snail haemolymph, the half-life of this compound can be very short, on the order of minutes, due to rapid enzymatic degradation. In contrast, in purified buffer systems, the peptide is significantly more stable.

Experimental Protocols

Protocol 1: In Vitro Stability Assay of this compound in Serum

This protocol outlines a method to determine the degradation rate of this compound in a biological matrix like fetal bovine serum (FBS).

  • Peptide Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 1 mM.

  • Incubation:

    • Pre-warm FBS to 37°C.

    • Spike the FBS with the this compound stock solution to a final concentration of 10 µM.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • Collect aliquots (e.g., 100 µL) at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

    • Immediately stop the enzymatic reaction in each aliquot by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or ice-cold acetonitrile).

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate proteins.

    • Collect the supernatant for analysis.

  • Analysis:

    • Analyze the concentration of the remaining this compound in the supernatant using reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of the peptide from the degradation curve.

Quantitative Data Summary

The stability of this compound and its analogs can vary significantly based on their structure and the experimental environment.

Peptide Modification Experimental Condition Half-life (t½) Reference
This compoundNoneSnail (Lymnaea stagnalis) haemolymph~30 minutes
pQDPFLRFamideN-terminal pyroglutamateInsect (Leucophaea maderae) haemolymph> 2 hours
D-Ala²-FMRFamideD-amino acid substitutionNot specifiedIncreased resistance to degradation

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_peptide Prepare this compound Stock Solution spike Spike Peptide into Matrix prep_peptide->spike prep_matrix Pre-warm Biological Matrix (e.g., Serum) prep_matrix->spike incubate Incubate at 37°C spike->incubate sampling Collect Aliquots at Time Points incubate->sampling quench Quench Reaction sampling->quench process Process Samples (Centrifuge) quench->process analyze Analyze by HPLC/LC-MS process->analyze data Calculate Half-life analyze->data

Caption: Workflow for an in vitro this compound stability assay.

degradation_pathway FMRF This compound Phe-Met-Arg-Phe-NH2 Deg1 Degraded Product 1 Met-Arg-Phe-NH2 FMRF->Deg1 Aminopeptidase Cleavage Deg2 Oxidized this compound Phe-Met(O)-Arg-Phe-NH2 FMRF->Deg2 Oxidation Inactive Inactive Fragments Deg1->Inactive Further Degradation

Caption: Primary degradation pathways of this compound in vitro.

Technical Support Center: Synthesis of Long-Chain FMRFamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of long-chain FMRFamide analogs. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of long-peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing long-chain this compound analogs?

Synthesizing long peptides, such as this compound analogs exceeding 50 amino acids, presents significant challenges.[1] The primary difficulties stem from the cumulative effect of repeated reaction cycles and the inherent properties of the growing peptide chain. Key issues include poor solvation of the peptide-resin complex, aggregation of the peptide chain which blocks reactive sites, and incomplete coupling and deprotection reactions, all of which lead to lower yields and the generation of deletion sequences.[1][2][3]

Q2: Why does peptide aggregation occur and how does it impact synthesis?

Peptide aggregation is a major obstacle, especially for sequences rich in hydrophobic residues or those prone to forming stable secondary structures like β-sheets.[1][4] As the peptide chain elongates on the solid support, it can fold and interact with other chains, making the N-terminus inaccessible for the next coupling step. This leads to incomplete reactions, reduced synthesis efficiency, and significant difficulties during the final purification process.[1][3]

Q3: What are "difficult sequences" and how can they be identified beforehand?

"Difficult sequences" are stretches of amino acids known to cause problems during solid-phase peptide synthesis (SPPS). These often include repetitive motifs, consecutive hydrophobic residues (e.g., Val, Ile, Leu), and certain amino acid pairings that can promote secondary structure formation or side reactions.[4][5] For example, sequences like "IVNISYAD" are prone to aggregation, while an "AD" sequence can be susceptible to aspartimide formation.[5] Computational tools can help predict aggregation-prone regions before synthesis begins, allowing for proactive strategy adjustments.

Q4: How can I improve the purity of my final peptide product?

Achieving high purity is critical and can be compromised by side reactions, the accumulation of deletion sequences from incomplete couplings, and degradation during cleavage or purification.[4] Strategies to enhance purity include using a capping step after each coupling reaction to terminate unreacted chains, employing optimized coupling reagents and conditions to ensure reactions go to completion, and using high-quality, fresh reagents.[5][6] Post-synthesis, purification is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC), which may require extensive optimization of the mobile phase and temperature to resolve the target peptide from closely related impurities.[3][7]

Troubleshooting Guide

This guide addresses specific problems encountered during the synthesis of long-chain this compound analogs.

ProblemProbable Cause(s)Recommended Solution(s)
Low Synthesis Yield 1. Incomplete Coupling: Steric hindrance from bulky amino acids (e.g., Val, Ile) or aggregation of the peptide chain.[1][5] 2. Poor Solvation: The growing peptide chain is not fully solvated, preventing reagents from accessing reactive sites.[1] 3. Premature Chain Termination: Incomplete deprotection or side reactions blocking the N-terminus.1. Optimize Coupling: Extend coupling times, perform a "double coupling" with fresh reagents, or use a more potent coupling agent (e.g., HATU, HCTU).[5] 2. Enhance Solvation: Use high-swelling resins with low peptide loadings.[3] Employ special solvent mixtures (e.g., "magic mixtures") or chaotropic salts to disrupt aggregation.[1] 3. Capping: After each coupling step, treat the resin with acetic anhydride (B1165640) to cap any unreacted amino groups, preventing the formation of deletion sequences.[5][6]
Peptide Aggregation 1. Hydrophobic Sequences: The peptide contains long stretches of hydrophobic amino acids.[4] 2. Secondary Structure Formation: The peptide chain is forming stable β-sheets or other secondary structures on the resin.[1]1. High-Temperature Synthesis: Use a synthesizer with temperature control and perform coupling/deprotection steps at elevated temperatures (e.g., 60°C) to disrupt secondary structures.[5] 2. Structure-Disrupting Moieties: Incorporate pseudoproline dipeptides or Dmb-protected amino acids at key positions to break up secondary structures.[5][8] 3. Solvent System: Use a more polar solvent system to improve solvation of the peptide backbone.[5]
Side Reactions 1. Aspartimide Formation: Particularly at Asp-Gly or Asp-Ser sequences, leading to a succinimide (B58015) ring that can rearrange.[5] 2. Racemization: Loss of stereochemical integrity at the α-carbon, especially with Cys and His residues. 3. Oxidation: Methionine residues can be oxidized to the sulfoxide.[9]1. Protecting Groups: Use protecting groups on the aspartic acid side chain that minimize this side reaction (e.g., 3-CDP, MOM).[5] Adding a weak acid to the piperidine (B6355638) deprotection solution can also help.[5] 2. Optimized Conditions: Use coupling reagents known to suppress racemization (e.g., COMU, Oxyma-based activators) and avoid prolonged exposure to strong bases.[10] 3. Scavengers: Include scavengers like tryptophan or thioanisole (B89551) during the final cleavage step to prevent oxidation.
Poor HPLC Purification Profile 1. Co-elution of Impurities: Deletion or truncated sequences have similar hydrophobicity to the full-length peptide.[6] 2. Aggregation During Purification: The peptide aggregates in the HPLC mobile phase, leading to broad or multiple peaks.[5]1. Optimize Chromatography: Adjust the gradient slope, pH, or organic solvent (e.g., switch from acetonitrile (B52724) to isopropanol) in the mobile phase.[5] Consider orthogonal purification methods like ion-exchange chromatography if RP-HPLC is insufficient.[7] 2. Disrupt Aggregation: Perform purification at a higher temperature (40-60°C).[5] Add a small amount of a chaotropic agent (e.g., guanidinium (B1211019) chloride) or an organic modifier to the mobile phase.[5]

Quantitative Data Summary

The following tables provide illustrative data to compare different synthesis strategies. Actual results will vary based on the specific peptide sequence.

Table 1: Comparison of Synthesis Strategies for a Model 60-mer Peptide

Synthesis StrategyAverage Coupling Efficiency (%)Crude Purity (%)Final Yield (mg)
Standard SPPS at Room Temp98.53515
Microwave-Assisted SPPS (60°C)99.56045
Standard SPPS with Pseudoprolines99.25538

Table 2: Effectiveness of Common Coupling Reagents

Coupling ReagentRelative SpeedRacemization RiskCostNotes
HBTU/HOBtModerateLowMediumA standard, reliable choice for many applications.
HATUVery FastVery LowHighExcellent for hindered couplings and reducing aggregation.
HCTUVery FastVery LowHighSimilar to HATU, highly efficient.
DIC/OxymaFastVery LowLowA cost-effective and safe alternative to benzotriazole-based reagents.[10]

Visualizations and Workflows

Diagrams created with Graphviz to illustrate key processes and logical relationships.

SPPS_Workflow start Start: Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (AA, Activator, Base) wash1->coupling wash2 DMF Wash coupling->wash2 capping Optional Capping (Acetic Anhydride) wash2->capping If needed check Repeat for Next AA? wash2->check capping->check check->deprotection Yes cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) check->cleavage No purification Purification (RP-HPLC) cleavage->purification end Final Peptide purification->end

Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Troubleshooting_Tree problem Low Purity or Yield in Final Product check_coupling Monitor Coupling Efficiency? (e.g., Kaiser Test) problem->check_coupling incomplete_coupling Problem: Incomplete Coupling check_coupling->incomplete_coupling Test Fails check_hplc Analyze Crude by HPLC/MS check_coupling->check_hplc Test OK solution_coupling Solution: - Use stronger activator (HATU) - Double couple - Increase temperature incomplete_coupling->solution_coupling deletion_seq Problem: Deletion Sequences check_hplc->deletion_seq n-1, n-2 peaks present aggregation_seq Problem: Aggregation check_hplc->aggregation_seq Broad peaks, poor yield solution_deletion Solution: - Implement capping step - Ensure efficient deprotection deletion_seq->solution_deletion solution_aggregation Solution: - Use pseudoprolines - Synthesize at high temp - Use chaotropic salts aggregation_seq->solution_aggregation

Caption: A decision tree for troubleshooting common peptide synthesis issues.

Experimental Protocols

Protocol: Standard Fmoc Solid-Phase Peptide Synthesis (Manual)

This protocol outlines the manual synthesis of a peptide on Rink Amide resin using Fmoc/tBu chemistry.[11][12]

1. Resin Preparation and Swelling

  • Place the appropriate amount of Rink Amide resin (e.g., 100 mg, 0.1 mmol scale) into a fritted reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to cover the resin.

  • Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.

  • After swelling, drain the DMF.

2. Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[13]

3. Amino Acid Coupling

  • In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents) and a coupling agent like HATU (3.9 equivalents) in DMF.

  • Add a base, N,N-Diisopropylethylamine (DIPEA) (8 equivalents), to the amino acid solution to begin activation. Let it pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate at room temperature for 1-2 hours. For difficult couplings, the reaction can be extended or performed at a higher temperature.

  • Optional: Perform a colorimetric test (e.g., Kaiser test) to confirm the reaction has gone to completion (a negative result indicates a free primary amine is absent). If the test is positive, the coupling step should be repeated ("double coupling").[5]

  • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

4. Capping (Optional but Recommended for Long Peptides)

  • To block any unreacted N-terminal amines and prevent deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-20 minutes.[5]

  • Drain the capping solution and wash the resin with DMF.

5. Repeat Synthesis Cycle

  • Return to Step 2 (Fmoc Deprotection) to begin the cycle for the next amino acid in the sequence. Repeat until the full peptide chain is assembled.

6. Cleavage and Global Deprotection

  • After the final amino acid is coupled and deprotected, wash the resin with Dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Filter the resin to collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.

  • Dry the crude peptide pellet under vacuum. The product is now ready for purification by RP-HPLC.

References

Technical Support Center: Overcoming Low Signal in FMRFamide Calcium Imaging Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low signal in FMRFamide calcium imaging experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My baseline fluorescence (F0) is very high and the change in fluorescence (ΔF) upon this compound application is too small to detect. What could be the cause?

A1: A high baseline fluorescence with minimal change upon stimulation is a common issue. Several factors could be contributing to this:

  • Poor Cell Health: Damaged or dying cells often have elevated resting intracellular calcium levels.[1] Healthy cells should appear dim at rest when using indicators like GCaMP6f.[1]

  • Suboptimal Dye/Indicator Concentration: While it may seem counterintuitive, excessively high concentrations of calcium indicators can buffer intracellular calcium, dampening the physiological response. Conversely, a concentration that is too low will result in a weak signal. It is crucial to empirically determine the optimal concentration for your specific cell type and experimental conditions.

  • Out-of-Focus Fluorescence: Fluorescence from cells or neuropil outside the focal plane can contribute to a high background signal, thereby reducing the detectable ΔF/F0. This is a more significant issue in 1-photon versus 2-photon microscopy.

  • Indicator Properties: Some calcium indicators, like GCaMP, are highly cooperative, meaning their ΔF/F0 is dependent on both the resting calcium concentration and the change in calcium.[1] A high resting calcium level can limit the dynamic range of the indicator.

Q2: I am not observing any change in calcium signal after applying this compound. How can I be sure my system is working?

A2: It is essential to perform control experiments to validate your experimental setup.

  • Positive Control for Calcium Imaging: At the end of your experiment, apply a calcium ionophore like ionomycin. This should elicit a strong fluorescence signal, confirming that your cells are correctly loaded with the calcium indicator and that your imaging system is capable of detecting a signal.

  • Positive Control for Cell Health and Receptor Expression: Use a known agonist that elicits a robust calcium response in your cells of interest. This will confirm that the cells are healthy and express functional receptors capable of initiating a calcium signaling cascade. For neuronal cultures, depolarization with a high concentration of potassium chloride (KCl) can be used to open voltage-gated calcium channels and confirm cell viability and responsiveness.[2]

Q3: My fluorescent signal is rapidly decreasing over time, even before I apply this compound. What is happening and how can I prevent it?

A3: This phenomenon is likely due to photobleaching and phototoxicity.

  • Photobleaching: This is the irreversible photochemical destruction of a fluorophore. It is caused by high-intensity illumination and/or prolonged exposure to the excitation light.[3]

  • Phototoxicity: This is cell damage caused by the illumination, which can lead to cellular stress, membrane blebbing, and even cell death.[3] Phototoxicity can alter the normal physiological responses of the cells.

To mitigate these effects:

  • Reduce Laser Power: Use the lowest possible laser power that still provides an adequate signal-to-noise ratio. For two-photon microscopy, it's recommended to keep the laser power at the sample below 50 milliwatts.[4]

  • Minimize Exposure Time: Use the shortest possible exposure time for your camera and avoid continuous illumination. Use shutters to only illuminate the sample during image acquisition.

  • Optimize Imaging Parameters: Instead of a single slow scan, it can be less phototoxic to average multiple fast scans.[5]

  • Use Antifade Mounting Media: If you are imaging fixed cells or tissues, use a mounting medium containing an antifade reagent.[6]

  • Choose Photostable Dyes: Some fluorescent dyes are more resistant to photobleaching than others.[6]

Q4: I am expecting this compound to decrease the calcium signal, but my analysis software is not detecting this change. What should I do?

A4: The expectation of a negative or inhibitory response is a critical consideration for this compound experiments, as this neuropeptide can decrease Ca2+ conductance in some neurons.[7] Many standard calcium imaging analysis packages are optimized to detect positive fluorescence changes (i.e., calcium increases) and may treat negative deviations as noise.

  • Re-evaluate Your Analysis Pipeline: Be aware that common assumptions of non-negativity in analysis algorithms can lead to missing real inhibitory responses.

  • Manual Inspection of Traces: Visually inspect the raw fluorescence traces from your regions of interest (ROIs) to identify any potential decreases in fluorescence following this compound application.

  • Use Appropriate Analysis Tools: Some analysis software or custom scripts may be better suited for detecting and quantifying negative signal changes. It may be necessary to use exploratory data analysis methods like k-means clustering or principal component analysis (PCA) to identify inhibited neuronal populations without the bias of assuming non-negativity.

Data Presentation

The choice of calcium indicator is critical for a successful experiment. The table below summarizes the properties of some commonly used fluorescent calcium indicators.

IndicatorExcitation (nm)Emission (nm)Kd for Ca2+
Fluo-4494516345 nM
Fluo-3506526325 nM
Cal-520®492514320 nM
Oregon Green 488 BAPTA-1~170 nM
Oregon Green 488 BAPTA-2~580 nM
Fluo-5F~2.3 µM
Fluo-4FF~9.7 µM
Fluo-5N~90 µM
Rhod-3570 nM
Fura-2340/380510145 nM

Note: Kd values can vary depending on the experimental conditions such as temperature, pH, and ionic strength.[3][4]

The following table provides recommended starting concentrations and incubation parameters for common calcium indicators. These should be optimized for your specific cell type.

IndicatorCell TypeConcentrationIncubation TimeIncubation Temperature
Fura-2 AMCortical Neurons1-4 µM30 minutes37°C
Fluo-4 AMCultured Neurons5 µM30-60 minutes37°C or Room Temperature
Fluo-4 AMAcute Brain Slices5-10 µM30-60 minutesRoom Temperature or 37°C
GCaMP6fNeurons (in vivo)AAV injection2-3 weeks for expressionN/A

Experimental Protocols

Protocol 1: Calcium Imaging in Cultured Neurons using Fluo-4 AM

This protocol provides a general guideline for measuring this compound-induced calcium changes in cultured neurons.

  • Prepare Loading Solution:

    • Prepare a stock solution of Fluo-4 AM (1-5 mM in anhydrous DMSO).

    • For a final concentration of 5 µM Fluo-4 AM, dilute the stock solution in a physiological buffer such as Hanks' Balanced Salt Solution (HBSS).

    • To aid in dye solubilization, add Pluronic F-127 to a final concentration of 0.02-0.1%.

    • Vortex the solution thoroughly.

  • Cell Loading:

    • Remove the culture medium from the neurons and wash once with pre-warmed buffer.

    • Add the Fluo-4 AM loading solution to the cells.

    • Incubate for 30-60 minutes at 37°C or room temperature, protected from light.

  • Washing and De-esterification:

    • Remove the loading solution and wash the cells 2-3 times with fresh, pre-warmed buffer to remove any extracellular dye.

    • Incubate the cells in fresh buffer for an additional 15-30 minutes to allow for complete de-esterification of the Fluo-4 AM.

  • Image Acquisition:

    • Mount the dish on a fluorescence microscope equipped with a suitable filter set for Fluo-4 (e.g., FITC/GFP filter set).

    • Acquire a baseline fluorescence signal for a few minutes before this compound application.

    • Apply this compound at the desired concentration.

    • Continue acquiring images to record any changes in fluorescence.

    • At the end of the experiment, apply a positive control such as a calcium ionophore or KCl to confirm cell health and dye loading.

Protocol 2: this compound Stimulation of Neuronal Cultures

This protocol outlines the steps for applying this compound to neuronal cultures for subsequent calcium imaging.

  • Prepare this compound Stock Solution:

    • Dissolve this compound in sterile water or a suitable buffer to create a concentrated stock solution (e.g., 10 mM).

    • Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare Working Solution:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution in your physiological imaging buffer to the final desired working concentration (e.g., 1-100 µM).

  • Application to Cells:

    • After establishing a stable baseline fluorescence recording, gently add the this compound working solution to the imaging chamber.

    • Ensure rapid and even distribution of the peptide across the cells. This can be achieved through a perfusion system or by careful manual addition followed by gentle mixing.

  • Data Recording:

    • Continuously record the fluorescence signal for a sufficient duration to capture the full time course of the response to this compound.

Mandatory Visualization

Below are diagrams illustrating key aspects of this compound calcium imaging experiments.

FMRFamide_Signaling_Pathway This compound This compound GPCR This compound Receptor (GPCR) This compound->GPCR Binds G_protein G-protein (e.g., Gi/o) GPCR->G_protein Activates Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits Intracellular_Ca Intracellular Ca2+ Levels Ca_channel->Intracellular_Ca Decreases Influx cAMP cAMP AC->cAMP Produces cAMP->Ca_channel Modulates

Caption: this compound signaling pathway leading to decreased intracellular calcium.

Experimental_Workflow cluster_prep Preparation cluster_loading Indicator Loading cluster_imaging Imaging cluster_analysis Data Analysis Culture Culture Neurons on Coverslips Prepare_Solutions Prepare this compound and Indicator Solutions Load_Indicator Load Cells with Calcium Indicator Prepare_Solutions->Load_Indicator Wash Wash to Remove Excess Indicator Load_Indicator->Wash De_esterify De-esterification Wash->De_esterify Baseline Acquire Baseline Fluorescence (F0) De_esterify->Baseline Stimulate Apply this compound Baseline->Stimulate Record Record Fluorescence Change (ΔF) Stimulate->Record ROI Define Regions of Interest (ROIs) Record->ROI Calculate Calculate ΔF/F0 ROI->Calculate Interpret Interpret Results Calculate->Interpret

Caption: Experimental workflow for this compound calcium imaging.

Troubleshooting_Guide Start Low or No Signal Detected Check_Positive_Control Does a positive control (e.g., ionomycin, KCl) elicit a signal? Start->Check_Positive_Control Check_Cell_Health Check cell health and viability. Optimize indicator loading protocol. Check_Positive_Control->Check_Cell_Health No Check_System Check microscope settings: - Laser power - Filter sets - Detector gain Check_Positive_Control->Check_System No Check_Phototoxicity Is the signal decaying over time before stimulation? Check_Positive_Control->Check_Phototoxicity Yes Reduce_Illumination Reduce laser power and/or exposure time. Use antifade reagents if applicable. Check_Phototoxicity->Reduce_Illumination Yes Check_Negative_Signal Is an inhibitory response expected? (Signal decrease) Check_Phototoxicity->Check_Negative_Signal No Analyze_Negative Inspect raw traces visually. Use analysis methods that do not assume non-negativity. Check_Negative_Signal->Analyze_Negative Yes Optimize_this compound Optimize this compound concentration and application method. Check_Negative_Signal->Optimize_this compound No

Caption: Troubleshooting decision tree for low signal in this compound calcium imaging.

References

FMRFamide Electrophysiology Data Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with FMRFamide and related peptides in electrophysiology experiments.

Troubleshooting Guide

This section addresses specific technical issues that may arise during this compound electrophysiology experiments.

Question: I am not observing any response to this compound application. What are the possible causes and solutions?

Answer:

A lack of response to this compound can stem from several factors, ranging from the peptide itself to the recording preparation. Here is a systematic troubleshooting approach:

  • Peptide Integrity and Concentration:

    • Degradation: this compound peptides can degrade over time, especially with repeated freeze-thaw cycles. Prepare fresh aliquots from a stock solution and store them at -20°C or -80°C.

    • Concentration: The effective concentration of this compound can vary significantly between different neuronal populations and species. Perform a dose-response curve to determine the optimal concentration for your preparation. Start with a concentration range from 10 nM to 10 µM.

    • Application Method: Ensure your drug delivery system is functioning correctly. If using a perfusion system, check for clogs and ensure the flow rate is adequate for complete exchange of the bath solution. For local application via a puffer pipette, ensure the pipette is positioned close to the neuron of interest and that the pressure is sufficient for ejection.

  • Receptor Expression and Desensitization:

    • Receptor Presence: Verify that the target neurons express this compound receptors. This can be confirmed through techniques like immunohistochemistry or single-cell PCR.

    • Receptor Desensitization: Prolonged or repeated application of high concentrations of this compound can lead to receptor desensitization. Allow for a sufficient washout period between applications (e.g., 5-10 minutes) to allow receptors to recover.

  • Experimental Conditions:

    • Recording Stability: Ensure you have a stable recording with a good seal resistance (for patch-clamp) and a low baseline noise level before applying the peptide.

    • Voltage-Dependence: The effect of this compound may be voltage-dependent. If you are voltage-clamping the cell, try holding it at different potentials to see if a response emerges.

Question: My baseline recording is noisy after applying this compound. How can I reduce the noise?

Answer:

Increased noise after this compound application can be due to several factors. Here’s how to troubleshoot this issue:

  • Mechanical Stability:

    • Perfusion System: Vibrations from the perfusion system can introduce noise. Ensure the perfusion lines are securely fastened and not vibrating against the recording setup. Consider temporarily stopping the perfusion after the drug has been applied to see if the noise decreases.

    • Electrode Drift: The application of the peptide solution can sometimes cause slight mechanical drift of the recording electrode. Ensure your micromanipulator is stable and the electrode holder is securely fastened.

  • Electrical Interference:

    • Grounding Issues: Poor grounding is a common source of electrical noise. Ensure all components of your rig are connected to a common ground.

    • Solution Conductivity: The addition of this compound can slightly alter the conductivity of the extracellular solution, which may affect the recording. Ensure your pipette and bath solutions are properly balanced.

  • Biological Activity:

    • Increased Synaptic Activity: this compound can modulate synaptic transmission, leading to an increase in spontaneous synaptic events that may appear as noise. You can pharmacologically block synaptic transmission (e.g., using CNQX, AP5, and picrotoxin) to isolate the direct effects of this compound on the recorded neuron.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analysis and interpretation of this compound electrophysiology data.

Question: What are the typical electrophysiological effects of this compound on neurons?

Answer:

This compound and related peptides are known to have diverse modulatory effects on neuronal excitability, which can be either excitatory or inhibitory depending on the specific neuron type and the this compound receptor subtypes it expresses. The most commonly observed effects include:

  • Modulation of Ion Channels:

    • Potassium Channels: A frequent effect of this compound is the inhibition of potassium channels, such as the S-type K+ channel, which leads to membrane depolarization and increased neuronal excitability.

    • Calcium Channels: this compound can also modulate voltage-gated calcium channels, which can affect neurotransmitter release and action potential shape.

    • Sodium Channels: In some neurons, this compound can enhance the activity of voltage-gated sodium channels, leading to an increase in the rate of action potential firing.

  • Changes in Firing Properties:

    • Increased Firing Rate: By depolarizing the membrane potential and modulating ion channels, this compound often leads to an increase in the spontaneous firing rate of neurons.

    • Altered Action Potential Shape: this compound can broaden the action potential duration by modulating potassium and calcium channels.

A summary of common quantitative effects is presented in the table below.

ParameterCommon Effect of this compoundTypical Magnitude of Change
Membrane Potential Depolarization2 - 10 mV
Input Resistance Increase10 - 50%
Action Potential Firing Rate Increase50 - 300%
Action Potential Duration Broadening5 - 20%
S-type K+ Current (IKs) Inhibition20 - 80%
Voltage-gated Ca2+ Current Modulation (Increase or Decrease)10 - 40%

Question: How do I design an experiment to characterize the signaling pathway through which this compound exerts its effects?

Answer:

Characterizing the signaling pathway of this compound typically involves a combination of electrophysiology and pharmacology. Here is a general experimental workflow:

  • Establish a Baseline: Obtain a stable recording from a neuron that shows a consistent response to this compound.

  • Apply this compound: Apply a known concentration of this compound to confirm the effect (e.g., depolarization or increased firing rate).

  • Washout: Wash out the this compound and allow the neuron to return to its baseline state.

  • Apply a Pharmacological Blocker: Pre-incubate the preparation with a specific inhibitor of a signaling pathway component (e.g., a G-protein inhibitor, a protein kinase inhibitor).

  • Re-apply this compound: With the blocker still present, re-apply this compound and observe if the response is diminished or abolished.

The diagram below illustrates this experimental workflow.

A 1. Obtain Stable Baseline Recording B 2. Apply this compound (e.g., 1 µM) A->B C 3. Observe Electrophysiological Response B->C D 4. Washout this compound (Return to Baseline) C->D E 5. Apply Signaling Pathway Inhibitor D->E F 6. Re-apply this compound + Inhibitor E->F G 7. Analyze Change in Response F->G

Caption: Experimental workflow for pharmacological dissection of this compound signaling.

By systematically testing different inhibitors, you can piece together the signaling cascade. For example, if a G-protein inhibitor blocks the this compound effect, it suggests the receptor is G-protein coupled. Further experiments with inhibitors for downstream effectors like adenylyl cyclase or phospholipase C can provide more detail.

The this compound signaling pathway itself often involves a G-protein coupled receptor (GPCR) that, upon activation, can lead to the modulation of various downstream effectors. A common pathway is illustrated below.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor This compound Receptor (GPCR) This compound->Receptor G_protein G-protein Receptor->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ion_Channel Ion Channel (e.g., K+ Channel) PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates PKA->Ion_Channel Phosphorylates (Inhibits)

Caption: A common this compound signaling pathway via a G-protein coupled receptor.

Experimental Protocols

Protocol: Whole-Cell Patch-Clamp Recording to Measure this compound Effects

  • Preparation: Prepare acute brain slices or isolated neurons from your model organism.

  • Solutions:

    • Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgSO4. Bubble with 95% O2 / 5% CO2.

    • Pipette Solution (K-gluconate based): (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH.

  • Recording:

    • Pull borosilicate glass pipettes to a resistance of 3-7 MΩ.

    • Approach a healthy-looking neuron under visual guidance (e.g., DIC microscopy).

    • Apply gentle positive pressure and form a gigaohm seal (>1 GΩ).

    • Rupture the membrane to achieve the whole-cell configuration.

    • Switch to current-clamp mode to record the membrane potential and firing activity.

  • Data Acquisition:

    • Record a stable baseline for at least 5 minutes.

    • Perfuse the bath with aCSF containing this compound at the desired concentration.

    • Record the response for 5-10 minutes or until a stable effect is observed.

    • Wash out the this compound with aCSF and record the recovery.

  • Analysis:

    • Measure the resting membrane potential, input resistance, and spontaneous firing frequency before, during, and after this compound application.

    • Use statistical tests (e.g., paired t-test or ANOVA) to determine the significance of any observed changes.

reducing non-specific binding in FMRFamide receptor assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing non-specific binding (NSB) in FMRFamide receptor assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) in the context of this compound receptor assays?

A1: Non-specific binding refers to the interaction of a radiolabeled ligand with components other than the this compound receptor.[1] This can include binding to other proteins, lipids, the surface of the assay plate, or filter materials. NSB is a primary source of background noise in receptor assays and can lead to inaccurate measurements of ligand affinity (Kd) and receptor density (Bmax). Minimizing NSB is critical for obtaining reliable and reproducible experimental data.

Q2: What are the common causes of high non-specific binding in this compound receptor assays?

A2: High non-specific binding can stem from several factors:

  • Ligand Properties: Highly hydrophobic or charged this compound analogs are more prone to non-specific interactions with plasticware and cell membranes.[1]

  • Radioligand Concentration: Using a concentration of the radiolabeled ligand that is too high can saturate the specific binding sites and increase the likelihood of binding to lower-affinity, non-specific sites.[2]

  • Inadequate Blocking: Insufficient blocking of unoccupied sites on the assay plate or membrane can result in the ligand binding to these surfaces.

  • Suboptimal Assay Buffer Conditions: The pH, ionic strength, and absence of detergents in the assay buffer can promote non-specific interactions.

  • Quality of Receptor Preparation: The presence of impurities or denatured proteins in the this compound receptor preparation can increase NSB.

  • Improper Washing: Inefficient or slow washing steps may not effectively remove all the unbound and non-specifically bound radioligand.

Q3: How is non-specific binding determined in an this compound receptor assay?

A3: Non-specific binding is experimentally determined by measuring the binding of the radiolabeled this compound analog in the presence of a high concentration of an unlabeled ("cold") competitor. This unlabeled ligand saturates the specific binding sites on the this compound receptor. Consequently, any remaining detected radioactivity is considered to be non-specific binding.[1] Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the unlabeled competitor).

Q4: What is an acceptable level of non-specific binding?

A4: Ideally, non-specific binding should be less than 50% of the total binding, and for robust assays, specific binding should account for more than 80% of the total binding at the Kd concentration of the radioligand.[2] In many well-optimized receptor binding assays, non-specific binding can be reduced to 10-20% of the total binding.[1]

Troubleshooting Guide: Reducing High Non-Specific Binding

IssuePotential CauseRecommended Solution
High background across all wells Inadequate blocking of the assay plate or filter.Increase the concentration of the blocking agent (e.g., 0.5-3% Bovine Serum Albumin - BSA). Extend the blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C). Consider using a different blocking agent, such as non-fat dry milk (for non-phosphorylated targets) or a commercially available blocking buffer.
Suboptimal assay buffer composition.Optimize the pH of the assay buffer. Increase the ionic strength by adding NaCl (e.g., 100-150 mM) to reduce electrostatic interactions. Include a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) to minimize hydrophobic interactions.
Non-specific binding increases proportionally with radioligand concentration Hydrophobic or electrostatic interactions of the ligand with assay components.As mentioned above, add detergents or increase the salt concentration in the buffer. If using a filtration assay, pre-soak the filters in a solution like 0.3% polyethyleneimine (PEI) to reduce ligand binding to the filter itself.
Insufficient washing.Increase the number of wash steps (e.g., from 3 to 5). Increase the volume of ice-cold wash buffer used for each wash. Ensure the washing process is rapid to minimize dissociation of specifically bound ligand.
High variability in non-specific binding wells Inconsistent washing technique.Use an automated plate washer for more consistent results. If washing manually, ensure a consistent and rapid technique for all wells.
Pipetting errors.Calibrate pipettes regularly. Use low-retention pipette tips.

Data Presentation: this compound Receptor Binding Assay

The following table provides a representative example of data from a saturation binding experiment for an this compound receptor, illustrating the relationship between total, non-specific, and specific binding. In a typical experiment, as the concentration of the radiolabeled this compound analog increases, total binding will increase and start to saturate. Non-specific binding generally increases linearly with the radioligand concentration. Specific binding is calculated as the difference between total and non-specific binding and should exhibit saturation, allowing for the determination of Kd and Bmax.

An example from a study on Helix aspersa identified a high-affinity this compound receptor with a dissociation constant (Kd) of 14 nM and a maximum binding capacity (Bmax) of 85 fmol/mg of protein.[3] A second, lower-affinity site was also characterized.[3]

Representative Saturation Binding Data for a High-Affinity this compound Receptor

Radioligand Concentration (nM)Total Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)
0.515002001300
128004002400
5850010007500
1012000200010000
2014500400010500
5015500100005500
10016000120004000

Note: The CPM (Counts Per Minute) values are hypothetical and for illustrative purposes to demonstrate the principles of a saturation binding assay.

Experimental Protocols

Radioligand Binding Assay for this compound Receptors (Filtration Method)

This protocol outlines a standard filtration-based radioligand binding assay for this compound receptors expressed in a cell membrane preparation.

1. Membrane Preparation:

  • Culture cells expressing the this compound receptor of interest.

  • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenize the cells using a Dounce homogenizer or sonicator.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to pellet nuclei and cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.

  • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

  • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay). Store membrane aliquots at -80°C.

2. Assay Setup:

  • Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

  • For total binding , add the desired concentration of radiolabeled this compound analog, assay buffer, and the membrane preparation to the wells of a 96-well plate.

  • For non-specific binding , add the radiolabeled this compound analog, a high concentration of unlabeled this compound (e.g., 10 µM), assay buffer, and the membrane preparation to separate wells.

  • For saturation binding experiments , prepare serial dilutions of the radiolabeled this compound analog.

3. Incubation:

  • Incubate the plate at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes). The optimal time and temperature should be determined empirically.

4. Filtration and Washing:

  • Pre-soak a 96-well filter plate (e.g., GF/C) with a blocking solution (e.g., 0.3% PEI).

  • Rapidly transfer the contents of the assay plate to the filter plate and apply a vacuum to separate the bound from the free radioligand.

  • Wash the filters rapidly with several volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

5. Detection:

  • Dry the filter plate.

  • Add scintillation cocktail to each well.

  • Count the radioactivity in each well using a scintillation counter.

6. Data Analysis:

  • Calculate specific binding by subtracting the average non-specific binding counts from the average total binding counts for each radioligand concentration.

  • For saturation experiments, plot specific binding as a function of the radioligand concentration and use non-linear regression to determine the Kd and Bmax values.

Visualizations

FMRFamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Ligand) Receptor This compound Receptor (GPCR) This compound->Receptor Binds G_protein G-protein (α, β, γ subunits) Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates (Gq) AC Adenylate Cyclase (AC) G_protein->AC Inhibits (Gi) or Activates (Gs) IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses cAMP->Downstream PKC->Downstream Ca_release->PKC

Caption: this compound Receptor Signaling Pathway.

Troubleshooting_Workflow Start High Non-Specific Binding Observed Check_Blocking Optimize Blocking Conditions (Agent, Concentration, Time) Start->Check_Blocking Check_Buffer Optimize Assay Buffer (pH, Salt, Detergent) Check_Blocking->Check_Buffer Issue Persists Resolved Non-Specific Binding Reduced Check_Blocking->Resolved Issue Resolved Check_Washing Optimize Washing Steps (Volume, Number, Speed) Check_Buffer->Check_Washing Issue Persists Check_Buffer->Resolved Issue Resolved Check_Ligand Evaluate Radioligand (Concentration, Purity) Check_Washing->Check_Ligand Issue Persists Check_Washing->Resolved Issue Resolved Check_Ligand->Resolved Issue Resolved

Caption: Troubleshooting Workflow for High Non-Specific Binding.

References

FMRFamide Gene Knockout Model Validation & Troubleshooting: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for validating the specificity of FMRFamide gene knockout models.

Frequently Asked Questions (FAQs)

Q1: What is the first step to confirm a successful this compound gene knockout at the genomic level?

A1: The initial and most crucial step is to verify the genetic modification at the DNA level. This is typically done by PCR amplification of the targeted genomic region followed by Sanger sequencing.[1] The sequencing results will confirm the presence of the intended deletion or insertion that disrupts the this compound gene.

Q2: My sequencing results confirm the genetic modification, but I still detect this compound mRNA. Is my knockout a failure?

A2: Not necessarily. The presence of mRNA does not automatically indicate a failed knockout.[2][3] It's possible that a frameshift mutation has been introduced, leading to a premature stop codon. This can result in the transcription of a non-functional or unstable mRNA, or an mRNA that is targeted for nonsense-mediated decay. It is also possible that a truncated, non-functional protein is being produced. Therefore, it is essential to assess the presence and quantity of the this compound neuropeptide itself.

Q3: How can I verify the absence of the this compound neuropeptide?

A3: Western blotting is the most direct method to confirm the absence of the this compound neuropeptide.[3] This technique uses an antibody specific to this compound to detect its presence in tissue or cell lysates. A successful knockout will show no detectable protein band corresponding to this compound in the knockout model compared to the wild-type control. Immunohistochemistry (IHC) can also be used to visualize the absence of the peptide in specific neurons or tissues.

Q4: I've confirmed the absence of the this compound peptide, but the expected phenotype is weak or absent. What could be the reason?

A4: This is a common challenge in neuropeptide knockout studies and can be attributed to several factors, most notably functional redundancy and compensatory mechanisms.[4][5] The this compound-like peptide (FLP) family is extensive in many organisms, and other FLPs might compensate for the loss of the targeted peptide.[1] For instance, in C. elegans, some flp genes have overlapping functions.[1] It is also possible that the developmental absence of the neuropeptide leads to compensatory changes in other signaling pathways.[3][6]

Troubleshooting Guide

Problem 1: Inconsistent or No Phenotype Observed
Possible Cause Troubleshooting Step
Functional Redundancy/Compensation - Hypothesis: Other this compound-like peptides or signaling pathways are compensating for the loss of the targeted gene.[4][5] - Action: Perform RT-qPCR to assess the expression levels of other known this compound-related genes in your knockout model compared to wild-type. An upregulation of other family members would suggest a compensatory mechanism.[4]
Developmental vs. Acute Effects - Hypothesis: The observed phenotype (or lack thereof) is due to developmental adaptations to the absence of the gene, rather than its acute functional role in the adult.[3][6] - Action: If possible, utilize a conditional knockout system (e.g., Cre-Lox) to delete the gene at a specific developmental stage or in a specific tissue. This can help dissect the developmental versus acute roles of the neuropeptide.[7][8]
Off-Target Effects of Gene Editing - Hypothesis: The gene editing process (e.g., CRISPR/Cas9) has caused unintended mutations elsewhere in the genome that are confounding the phenotype. - Action: Sequence potential off-target sites predicted by off-target prediction software. Backcrossing the knockout line to wild-type for several generations can also help to remove off-target mutations.
Problem 2: Unexpected Phenotypes
Possible Cause Troubleshooting Step
Pleiotropic Gene Function - Hypothesis: The this compound gene has unknown functions in different tissues or at different life stages.[9] - Action: Conduct a broad, systematic phenotypic analysis covering various physiological and behavioral domains.[8][9][10] This may uncover previously uncharacterized roles for the neuropeptide.
Disruption of a Larger Transcriptional Unit - Hypothesis: The gene knockout has inadvertently affected the expression of neighboring genes. - Action: Use RT-qPCR to measure the expression levels of genes located upstream and downstream of the targeted this compound gene.

Experimental Validation Workflow

The following diagram illustrates a logical workflow for the comprehensive validation of an this compound gene knockout model.

FMRFamide_KO_Validation_Workflow cluster_genomic Genomic Validation cluster_transcriptomic Transcriptomic Analysis cluster_proteomic Proteomic Validation cluster_phenotypic Phenotypic Analysis genomic_pcr PCR of Target Locus sanger_seq Sanger Sequencing genomic_pcr->sanger_seq Confirm Deletion/Insertion rna_extraction RNA Extraction sanger_seq->rna_extraction rt_qpcr RT-qPCR for this compound rna_extraction->rt_qpcr Assess mRNA levels rt_qpcr_compensation RT-qPCR for Related Peptides rna_extraction->rt_qpcr_compensation Check for Compensation protein_extraction Protein Extraction rt_qpcr->protein_extraction western_blot Western Blot protein_extraction->western_blot Confirm Protein Absence behavioral_assays Behavioral Assays western_blot->behavioral_assays ihc Confirm Absence in situ physiological_assays Physiological Assays ihc->physiological_assays

Caption: A comprehensive workflow for validating this compound gene knockout models.

This compound Signaling Pathway

This compound and related peptides typically signal through G-protein coupled receptors (GPCRs). Depending on the receptor subtype and the G-protein it couples with (Gq, Gs, or Gi), activation can lead to distinct downstream intracellular signaling cascades.

FMRFamide_Signaling_Pathway This compound This compound Peptide GPCR This compound Receptor (GPCR) This compound->GPCR Binds to Gq Gq protein GPCR->Gq Activates Gs Gs protein GPCR->Gs Activates Gi Gi protein GPCR->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC_stim Adenylyl Cyclase (AC) Gs->AC_stim Stimulates AC_inhib Adenylyl Cyclase (AC) Gi->AC_inhib Inhibits PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP AC_stim->ATP cAMP_down cAMP ↓ AC_inhib->cAMP_down Reduces conversion of ATP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC cAMP_up cAMP ↑ ATP->cAMP_up Converts to PKA_up Protein Kinase A (PKA) cAMP_up->PKA_up Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response PKA_up->Cellular_Response PKA_down Protein Kinase A (PKA) PKA_down->Cellular_Response

Caption: this compound signaling through Gq, Gs, and Gi coupled GPCRs.

Quantitative Data Summary

The following tables provide examples of expected quantitative outcomes from validation experiments.

Table 1: Gene Expression Analysis by RT-qPCR

GeneGenotypeFold Change (relative to WT)P-valueInterpretation
This compoundWild-Type (WT)1.0-Baseline expression
This compoundKnockout (KO)< 0.1< 0.01Successful knockout at mRNA level
This compound-like peptide 2Wild-Type (WT)1.0-Baseline expression
This compound-like peptide 2Knockout (KO)3.5< 0.05Potential compensatory upregulation

Table 2: Protein Quantification by Western Blot Densitometry

ProteinGenotypeRelative Band Intensity (normalized to loading control)P-valueInterpretation
This compoundWild-Type (WT)100%-Normal protein level
This compoundKnockout (KO)Not Detected< 0.001Successful knockout at protein level

Table 3: Behavioral Phenotype Analysis (Example: Locomotor Activity)

ParameterGenotypeValue (Mean ± SEM)P-valueInterpretation
Total Distance Traveled (cm)Wild-Type (WT)1500 ± 120-Normal locomotor activity
Total Distance Traveled (cm)Knockout (KO)2500 ± 200< 0.05Hyperactivity phenotype in KO
Time in Center (s)Wild-Type (WT)60 ± 8-Normal anxiety-like behavior
Time in Center (s)Knockout (KO)35 ± 5< 0.05Anxiogenic-like phenotype in KO

Detailed Experimental Protocols

Protocol 1: RT-qPCR for this compound Knockout Validation
  • RNA Extraction: Isolate total RNA from the tissue of interest (e.g., brain, ganglia) from both knockout and wild-type animals using a TRIzol-based method or a commercial kit. Assess RNA quality and quantity using a spectrophotometer.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.[2]

  • Primer Design: Design qPCR primers that flank an intron or span an exon-exon junction of the this compound gene to prevent amplification of any residual genomic DNA. Also, design primers for a stable housekeeping gene (e.g., GAPDH, Actin) for normalization.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, your cDNA template, and the designed primers. A typical reaction includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Calculate the relative expression of the this compound gene in knockout versus wild-type samples using the ΔΔCt method, normalizing to the housekeeping gene. A successful knockout should show a significant reduction or absence of the this compound transcript.

Protocol 2: Western Blot for this compound Neuropeptide
  • Protein Extraction: Homogenize tissue samples from knockout and wild-type animals in ice-cold RIPA buffer containing protease inhibitors. Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to this compound, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Compare the band corresponding to this compound in the knockout and wild-type samples. A loading control, such as β-actin or GAPDH, should be used to confirm equal protein loading.

Protocol 3: Immunohistochemistry for this compound Neurons
  • Tissue Preparation: Perfuse animals with 4% paraformaldehyde (PFA) and post-fix the tissue of interest (e.g., brain) overnight in PFA. Cryoprotect the tissue in a sucrose (B13894) solution before sectioning on a cryostat or vibratome.

  • Antigen Retrieval (if necessary): For some antibodies, it may be necessary to perform heat-induced epitope retrieval by incubating the tissue sections in a citrate (B86180) buffer.

  • Blocking and Permeabilization: Block non-specific binding and permeabilize the tissue sections by incubating in a solution containing normal serum (from the same species as the secondary antibody) and Triton X-100 in phosphate-buffered saline (PBS).

  • Primary Antibody Incubation: Incubate the sections with the primary antibody against this compound overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections in PBS and then incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain with a nuclear stain like DAPI, if desired. Mount the sections on slides with an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope. Compare the staining pattern and intensity between knockout and wild-type tissues. A successful knockout should show a complete absence of this compound-specific staining.

References

Technical Support Center: Enhancing FMRFamide Peptide Delivery In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with FMRFamide peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound peptide shows high activity in vitro but low efficacy in vivo. What are the likely causes?

A1: This is a common issue stemming from the significant differences between in vitro and in vivo environments. The primary reasons for this discrepancy are often rapid enzymatic degradation and poor bioavailability of the peptide in a biological system. Peptides are susceptible to breakdown by proteases found in the bloodstream and tissues. Additionally, their size and hydrophilic nature can limit their ability to cross biological membranes to reach their target receptors.[1][2]

Q2: What are the main pathways of this compound peptide degradation in vivo?

A2: this compound peptides, like other peptides, are primarily degraded by enzymatic action. Proteases can cleave the peptide bonds, rendering the peptide inactive. Beyond enzymatic degradation, chemical modifications can also occur in vivo, including hydrolysis (cleavage of peptide bonds), oxidation (particularly of residues like Methionine), deamidation (of Asparagine and Glutamine), and isomerization (conversion of L-amino acids to D-amino acids).[1]

Q3: How can I improve the stability of my this compound peptide?

A3: Several chemical modification strategies can enhance peptide stability. These include:

  • D-amino acid substitution: Replacing L-amino acids with their D-enantiomers at protease cleavage sites can significantly increase resistance to degradation.[1][3]

  • Cyclization: Creating a cyclic peptide structure increases rigidity and resistance to proteases.[1][4]

  • Terminal modifications: Acetylation of the N-terminus or amidation of the C-terminus can protect against exopeptidases.

  • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains increases the peptide's size, which can reduce renal clearance and provide steric hindrance against enzymatic degradation.[1]

  • Lipidation: Conjugating a lipid moiety can promote binding to albumin, extending the peptide's circulation half-life.[1][5]

Q4: What are the different types of delivery systems I can use for this compound peptides?

A4: Various delivery systems can protect this compound peptides from degradation and improve their delivery to target tissues. These include:

  • Lipid-based nanoformulations (LNFs): Liposomes and solid lipid nanoparticles can encapsulate peptides, protecting them from enzymatic degradation and controlling their release.[6][7][8][9]

  • Polymeric nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate the peptide and offer controlled release kinetics.[7]

  • Cell-penetrating peptides (CPPs): These short peptides can be conjugated to this compound peptides to facilitate their translocation across cellular membranes.[3][10][11][12]

Q5: How can I deliver this compound peptides across the blood-brain barrier (BBB)?

A5: The BBB is a significant obstacle for delivering peptides to the central nervous system. Strategies to overcome this include:

  • Using peptide shuttles: Certain peptides can hijack natural transport mechanisms to cross the BBB.[13][14][15]

  • Receptor-mediated transcytosis: Conjugating the this compound peptide to a ligand that binds to a receptor on the BBB (e.g., transferrin receptor) can facilitate its transport across.[14]

  • Nanocarrier-based delivery: Encapsulating the peptide in nanoparticles that are engineered to cross the BBB. Nanoscaled multitargeting delivery systems incorporating peptide-drug conjugates can overcome the blood-brain barrier.[16][[“]]

Troubleshooting Guides

Issue 1: Rapid clearance of the this compound peptide in vivo.

Potential Cause Troubleshooting/Optimization Strategy
Fast Renal Clearance Increase the hydrodynamic size of the peptide through PEGylation or conjugation to a larger carrier protein.[1]
Rapid Enzymatic Degradation 1. Assess Stability: Perform an in vitro plasma stability assay to determine the peptide's half-life. 2. Modify Peptide: Implement strategies to enhance protease resistance, such as D-amino acid substitution, cyclization, or terminal modifications.[1]

Issue 2: Low bioavailability after oral administration.

Potential Cause Troubleshooting/Optimization Strategy
Degradation in the GI Tract 1. Encapsulation: Use nanoformulations (e.g., liposomes, polymeric nanoparticles) to protect the peptide from the harsh environment of the gastrointestinal tract.[7] 2. Protease Inhibitors: Co-administer with protease inhibitors, although this can have off-target effects.
Poor Membrane Permeability 1. Permeation Enhancers: Use absorption-enhancing agents, but be aware of potential transient alterations to the gastrointestinal tract morphology.[18] 2. Cell-Penetrating Peptides (CPPs): Conjugate the this compound peptide to a CPP to improve its absorption across the intestinal epithelium.[19]

Quantitative Data Summary

The following tables provide a comparative overview of how different enhancement strategies can impact peptide stability and delivery. The values presented are illustrative and will vary depending on the specific this compound peptide sequence and the experimental conditions.

Table 1: Impact of Chemical Modifications on Peptide In Vivo Half-Life

Peptide Modification Strategy Illustrative In Vivo Half-Life Key Structural Changes
Native PeptideNone1-5 minutesLinear, composed of L-amino acids.
Modified Analog 1D-amino acid substitution, Cyclization90-120 minutesContains D-amino acids at key positions and has a cyclic structure.[20]
Modified Analog 2PEGylationSeveral hoursCovalent attachment of a PEG chain.
Modified Analog 3LipidationSeveral hours to daysCovalent attachment of a fatty acid chain.

Table 2: Comparison of Peptide Delivery Systems

Delivery System Encapsulation Efficiency (Illustrative) Controlled Release Potential Key Advantages
Liposomes 50-80%HighBiocompatible, can encapsulate both hydrophilic and hydrophobic peptides.[8]
Polymeric Nanoparticles 60-90%HighHigh stability, tunable release kinetics.[7]
Solid Lipid Nanoparticles (SLNs) 40-70%ModerateGood stability, scalable production.[9]

Experimental Protocols

Protocol 1: In Vitro Peptide Stability Assay in Plasma

This protocol provides a general method to assess the stability of a peptide in plasma.[1]

  • Materials:

    • Test this compound peptide stock solution (e.g., 1 mg/mL in a suitable solvent).

    • Human or animal plasma.

    • Quenching solution (e.g., 10% trichloroacetic acid in water or acetonitrile).

    • HPLC or LC-MS system for analysis.

  • Procedure:

    • Pre-warm an aliquot of plasma to 37°C.

    • Spike the plasma with the test peptide to a final concentration (e.g., 10 µM).

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the peptide-plasma mixture.

    • Immediately add the aliquot to the quenching solution to stop enzymatic degradation.

    • Centrifuge the samples to precipitate plasma proteins.

    • Analyze the supernatant by HPLC or LC-MS to quantify the remaining intact peptide.

    • Calculate the peptide half-life by plotting the percentage of remaining peptide against time.

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model

This protocol is used to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a peptide.[2]

  • Materials:

    • Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats).[2][20]

    • Test this compound peptide in a suitable vehicle (e.g., saline).

    • Injection equipment (e.g., insulin (B600854) syringes).

    • Blood collection tubes with anticoagulant.

    • Centrifuge.

    • Analytical equipment for peptide quantification (e.g., LC-MS/MS).

  • Procedure:

    • Acclimatize the animals for at least one week before the experiment.

    • Divide the animals into groups for different time points.

    • Administer a single injection of the test peptide (e.g., intravenous, subcutaneous, or intraperitoneal) at a predetermined dose.[21]

    • At specified time points, collect blood samples.

    • Process the blood samples to obtain plasma or serum and store them at -80°C until analysis.

    • Quantify the concentration of the peptide in the plasma/serum samples using a validated analytical method.

    • Plot the plasma concentration-time curve and calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[2]

Visualizations

Signaling Pathways and Experimental Workflows

FMRFamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Peptide GPCR This compound Receptor (GPCR) This compound->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., muscle contraction, neurotransmission) PKA->Cellular_Response Phosphorylation & Activation

Caption: Generalized this compound signaling pathway via a G-protein coupled receptor (GPCR).

Peptide_Delivery_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Peptide_Synthesis This compound Peptide Synthesis/Modification Delivery_System Encapsulation in Delivery System (e.g., Liposomes) Peptide_Synthesis->Delivery_System Stability_Assay Plasma Stability Assay Delivery_System->Stability_Assay Release_Kinetics In Vitro Release Study Delivery_System->Release_Kinetics Animal_Model Administration to Animal Model Stability_Assay->Animal_Model Release_Kinetics->Animal_Model PK_Study Pharmacokinetic (PK) Analysis Animal_Model->PK_Study PD_Study Pharmacodynamic (PD) Efficacy Study Animal_Model->PD_Study Data_Analysis Data Interpretation & Optimization PK_Study->Data_Analysis PD_Study->Data_Analysis

Caption: Experimental workflow for developing and evaluating this compound peptide delivery systems.

References

quality control measures for synthetic FMRFamide peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for quality control measures of synthetic FMRFamide and this compound-related peptides (FaRPs).

Frequently Asked Questions (FAQs)

Q1: What are the most critical quality control checkpoints for synthetic this compound peptides?

A1: The most critical QC checkpoints are the verification of the primary sequence, confirmation of the C-terminal amide, assessment of purity, and accurate quantification. The C-terminal amide is crucial for the biological activity of this compound and related peptides.[1]

Q2: Why is the C-terminal amide so important for this compound peptides?

A2: The C-terminal amidation is essential for the biological potency of this compound peptides. The free acid version of the peptide (ending in -COOH instead of -CONH2) can be 100 to 1000 times less active.[1] Therefore, its confirmation is a critical step in quality control.

Q3: What are common impurities found in synthetic this compound peptides?

A3: Common impurities stem from the solid-phase peptide synthesis (SPPS) process and can include:

  • Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling reactions.[2][3]

  • Truncated sequences: Shorter peptides resulting from incomplete synthesis.

  • Peptide-protection adducts: Peptides with residual protecting groups from the synthesis process.[2]

  • Oxidized peptides: Particularly if the sequence contains methionine or tryptophan.[4]

  • Deamidated peptides: Asparagine (Asn) and glutamine (Gln) residues can deamidate, especially during storage.[4][5]

  • Free acid form: The peptide with a C-terminal carboxylic acid instead of the amide.

Q4: How should I store my synthetic this compound peptides to ensure stability?

A4: For long-term stability, lyophilized peptides should be stored at -20°C or colder, protected from light and moisture.[6] Avoid repeated freeze-thaw cycles by aliquoting the peptide upon receipt.[6] If you need to store the peptide in solution, use a sterile buffer at pH 5-6, aliquot, and store at -20°C for short periods only.[4]

Troubleshooting Guides

Issue 1: Low or No Biological Activity of the this compound Peptide
  • Question: My synthetic this compound peptide shows significantly lower activity than expected in my bioassay. What could be the cause?

  • Answer:

    • Confirm C-terminal Amidation: The primary suspect for low activity is the absence of the C-terminal amide. The free acid form of the peptide is substantially less potent.[1] Use mass spectrometry to verify the molecular weight; the amidated peptide will have a mass approximately 1 Da lower than the free acid form. For unambiguous confirmation, a chemical derivatization method can be employed to increase this mass difference.[7]

    • Check for Oxidation: If your peptide sequence contains oxidation-prone residues like methionine, oxidation during storage or handling could be the issue. Analyze the peptide by mass spectrometry to look for mass additions of +16 Da.

    • Assess Purity: Impurities such as deletion sequences or truncated peptides can compete with the active peptide, leading to lower apparent activity. Review the HPLC chromatogram to assess the purity of the peptide stock.

    • Verify Peptide Concentration: Inaccurate peptide quantification can lead to incorrect concentrations in your assay. Use a reliable quantification method like Amino Acid Analysis (AAA) for an accurate determination of the peptide content.

Issue 2: Unexpected Peaks in HPLC Analysis
  • Question: My HPLC analysis of the purified this compound peptide shows multiple peaks. How do I identify them?

  • Answer:

    • Analyze by Mass Spectrometry (MS): Collect the fractions corresponding to the unexpected peaks and analyze them by LC-MS. This will provide the molecular weights of the species in each peak.

    • Identify Common Impurities: Compare the observed masses with the theoretical masses of potential impurities (see table below). Common culprits include deletion sequences, the free acid form (+1 Da), and oxidized peptide (+16 Da).[2][3][4]

    • Consider Deamidation: Peptides containing asparagine (Asn) or glutamine (Gln) are prone to deamidation, which results in a mass increase of approximately 1 Da.[4][5]

    • Check for Dimerization: The presence of a peak with double the expected molecular weight could indicate peptide dimerization, especially if the sequence contains cysteine.

Issue 3: Difficulty Dissolving the Lyophilized this compound Peptide
  • Question: My lyophilized this compound peptide won't dissolve properly. What should I do?

  • Answer:

    • Check Peptide Properties: The solubility of a peptide is determined by its amino acid sequence. Basic peptides dissolve best in acidic solutions, while acidic peptides are more soluble in basic solutions.

    • Use Appropriate Solvents: Start with sterile, distilled water. If solubility is poor, try adding a small amount of a polar organic solvent like acetonitrile (B52724) or DMSO, followed by the addition of your aqueous buffer.

    • Sonication: Gentle sonication can help to dissolve stubborn peptides.

    • pH Adjustment: Adjusting the pH of the solution can improve solubility. However, be cautious as extreme pH can cause peptide degradation.

Quantitative Data Summary

Table 1: Common this compound Peptide Impurities and their Mass Shifts

Impurity TypeDescriptionMass Change (relative to expected mass)Recommended Analytical Method
Free C-terminal AcidIncomplete amidation+0.98 DaMass Spectrometry (MS)[8]
Deletion SequenceMissing one amino acid-(Mass of missing amino acid)MS, MS/MS Sequencing
OxidationAddition of oxygen (e.g., on Met)+16 Da per oxidation siteMS
DeamidationConversion of Asn/Gln to Asp/Glu+0.98 Da per deamidation site[4]MS
Incomplete DeprotectionResidual protecting group+(Mass of protecting group)MS

Key Experimental Protocols

Protocol 1: Purity and Identity Verification by RP-HPLC-MS

This protocol outlines the general procedure for analyzing the purity and confirming the identity of a synthetic this compound peptide.

  • Sample Preparation:

    • Dissolve the lyophilized peptide in 0.1% trifluoroacetic acid (TFA) in water to a concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Typical):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. Adjust as needed to achieve good separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.

  • Mass Spectrometry Conditions (Typical):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Analyzer: Couple the HPLC to a mass spectrometer (e.g., Q-TOF or Orbitrap) to acquire mass data for the eluting peaks.

    • Analysis: Compare the observed mass of the main peak to the theoretical mass of the amidated this compound peptide. Analyze other peaks to identify impurities.

Protocol 2: Confirmation of C-terminal Amidation by Chemical Derivatization and MS

This method confirms the C-terminal amide by selectively modifying the free C-terminal carboxyl group, which increases the mass difference between the amidated and non-amidated forms.[7]

  • Reaction Setup:

    • Dissolve a small amount of the peptide in a suitable buffer.

    • Add a carbodiimide (B86325) (e.g., EDC) and methylamine (B109427) to the solution. This reaction specifically converts a free C-terminal carboxyl group (-COOH) to a methylamide (-CONHCH3). The C-terminal amide (-CONH2) will not react.

  • Incubation:

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours).

  • Analysis:

    • Analyze the reaction mixture by mass spectrometry.

    • Interpretation:

      • If the original peptide was C-terminally amidated, its mass will remain unchanged.

      • If the peptide had a free C-terminal acid, its mass will increase by 13 Da. This provides a clear distinction from the 1 Da difference between the native amide and acid forms.

Protocol 3: Peptide Quantification by Amino Acid Analysis (AAA)

AAA is the gold standard for accurate peptide quantification.

  • Hydrolysis:

    • An accurately weighed amount of the lyophilized peptide is hydrolyzed in 6M HCl at 110°C for 24 hours. This breaks the peptide bonds, releasing the constituent amino acids.

  • Derivatization:

    • The free amino acids are derivatized, often with a fluorescent tag, to enable detection.

  • Chromatographic Separation:

    • The derivatized amino acids are separated by HPLC.

  • Quantification:

    • The amount of each amino acid is quantified by comparing its peak area to that of a known standard.

    • The total peptide quantity is calculated based on the known amino acid sequence of the this compound peptide.

Visualizations

QC_Workflow General Quality Control Workflow for Synthetic this compound Peptides cluster_synthesis Synthesis & Initial Processing cluster_qc Quality Control Analysis cluster_purification Purification cluster_final_product Final Product SPPS Solid-Phase Peptide Synthesis (SPPS) on Amide Resin Cleavage Cleavage & Deprotection SPPS->Cleavage Lyophilization Lyophilization of Crude Peptide Cleavage->Lyophilization HPLC_MS Purity & Identity Check (RP-HPLC-MS) Lyophilization->HPLC_MS Purification Preparative HPLC HPLC_MS->Purification Crude Purity < Specification Final_QC Final QC Release HPLC_MS->Final_QC Crude Purity > Specification Amide_Check C-Terminal Amide Confirmation (MS +/- Derivatization) Quantification Peptide Quantification (Amino Acid Analysis) Amide_Check->Quantification Amide_Check->Purification Amide Incorrect Quantification->Final_QC Pooling Fraction Pooling & Analysis Purification->Pooling Final_Lyo Final Lyophilization Pooling->Final_Lyo Final_Lyo->Amide_Check Storage Storage at -20°C Final_QC->Storage

Caption: Quality Control Workflow for this compound Peptides.

Troubleshooting_Low_Activity Troubleshooting Low Biological Activity of this compound Peptides Start Low/No Biological Activity Check_Amide Is C-terminal amide confirmed? Start->Check_Amide Check_Purity Is purity >95%? Check_Amide->Check_Purity Yes Solution_Amide Action: Confirm amide by MS +/- derivatization. Synthesize new batch if incorrect. Check_Amide->Solution_Amide No/Unsure Check_Quantification Is quantification accurate? Check_Purity->Check_Quantification Yes Solution_Purity Action: Re-purify peptide by HPLC. Check_Purity->Solution_Purity No Check_Oxidation Is the peptide oxidized? Check_Quantification->Check_Oxidation Yes Solution_Quantification Action: Re-quantify using Amino Acid Analysis. Check_Quantification->Solution_Quantification No/Unsure Solution_Oxidation Action: Check storage conditions. Use fresh peptide stock. Check_Oxidation->Solution_Oxidation Yes End Problem Resolved Check_Oxidation->End No

Caption: Troubleshooting Logic for Low this compound Activity.

References

FMRFamide Behavioral Studies: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing FMRFamide and related peptides in behavioral studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize variability and ensure the robustness of your experimental findings.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare and store this compound solutions for behavioral experiments?

A1: Proper preparation and storage of this compound solutions are critical for consistent results. Lyophilized this compound peptide should be stored at -20°C or colder for long-term stability. Before use, allow the peptide to warm to room temperature in a desiccator to prevent condensation.[1]

For in vivo studies, it is highly recommended to prepare fresh working solutions on the day of administration.[2] To prepare a stock solution, dissolve the peptide in a minimal amount of 100% DMSO.[2][3] Subsequently, this stock solution can be diluted to the final working concentration using sterile saline or an appropriate buffer.[2][3] It is advisable to keep the final DMSO concentration below 1% to avoid solvent-induced behavioral effects.[3][4] For long-term storage of stock solutions, aliquoting and freezing at -80°C is recommended to avoid repeated freeze-thaw cycles.[2]

Q2: My this compound treatment is showing no effect on behavior. What are the possible reasons?

A2: Several factors could lead to a lack of behavioral response:

  • Peptide Degradation: Improper storage or handling can lead to the degradation of the peptide. Ensure that stock solutions are stored correctly and that working solutions are freshly prepared. This compound contains amino acids that are susceptible to oxidation, so using oxygen-free solvents for reconstitution is a good practice.[1]

  • Insufficient Dose: The administered dose may be too low to elicit a behavioral change. It is crucial to perform a dose-response study to determine the optimal concentration of this compound for your specific behavioral assay and animal model.[5]

  • Species-Specific or Receptor-Subtype-Specific Effects: The behavioral effects of this compound and its analogs can be highly species-specific and depend on the complement of receptors expressed.[6] The peptide may not have the expected effect in your chosen model organism.

  • Receptor Desensitization: Prolonged or repeated exposure to this compound can lead to the desensitization of its receptors, rendering them less responsive.[7] Consider the timing of your peptide administration and behavioral observations.

  • Enzymatic Degradation in vivo: Peptides administered in vivo are susceptible to degradation by proteases in the plasma and tissues.[8][9] This can reduce the effective concentration of this compound at its target receptors.

Q3: I am observing high variability in behavioral responses between individual animals. How can I minimize this?

A3: High variability is a common challenge in behavioral research. Here are some strategies to minimize it:

  • Standardize Experimental Conditions: Ensure that all experimental parameters, including animal age, sex, housing conditions, and the time of day for testing, are kept consistent.[5]

  • Habituation: Properly habituate the animals to the testing environment and any handling procedures to reduce stress-induced behavioral changes.[5]

  • Accurate Dosing: Ensure accurate and consistent administration of the this compound solution. For injections, this includes consistent volume and injection site.

  • Genetic Background: Be aware that the genetic background of your animals can influence their behavioral responses. Use animals from a consistent and reliable source.

  • Blinding and Randomization: Implement blinding and randomization in your experimental design to minimize observer bias and the impact of confounding variables.[10]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
No behavioral effect observed 1. Inactive peptide due to improper storage or degradation.1. Use a fresh vial of lyophilized peptide. Prepare fresh solutions.
2. Insufficient dose.2. Perform a dose-response curve to determine the optimal concentration.
3. Species or strain is not responsive.3. Review literature for this compound effects in your specific model. Consider testing a different species or strain.
4. Rapid in vivo degradation of the peptide.4. Consider using a more stable this compound analog or a different route of administration.
High variability between subjects 1. Inconsistent experimental conditions.1. Standardize animal handling, housing, and testing protocols.
2. Inaccurate or inconsistent dosing.2. Re-evaluate your dosing procedure for accuracy and consistency.
3. Insufficient habituation of animals.3. Ensure all animals are adequately habituated to the testing apparatus and procedures.
Opposite or unexpected behavioral effect 1. Activation of different receptor subtypes at different concentrations.1. Carefully review your dose-response data. The effect of this compound can be complex and biphasic.
2. Off-target effects of the peptide.2. Consider using a specific receptor antagonist to confirm the effect is mediated by the intended this compound receptor.
Effect diminishes over time or with repeated administration 1. Receptor desensitization.1. Increase the time interval between peptide administrations. Consider a single-dose experimental design.
2. Development of tolerance.2. Review the literature on tolerance development to this compound in your model system.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for In Vivo Injection

Materials:

  • Lyophilized this compound peptide

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile saline (0.9% NaCl) or appropriate physiological buffer

  • Sterile, low-adhesion microcentrifuge tubes

  • Sterile pipette tips

Procedure:

  • Warm Peptide: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

  • Prepare Stock Solution:

    • Add a precise volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10 mM).

    • Gently vortex or sonicate to ensure the peptide is fully dissolved.[3][4]

  • Store Stock Solution:

    • Aliquot the stock solution into single-use volumes in sterile, low-adhesion microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage.[2]

  • Prepare Working Solution (Freshly on the day of experiment):

    • Thaw a single aliquot of the stock solution.

    • Dilute the stock solution with sterile saline or buffer to the desired final concentration. Ensure the final DMSO concentration is minimal (ideally <1%).

    • Mix thoroughly by gentle inversion. Do not vortex vigorously to avoid peptide aggregation.

    • Keep the working solution on ice until use.

Protocol 2: C. elegans Locomotion Assay

Materials:

  • Nematode Growth Medium (NGM) plates

  • E. coli OP50

  • This compound working solution

  • M9 buffer

  • Platinum wire worm pick

  • Microscope with a camera for recording

  • Worm tracking software

Procedure:

  • Animal Preparation: Synchronize C. elegans to the desired developmental stage (e.g., L4 or young adult).

  • Assay Plate Preparation: Use NGM plates seeded with a small, central lawn of E. coli OP50.

  • Treatment:

    • Transfer a synchronized population of worms to a microcentrifuge tube.

    • Wash the worms with M9 buffer to remove bacteria.

    • Incubate the worms in the this compound working solution or a vehicle control solution for a defined period (e.g., 15-30 minutes).

  • Behavioral Observation:

    • After incubation, transfer individual worms to the center of the prepared assay plates.

    • Allow the worms to acclimatize for a short period (e.g., 1 minute).

    • Record the locomotion of each worm for a set duration (e.g., 5 minutes).

  • Data Analysis:

    • Use worm tracking software to quantify locomotion parameters such as speed, body bend frequency, and reversal frequency.

    • Compare the parameters between this compound-treated and control groups.

Visualizations

FMRFamide_Signaling_Pathways cluster_0 This compound Peptide cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Behavioral Output FMRF This compound GPCR G-Protein Coupled Receptor (GPCR) FMRF->GPCR Binds FaNaC This compound-gated Na+ Channel (FaNaC) FMRF->FaNaC Binds & Gates G_protein G-Protein Activation GPCR->G_protein Activates Ion_Influx Na+ Influx FaNaC->Ion_Influx Allows Second_Messenger Second Messenger Cascade (e.g., cAMP, IP3/DAG) G_protein->Second_Messenger Initiates Behavior Modulation of Behavior (Locomotion, Feeding, etc.) Second_Messenger->Behavior Leads to Ion_Influx->Behavior Leads to

Caption: this compound signaling pathways leading to behavioral modulation.

Troubleshooting_Workflow Start Inconsistent or No Behavioral Effect Check_Peptide Verify Peptide Integrity & Solution Prep Start->Check_Peptide Check_Dose Review Dose & Perform Dose-Response Check_Peptide->Check_Dose [Peptide OK] Sub_Peptide Storage Conditions? Fresh Solution? Correct Solvent? Check_Peptide->Sub_Peptide Resolve Problem Resolved Check_Peptide->Resolve [Problem Found] Check_Protocol Examine Experimental Protocol Check_Dose->Check_Protocol [Dose OK] Sub_Dose Concentration too low/high? Accurate Administration? Check_Dose->Sub_Dose Check_Dose->Resolve [Problem Found] Check_Model Assess Animal Model Suitability Check_Protocol->Check_Model [Protocol OK] Sub_Protocol Consistent Timing? Sufficient Habituation? Blinding? Check_Protocol->Sub_Protocol Check_Protocol->Resolve [Problem Found] Sub_Model Species/Strain Sensitivity? Receptor Expression? Check_Model->Sub_Model Check_Model->Resolve [Problem Found]

Caption: A logical workflow for troubleshooting this compound behavioral experiments.

References

Technical Support Center: Optimizing FMRFamide Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing fixation methods for FMRFamide immunohistochemistry.

Troubleshooting Guide

This guide addresses common issues encountered during this compound immunohistochemistry, with a focus on problems arising from fixation.

Problem Potential Cause Suggested Solution
Weak or No Staining Over-fixation: Excessive cross-linking by the fixative can mask the this compound epitope, preventing antibody binding.[1][2]- Reduce the fixation time. Optimization is key, and the ideal duration can vary based on tissue size and type.[1][3] - Decrease the concentration of the fixative (e.g., use 2% paraformaldehyde instead of 4%). - Consider a different fixation method, such as perfusion instead of immersion for more uniform and potentially shorter fixation times.[4] - Implement antigen retrieval methods. Heat-Induced Epitope Retrieval (HIER) with a citrate (B86180) buffer is a common starting point.[5]
Under-fixation: Insufficient fixation can lead to poor preservation of tissue morphology and the antigen itself, resulting in weak or absent signal.[3]- Increase the fixation time. Ensure the fixative has enough time to penetrate the entire tissue sample. - Increase the concentration of the fixative. - Ensure the tissue volume to fixative volume ratio is adequate (at least 1:10).
Inappropriate Fixative: The chosen fixative may not be optimal for preserving the this compound peptide.- For this compound, 4% paraformaldehyde is a commonly used and effective fixative.[6] - If using Bouin's solution, be aware that its acidic nature can damage some epitopes, although it can provide excellent morphological preservation.[7] A shorter fixation time is often recommended for Bouin's solution.[7]
High Background Staining Fixative-Induced Autofluorescence: Aldehyde fixatives like paraformaldehyde and especially glutaraldehyde (B144438) can induce autofluorescence, which can obscure the specific signal.- After fixation, wash the tissue thoroughly with a quenching agent like sodium borohydride (B1222165) in PBS to reduce free aldehyde groups. - If using Bouin's solution, the picric acid component can cause a yellow background. Ensure thorough washing with ethanol (B145695) to remove excess picric acid.[6]
Non-specific Antibody Binding: The primary or secondary antibody may be binding to non-target sites.- Include a blocking step with normal serum from the same species as the secondary antibody.[2] - Ensure adequate washing steps between antibody incubations.[8] - Titrate your primary and secondary antibodies to determine the optimal concentration that maximizes specific signal and minimizes background.[2]
Poor Tissue Morphology Inadequate Fixation: Both under- and over-fixation can lead to artifacts and poor structural preservation.- Optimize fixation time and concentration as described for "Weak or No Staining." - For larger tissues, consider perfusion fixation to ensure rapid and uniform preservation.[4]
Incorrect Fixative Choice: Some fixatives are better at preserving morphology than others.- Formalin-based fixatives generally provide excellent morphological preservation.[9] - Bouin's solution is also known for good morphological detail, particularly for delicate tissues.[9]
Inconsistent Staining Across Tissue Sections Uneven Fixative Penetration: This is common with immersion fixation, especially for larger samples.- Ensure the tissue pieces are small enough for the fixative to penetrate completely and uniformly. - Use perfusion fixation for whole organs or large tissue blocks.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best fixative for this compound immunohistochemistry?

A1: 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) is the most commonly recommended and successfully used fixative for this compound immunohistochemistry.[6] It provides a good balance between antigen preservation and morphological integrity. However, the optimal fixative can be tissue- and species-dependent, so some empirical optimization may be necessary.[4]

Q2: How long should I fix my tissue for this compound staining?

A2: Fixation time is a critical parameter that requires optimization. For immersion fixation with 4% PFA, a common starting point is 12-24 hours at 4°C.[10] Over-fixation can mask the epitope, while under-fixation will lead to poor morphology and signal loss.[3] The size and density of the tissue will also influence the required fixation time.

Q3: Can I use Bouin's solution for this compound immunohistochemistry?

A3: Bouin's solution can be used and is known for providing excellent morphological detail.[9] However, it is a harsher fixative due to its picric acid and acetic acid content, which can sometimes lead to lower signal intensity compared to PFA for certain antigens. If you use Bouin's solution, it is crucial to thoroughly wash the tissue with 70% ethanol to remove the yellow color from the picric acid, which can interfere with visualization.[6] Shorter fixation times (e.g., 4-18 hours) are generally recommended.[10]

Q4: Is antigen retrieval necessary for this compound staining?

A4: With aldehyde-based fixatives like PFA, antigen retrieval is often beneficial and can significantly enhance the signal. Heat-Induced Epitope Retrieval (HIER) using a citrate buffer (pH 6.0) is a good first method to try. The necessity and optimal method for antigen retrieval can depend on the extent of fixation and the specific tissue being studied.[5]

Q5: My fluorescent this compound staining has high background. What could be the cause related to fixation?

A5: High background in fluorescence IHC can be due to autofluorescence induced by the fixative.[3] Aldehyde fixatives are a known cause. To mitigate this, you can treat the tissue with a quenching agent like sodium borohydride after fixation. Also, ensure that if you used Bouin's fixative, all residual picric acid has been washed out, as it is autofluorescent.

Data Presentation: Comparison of Common Fixatives

The choice of fixative can significantly impact the outcome of your this compound immunohistochemistry. Below is a summary of the characteristics of two commonly used fixatives.

Fixative Composition Mechanism of Action Advantages for this compound IHC Disadvantages for this compound IHC Recommended Fixation Time
4% Paraformaldehyde (PFA) 4% Paraformaldehyde in PBSCross-links proteins, primarily through reacting with amine groups.- Good preservation of this compound antigenicity. - Excellent preservation of cellular morphology.[9] - Widely used and well-documented for neuropeptide staining.- Can mask epitopes with prolonged fixation, often requiring antigen retrieval.[5] - Can induce autofluorescence.12-24 hours at 4°C (immersion)
Bouin's Solution Picric Acid, Formaldehyde, Acetic AcidA mixture of a cross-linking agent (formaldehyde) and coagulating agents (picric and acetic acids).[6]- Excellent preservation of morphological detail, especially for delicate tissues.[9] - Can result in crisp nuclear staining.- Picric acid is autofluorescent and can cause a yellow background if not properly washed out.[6] - Can be harsher on some epitopes, potentially leading to lower signal intensity compared to PFA.4-18 hours at room temperature (immersion)

Experimental Protocols

Protocol 1: Paraformaldehyde Fixation for this compound IHC

This protocol is a general guideline for immersion fixation using 4% PFA.

  • Tissue Dissection: Rapidly dissect the tissue of interest and place it in ice-cold PBS.

  • Fixation: Immerse the tissue in a volume of 4% PFA in PBS that is at least 10 times the volume of the tissue.

  • Incubation: Incubate for 12-24 hours at 4°C with gentle agitation.

  • Washing: After fixation, wash the tissue extensively with PBS (e.g., 3 changes of PBS for 1 hour each) to remove the fixative.

  • Cryoprotection (for frozen sections): Immerse the tissue in a sucrose (B13894) solution (e.g., 30% sucrose in PBS) until it sinks.

  • Embedding and Sectioning: Embed the tissue in an appropriate medium (e.g., OCT for frozen sections or paraffin) and cut sections on a cryostat or microtome.

  • Staining: Proceed with your standard immunohistochemistry protocol, including an antigen retrieval step if necessary.

Protocol 2: Bouin's Solution Fixation for this compound IHC

This protocol is a general guideline for immersion fixation using Bouin's solution.

  • Tissue Dissection: Rapidly dissect the tissue and place it in Bouin's solution.

  • Fixation: Immerse the tissue in a volume of Bouin's solution that is at least 10 times the volume of the tissue.

  • Incubation: Incubate for 4-18 hours at room temperature.

  • Washing: Transfer the tissue to 70% ethanol. Wash with several changes of 70% ethanol until the yellow color of the picric acid is no longer visible in the ethanol.

  • Dehydration and Embedding: Proceed with standard dehydration steps and paraffin (B1166041) embedding.

  • Sectioning and Rehydration: Cut sections on a microtome and rehydrate them before staining.

  • Staining: Proceed with your immunohistochemistry protocol.

Visualizations

FMRFamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Peptide GPCR This compound Receptor (GPCR) This compound->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Ion_Channel Ion Channel PKA->Ion_Channel Phosphorylates Cellular_Response Cellular Response (e.g., Muscle Contraction, Neuronal Excitability) Ion_Channel->Cellular_Response Leads to

Caption: A simplified diagram of a common this compound signaling pathway.

IHC_Workflow Tissue_Collection 1. Tissue Collection Fixation 2. Fixation (e.g., 4% PFA or Bouin's) Tissue_Collection->Fixation Washing 3. Washing (PBS or Ethanol) Fixation->Washing Embedding 4. Embedding (Paraffin or OCT) Washing->Embedding Sectioning 5. Sectioning Embedding->Sectioning Antigen_Retrieval 6. Antigen Retrieval (Optional, e.g., HIER) Sectioning->Antigen_Retrieval Blocking 7. Blocking Antigen_Retrieval->Blocking Primary_Ab 8. Primary Antibody (anti-FMRFamide) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Primary_Ab->Secondary_Ab Detection 10. Detection & Visualization Secondary_Ab->Detection

Caption: A general experimental workflow for this compound immunohistochemistry.

References

FMRFamide Experiments: Technical Support Center for Receptor Desensitization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing FMRFamide and related peptides in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of receptor desensitization.

Frequently Asked Questions (FAQs)

Q1: What is this compound receptor desensitization?

A1: this compound receptor desensitization is a process where the receptor's response to the this compound peptide diminishes upon prolonged or repeated exposure. This is a common phenomenon for many G-protein coupled receptors (GPCRs) and involves several cellular mechanisms that reduce the receptor's signaling capacity.[1][2][3] This can manifest as a decrease in the amplitude or duration of the cellular response, such as a reduction in calcium influx or a change in membrane potential.[4]

Q2: What are the primary molecular mechanisms behind this compound receptor desensitization?

A2: While research specifically on this compound receptor desensitization is ongoing, the mechanisms are largely understood to follow the canonical pathways for GPCRs. These include:

  • Receptor Phosphorylation: Upon activation, this compound receptors are likely phosphorylated on their intracellular domains by G-protein coupled receptor kinases (GRKs).[2][5][6][7][8] This phosphorylation event is a critical first step in the desensitization process.

  • β-Arrestin Recruitment: Phosphorylated receptors serve as a docking site for β-arrestin proteins.[2][9][10] The binding of β-arrestin sterically hinders the coupling of the receptor to its G-protein, thereby terminating the signal.[2]

  • Receptor Internalization: Following β-arrestin binding, the receptor-arrestin complex is often targeted for internalization into endosomes via clathrin-coated pits.[8][11] This removes the receptors from the cell surface, making them unavailable for further stimulation.

  • Receptor Downregulation: In cases of chronic agonist exposure, internalized receptors may be targeted for degradation in lysosomes, leading to a long-term reduction in the total number of receptors.[11]

Q3: How quickly does this compound receptor desensitization occur?

A3: The kinetics of this compound receptor desensitization can vary depending on the specific receptor subtype, the cell type, and the concentration of the this compound peptide used. Some studies on leech neurons have shown that the depolarizing responses to this compound are subject to pronounced desensitization.[4] In experiments involving the modulation of acid-sensing ion channels (ASICs) by this compound, the desensitization kinetics were fit with a double exponential function, indicating both fast and slow components of desensitization.[12]

Q4: Can this compound receptors recover from desensitization (resensitization)?

A4: Yes, desensitized this compound receptors can often recover their responsiveness, a process known as resensitization. This typically occurs after the removal of the this compound peptide. Internalized receptors can be dephosphorylated within endosomes and recycled back to the plasma membrane, ready to be activated again.[11] However, the rate and extent of resensitization can vary. In some systems, preventing the degradation of the internalized peptide within the endosome can promote receptor recycling and resensitization.[3][13]

Troubleshooting Guides

Problem 1: Diminishing or absent response to repeated this compound application in calcium imaging experiments.
Possible Cause Troubleshooting Strategy
Receptor Desensitization - Increase Washout Time: Allow for a longer washout period between this compound applications to permit receptor resensitization. The optimal time will need to be determined empirically for your system. - Use Lower Concentrations: If possible, use the lowest effective concentration of this compound to minimize the rate and extent of desensitization. - Pulsatile Application: Instead of continuous application, use short, pulsatile applications of the peptide.
Peptide Degradation - Prepare Fresh Solutions: this compound peptides can degrade in solution over time. Prepare fresh stock solutions and dilute to the working concentration immediately before use.[14] - Optimize Buffer: Ensure the experimental buffer has a pH that maintains peptide stability, typically between pH 3-5 for many peptides.[15] Consider using buffers with low protease activity.
Cell Health Issues - Monitor Cell Viability: Ensure cells are healthy and not overly confluent. Poor cell health can lead to a general decrease in responsiveness. - Optimize Imaging Conditions: Minimize phototoxicity by reducing laser power and exposure times during fluorescence microscopy.[16]
Assay Conditions - Check Calcium Indicator Loading: Ensure proper loading of the calcium indicator dye. Inconsistent loading can lead to variable responses. - Verify Agonist Delivery: Confirm that the perfusion system is delivering the this compound solution effectively to the cells.
Problem 2: Rapid current decay or "run-down" in electrophysiology recordings.
Possible Cause Troubleshooting Strategy
Rapid Receptor Desensitization - Fast Application System: Use a rapid perfusion system to apply this compound for a very short duration to capture the initial response before significant desensitization occurs. - Vary Application Interval: Systematically vary the time between this compound applications to characterize the time course of recovery from desensitization.
Ion Channel Inactivation - Voltage Protocol: The observed current decay may be due to voltage-dependent inactivation of the ion channels being modulated by the this compound receptor, rather than receptor desensitization itself. Test different holding potentials and voltage protocols to investigate this possibility.
Poor Recording Stability - Check Seal Resistance: A deteriorating giga-ohm seal will lead to a general "run-down" of all currents. Monitor seal resistance throughout the experiment.[17] - Stable Internal Solution: Ensure the composition of the internal pipette solution is stable and does not contribute to changes in cell health or channel function over time.
Electrode or Grounding Issues - Minimize Noise: Ensure proper grounding and shielding to minimize electrical noise, which can obscure the signal.[18] Movement artifacts can also be a source of noise in awake, behaving animal recordings.[18]

Experimental Protocols

Protocol 1: Assessing this compound Receptor Desensitization using Calcium Imaging

Objective: To quantify the degree of desensitization of this compound receptors by measuring the cellular calcium response to repeated agonist application.

Methodology:

  • Cell Preparation: Plate cells expressing the this compound receptor of interest onto glass-bottom dishes suitable for fluorescence microscopy.

  • Calcium Indicator Loading: Load the cells with a suitable calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's protocol.

  • Baseline Measurement: Acquire a stable baseline fluorescence recording for 1-2 minutes in a physiological buffer.

  • First this compound Application: Apply a known concentration of this compound and record the resulting change in fluorescence intensity until the response peaks and returns to baseline.

  • Washout: Thoroughly wash the cells with the physiological buffer for a defined period (e.g., 5, 10, 20 minutes).

  • Second this compound Application: Re-apply the same concentration of this compound and record the calcium response.

  • Data Analysis: Quantify the peak amplitude of the calcium response for both the first and second applications. The percentage reduction in the second peak compared to the first indicates the degree of desensitization.

Protocol 2: β-Arrestin Recruitment Assay

Objective: To determine if this compound receptor activation leads to the recruitment of β-arrestin, a key step in desensitization and internalization.

Methodology: This protocol utilizes a commercially available assay system, such as the PathHunter® β-arrestin assay.

  • Cell Line: Use a cell line co-expressing the this compound receptor of interest fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.[9]

  • Cell Plating: Seed the cells in a 96-well plate and incubate for 24-48 hours.

  • Agonist Stimulation: Treat the cells with a dilution series of this compound for 90 minutes at 37°C.[19]

  • Detection: Add the detection reagent, which contains the substrate for the complemented β-galactosidase enzyme.

  • Measurement: Measure the chemiluminescent signal using a plate reader. An increase in signal indicates the recruitment of β-arrestin to the activated receptor.[9]

Data Presentation

Table 1: this compound Modulation of ASIC1b/3 Desensitization Kinetics

This compound ConcentrationFast Component (τ_fast, s)Slow Component (τ_slow, s)Fraction of Fast Component
0 µM0.2 ± 0.021.5 ± 0.11.0
10 µM0.2 ± 0.032.8 ± 0.30.58
100 µM0.2 ± 0.023.5 ± 0.40.1

Data adapted from studies on the modulation of acid-sensing ion channels (ASICs) by this compound, illustrating how the peptide can alter the kinetics of channel desensitization. The data represents a double exponential fit of the current decay.[12]

Visualizations

FMRFamide_Signaling_Pathway This compound This compound FMRFR This compound Receptor (GPCR) This compound->FMRFR Binding G_protein Heterotrimeric G-protein FMRFR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP, IP3/DAG) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., Ca2+ mobilization, ion channel modulation) Second_Messenger->Cellular_Response Initiation

Caption: this compound Receptor Signaling Pathway.

Receptor_Desensitization_Workflow cluster_0 Cell Surface cluster_1 Intracellular Agonist_Binding 1. Agonist (this compound) Binding Receptor_Activation 2. Receptor Activation & G-protein Signaling Agonist_Binding->Receptor_Activation Phosphorylation 3. GRK-mediated Phosphorylation Receptor_Activation->Phosphorylation Arrestin_Recruitment 4. β-Arrestin Recruitment Phosphorylation->Arrestin_Recruitment Internalization 5. Internalization (Endocytosis) Arrestin_Recruitment->Internalization Recycling 6a. Recycling to Cell Surface Internalization->Recycling Degradation 6b. Degradation (Lysosome) Internalization->Degradation Recycling->Agonist_Binding Resensitization

Caption: GPCR Desensitization and Resensitization Workflow.

Troubleshooting_Logic Start Diminished Response to this compound Check_Desensitization Is it likely receptor desensitization? Start->Check_Desensitization Check_Peptide_Integrity Is the peptide stable and active? Start->Check_Peptide_Integrity Check_Cell_Health Are the cells healthy and responsive? Start->Check_Cell_Health Strategy_Desensitization Increase washout time Use lower concentration Pulsatile application Check_Desensitization->Strategy_Desensitization Yes Strategy_Peptide Prepare fresh solutions Optimize buffer pH Check_Peptide_Integrity->Strategy_Peptide No Strategy_Cell_Health Check viability Optimize imaging/recording Check_Cell_Health->Strategy_Cell_Health No

Caption: Troubleshooting Logic for this compound Experiments.

References

Technical Support Center: Enhancing FMRFamide Gene Editing Efficiency with CRISPR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FMRFamide gene editing. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency and success of your CRISPR-based experiments targeting the this compound gene.

Troubleshooting Guide

This guide addresses common issues encountered during this compound gene editing experiments in a question-and-answer format.

Q1: We are observing very low or no editing efficiency in our cell population. What are the primary factors to investigate?

Low editing efficiency is a frequent challenge in CRISPR experiments. A systematic troubleshooting approach is recommended, focusing on four key areas:

  • Guide RNA (gRNA) Performance: The design and quality of your gRNA are paramount for successful targeting.

  • CRISPR Component Delivery: Inefficient delivery of Cas9 and gRNA into the target cells is a common bottleneck.

  • Cas9 Activity: The nuclease activity of the Cas9 protein can be compromised.

  • Cellular Factors: The health, type, and state of the target cells significantly influence editing outcomes.

Q2: How can we determine if our gRNA design is suboptimal for targeting the this compound gene?

A poorly designed gRNA will fail to efficiently direct Cas9 to the this compound locus.

Potential Causes:

  • Low On-Target Score: The gRNA sequence may have characteristics that are known to reduce its activity.

  • Off-Target Effects: The gRNA may have significant homology to other genomic regions, leading to cleavage at unintended sites.[1]

  • Secondary Structures: The gRNA may form secondary structures that hinder its binding to the Cas9 protein or the target DNA.

  • Inappropriate Targeting Region: The gRNA might target a region of the this compound gene that is not critical for its function or is in a heterochromatin region with low accessibility.

Troubleshooting & Solutions:

  • Utilize gRNA Design Tools: Employ validated online tools to design and score your gRNAs for on-target efficiency and potential off-target sites.[1][2][3][4] It is advisable to test multiple gRNAs (3-5) for each target.[5]

  • Target Critical Exons: Design gRNAs to target exons that are common to most or all transcript variants of the this compound gene, preferably towards the 5' end of the coding sequence, to maximize the chance of generating a loss-of-function mutation.

  • In Vitro Validation: Before proceeding to cell-based experiments, validate the cleavage efficiency of your gRNA-Cas9 complex using an in vitro cleavage assay with a PCR product of the this compound target region.

Q3: We suspect inefficient delivery of CRISPR components is the cause of our low editing efficiency. How can we troubleshoot this?

Efficiently delivering the CRISPR machinery into the nucleus of target cells is crucial.

Potential Causes:

  • Suboptimal Transfection/Electroporation Parameters: Incorrect settings for your chosen delivery method can lead to low transfection efficiency or high cell toxicity.[1]

  • Inappropriate Delivery Method for Cell Type: Some cell lines, particularly primary cells or neurons that may be used to study this compound, can be difficult to transfect.[6]

  • Degradation of CRISPR Components: The Cas9 protein, gRNA, or the delivery vehicle may be degraded before reaching the nucleus.

Troubleshooting & Solutions:

  • Optimize Delivery Protocol: Systematically optimize your transfection or electroporation protocol by varying parameters such as cell density, reagent concentrations, and electrical settings.[7]

  • Include a Positive Control: Use a reporter plasmid (e.g., expressing GFP) to assess the transfection efficiency of your chosen method.

  • Consider Different Delivery Formats: The CRISPR components can be delivered as DNA plasmids, mRNA, or as a ribonucleoprotein (RNP) complex. RNP delivery is often more efficient and can reduce off-target effects.[7]

  • Viral Vectors: For hard-to-transfect cells, consider using viral delivery systems like adeno-associated viruses (AAV) or lentiviruses.

Q4: How do we confirm that the Cas9 nuclease is active in our experimental setup?

Even with efficient delivery and a well-designed gRNA, low Cas9 activity can lead to poor results.

Potential Causes:

  • Poor Quality Cas9: The Cas9 protein or the plasmid/mRNA encoding it may be of low quality or degraded.

  • Suboptimal Cas9 Concentration: The concentration of Cas9 delivered to the cells may be too low for efficient editing.

  • Inhibitors: Cellular components may inhibit Cas9 activity.

Troubleshooting & Solutions:

  • Use a Validated Cas9 Source: Ensure you are using a high-quality, functionally tested Cas9 nuclease, plasmid, or mRNA.

  • Perform a Cas9 Titration: Optimize the concentration of Cas9 delivered to find the optimal balance between high editing efficiency and low cell toxicity.

  • Include a Validated gRNA Control: Use a gRNA that has been previously shown to work with high efficiency in your cell type to confirm that your Cas9 and delivery system are functional.

Q5: We are working with a specific neuronal cell line to study this compound signaling. What cellular factors could be impacting our editing efficiency?

The target cell type and its physiological state play a critical role in the outcome of CRISPR editing.

Potential Causes:

  • Cell Health: Unhealthy or slow-growing cells are often less amenable to gene editing.

  • Cell Cycle: The efficiency of homology-directed repair (HDR), if you are attempting a knock-in, is highest during the S and G2 phases of the cell cycle. Non-homologous end joining (NHEJ) is active throughout the cell cycle.

  • DNA Repair Pathway Preference: Different cell types have varying efficiencies of NHEJ and HDR.

  • Chromatin Accessibility: The target region within the this compound gene may be in a condensed chromatin state, making it inaccessible to the Cas9-gRNA complex.

Troubleshooting & Solutions:

  • Maintain Healthy Cell Cultures: Ensure your cells are healthy, actively dividing, and free from contamination.

  • Cell Cycle Synchronization: If performing HDR, consider synchronizing your cells to enrich for the S/G2 phases.

  • Use of DNA Repair Pathway Modulators: For HDR-mediated knock-ins, small molecule inhibitors of NHEJ can be used to increase the frequency of precise editing.

Frequently Asked Questions (FAQs)

Q: What is the function of the this compound gene and what are the expected phenotypic outcomes of a knockout?

A: this compound and this compound-related peptides (FaRPs) are neuropeptides that play diverse roles in invertebrates, including the regulation of heart rate, blood pressure, gut motility, feeding behavior, and reproduction.[8] They primarily act as neurotransmitters or neuromodulators. The specific phenotype of an this compound knockout will depend on the model organism and the specific this compound gene targeted, as there can be multiple genes encoding for different FaRPs.[8] Expected phenotypes could range from altered cardiac function and feeding patterns to changes in reproductive behavior.

Q: Which cell lines are suitable for this compound gene editing experiments?

A: The choice of cell line depends on the research question. For studying the basic mechanisms of this compound signaling, cell lines that are easy to transfect and amenable to CRISPR editing, such as HEK293T or CHO cells, can be engineered to express the this compound receptor.[9][10][11] For studying the physiological roles of this compound, more relevant cell types, such as neuronal cell lines or primary neurons from model organisms like Drosophila or C. elegans, would be more appropriate, although these can be more challenging to edit.[6]

Q: How can we validate the knockout of the this compound gene?

A: Validation should be performed at both the genomic and functional levels.

  • Genomic Validation:

    • Sanger Sequencing: PCR amplify the targeted region of the this compound gene from a clonal population of edited cells and sequence the product to identify the specific insertion or deletion (indel).

    • Next-Generation Sequencing (NGS): For a pooled cell population, NGS of the target locus can provide a quantitative measure of the editing efficiency and the spectrum of indels.

    • T7 Endonuclease I (T7E1) or Surveyor Assay: These mismatch cleavage assays can be used to estimate the percentage of edited alleles in a population.[12]

  • Functional Validation:

    • RT-qPCR: Measure the mRNA expression level of the this compound gene to confirm transcriptional disruption.

    • Western Blot or ELISA: If antibodies are available, assess the protein level of this compound peptides.

    • Phenotypic Assays: Perform functional assays relevant to this compound signaling, such as measuring downstream signaling events (e.g., changes in cAMP levels or intracellular calcium) or assessing behavioral changes in knockout organisms.[8]

Q: What are the best strategies to minimize off-target effects when editing the this compound gene?

A: Minimizing off-target effects is crucial for the specificity of your experiment.

  • Careful gRNA Design: Use bioinformatics tools to select gRNAs with the fewest potential off-target sites.[13][14]

  • Use High-Fidelity Cas9 Variants: Engineered Cas9 variants with increased specificity are available and can significantly reduce off-target cleavage.[15]

  • RNP Delivery: Delivering the Cas9 protein and gRNA as a ribonucleoprotein (RNP) complex leads to transient activity, reducing the time for off-target cleavage to occur.

  • Titrate CRISPR Components: Use the lowest effective concentration of Cas9 and gRNA to achieve sufficient on-target editing while minimizing off-target events.

  • Unbiased Off-Target Analysis: For critical applications, consider performing unbiased, genome-wide off-target analysis methods like GUIDE-seq, Digenome-seq, or CIRCLE-seq.[16][17]

Data Presentation

Table 1: Troubleshooting Low this compound Gene Editing Efficiency

Problem Potential Cause Recommended Solution
Low/No Editing Suboptimal gRNA designRedesign gRNAs using validated online tools. Test 3-5 different gRNAs. Perform in vitro cleavage assay.
Inefficient deliveryOptimize transfection/electroporation parameters. Use a positive control (e.g., GFP). Consider RNP delivery or viral vectors for difficult-to-transfect cells.
Inactive Cas9Use a high-quality, validated Cas9 source. Titrate Cas9 concentration. Use a positive control gRNA.
Poor cell healthEnsure cells are healthy and actively dividing.
Chromatin inaccessibilityDesign gRNAs targeting accessible chromatin regions if known.
High Cell Toxicity High concentration of CRISPR componentsTitrate down the concentration of Cas9 and gRNA.
Suboptimal delivery parametersRe-optimize transfection/electroporation settings for better cell viability.
Low HDR Efficiency Cell cycle stageSynchronize cells in S/G2 phase.
(for knock-ins)Inefficient DNA repair pathwayUse NHEJ inhibitors.
Donor template designOptimize the length of homology arms and consider using single-stranded oligo donor templates (ssODNs).
Off-target Editing Poor gRNA designSelect gRNAs with high specificity scores.
Wild-type Cas9Use a high-fidelity Cas9 variant.
Prolonged Cas9 expressionUse RNP delivery for transient expression.

Experimental Protocols

Protocol 1: Designing and Validating gRNAs for this compound Knockout
  • Obtain this compound Gene Sequence: Retrieve the genomic sequence of the target this compound gene from a database such as NCBI.

  • gRNA Design:

    • Input the this compound gene sequence into a gRNA design tool (e.g., CHOPCHOP, Synthego Design Tool).

    • Select 3-5 gRNAs targeting an early, common exon with high on-target scores and low off-target predictions.

  • gRNA Synthesis: Synthesize the selected gRNAs or clone them into an expression vector.

  • In Vitro Cleavage Assay:

    • Amplify the target region of the this compound gene from genomic DNA.

    • Incubate the PCR product with purified Cas9 protein and each gRNA separately.

    • Run the reaction products on an agarose (B213101) gel to visualize cleavage. A successful cleavage will result in two smaller DNA fragments.

Protocol 2: RNP Delivery of CRISPR/Cas9 for this compound Knockout in a Neuronal Cell Line
  • Cell Preparation: Plate the neuronal cells at an optimal density to reach 70-80% confluency on the day of electroporation.

  • RNP Complex Formation:

    • Incubate purified, high-fidelity Cas9 protein with the validated synthetic gRNA at a 1:1.2 molar ratio for 10-15 minutes at room temperature to form the RNP complex.

  • Electroporation:

    • Harvest and resuspend the cells in a suitable electroporation buffer.

    • Add the pre-formed RNP complexes to the cell suspension.

    • Electroporate the cells using an optimized program for your specific cell line and electroporation system.

  • Post-Electroporation Culture: Plate the electroporated cells in pre-warmed culture medium and incubate.

  • Validation of Editing:

    • After 48-72 hours, harvest a portion of the cells to extract genomic DNA.

    • Perform NGS analysis of the target locus to quantify editing efficiency and identify the indel spectrum.

    • Isolate single-cell clones to establish a clonal knockout cell line.

    • Validate the knockout at the genomic, transcriptomic, and proteomic levels in the clonal population.

Visualizations

FMRFamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Peptide GPCR This compound Receptor (GPCR) This compound->GPCR Binds G_protein G-protein (Gq/Gs) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates (Gq) AC Adenylate Cyclase (AC) G_protein->AC Activates (Gs) PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Muscle Contraction, Neuronal Excitation) PKA->Cellular_Response PKC->Cellular_Response Ca_release Ca²⁺ Release ER->Ca_release Ca_release->Cellular_Response

Caption: this compound signaling pathway.

CRISPR_Workflow cluster_design Phase 1: Design & Preparation cluster_editing Phase 2: Gene Editing cluster_validation Phase 3: Validation & Analysis A 1. This compound Target Selection B 2. gRNA Design & Selection A->B C 3. gRNA Synthesis B->C D 4. Cas9 & Donor Template Preparation C->D E 5. Delivery to Target Cells D->E F 6. Genomic Cleavage & Repair E->F G 7. Genomic DNA Extraction F->G H 8. Editing Efficiency Analysis (NGS/Sanger) G->H I 9. Single-Cell Cloning H->I J 10. Knockout Validation (Genomic, Transcriptomic, Proteomic, Functional) I->J

Caption: CRISPR gene editing workflow for this compound.

Troubleshooting_Logic Start Low this compound Editing Efficiency Q1 Is gRNA design optimal? Start->Q1 A1 Redesign gRNAs Test multiple sequences In vitro validation Q1->A1 No Q2 Is delivery efficient? Q1->Q2 Yes A1->Q2 A2 Optimize delivery protocol Use positive control (GFP) Try RNP/viral delivery Q2->A2 No Q3 Is Cas9 active? Q2->Q3 Yes A2->Q3 A3 Use high-quality Cas9 Titrate concentration Use positive control gRNA Q3->A3 No Q4 Are cellular factors addressed? Q3->Q4 Yes A3->Q4 A4 Ensure cell health Consider cell cycle Use DNA repair modulators Q4->A4 No End Improved Efficiency Q4->End Yes A4->End

Caption: Troubleshooting logic for low editing efficiency.

References

selecting appropriate controls for FMRFamide functional assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FMRFamide functional assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary signaling pathways activated by this compound and its related peptides (FaRPs)?

A1: this compound and FaRPs primarily signal through G-protein coupled receptors (GPCRs). The specific downstream pathway depends on the receptor subtype and the G-protein it couples to. The most common pathways include:

  • Gαq/11 Pathway: Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum.[1]

  • Gαi/o Pathway: Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]

  • Gαs Pathway: While less common for this compound receptors, some may couple to Gαs, which stimulates adenylyl cyclase and increases cAMP levels.

  • Ion Channels: Some this compound-related peptides can directly gate or modulate ion channels, such as the this compound-gated sodium channel (FaNaC), which is a member of the epithelial sodium channel/degenerin (ENaC/DEG) family.[2][3]

Q2: Which functional assays are most suitable for studying this compound receptor activation?

A2: The choice of assay depends on the G-protein coupling of the this compound receptor of interest.

  • For Gαq-coupled receptors: Calcium mobilization assays are the most direct and widely used method.[1][4][5] These assays measure the transient increase in intracellular calcium upon receptor activation.[5]

  • For Gαi-coupled receptors: cAMP assays are appropriate. Since these receptors inhibit adenylyl cyclase, the assay typically involves stimulating cAMP production with an agent like forskolin (B1673556) and then measuring the this compound-induced decrease in cAMP levels.[1]

  • For Gαs-coupled receptors: Direct measurement of cAMP accumulation is the standard method.

  • For ion channels: Electrophysiological techniques like patch-clamp are used to measure changes in ion channel conductance and membrane potential.

Q3: How should I prepare and dissolve this compound peptides for use in functional assays?

A3: Proper handling of this compound peptides is crucial for reliable results.

  • Solubility Testing: Before dissolving the entire peptide stock, it is recommended to test the solubility of a small amount.[6]

  • Vehicle Selection: The choice of solvent (vehicle) depends on the peptide's properties.

    • For most this compound peptides, sterile, distilled water is a good starting point.[6]

    • If the peptide is hydrophobic, a small amount of dimethyl sulfoxide (B87167) (DMSO) can be used to initially dissolve the peptide, followed by dilution in the assay buffer.[6] The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.[7]

  • Storage: Lyophilized peptides should be stored at -20°C for long-term stability.[6]

Troubleshooting Guide

General Issues

Q4: I am not observing any response after applying this compound. What are the possible causes?

A4: A lack of response can stem from several factors:

  • Low Receptor Expression: The cell line used may not express the target this compound receptor at sufficient levels.[7]

    • Solution: Confirm receptor expression using techniques like qPCR or Western blotting.

  • Incorrect Peptide Concentration: The concentration of the this compound peptide may be too low to elicit a response.

    • Solution: Perform a dose-response experiment with a wide range of peptide concentrations.

  • Degraded Peptide: The this compound peptide may have degraded due to improper storage or handling.

    • Solution: Prepare fresh peptide solutions for each experiment and avoid multiple freeze-thaw cycles.[7]

  • Inappropriate Assay: The chosen functional assay may not be suitable for the specific this compound receptor's signaling pathway.

    • Solution: Verify the G-protein coupling of your receptor and select the appropriate assay (e.g., calcium mobilization for Gαq, cAMP for Gαi/s).

Calcium Mobilization Assays

Q5: My calcium mobilization assay shows a low signal-to-noise ratio. How can I improve it?

A5: A low signal-to-noise ratio can be caused by:

  • Low Dye Loading Efficiency: Insufficient loading of the calcium-sensitive dye into the cells.[5]

    • Solution: Optimize the dye concentration and incubation time. Using a non-ionic surfactant like Pluronic F-127 can aid in dye solubilization and loading.[5]

  • High Background Fluorescence: Incomplete removal of extracellular dye can lead to high background signals.[5]

    • Solution: Ensure thorough washing of the cells after dye loading.[5]

  • Cell Death: Handling cells too aggressively during the assay can lead to cell death and a weakened signal.[5]

    • Solution: Handle cells gently during washing and reagent addition steps.

cAMP Assays

Q6: I am having trouble detecting a decrease in cAMP for my suspected Gαi-coupled this compound receptor.

A6: Detecting Gαi-mediated inhibition of cAMP can be challenging.

  • Insufficient Adenylyl Cyclase Stimulation: The basal level of cAMP may be too low to observe a significant decrease.

    • Solution: Use forskolin to stimulate adenylyl cyclase and increase the basal cAMP level. This creates a larger window to observe the inhibitory effect of the this compound peptide.[1]

  • Phosphodiesterase (PDE) Activity: PDEs are enzymes that degrade cAMP, which can mask the inhibitory effect.[7]

Experimental Controls for this compound Functional Assays

Appropriate controls are essential for validating the specificity and reliability of your experimental results.

Control Type Purpose Examples for this compound Assays Expected Outcome
Negative Control To establish a baseline and ensure the observed response is not due to non-specific effects.[8]- Vehicle Control: Cells treated with the same solvent used to dissolve the this compound peptide (e.g., water or DMSO).[7]- Untransfected/Mock-Transfected Cells: Cells that do not express the this compound receptor.[4]- Scrambled Peptide: A peptide with the same amino acid composition as the this compound peptide but in a randomized sequence.[8][9]No significant change in the measured signal (e.g., calcium flux or cAMP levels) compared to the untreated baseline.
Positive Control To confirm that the assay is working correctly and the cells are responsive.- Known Agonist: A well-characterized agonist for the this compound receptor or another endogenous receptor in the cell line. - Assay-Specific Stimulator: - For Calcium Assays: ATP or Ionomycin to induce a maximal calcium response.[10] - For cAMP Assays: Forskolin to directly activate adenylyl cyclase and generate a maximal cAMP signal.[1]A robust and reproducible increase (for calcium and Gαs-cAMP) or decrease (for Gαi-cAMP) in the signal.
Specificity Control To demonstrate that the observed effect is mediated specifically through the this compound receptor.- Receptor Antagonist: A known antagonist of the this compound receptor, if available. Cells are pre-incubated with the antagonist before adding the this compound peptide.- Pertussis Toxin (PTX) for Gαi-coupled receptors: PTX ADP-ribosylates and inactivates Gαi proteins, thus blocking the signaling cascade.The this compound-induced response should be significantly reduced or abolished.

Experimental Protocols

Calcium Mobilization Assay

This protocol is adapted for a 96-well plate format using a fluorescent calcium indicator like Fluo-4 AM.

  • Cell Preparation:

    • Seed cells (e.g., HEK293 cells transiently or stably expressing the this compound receptor) into a 96-well, black-walled, clear-bottom plate.[4]

    • Culture the cells overnight to allow for adherence.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM and a non-ionic surfactant (e.g., Pluronic F-127) in an appropriate assay buffer.[5]

    • Remove the culture medium and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark to allow the dye to enter the cells.[5]

    • Gently wash the cells with assay buffer to remove extracellular dye.[5]

  • Compound Preparation:

    • Prepare serial dilutions of the this compound peptide and control compounds in the assay buffer.

  • Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Set the plate reader to record fluorescence intensity over time (kinetic read).

    • Inject the prepared compounds into their respective wells.

    • Continue to record the fluorescence signal to capture the peak calcium response.[11]

  • Data Analysis:

    • For each well, calculate the change in fluorescence from baseline after compound addition.

    • Plot the dose-response curve for the this compound peptide and calculate the EC50 value.

cAMP Assay (for Gαi-coupled receptors)

This protocol is a general guideline for a luminescence-based cAMP assay in a 96-well plate format.

  • Cell Preparation:

    • Harvest and count healthy, viable cells expressing the this compound receptor.[7]

    • Resuspend the cells in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX).[7]

  • Assay Setup:

    • Dispense the cell suspension into the wells of a white, opaque 96-well plate.

    • Add serial dilutions of the this compound peptide and control compounds.

    • Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.[1]

    • Incubate the plate at room temperature for the recommended time (e.g., 30 minutes).[12]

  • Detection:

    • Add the cAMP detection reagents (e.g., lysis buffer and substrate for a luminescence-based assay) according to the manufacturer's instructions.

    • Incubate to allow for cell lysis and the enzymatic reaction to occur.

  • Measurement:

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the cAMP concentration.

    • Plot the dose-response curve for the this compound peptide and calculate the IC50 value for the inhibition of forskolin-stimulated cAMP production.

Signaling Pathway and Workflow Diagrams

FMRFamide_Signaling_Pathways cluster_ligand Ligand cluster_receptor Receptor cluster_gprotein G-Protein cluster_effector Effector cluster_second_messenger Second Messenger cluster_response Cellular Response This compound This compound GPCR This compound Receptor (GPCR) This compound->GPCR Binds Gq Gαq/11 GPCR->Gq Activates Gi Gαi/o GPCR->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG Produces cAMP_down ↓ cAMP AC->cAMP_down Leads to Ca_release ↑ Intracellular Ca2+ IP3_DAG->Ca_release Triggers Signal_inhibition Inhibition of Downstream Pathways cAMP_down->Signal_inhibition

Caption: this compound GPCR Signaling Pathways.

Experimental_Workflow_Controls cluster_setup Experiment Setup cluster_controls Experimental Controls cluster_analysis Data Analysis & Interpretation start Start: Prepare Cells (Expressing this compound Receptor) add_ligand Add this compound (Test Compound) start->add_ligand neg_control Negative Controls - Vehicle - Scrambled Peptide - Untransfected Cells start->neg_control pos_control Positive Controls - Known Agonist - Forskolin (cAMP) - ATP/Ionomycin (Calcium) start->pos_control spec_control Specificity Controls - Antagonist - Pertussis Toxin (for Gi) start->spec_control measure Measure Response (e.g., Calcium, cAMP) add_ligand->measure analyze Analyze Data: - Dose-Response Curve - EC50/IC50 Calculation measure->analyze neg_control->measure pos_control->measure spec_control->measure interpret Interpret Results: - Specific Receptor Activation? - Signaling Pathway? analyze->interpret

Caption: Workflow with Essential Controls.

References

Validation & Comparative

Validating FMRFamide Receptor Pharmacology and Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pharmacological validation techniques for FMRFamide (Phe-Met-Arg-Phe-NH2) and this compound-related peptide (FaRP) receptors. It is designed to assist researchers in selecting appropriate assays, understanding their underlying principles, and interpreting the resulting data to characterize the pharmacology and specificity of these receptors.

Introduction to this compound Receptors

This compound and its related peptides are a diverse family of neuropeptides that play crucial roles in a wide array of physiological processes across the animal kingdom, including cardiovascular function, feeding behavior, and reproduction.[1][2] These peptides exert their effects by binding to two main classes of receptors: G-protein coupled receptors (GPCRs) and ionotropic receptors, specifically this compound-gated sodium channels (FaNaCs).[3] The majority of this compound receptors are GPCRs, which signal through various G-protein subtypes, including Gq/11, Gs, and Gi/o, leading to downstream cellular responses.[4][5][6]

The validation of this compound receptor pharmacology is critical for understanding their physiological roles and for the development of novel therapeutics. This guide will focus on the key experimental approaches used to characterize the binding affinity, functional activity, and specificity of ligands for this compound GPCRs.

Key Pharmacological Parameters

The interaction of a ligand with its receptor is defined by several key pharmacological parameters:

  • Affinity (Kd, Ki): The dissociation constant (Kd) and inhibition constant (Ki) are measures of the affinity of a ligand for a receptor. A lower value indicates a higher affinity.

  • Potency (EC50, IC50): The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) represents the concentration of a ligand required to elicit 50% of its maximal effect. It is a measure of the ligand's potency.

  • Efficacy (Emax): The maximum response a ligand can produce upon binding to a receptor.

Data Presentation: Comparative Pharmacology of this compound-Related Peptides

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of various RFamide-related peptides for human Neuropeptide FF (NPFF) receptors, which are a subtype of this compound receptors. This data highlights the differential selectivity of these peptides for NPFF1 and NPFF2 receptors.

PeptideReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM) - cAMP AssayFunctional Potency (EC50, nM) - GTPγS Binding
NPVF NPFF10.61 ± 0.110.17 ± 0.040.22 ± 0.05
NPFF211.2 ± 1.2> 100012.0 ± 2.0
NPSF NPFF10.58 ± 0.090.11 ± 0.020.15 ± 0.03
NPFF214.5 ± 2.5> 100025.0 ± 5.0
NPFF NPFF11.1 ± 0.20.50 ± 0.110.60 ± 0.12
NPFF20.25 ± 0.040.10 ± 0.020.15 ± 0.03
NPAF NPFF12.5 ± 0.41.2 ± 0.21.5 ± 0.3
NPFF20.32 ± 0.050.15 ± 0.030.20 ± 0.04
Human RFRP-3 NPFF10.45 ± 0.080.10 ± 0.02-
NPFF29.8 ± 1.5> 1000-
Human RFRP-1 NPFF10.38 ± 0.070.08 ± 0.01-
NPFF212.3 ± 2.1> 1000-
Data adapted from Findeisen et al., 2011.[5]

This compound Receptor Specificity and Cross-Reactivity

A critical aspect of this compound receptor pharmacology is determining the specificity of its ligands. This compound-related peptides can exhibit cross-reactivity with other receptor systems, and conversely, other neuropeptides may interact with this compound receptors.

Cross-Reactivity with Opioid Receptors: While some studies have suggested a functional interaction between this compound peptides and the opioid system, direct binding studies have shown that this compound and several related peptides have very low affinity for mu, delta, and kappa opioid receptor subtypes.[7][8] This suggests that the observed anti-opioid effects are likely not mediated by direct competition at the opioid receptor binding site.[7][9]

Cross-Reactivity with Neuropeptide Y (NPY) Receptors: There is evidence of cross-reactivity between this compound-like peptides and the NPY system.[10][11] Some studies have shown that this compound can interact with certain NPY receptor subtypes.[12] This interaction appears to be complex and may involve allosteric modulation rather than direct competition at the primary ligand binding site.[12] The shared C-terminal "-RFamide" or "-RYamide" motifs between some this compound-related peptides and NPY may contribute to this cross-reactivity.[10]

Peptide FamilyInteracting Receptor FamilyNature of InteractionSupporting Evidence
This compound-related peptidesOpioid ReceptorsLow affinity bindingRadioligand binding assays show no significant displacement of opioid receptor ligands.[7]
This compound-related peptidesNeuropeptide Y (NPY) ReceptorsPotential allosteric modulation and direct interactionThis compound can inhibit radioligand binding to some NPY receptor subtypes.[12] Shared C-terminal motifs.[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization based on the specific receptor subtype and experimental system.

Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a ligand for its receptor.

Objective: To determine the binding affinity (Kd, Ki) and receptor density (Bmax) of ligands for this compound receptors.

Principle: A radiolabeled ligand (e.g., ¹²⁵I-labeled this compound analog) is incubated with a preparation of membranes from cells or tissues expressing the receptor of interest. The amount of radioligand bound to the receptor is measured after separating the bound from the free radioligand. In competition binding assays, a fixed concentration of radioligand is co-incubated with increasing concentrations of an unlabeled competitor ligand to determine the competitor's affinity (Ki).

Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the this compound receptor in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Saturation Binding Assay (to determine Kd and Bmax):

    • Incubate a fixed amount of membrane protein with increasing concentrations of the radiolabeled ligand in a multi-well plate.

    • For each concentration, include parallel wells with an excess of a non-radiolabeled high-affinity ligand to determine non-specific binding.

    • Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using non-linear regression to determine the Kd and Bmax values.

  • Competition Binding Assay (to determine Ki):

    • Incubate a fixed amount of membrane protein with a fixed concentration of the radiolabeled ligand (typically at or below its Kd) and increasing concentrations of the unlabeled competitor ligand.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled ligand).

    • Follow the incubation, filtration, and counting steps as described for the saturation binding assay.

    • Calculate the percentage of specific binding at each competitor concentration.

    • Analyze the data using a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay is used to measure the activation of Gq-coupled this compound receptors.

Objective: To determine the potency (EC50) of agonists that activate Gq-coupled this compound receptors.

Principle: Activation of Gq-coupled receptors leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium concentration can be measured using fluorescent calcium indicators (e.g., Fluo-4 AM).

Methodology:

  • Cell Culture and Plating:

    • Culture a suitable host cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the this compound receptor of interest.

    • Plate the cells in a black-walled, clear-bottom multi-well plate and allow them to adhere and grow to a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) and a mild detergent (e.g., Pluronic F-127) to facilitate dye entry into the cells.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.

    • Wash the cells with an assay buffer to remove extracellular dye.

  • Compound Addition and Fluorescence Measurement:

    • Prepare serial dilutions of the agonist compounds in the assay buffer.

    • Use a fluorescence plate reader equipped with an automated injector to add the agonist solutions to the cell plate.

    • Measure the fluorescence intensity before (baseline) and after the addition of the agonist in real-time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Normalize the data to the baseline fluorescence.

    • Plot the normalized fluorescence response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP Assay

This functional assay is used to measure the activation of Gs- or Gi-coupled this compound receptors.

Objective: To determine the potency (EC50) of agonists that activate Gs- or Gi-coupled this compound receptors.

Principle: Activation of Gs-coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Conversely, activation of Gi-coupled receptors inhibits adenylyl cyclase, resulting in a decrease in cAMP levels. The change in intracellular cAMP concentration can be measured using various methods, such as competitive immunoassays (e.g., HTRF, AlphaScreen) or bioluminescent reporter assays.

Methodology (using a competitive immunoassay):

  • Cell Culture and Stimulation:

    • Culture a suitable host cell line expressing the this compound receptor of interest in a multi-well plate.

    • Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • For Gi-coupled receptors, stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce a measurable level of cAMP.

    • Add serial dilutions of the agonist compound and incubate for a specified time at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Add the detection reagents, which typically include a labeled cAMP tracer (e.g., biotin-cAMP or a fluorescent derivative) and a specific anti-cAMP antibody conjugated to a detection molecule (e.g., a fluorescent donor or acceptor).

    • The endogenous cAMP produced by the cells will compete with the labeled cAMP tracer for binding to the antibody.

  • Signal Measurement:

    • Measure the signal (e.g., fluorescence resonance energy transfer or luminescence) using a plate reader. The signal will be inversely proportional to the amount of cAMP produced in the cells.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw data from the cell-based assay to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Mandatory Visualizations

FMRFamide_GPCR_Signaling_Pathways cluster_ligand Ligand cluster_receptor Receptor cluster_gprotein G-Proteins cluster_effector Effectors cluster_second_messenger Second Messengers cluster_downstream Downstream Effects This compound This compound Peptide GPCR This compound GPCR This compound->GPCR Gq Gαq/11 GPCR->Gq Gs Gαs GPCR->Gs Gi Gαi/o GPCR->Gi PLC Phospholipase C (PLC) Gq->PLC activates AC_inc Adenylyl Cyclase Gs->AC_inc activates AC_dec Adenylyl Cyclase Gi->AC_dec inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG produces cAMP_inc ↑ cAMP AC_inc->cAMP_inc produces cAMP_dec ↓ cAMP AC_dec->cAMP_dec reduces Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release leads to PKA_inc PKA Activation cAMP_inc->PKA_inc leads to PKA_dec PKA Inhibition cAMP_dec->PKA_dec leads to

Caption: this compound GPCR Signaling Pathways.

Radioligand_Binding_Workflow prep 1. Membrane Preparation (from cells/tissue expressing receptor) incubation 2. Incubation (Membranes + Radioligand ± Competitor) prep->incubation filtration 3. Filtration (Separate bound from free radioligand) incubation->filtration counting 4. Scintillation Counting (Measure radioactivity) filtration->counting analysis 5. Data Analysis (Determine Kd, Ki, Bmax) counting->analysis

Caption: Radioligand Binding Assay Workflow.

Calcium_Mobilization_Workflow plating 1. Cell Plating (Cells expressing receptor in multi-well plate) dye_loading 2. Dye Loading (Incubate with fluorescent Ca²⁺ indicator) plating->dye_loading compound_addition 3. Compound Addition & Measurement (Add agonist and measure fluorescence) dye_loading->compound_addition analysis 4. Data Analysis (Determine EC50) compound_addition->analysis

Caption: Calcium Mobilization Assay Workflow.

cAMP_Assay_Workflow cell_stim 1. Cell Stimulation (Cells + PDE inhibitor ± Forskolin + Agonist) lysis_detection 2. Lysis & Detection (Lyse cells and add detection reagents) cell_stim->lysis_detection signal_measurement 3. Signal Measurement (Read plate) lysis_detection->signal_measurement analysis 4. Data Analysis (Determine EC50) signal_measurement->analysis

Caption: cAMP Assay Workflow.

References

A Comparative Analysis of FMRFamide and Neuropeptide Y (NPY) Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

This guide provides a detailed comparative analysis of the signaling pathways of FMRFamide and Neuropeptide Y (NPY). This compound, and its related peptides (FaRPs), represent a major family of neuropeptides in invertebrates, playing crucial roles in a wide array of physiological processes. Neuropeptide Y, a highly conserved 36-amino acid peptide in vertebrates, is a key regulator of energy homeostasis, stress response, and cardiovascular function. Understanding the similarities and differences in their signaling mechanisms is crucial for translational research and the development of novel therapeutics.

I. Comparative Overview of this compound and NPY Signaling

This compound and NPY, while predominantly found in different phyla, exhibit remarkable parallels in their roles as neuromodulators. Both neuropeptides mediate their effects primarily through G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades that modulate cellular activity.

FeatureThis compound SignalingNeuropeptide Y (NPY) Signaling
Primary Domain InvertebratesVertebrates
Peptide Family This compound-related peptides (FaRPs)Neuropeptide Y family (NPY, PYY, PP)
Receptor Type Primarily G-protein coupled receptors (GPCRs); also this compound-gated sodium channels (FaNaCs) in some species.[1]G-protein coupled receptors (Y-receptors: Y1, Y2, Y4, Y5).[2]
Primary G-protein Coupling Gq/11 (leading to PLC activation and Ca2+ mobilization) and Gi/o (leading to inhibition of adenylyl cyclase).[3]Predominantly Gi/o (leading to inhibition of adenylyl cyclase and modulation of ion channels).[4]
Key Second Messengers Inositol trisphosphate (IP3), Diacylglycerol (DAG), cyclic AMP (cAMP), intracellular Ca2+.cyclic AMP (cAMP), intracellular Ca2+.
Core Functions Modulation of muscle contraction (cardiac, visceral, and somatic), regulation of feeding behavior, reproduction, and sensory processing.[5]Regulation of food intake (orexigenic), anxiety and stress responses, cardiovascular homeostasis, and energy balance.[1]

II. Quantitative Analysis of Receptor Binding and Functional Potency

Direct quantitative comparison of this compound and NPY receptor interactions is challenging due to the vast diversity of this compound receptors across numerous invertebrate species and the focus of NPY research on a more limited set of mammalian receptors. However, available data provide insights into their respective binding affinities and functional potencies.

Table 2.1: Neuropeptide Y Receptor Binding Affinities (Ki) and Functional Potency (EC50)

Receptor SubtypeEndogenous LigandKi (nM)EC50 (nM) (Assay Type)Reference
Human Y1 NPY0.1 - 1.00.5 - 5.0 (cAMP inhibition)[6]
PYY0.1 - 1.00.5 - 5.0 (cAMP inhibition)[6]
Human Y2 NPY0.1 - 1.01.0 - 10.0 (cAMP inhibition)[7]
PYY0.1 - 1.01.0 - 10.0 (cAMP inhibition)[7]
Human Y4 Pancreatic Polypeptide (PP)0.01 - 0.10.1 - 1.0 (cAMP inhibition)[8]
NPY1.0 - 10.010.0 - 100.0 (cAMP inhibition)[8]
Human Y5 NPY0.1 - 1.01.0 - 10.0 (cAMP inhibition)[6]
PYY0.1 - 1.01.0 - 10.0 (cAMP inhibition)[6]

Table 2.2: this compound Receptor Functional Potency (EC50)

Species and Receptor/TissueThis compound-related PeptideEC50 (µM) (Assay Type)Reference
Aplysia californica FaNaCThis compound3.4 (Electrophysiology)[1]
Helix aspersa heartThis compound~0.01 (Muscle Contraction)[9]
Lymnaea stagnalis pedal ganglia neuronsThis compound~0.1 (Electrophysiology)

Note: The EC50 values for this compound are highly dependent on the specific peptide, species, and tissue being studied, leading to a wide range of reported values.

III. Signaling Pathways

This compound Signaling Pathway

This compound peptides can activate distinct signaling cascades depending on the receptor subtype and the G-protein to which it couples.

FMRFamide_Signaling This compound This compound FaGPCR This compound Receptor (GPCR) This compound->FaGPCR Gq_protein Gq/11 FaGPCR->Gq_protein activates Gi_protein Gi/o FaGPCR->Gi_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates AC Adenylyl Cyclase (AC) Gi_protein->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_ion Ca2+ ER->Ca2_ion releases Ca2_ion->PKC co-activates Cellular_Response1 Cellular Response (e.g., Muscle Contraction) PKC->Cellular_Response1 phosphorylates targets cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response2 Cellular Response (e.g., Modulation of Ion Channels) PKA->Cellular_Response2 phosphorylates targets NPY_Signaling NPY Neuropeptide Y (NPY) Y_Receptor NPY Receptor (Y1, Y2, Y4, Y5) NPY->Y_Receptor Gi_protein Gi/o Y_Receptor->Gi_protein activates AC Adenylyl Cyclase (AC) Gi_protein->AC inhibits Ion_Channels Ion Channels (e.g., Ca2+, K+) Gi_protein->Ion_Channels modulates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Altered Neuronal Excitability, Appetite Stimulation) PKA->Cellular_Response phosphorylates targets Ion_Channels->Cellular_Response influences Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture with Receptor of Interest Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation: Membranes + Radioligand + Unlabeled Ligand Membrane_Prep->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Unlabeled_Ligand Unlabeled Ligand (this compound/NPY) Unlabeled_Ligand->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation_Counting->Data_Analysis cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Cells in Multi-well Plate Stimulation Stimulate with Agonist (this compound/NPY) +/- Forskolin Cell_Seeding->Stimulation Cell_Lysis Cell Lysis Stimulation->Cell_Lysis Detection Add Detection Reagents (Antibody + Tracer) Cell_Lysis->Detection Plate_Reading Read Plate Detection->Plate_Reading Data_Analysis Data Analysis (EC50/IC50 determination) Plate_Reading->Data_Analysis Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Cells on Coverslips/Plate Dye_Loading Load with Fura-2 AM Cell_Seeding->Dye_Loading Baseline_Measurement Measure Baseline Fluorescence Ratio Dye_Loading->Baseline_Measurement Agonist_Addition Add Agonist (this compound/NPY) Baseline_Measurement->Agonist_Addition Record_Response Record Fluorescence Ratio Change Agonist_Addition->Record_Response Ratio_Calculation Calculate 340/380 Ratio Record_Response->Ratio_Calculation Data_Analysis Data Analysis (EC50 determination) Ratio_Calculation->Data_Analysis

References

A Functional Comparison of FMRFamide and Neuropeptide F (NPF)

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Published: December 18, 2025

This guide provides a detailed functional comparison of two pivotal neuropeptide families: FMRFamide (and its related peptides, FaRPs) and Neuropeptide F (NPF). Aimed at researchers, scientists, and drug development professionals, this document synthesizes experimental data to objectively compare their physiological roles, signaling mechanisms, and the experimental methodologies used to elucidate their functions.

Introduction

This compound (Phe-Met-Arg-Phe-NH2) and its related peptides (FaRPs) constitute a large and diverse family of neuropeptides characterized by a C-terminal Arg-Phe-amide motif. First identified in the Venus clam, Macrocallista nimbosa, they are widespread throughout the animal kingdom and are implicated in a vast array of physiological processes.[1]

Neuropeptide F (NPF) is the invertebrate homolog of the vertebrate Neuropeptide Y (NPY) family.[2] NPFs are crucial neuromodulators that regulate a spectrum of behaviors and physiological states, with a particularly prominent role in feeding and metabolism. While both this compound and NPF can share a C-terminal RFamide sequence, they are encoded by distinct genes and activate different receptors, leading to largely separate physiological effects.[1]

Functional Comparison

This compound and NPF, while both being key neuropeptidergic signaling molecules, exhibit distinct and sometimes overlapping functional profiles. The primary functions of this compound and its related peptides are centered on the regulation of muscle activity and neuronal excitability. In contrast, NPF is a central regulator of feeding, metabolism, and complex behaviors.

Core Physiological Roles
FeatureThis compound & FaRPsNeuropeptide F (NPF)
Primary Functions Modulation of muscle contraction (cardiac, visceral, and skeletal), regulation of gut motility, neuromodulation.[1][3]Regulation of feeding behavior, metabolism, sleep-wake cycles, stress responses, and social behavior.[2][4]
Receptor Types Primarily G-protein coupled receptors (GPCRs); also ionotropic receptors (this compound-gated sodium channels, FaNaCs).[1][5]Exclusively G-protein coupled receptors (NPFR1).
Key Biological Processes Cardiovascular function, gastrointestinal transit, pain modulation.Energy homeostasis, food-seeking behavior, circadian rhythms, learning and memory.[4]
Quantitative Analysis of Physiological Effects

Direct comparative quantitative data for this compound and NPF on the same physiological parameter is scarce in the literature. The following tables summarize available quantitative data for each neuropeptide from distinct experimental contexts.

Table 1: Quantitative Effects of this compound-like Peptides on Gastrointestinal Motility

PeptidePreparationEffectPotency/EfficacyReference
F8Famide (NPFF) & A18FamidePorcine jejunal longitudinal smooth muscle stripsPhasic contractions91% (± 4% SEM) of histamine (B1213489) (10⁻⁵ M) response at 10⁻⁶ M[6]

Table 2: Quantitative Effects of Neuropeptide F on Receptor Binding

PeptidePreparationEffectPotency (IC₅₀)Reference
Ang-NPFMembranes from cells expressing Ang-NPFRCompetitive binding~3 nM

Signaling Pathways

This compound and NPF exert their effects through distinct signaling cascades, primarily initiated by the activation of G-protein coupled receptors (GPCRs). However, a key distinction is the ability of this compound to also directly gate ion channels.

This compound Signaling Pathways

This compound peptides can activate two main types of receptors:

  • This compound Receptors (FRs): These are GPCRs that, upon ligand binding, can couple to various G-proteins (e.g., Gq, Gi/o) to initiate downstream signaling cascades. Activation of the Gq pathway leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). The Gi/o pathway, conversely, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

  • This compound-gated Sodium Channels (FaNaCs): Unique to this compound and related peptides, these are ligand-gated ion channels.[5] The binding of this compound directly opens the channel, leading to an influx of sodium ions and subsequent depolarization of the cell membrane. This mechanism allows for rapid, excitatory neurotransmission.[5]

FMRFamide_Signaling cluster_GPCR GPCR Pathway cluster_Ionotropic Ionotropic Pathway FMRFamide_GPCR This compound FR This compound Receptor (GPCR) FMRFamide_GPCR->FR Gq Gq FR->Gq Gio Gi/o FR->Gio PLC Phospholipase C Gq->PLC activates AC_inhib Adenylyl Cyclase Gio->AC_inhib inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC FMRFamide_Ion This compound FaNaC FaNaC (Ion Channel) FMRFamide_Ion->FaNaC Na_influx Na⁺ Influx FaNaC->Na_influx gates Depolarization Depolarization Na_influx->Depolarization

This compound Signaling Pathways
Neuropeptide F (NPF) Signaling Pathway

NPF signaling is mediated exclusively through the NPF receptor (NPFR1), a GPCR. NPFR1 is homologous to the mammalian NPY receptors. Upon NPF binding, NPFR1 typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This reduction in cAMP can modulate the activity of Protein Kinase A (PKA) and other downstream effectors, ultimately influencing neuronal activity and gene expression to regulate behaviors such as feeding and sleep.

NPF_Signaling NPF Neuropeptide F NPFR1 NPF Receptor (NPFR1) (GPCR) NPF->NPFR1 Gio Gi/o NPFR1->Gio activates AC Adenylyl Cyclase Gio->AC inhibits cAMP ↓ cAMP AC->cAMP PKA PKA Activity cAMP->PKA modulates Downstream Downstream Effectors PKA->Downstream Behavioral_Response Regulation of Feeding, Sleep, etc. Downstream->Behavioral_Response

Neuropeptide F Signaling Pathway

Experimental Protocols

The functional characterization of this compound and NPF relies on a variety of experimental techniques. Below are detailed methodologies for key experiments cited in the study of these neuropeptides.

Immunocytochemistry for this compound in Drosophila Larval Gut

This protocol is adapted from methods for whole-mount immunostaining of the Drosophila gastrointestinal tract.[7][8]

Objective: To visualize the distribution of this compound-expressing neurons and their projections within the larval gut.

Materials:

  • Third instar Drosophila larvae

  • Dissection dish with Sylgard elastomer

  • Fine-tipped forceps

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • PBST (PBS with 0.1% Triton X-100)

  • Blocking solution (e.g., 5% Normal Goat Serum in PBST)

  • Primary antibody: Rabbit anti-FMRFamide

  • Secondary antibody: Goat anti-rabbit conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • Mounting medium with DAPI

Procedure:

  • Dissect the larval gut in cold PBS. Remove the gut from the larva and pin it onto the Sylgard dish.

  • Fix the tissue in 4% PFA for 20-30 minutes at room temperature.

  • Wash the tissue three times for 10 minutes each in PBST.

  • Block for 1 hour in blocking solution at room temperature.

  • Incubate with the primary anti-FMRFamide antibody (diluted in blocking solution) overnight at 4°C.

  • Wash the tissue three times for 10 minutes each in PBST.

  • Incubate with the fluorophore-conjugated secondary antibody (diluted in PBST) for 2 hours at room temperature, protected from light.

  • Wash the tissue three times for 10 minutes each in PBST, protected from light.

  • Mount the tissue on a microscope slide in mounting medium with DAPI.

  • Image using a confocal or fluorescence microscope.

ICC_Workflow Dissection Dissect Larval Gut in cold PBS Fixation Fix in 4% PFA (20-30 min) Dissection->Fixation Washing1 Wash 3x in PBST Fixation->Washing1 Blocking Block in 5% NGS (1 hour) Washing1->Blocking PrimaryAb Incubate in Primary Ab (anti-FMRFamide) Overnight at 4°C Blocking->PrimaryAb Washing2 Wash 3x in PBST PrimaryAb->Washing2 SecondaryAb Incubate in Secondary Ab (Alexa Fluor 488) 2 hours at RT Washing2->SecondaryAb Washing3 Wash 3x in PBST SecondaryAb->Washing3 Mounting Mount in media with DAPI Washing3->Mounting Imaging Confocal Microscopy Mounting->Imaging

Immunocytochemistry Workflow
Heterologous Expression and Electrophysiological Recording of NPF Receptor in Xenopus Oocytes

This protocol is a generalized procedure based on standard methods for expressing and characterizing GPCRs in Xenopus oocytes.

Objective: To functionally express the NPF receptor and measure its activation by NPF using two-electrode voltage clamp.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the NPF receptor (NPFR1)

  • Microinjection setup

  • Two-electrode voltage clamp (TEVC) setup

  • Recording chamber

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)

  • NPF peptide solution

Procedure:

  • Oocyte Preparation: Surgically remove oocyte lobes from a female Xenopus laevis. Defolliculate the oocytes by enzymatic digestion (e.g., collagenase treatment).

  • cRNA Injection: Inject Stage V-VI oocytes with cRNA encoding NPFR1. Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording, one for current injection).

    • Clamp the membrane potential at a holding potential of -60 mV.

    • Establish a stable baseline current.

  • NPF Application: Perfuse the oocyte with ND96 solution containing varying concentrations of NPF.

  • Data Acquisition: Record the inward currents elicited by NPF application. These currents are typically due to the activation of endogenous calcium-activated chloride channels following Gq-mediated calcium release.

  • Data Analysis: Construct a dose-response curve by plotting the peak current amplitude against the NPF concentration to determine the EC₅₀.

Conclusion

This compound and Neuropeptide F represent two major neuropeptide families with largely distinct physiological roles. This compound and its related peptides are key players in the direct modulation of muscle activity and neuronal excitability, acting through both GPCRs and ionotropic receptors. In contrast, NPF is a critical regulator of higher-order processes such as feeding, metabolism, and behavior, signaling exclusively through its GPCR. While a direct quantitative comparison of their potencies is challenging due to a lack of head-to-head studies, the available data clearly delineate their separate functional domains. The experimental protocols outlined in this guide provide a foundation for further research into the nuanced roles of these important neuromodulators and for the potential development of novel therapeutic agents targeting their respective signaling pathways.

References

A Researcher's Guide to Commercial FMRFamide Antibodies: Navigating Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specific and reliable detection of the neuropeptide FMRFamide is crucial for advancing our understanding of its diverse physiological roles. However, the commercial antibody market presents a significant challenge: potential cross-reactivity with a multitude of this compound-related peptides (FaRPs) that share the C-terminal RF-amide motif. This guide provides a comparative overview of commercially available this compound antibodies, detailing their reported performance and providing the necessary experimental frameworks for a rigorous cross-reactivity assessment.

Introduction to this compound and the Cross-Reactivity Challenge

This compound (Phe-Met-Arg-Phe-NH2) is the founding member of a large family of neuropeptides that are widely distributed throughout the animal kingdom. These peptides are involved in a vast array of biological processes, including cardiovascular regulation, pain modulation, feeding behavior, and reproduction. The shared C-terminal RF-amide sequence across this superfamily is a double-edged sword for immunodetection. While it allows for the generation of antibodies that can recognize a broad range of related peptides, it also leads to significant cross-reactivity, potentially confounding experimental results. Therefore, a thorough assessment of antibody specificity is not just recommended; it is imperative for data integrity.

Commercially Available this compound Antibodies: A Comparative Overview

Direct, head-to-head comparative studies of commercial this compound antibodies are scarce in the scientific literature. The following table summarizes information gathered from manufacturer datasheets and published research. It is important to note that the absence of cross-reactivity data does not imply specificity, but rather a lack of publicly available information. Researchers are strongly encouraged to perform in-house validation against a panel of relevant FaRPs.

Antibody ProviderCatalog NumberHostClonalityValidated ApplicationsReported Cross-Reactivity/Specificity
ImmunoStar 20091RabbitPolyclonalIHC, IF, WBStaining is reportedly eliminated by pre-treatment with this compound.[1] Cited in numerous publications for IHC in various species.[2]
Novus Biologicals NBP2-89002RabbitPolyclonalIHCRecognizes this compound in multiple species. No specific cross-reactivity data provided on the datasheet.
Merck Millipore AB15348RabbitPolyclonalIHCNo specific cross-reactivity data provided on the datasheet.
MyBioSource MBS610714RabbitPolyclonalWB, ELISA, FCPredicted to react with Bovine, Mouse, and Rat. No specific cross-reactivity data provided.
Biocompare (Aggregate of suppliers)VariesVariesIHC, ELISA, WB, etc.Lists various antibodies with limited and varied specificity information. Researchers must consult individual datasheets.[3]

Note: This table is not exhaustive and represents a snapshot of available information. Product specifications and availability are subject to change.

Potential Cross-Reactants for Antibody Validation

A critical step in validating an this compound antibody is to test its reactivity against a panel of structurally related peptides. The following table lists key this compound-related peptides that should be considered in a cross-reactivity assessment.

Peptide FamilyPeptide NameSequenceRationale for Inclusion
This compound-like Peptides (FLPs) LPLRFamideLeu-Pro-Leu-Arg-Phe-NH2Structurally similar vertebrate FaRP. Known to cross-react with some this compound antibodies.[4]
FLRFamidePhe-Leu-Arg-Phe-NH2Common FaRP in invertebrates.
Other C. elegans FLPse.g., from flp-1, flp-18, flp-21 genesThe nematode C. elegans has a large and diverse family of FLP genes, providing a rich source of potential cross-reactants.[5][6][7]
Neuropeptide Y (NPY) Family Neuropeptide Y (NPY)Varies by species, C-terminal RY-NH2Shares a C-terminal Arg-Tyr-NH2 motif, which is structurally similar to Arg-Phe-NH2.
RFamide-Related Peptides (RFRPs) RFRP-1 (NPVF)Varies by speciesMammalian peptides with C-terminal RF-amide.
RFRP-3 (GnIH)Varies by speciesMammalian peptides with C-terminal RF-amide.

Experimental Protocols for Cross-Reactivity Assessment

To rigorously assess the cross-reactivity of a commercial this compound antibody, a combination of immunoassays should be employed. Below are detailed methodologies for key experiments.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantitatively determines the degree of cross-reactivity by measuring the ability of related peptides to compete with this compound for antibody binding.

Methodology:

  • Coating: Coat a 96-well microplate with a constant, low concentration of this compound peptide.

  • Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 5% BSA in PBS).

  • Competition: In a separate plate, pre-incubate the this compound antibody with a serial dilution of the competitor peptides (including this compound as a positive control).

  • Incubation: Transfer the antibody-peptide mixtures to the this compound-coated plate and incubate.

  • Detection: Wash the plate and add an enzyme-conjugated secondary antibody. After another wash, add a chromogenic substrate.

  • Analysis: Measure the absorbance and plot the signal against the log of the competitor peptide concentration. The concentration of each peptide that causes 50% inhibition of the maximal signal (IC50) is determined. The percent cross-reactivity is calculated as: (% Cross-Reactivity) = (IC50 of this compound / IC50 of competitor peptide) x 100.

Western Blotting with Peptide Competition

This method assesses antibody specificity by observing the reduction or elimination of a specific band on a western blot after pre-incubating the antibody with the target peptide.

Methodology:

  • Sample Preparation and Electrophoresis: Prepare tissue or cell lysates known to express this compound or a related peptide. Separate the proteins by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer.

  • Antibody Pre-adsorption: Prepare two tubes of the primary antibody at its optimal dilution. To one tube, add the this compound peptide at a 10-100 fold molar excess. To the other tube (control), add an equal volume of buffer. Incubate both for at least 1 hour at room temperature.

  • Incubation: Incubate one membrane with the pre-adsorbed antibody and a parallel membrane with the control antibody.

  • Detection: Wash the membranes and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the bands using a chemiluminescent substrate.

  • Analysis: A specific antibody should show a strong band on the control membrane and a significantly reduced or absent band on the membrane incubated with the pre-adsorbed antibody.

Immunohistochemistry (IHC) with Pre-adsorption Control

This is a crucial control to ensure that the staining observed in tissue sections is specific to the target antigen.

Methodology:

  • Tissue Preparation: Prepare tissue sections as per standard IHC protocols (fixation, embedding, sectioning, and antigen retrieval).

  • Blocking: Block non-specific binding sites on the tissue sections.

  • Antibody Pre-adsorption: As in the Western Blot protocol, prepare a pre-adsorbed antibody solution and a control antibody solution.

  • Incubation: Apply the pre-adsorbed antibody to one tissue section and the control antibody to an adjacent, serial section.

  • Detection: Use a standard IHC detection system (e.g., HRP-DAB or fluorescent secondary antibodies) to visualize the staining.

  • Analysis: Specific staining will be present in the control section but absent or significantly reduced in the section stained with the pre-adsorbed antibody.

Visualizing Key Pathways and Workflows

To further aid in experimental design and data interpretation, the following diagrams illustrate the this compound signaling pathway and a general workflow for assessing antibody cross-reactivity.

FMRFamide_Signaling_Pathway This compound This compound or Related Peptide GPCR This compound Receptor (GPCR) This compound->GPCR Binds to G_protein Heterotrimeric G-protein (Gα, Gβγ) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Generates Downstream Downstream Cellular Responses Second_Messenger->Downstream Initiates

Caption: Simplified this compound signaling pathway via a G-protein coupled receptor (GPCR).

Antibody_Cross_Reactivity_Workflow Start Select Commercial This compound Antibody Peptide_Panel Assemble Panel of Potential Cross-Reactants (FaRPs) Start->Peptide_Panel ELISA Quantitative Assessment: Competitive ELISA Peptide_Panel->ELISA WB Qualitative Assessment: Western Blot with Peptide Competition Peptide_Panel->WB IHC In Situ Validation: IHC with Pre-adsorption Control Peptide_Panel->IHC Analysis Analyze Data: Calculate % Cross-Reactivity and Assess Specificity ELISA->Analysis WB->Analysis IHC->Analysis Decision Decision: Antibody Suitable for Intended Application? Analysis->Decision

Caption: Experimental workflow for assessing this compound antibody cross-reactivity.

Conclusion

The selection of a commercial this compound antibody requires careful consideration and rigorous validation due to the high potential for cross-reactivity with other RF-amide containing peptides. This guide provides a starting point for researchers by summarizing available information on commercial antibodies and outlining detailed experimental protocols for in-house validation. By systematically assessing antibody specificity using techniques such as competitive ELISA, Western blotting with peptide competition, and IHC with pre-adsorption controls, researchers can ensure the reliability and accuracy of their findings in the complex and fascinating field of this compound signaling.

References

Structure-Activity Relationship of FMRFamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of FMRFamide analogs, focusing on their structure-activity relationships (SAR). The data presented herein has been compiled from various experimental studies to offer an objective overview of the binding affinity and functional potency of these peptides. Detailed experimental protocols for key assays and visualizations of the primary signaling pathways are included to support further research and drug development efforts in this field.

Introduction to this compound and its Analogs

This compound (Phe-Met-Arg-Phe-NH2) is a neuropeptide that belongs to the larger family of this compound-related peptides (FaRPs), characterized by the C-terminal Arg-Phe-NH2 motif.[1] First isolated from the venus clam, Macrocallista nimbosa, this compound and its analogs have been shown to modulate a wide range of physiological processes in both invertebrates and vertebrates, including cardiovascular function, pain perception, and feeding behavior. The diverse biological activities of these peptides are mediated primarily through G-protein coupled receptors (GPCRs), making them attractive targets for therapeutic intervention.

Structure-activity relationship studies are crucial for understanding the molecular determinants of this compound analog binding and efficacy. These studies typically involve systematic modifications of the peptide backbone and side chains to identify key residues and functional groups responsible for receptor interaction and activation. This guide summarizes key findings from SAR studies, providing a comparative analysis of various analogs to inform the rational design of novel and potent modulators of this compound receptors.

Data Presentation: Comparative Analysis of this compound Analogs

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of various this compound analogs from published studies. These values provide a quantitative comparison of how structural modifications impact receptor binding and biological activity.

Table 1: Binding Affinity (Ki) of this compound Analogs at Molluscan Receptors

AnalogSequenceModificationKi (nM)Test SystemReference
This compoundPhe-Met-Arg-Phe-NH2-25Helix aspersa brain membranes[2]
FLRFamidePhe-Leu-Arg-Phe-NH2Met -> Leu30Helix aspersa brain membranes[2]
YMRFamideTyr-Met-Arg-Phe-NH2Phe -> Tyr (N-terminus)15Helix aspersa brain membranes[2]
pQDPFLRFamidepGlu-Asp-Pro-Phe-Leu-Arg-Phe-NH2N-terminal extension>10,000Helix aspersa brain membranes[2]
[des-NH2]FMRFPhe-Met-Arg-Phe-OHC-terminal amide removal>10,000Helix aspersa brain membranes[2]
FMR-NH2Phe-Met-Arg-NH2C-terminal Phe removal>10,000Helix aspersa brain membranes[2]

Table 2: Functional Potency (EC50/IC50) of this compound Analogs on Isolated Molluscan Heart

AnalogSequenceModificationEC50/IC50 (nM)EffectTest SystemReference
This compoundPhe-Met-Arg-Phe-NH2-5CardioexcitatoryHelix aspersa heart[2]
FLRFamidePhe-Leu-Arg-Phe-NH2Met -> Leu8CardioexcitatoryHelix aspersa heart[2]
YMRFamideTyr-Met-Arg-Phe-NH2Phe -> Tyr (N-terminus)3CardioexcitatoryHelix aspersa heart[2]
pQDPFLRFamidepGlu-Asp-Pro-Phe-Leu-Arg-Phe-NH2N-terminal extension100 (EC50)Biphasic (excitatory then inhibitory)Helix aspersa heart[2]
[des-NH2]FMRFPhe-Met-Arg-Phe-OHC-terminal amide removal>10,000InactiveHelix aspersa heart[2]
FMR-NH2Phe-Met-Arg-NH2C-terminal Phe removal>10,000InactiveHelix aspersa heart[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below. These protocols are intended to serve as a guide for researchers looking to replicate or build upon these findings.

Radioligand Binding Assay for this compound Receptors

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound analogs.

1. Membrane Preparation:

  • Dissect circumesophageal ganglia from snails (Helix aspersa).

  • Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in fresh Tris-HCl buffer and determine the protein concentration using a standard protein assay (e.g., Bradford assay).

2. Binding Assay:

  • In a 96-well plate, combine the following in a final volume of 250 µL:

    • 50 µL of radioligand (e.g., ¹²⁵I-labeled this compound analog) at a concentration near its Kd.

    • 50 µL of competing unlabeled this compound analog at various concentrations (typically from 10⁻¹² to 10⁻⁵ M).

    • 150 µL of the membrane preparation (containing 50-100 µg of protein).

  • For total binding, replace the unlabeled analog with buffer. For non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled this compound.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Separation and Counting:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of analog that inhibits 50% of specific radioligand binding) from the curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Snail Heart Bioassay

This protocol describes a method to assess the functional activity (e.g., cardioexcitatory or cardioinhibitory effects) of this compound analogs.

1. Preparation of the Isolated Heart:

  • Dissect the heart from a snail (Helix aspersa) and place it in a petri dish containing snail saline solution.

  • Carefully cannulate the aorta and transfer the heart to an organ bath containing continuously circulating, oxygenated snail saline at a constant temperature (e.g., 22°C).

  • Attach one end of the ventricle to a fixed hook and the other end to an isometric force transducer to record contractions.

  • Allow the heart to equilibrate for at least 30 minutes, or until a stable contraction rhythm is established.

2. Application of Analogs:

  • Prepare stock solutions of the this compound analogs in snail saline.

  • Add the analogs to the organ bath in a cumulative or non-cumulative manner, starting with the lowest concentration.

  • Record the changes in the force and frequency of heart contractions for a set period after each addition.

3. Data Analysis:

  • Measure the amplitude and frequency of contractions before and after the application of the analog.

  • Express the response as a percentage of the maximal response to a reference agonist (e.g., this compound) or as the absolute change in force or frequency.

  • Plot the response against the logarithm of the analog concentration to generate a dose-response curve.

  • Determine the EC50 (the concentration that produces 50% of the maximal response) or IC50 (the concentration that causes 50% inhibition of a stimulated response) from the curve using non-linear regression analysis.

Visualization of Signaling Pathways

This compound and its analogs exert their effects by activating specific GPCRs, which in turn trigger intracellular signaling cascades. The two primary pathways activated by this compound receptors are the Gq/11 and Gi/o pathways.

Gq/11 Signaling Pathway

Activation of Gq/11-coupled this compound receptors leads to the stimulation of Phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Analog Receptor This compound Receptor (GPCR) This compound->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates CellularResponse Cellular Response (e.g., muscle contraction) Ca2->CellularResponse Directly modulates PKC->CellularResponse Phosphorylates targets

Caption: this compound Gq/11 signaling pathway.

Gi/o Signaling Pathway

Activation of Gi/o-coupled this compound receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and reduced activity of Protein Kinase A (PKA).

Gi_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Analog Receptor This compound Receptor (GPCR) This compound->Receptor Binds Gi Gi/o Protein Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., decreased excitability) PKA->CellularResponse Phosphorylates targets

Caption: this compound Gi/o signaling pathway.

References

A Guide to Validating FMRFamide Knockout Phenotypes with Rescue Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to FMRFamide and the Imperative of Knockout Validation

This compound-related peptides (FaRPs) are a diverse family of neuropeptides, characterized by a C-terminal Arginyl-Phenylalanyl-amide motif, that are involved in a vast array of physiological processes across the animal kingdom.[1] In insects and nematodes, they have been shown to modulate everything from muscle contractility and stress-induced sleep to feeding behaviors and memory.[2][3][4][5] To decipher the precise functions of these peptides, researchers frequently turn to gene knockout models. However, attributing an observed phenotype directly to the loss of a single gene is a complex task that requires rigorous validation to rule out off-target effects or developmental compensation.

This guide provides a comprehensive overview of validating this compound knockout phenotypes, with a primary focus on the gold-standard methodology: the rescue experiment. It also explores alternative and complementary approaches, offering researchers a robust toolkit for confirming the link between gene and function. This document is intended for researchers, scientists, and drug development professionals seeking to confidently characterize the roles of this compound signaling.

Characterized this compound Knockout Phenotypes

The functional diversity of this compound-related peptides is reflected in the wide range of phenotypes observed in knockout models. Studies in model organisms like Drosophila melanogaster and Caenorhabditis elegans have been particularly insightful. Below is a summary of key phenotypes associated with the disruption of this compound signaling.

Model Organism Gene/Peptide Knockout Phenotype Primary Function Implicated
Drosophila melanogasterThis compound (Fmrfa) / FMRFa receptor (FR)Reduced recovery sleep in response to heat and infectious stress.[2][6]Stress Response, Sleep Regulation
Drosophila melanogasterFMRFa receptor (FR)Deficits in simulated flight behavior (fewer or shorter wing beats).[7][8]Motor Control
Caenorhabditis elegansflp-22 / frpr-17 (receptor)Reduced frequency of anterior body wall muscle contractions (aBoc).[9]Rhythmic Motor Behavior
Caenorhabditis elegansflp-20 / gcy-28 (receptor)Altered starvation-induced fat degradation and suppressed excessive autophagy.[3]Metabolic Regulation, Starvation Response
Caenorhabditis elegansflp-10 / flp-17Uncoordinated nictation (dispersal behavior) and defective CO2 avoidance.[10][11]Sensory Processing, Behavior
Caenorhabditis elegansflp-8, flp-10, flp-12, flp-20Repetitive turning behavior during male mating.[4]Mechanosensation, Mating Behavior
Caenorhabditis elegansflp-20Deficit in long-term memory following massed training for tap habituation.[5]Learning and Memory

The Gold Standard: Phenotypic Validation via Rescue Experiments

The most conclusive method for validating that an observed phenotype is a direct result of a specific gene knockout is the rescue experiment.[12] The principle is straightforward: if reintroducing a functional copy of the knocked-out gene into the mutant animal restores the wild-type phenotype, it strongly confirms the gene-phenotype link.[12][13] This process effectively rules out off-target mutations from gene editing, background genetic influences, and other experimental artifacts.

Logical Workflow for Knockout Validation

G cluster_0 Phase 1: Generation & Initial Phenotyping cluster_1 Phase 2: Rescue Experiment cluster_2 Phase 3: Conclusion WT Wild-Type Animal KO_Gen Generate Knockout (e.g., CRISPR/Cas9) WT->KO_Gen Target Gene Pheno Phenotypic Analysis (e.g., Behavioral Assay) WT->Pheno Control KO This compound Knockout (fmrf-KO) KO_Gen->KO KO->Pheno Experimental Inject Introduce Construct into fmrf-KO KO->Inject Pheno_Obs Observe Phenotype (e.g., Reduced Sleep) Pheno->Pheno_Obs Rescue_Gen Generate Rescue Construct (Promoter + Wild-Type Gene) Pheno_Obs->Rescue_Gen Hypothesis: Phenotype is due to gene loss Rescue_Gen->Inject Rescued Rescued Animal (fmrf-KO; fmrf-rescue) Inject->Rescued Pheno_Rescue Phenotypic Analysis (Same Assay) Rescued->Pheno_Rescue Pheno_Result Compare Phenotypes Pheno_Rescue->Pheno_Result Validated Phenotype Validated Pheno_Result->Validated Phenotype Reverted to Wild-Type Not_Validated Phenotype Not Validated (Investigate Off-Target Effects) Pheno_Result->Not_Validated Phenotype Persists

Caption: Workflow for validating a knockout phenotype with a rescue experiment.

Detailed Experimental Protocol: this compound Rescue in C. elegans

This protocol provides a generalized methodology for performing a rescue experiment in C. elegans, a common model for this compound research. The principles can be adapted to other organisms like Drosophila.

  • Construct Design and Generation:

    • Amplification: Using PCR, amplify the full genomic region of the this compound gene of interest, including its endogenous promoter (typically 1-3 kb upstream of the start codon) and 3' UTR. This ensures that the gene is expressed at the correct time, in the correct cells, and at appropriate levels.[4]

    • Cloning: Clone the amplified DNA fragment into a suitable microinjection vector.

    • Co-injection Markers: Prepare a separate plasmid containing a fluorescent marker (e.g., Pmyo-2::GFP, which expresses GFP in the pharyngeal muscle) to be co-injected. This allows for easy identification of transgenic offspring.[5]

  • Microinjection:

    • Prepare an injection mix containing the this compound rescue construct (e.g., 20-50 ng/µL) and the co-injection marker (e.g., 5-10 ng/µL).

    • Microinject the DNA mixture into the gonads of young adult this compound knockout hermaphrodites.[5]

  • Generation of Transgenic Lines:

    • Screen the F1 progeny for expression of the fluorescent marker.

    • Isolate several independent transgenic lines (each arising from a different injection event) to control for potential artifacts related to the integration site of the extrachromosomal array.[5]

    • Maintain the lines by picking fluorescent animals in each generation.

  • Phenotypic Analysis:

    • Perform the same quantitative behavioral or physiological assay on three populations: wild-type, this compound knockout, and the rescued transgenic line (knockout background expressing the wild-type gene).[9]

    • Ensure all experiments are conducted under identical conditions and that the experimenter is blinded to the genotype.

    • Analyze the data statistically. A successful rescue is demonstrated when the phenotype of the rescued line is statistically indistinguishable from the wild-type and significantly different from the knockout.[4][5]

Example Data Presentation

The results of a rescue experiment should be presented clearly. The table below shows hypothetical data for a stress-induced sleep phenotype rescue.

Genotype Mean Sleep Bout Duration (min) post-Heat Stress ± SEM Statistical Significance (vs. Wild-Type) Statistical Significance (vs. fmrf-KO)
Wild-Type45.2 ± 3.1-p < 0.001
fmrf-KO (Knockout)12.5 ± 2.5p < 0.001-
fmrf-KO; fmrf-rescue43.8 ± 3.5n.s. (not significant)p < 0.001

This compound Signaling Pathways

This compound-related peptides typically exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells.[1] This binding event initiates an intracellular signaling cascade that ultimately leads to a physiological response, such as a change in neuronal excitability or muscle contraction. In Drosophila, the FMRFa receptor (FR) is related to the mammalian neurotensin (B549771) receptor family.[2] In C. elegans, specific FLP peptides have been shown to interact with distinct GPCRs; for example, FLP-22 activates FRPR-17, while FLP-9 inhibits the same target cell via the FRPR-21 receptor.[9]

Generalized this compound Signaling Cascade

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular FMRF This compound Peptide Receptor This compound Receptor (GPCR) FMRF->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP, Ca2+) Effector->Second_Messenger Production Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activation Response Cellular Response (e.g., Ion Channel Modulation, Gene Expression) Kinase_Cascade->Response Phosphorylation Events

Caption: A generalized signaling pathway for this compound neuropeptides.

Alternative and Complementary Validation Strategies

While rescue experiments are the gold standard, other techniques can provide converging evidence to validate a knockout phenotype or be used when a rescue experiment is not feasible.

Validation Method Principle Advantages Disadvantages
Rescue Experiment Re-expression of the wild-type gene in the knockout background restores the wild-type phenotype.[12]Gold standard. Conclusively links gene to phenotype; rules out most off-target effects.Can be time-consuming and technically challenging to generate transgenic animals.
RNAi Knockdown Using RNA interference to transiently suppress gene expression, which should phenocopy the knockout.[7]Faster than generating a stable knockout line; allows for temporal and tissue-specific control.Knockdown is often incomplete; potential for off-target effects of the RNAi itself.
Multiple Independent Knockouts Generating and testing two or more knockout lines created with different guide RNAs or targeting strategies.[14]If both lines show the same phenotype, it reduces the likelihood of off-target effects causing the phenotype.Does not definitively prove the gene-phenotype link; requires more resources to create and maintain multiple lines.
Pharmacological Blockade Using a specific receptor antagonist to block the signaling pathway, which should mimic the knockout phenotype in a wild-type animal.[15]Provides acute temporal control; can be used in organisms where genetic manipulation is difficult.Requires a highly specific and available antagonist, which is rare for neuropeptide receptors.
Expression Analysis Confirming the absence of mRNA (via RT-qPCR) and protein (via Western Blot or immunohistochemistry) in the knockout animal.[8][12]Essential for verifying the knockout itself at a molecular level.Confirms the knockout but does not validate that the phenotype is caused by the gene's absence.

References

A Comparative Analysis of FMRFamide and Opioid Peptides in Pain Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of FMRFamide and related peptides with traditional opioid peptides on pain modulation. Drawing on experimental data, this document outlines their distinct mechanisms of action, signaling pathways, and quantitative effects on nociception, offering valuable insights for research and the development of novel analgesic therapies.

Introduction

The modulation of pain is a complex process involving a variety of endogenous neuropeptides. Among these, opioid peptides are the most well-characterized and form the basis of many clinically used analgesics. However, their therapeutic use is often limited by significant side effects, including tolerance, dependence, and respiratory depression. This has spurred research into alternative pain-modulating systems, such as the one involving this compound (Phe-Met-Arg-Phe-NH2) and its related peptides (FaRPs). Initially discovered in invertebrates, FaRPs have been identified in mammals and are recognized for their ability to modulate opioid activity, presenting a fascinating and complex interplay in the control of pain. This guide will objectively compare the performance of these two classes of neuropeptides, supported by experimental data.

Quantitative Effects on Nociception

The effects of this compound-related peptides and opioid peptides on pain have been quantified in various animal models, most commonly through the hot plate and tail-flick tests. These assays measure the latency of a withdrawal response to a thermal stimulus, with an increase in latency indicating an analgesic effect.

Table 1: Comparative Effects of Intracerebroventricular (i.c.v.) Administration of this compound-Related Peptides and Opioid Agonists on Nociception in Rodents

Peptide/DrugSpeciesTestDoseEffectReference
This compound-Related Peptides
This compoundMouseMorphine-induced analgesia (Hot Plate)0.10 - 10 µgDose-dependent reduction of morphine's analgesic effect.[1]Kavaliers & Hirst, 1986
F8Fa (an octapeptide FaRP)MouseMorphine-induced analgesia (Hot Plate)0.10 - 10 µgSignificant reduction of morphine's analgesic effect.[1]Kavaliers & Yang, 1989
A18Fa (an octadecapeptide FaRP)MouseMorphine-induced analgesia (Hot Plate)0.10 - 10 µgSignificant reduction of morphine's analgesic effect.[1]Kavaliers & Yang, 1989
Opioid Peptides/Agonists
MorphineMouseHot Plate3 mg/kg (s.c.)Significant increase in response latency.[2]Various
DAMGO (µ-opioid agonist)MouseTail-Flicki.c.v.Potent analgesic effect, more potent than morphine.[3]Various
DPDPE (δ-opioid agonist)MouseTail-Flicki.c.v.Analgesic effect, less potent than DAMGO.[3]Various

Note: The primary role of this compound and its related peptides in many studies is the attenuation of opioid-induced analgesia, suggesting an anti-opioid or pro-nociceptive function in these contexts.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and opioid peptides.

Hot Plate Test

The hot plate test is a widely used method to assess the response to a thermal pain stimulus and is particularly sensitive to centrally acting analgesics.

Objective: To measure the latency of a nocifensive response to a heated surface.

Apparatus: A commercially available hot plate apparatus consisting of a metal plate that can be heated to a constant temperature, enclosed by a transparent cylinder to keep the animal on the plate.

Procedure:

  • Acclimatization: Animals (typically mice or rats) are brought to the testing room at least 30-60 minutes before the experiment to acclimate to the new environment.

  • Baseline Latency: The hot plate is maintained at a constant temperature, typically between 52°C and 55°C. Each animal is gently placed on the hot plate, and a timer is started simultaneously.

  • Observation: The animal is observed for nocifensive behaviors, which include licking of the hind paws, flicking of the hind paws, or jumping.

  • Recording: The time (latency) from placement on the hot plate to the first display of a nocifensive response is recorded.

  • Cut-off Time: A cut-off time (usually 30-60 seconds) is predetermined to prevent tissue damage to the animal's paws. If the animal does not respond within this time, it is removed from the plate, and the cut-off time is recorded as its latency.

  • Drug Administration: The test compound (e.g., this compound, morphine) or vehicle is administered via the desired route (e.g., intracerebroventricular, subcutaneous).

  • Post-treatment Latency: At specific time points after drug administration, the animals are re-tested on the hot plate, and their response latencies are recorded.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

Tail-Flick Test

The tail-flick test is another common method for assessing spinal and supraspinal nociceptive pathways.

Objective: To measure the latency of the tail-flick reflex in response to a thermal stimulus.

Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on a portion of the animal's tail.

Procedure:

  • Acclimatization: Animals (typically rats or mice) are gently restrained, often in a specialized holder, allowing the tail to be exposed. They are given time to acclimate to the restraint.

  • Baseline Latency: The radiant heat source is focused on a specific point on the ventral surface of the tail. The latency to a rapid flick or withdrawal of the tail from the heat source is automatically or manually recorded.

  • Cut-off Time: A cut-off time (typically 10-15 seconds) is set to prevent tissue damage.

  • Drug Administration: The test compound or vehicle is administered.

  • Post-treatment Latency: The tail-flick latency is measured at various time points after drug administration.

  • Data Analysis: Similar to the hot plate test, the %MPE can be calculated to determine the analgesic effect of the compound.

Signaling Pathways

The mechanisms by which this compound and opioid peptides modulate pain are dictated by their distinct signaling pathways.

This compound Signaling Pathways

This compound and its related peptides exert their effects through a dual mechanism involving both G-protein coupled receptors (GPCRs) and direct modulation of ion channels.

  • Neuropeptide FF (NPFF) Receptors (GPCRs): In mammals, the primary receptors for this compound-related peptides are the NPFF1 and NPFF2 receptors.[4][5] These are G-protein coupled receptors.

    • NPFF1 and NPFF2 receptors are primarily coupled to inhibitory G-proteins (Gαi/o).[4][6] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][7]

    • In some neuronal contexts, NPFF2 receptors can also couple to stimulatory G-proteins (Gαs), leading to an increase in cAMP.[4]

    • The downstream effects of these signaling events can modulate neuronal excitability and neurotransmitter release, thereby influencing pain perception.

  • Acid-Sensing Ion Channels (ASICs): this compound and related peptides can directly modulate the activity of ASICs, which are proton-gated cation channels involved in pain sensation, particularly in response to tissue acidosis.[8][9]

    • These peptides potentiate ASIC activity by decreasing the proton sensitivity of steady-state desensitization, allowing the channels to remain active at more acidic pH levels.[10]

    • This modulation can also involve a slowing of the inactivation of the channel and an increase in the sustained current, leading to enhanced neuronal excitation in nociceptive pathways.[10]

FMRFamide_Signaling cluster_GPCR GPCR Signaling cluster_ASIC ASIC Modulation FMRF This compound / NPFF NPFFR NPFF1/NPFF2 Receptor FMRF->NPFFR Gi Gαi/o NPFFR->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Neuronal_Activity_GPCR Modulation of Neuronal Excitability PKA->Neuronal_Activity_GPCR FMRF2 This compound / NPFF ASIC ASIC Channel FMRF2->ASIC Potentiation Na_Ca ↑ Na⁺/Ca²⁺ Influx ASIC->Na_Ca H H⁺ (Acidosis) H->ASIC Depolarization Neuronal Depolarization Na_Ca->Depolarization Pain_Signal Enhanced Pain Signal Depolarization->Pain_Signal

This compound Signaling Pathways in Pain Modulation
Opioid Peptide Signaling Pathway

Opioid peptides mediate their analgesic effects by binding to three main classes of GPCRs: μ (mu), δ (delta), and κ (kappa) opioid receptors.

  • Opioid Receptor Activation: Binding of an opioid peptide (e.g., endorphin, enkephalin) to its receptor activates the associated inhibitory G-protein (Gαi/o).[11][12]

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[12]

  • Modulation of Ion Channels:

    • The Gβγ subunit complex directly inhibits voltage-gated Ca²⁺ channels, which reduces the influx of calcium into the presynaptic terminal and subsequently decreases the release of excitatory neurotransmitters like glutamate (B1630785) and substance P.[13]

    • The Gβγ subunit also activates G-protein-coupled inwardly rectifying K⁺ channels (GIRKs), leading to an efflux of potassium ions from the postsynaptic neuron.[13] This causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.

  • Overall Effect: The combined effect of reduced excitatory neurotransmitter release and postsynaptic hyperpolarization is a dampening of the pain signal transmission.

Opioid_Signaling cluster_Presynaptic Presynaptic Terminal cluster_Postsynaptic Postsynaptic Neuron cluster_AC General Neuronal Effect Opioid_Pre Opioid Peptide OpioidR_Pre Opioid Receptor (μ, δ, κ) Opioid_Pre->OpioidR_Pre Gbg_Pre Gβγ OpioidR_Pre->Gbg_Pre Ca_Channel Voltage-gated Ca²⁺ Channel Gbg_Pre->Ca_Channel Inhibition Neurotransmitter ↓ Neurotransmitter Release (e.g., Glutamate) Ca_Channel->Neurotransmitter Opioid_Post Opioid Peptide OpioidR_Post Opioid Receptor (μ, δ, κ) Opioid_Post->OpioidR_Post Gbg_Post Gβγ OpioidR_Post->Gbg_Post K_Channel GIRK K⁺ Channel Gbg_Post->K_Channel Activation Hyperpolarization Hyperpolarization (↓ Neuronal Excitability) K_Channel->Hyperpolarization Opioid_AC Opioid Peptide OpioidR_AC Opioid Receptor (μ, δ, κ) Opioid_AC->OpioidR_AC Gi_AC Gαi/o OpioidR_AC->Gi_AC AC_AC Adenylyl Cyclase Gi_AC->AC_AC Inhibition cAMP_AC ↓ cAMP AC_AC->cAMP_AC

Opioid Peptide Signaling Pathway in Pain Modulation

Conclusion

This compound and opioid peptides represent two distinct yet interacting systems in the complex neurochemical landscape of pain modulation. While opioid peptides are potent analgesics that act through well-defined GPCR-mediated pathways to inhibit nociceptive transmission, this compound and its related peptides exhibit a more multifaceted role. They can act as anti-opioids, functionally antagonizing the effects of classical opioids, and may also possess intrinsic pro-nociceptive or, in some contexts, analgesic properties. Their dual signaling mechanism, engaging both GPCRs and ASICs, provides a broader range of modulatory actions.

For researchers and drug development professionals, the this compound system presents a novel and intriguing target. A deeper understanding of the conditions under which FaRPs exert pro- versus anti-nociceptive effects could pave the way for the development of new classes of analgesics. These might offer a more nuanced approach to pain management, potentially avoiding some of the significant drawbacks associated with long-term opioid therapy. The complex interplay between these two peptide families underscores the need for continued research to fully elucidate the intricate mechanisms governing pain perception and to identify innovative therapeutic strategies.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of FMRFamide and related RFamide peptides, focusing on their phylogenetic relationships, receptor binding affinities, and functional potencies. The information is presented to aid in research and drug development endeavors related to this diverse superfamily of neuropeptides.

Introduction to RFamide Peptides

The RFamide peptide superfamily is characterized by the presence of a C-terminal Arginine-Phenylalanine-amide (RFa) motif.[1] First discovered in the clam Macrocallista nimbosa as the cardioexcitatory peptide this compound, this family has since been identified across a wide range of animal phyla, from invertebrates to vertebrates.[1] In vertebrates, the superfamily is broadly classified into five main families: Gonadotropin-Inhibitory Hormone (GnIH), Neuropeptide FF (NPFF), Pyroglutamylated RFamide Peptide (QRFP), Prolactin-Releasing Peptide (PrRP), and Kisspeptin (B8261505).[1] These peptides are involved in a plethora of physiological processes, including the regulation of reproduction, feeding behavior, pain modulation, and stress responses, making them significant targets for therapeutic intervention.

Phylogenetic Relationships

The evolutionary history of RFamide peptides is complex, with evidence suggesting both ancient origins and convergent evolution.[1] Phylogenetic analyses, primarily based on the amino acid sequences of the precursor proteins, have been instrumental in classifying the various RFamide peptide families. The co-evolution of these peptides with their cognate G protein-coupled receptors (GPCRs) provides further insights into their evolutionary relationships. While receptors for NPFF, NPVF (a peptide closely related to GnIH), and QRFP cluster together phylogenetically, the receptors for PrRP and Kisspeptin are located on different branches of the phylogenetic tree, suggesting distinct evolutionary paths.[1]

Below is a diagram illustrating a general workflow for the phylogenetic analysis of neuropeptide sequences.

phylogenetic_workflow cluster_data_acquisition Data Acquisition cluster_alignment Sequence Alignment cluster_phylogenetic_inference Phylogenetic Inference cluster_validation_visualization Validation & Visualization seq_id Identify Homologous Sequences (BLAST) seq_download Download Sequences (e.g., from NCBI) seq_id->seq_download msa Multiple Sequence Alignment (e.g., MUSCLE, ClustalW) seq_download->msa model_selection Select Best-Fit Substitution Model msa->model_selection tree_building Construct Phylogenetic Tree (e.g., Maximum Likelihood, Neighbor-Joining) model_selection->tree_building bootstrap Bootstrap Analysis (Assess Branch Support) tree_building->bootstrap tree_viz Visualize and Annotate Tree (e.g., MEGA, FigTree) bootstrap->tree_viz

A general workflow for phylogenetic analysis of neuropeptides.

Comparative Analysis of Receptor Binding and Functional Potency

The biological effects of RFamide peptides are mediated by their interaction with specific GPCRs. The binding affinity (Ki or IC50) and functional potency (EC50) of these peptides for their receptors are critical parameters in understanding their physiological roles and for the development of targeted therapeutics. Below are tables summarizing available quantitative data for the different vertebrate RFamide peptide families.

Table 1: Gonadotropin-Inhibitory Hormone (GnIH) Receptor (GPR147) Binding and Functional Data

LigandSpeciesAssay TypeCell LineParameterValueReference
Quail GnIHQuailRadioligand BindingCOS-7-High Affinity[2]
Mouse GnIHMousecAMP AssayLβT2-Inhibition of GnRH-induced cAMP[2]
Human RFRP-3HumanRadioligand Binding-Ki-[3]

Note: Comprehensive quantitative data for GnIH receptor binding across multiple species is limited in the readily available literature.

Table 2: Neuropeptide FF (NPFF) Receptor (NPFFR1 and NPFFR2) Binding and Functional Data

LigandReceptorSpeciesAssay TypeCell LineParameterValue (nM)Reference
hNPFFhNPFFR1HumanRadioligand BindingCHOKi4.3[4]
hNPFFhNPFFR2HumanRadioligand BindingCHOKi1.2[4]
hNPAFhNPFFR1HumanRadioligand BindingCHOKi11.2[4]
hNPAFhNPFFR2HumanRadioligand BindingCHOKi0.8[4]
hRFRP-3hNPFFR1HumanRadioligand BindingCHOKi0.9[4]
hRFRP-3hNPFFR2HumanRadioligand BindingCHOKi2.5[4]
dNPAhNPFFR2HumanFunctional (ERK Phosphorylation)HEK293EC50~10
NPAFhNPFFR2HumanFunctional (ERK Phosphorylation)HEK293EC50~1

Table 3: Pyroglutamylated RFamide Peptide (QRFP) Receptor (GPR103) Functional Data

LigandSpeciesAssay TypeCell LineParameterValue (nM)Reference
QRFP-26HumanTGFα Shedding Assay-EC50-
QRFP-43Human-CHO-More potent than QRFP-26

Table 4: Prolactin-Releasing Peptide (PrRP) Receptor (GPR10) Binding and Functional Data

LigandSpeciesAssay TypeCell LineParameterValue (nM)Reference
hPrRP-20HumanRadioligand BindingHEK293-GPR10Ki0.26 ± 0.07
hPrRP-31HumanRadioligand BindingHEK293-GPR10Ki1.03 ± 0.41
rPrRP-20RatRadioligand BindingHEK293-GPR10Ki0.22 ± 0.06
rPrRP-31RatRadioligand BindingHEK293-GPR10Ki0.33 ± 0.11
hPrRP-20HumanCalcium MobilizationHEK293-GPR10EC501.06 ± 0.22
hPrRP-31HumanCalcium MobilizationHEK293-GPR10EC501.54 ± 0.26
rPrRP-20RatCalcium MobilizationHEK293-GPR10EC500.75 ± 0.06
rPrRP-31RatCalcium MobilizationHEK293-GPR10EC501.56 ± 0.42
palm11-PrRP31-β-lactamase Assay-EC50Picomolar range

Table 5: Kisspeptin Receptor (GPR54) Binding and Functional Data

LigandSpeciesAssay TypeCell LineParameterValue (nM)Reference
Kisspeptin-10Human--EC50-[4]
Kisspeptin-54Human----
[125I]Kisspeptin-10HumanRadioligand Binding-Kd-

Signaling Pathways

RFamide peptides exert their effects by activating distinct intracellular signaling cascades upon binding to their cognate GPCRs. The primary signaling pathways for the five vertebrate RFamide peptide families are depicted below.

Gonadotropin-Inhibitory Hormone (GnIH) Signaling Pathway

GnIH_Signaling GnIH GnIH GPR147 GPR147 GnIH->GPR147 Gi Gαi GPR147->Gi activates AC Adenylate Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA activates ERK ERK PKA->ERK activates Gonadotropin_Subunit_Genes Gonadotropin Subunit Genes ERK->Gonadotropin_Subunit_Genes regulates transcription

GnIH signaling pathway via GPR147.

Neuropeptide FF (NPFF) Signaling Pathway

NPFF_Signaling NPFF NPFF NPFFR1_2 NPFFR1 / NPFFR2 NPFF->NPFFR1_2 Gi_o Gαi/o NPFFR1_2->Gi_o activates AC Adenylate Cyclase Gi_o->AC inhibits cAMP cAMP AC->cAMP

NPFF signaling primarily through Gαi/o coupling.

Pyroglutamylated RFamide Peptide (QRFP) Signaling Pathway

QRFP_Signaling QRFP QRFP GPR103 GPR103 (QRFPR) QRFP->GPR103 Gq_Gi Gαq / Gαi GPR103->Gq_Gi activates PLC Phospholipase C Gq_Gi->PLC activates (Gq) AC Adenylate Cyclase Gq_Gi->AC inhibits (Gi) IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP_decrease ↓ cAMP AC->cAMP_decrease Ca2_PKC ↑ [Ca2+]i & PKC IP3_DAG->Ca2_PKC

QRFP signaling through Gαq and Gαi pathways.

Prolactin-Releasing Peptide (PrRP) Signaling Pathway

PrRP_Signaling PrRP PrRP GPR10 GPR10 PrRP->GPR10 Gq Gαq GPR10->Gq activates PLC Phospholipase C Gq->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2_PKC ↑ [Ca2+]i & PKC IP3_DAG->Ca2_PKC

PrRP signaling predominantly via the Gαq pathway.

Kisspeptin Signaling Pathway

Kisspeptin_Signaling Kisspeptin Kisspeptin GPR54 GPR54 (Kiss1R) Kisspeptin->GPR54 Gq_11 Gαq/11 GPR54->Gq_11 activates PLC Phospholipase C Gq_11->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2_PKC ↑ [Ca2+]i & PKC IP3_DAG->Ca2_PKC MAPK MAPK Pathway Ca2_PKC->MAPK activates

Kisspeptin signaling through the Gαq/11 pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of RFamide peptides.

Phylogenetic Analysis of Neuropeptide Precursors

Objective: To infer the evolutionary relationships between RFamide peptide precursor proteins.

Methodology:

  • Sequence Retrieval:

    • Identify homologous protein sequences of the RFamide peptide precursors of interest from public databases such as the National Center for Biotechnology Information (NCBI) using BLAST (Basic Local Alignment Search Tool).

    • Download the sequences in FASTA format.

  • Multiple Sequence Alignment (MSA):

    • Align the retrieved sequences using software such as MEGA (Molecular Evolutionary Genetics Analysis), ClustalW, or MUSCLE.

    • For coding sequences, it is crucial to perform a codon-based alignment to maintain the reading frame.

    • Manually inspect and edit the alignment to remove poorly aligned regions or large gaps.

  • Phylogenetic Tree Construction:

    • Use a program like MEGA to construct the phylogenetic tree.

    • Model Selection: Determine the best-fit amino acid substitution model (e.g., JTT, WAG, LG) based on the Bayesian Information Criterion (BIC) or Akaike Information Criterion (AIC).

    • Tree Building: Construct the tree using a statistical method such as:

      • Maximum Likelihood (ML): Infers a tree that maximizes the probability of observing the given sequence data.

      • Neighbor-Joining (NJ): A distance-based method that is computationally fast and provides a good initial tree.

    • Bootstrap Analysis: Assess the statistical support for the branches of the tree by performing 1000 or more bootstrap replicates. Bootstrap values above 70% are generally considered to indicate reliable branching.

  • Tree Visualization and Interpretation:

    • Visualize the resulting phylogenetic tree using the software's built-in tools or dedicated programs like FigTree.

    • Annotate the tree with sequence names, bootstrap values, and branch lengths.

    • Interpret the branching patterns to infer evolutionary relationships.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki or IC50) of RFamide peptides to their cognate receptors.

Methodology:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the receptor of interest (e.g., HEK293, CHO cells).

    • Harvest the cells and homogenize them in a cold lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration of the membrane preparation.

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of a radiolabeled RFamide peptide (e.g., ¹²⁵I-labeled peptide) to each well.

    • Add increasing concentrations of the unlabeled competitor RFamide peptide.

    • To determine non-specific binding, add a high concentration of the unlabeled peptide to a set of wells.

    • Initiate the binding reaction by adding the membrane preparation to each well.

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter plate, which traps the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of the competitor peptide.

    • Analyze the data using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement

Objective: To determine the functional potency (EC50) of RFamide peptides that signal through Gαi or Gαs coupled receptors by measuring changes in intracellular cyclic AMP (cAMP).

Methodology:

  • Cell Culture and Seeding:

    • Culture cells expressing the GPCR of interest in a 96- or 384-well plate.

  • Cell Stimulation:

    • For Gαi-coupled receptors, pre-treat the cells with forskolin (B1673556) to stimulate adenylate cyclase and elevate basal cAMP levels.

    • Add increasing concentrations of the RFamide peptide agonist to the wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration using a commercially available kit based on methods such as:

      • Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay using a fluorescently labeled cAMP analog and an anti-cAMP antibody.

      • Enzyme-Linked Immunosorbent Assay (ELISA): A competitive ELISA format.

      • Bioluminescence Resonance Energy Transfer (BRET): Using genetically encoded cAMP biosensors.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Plot the measured signal (e.g., HTRF ratio) against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

Functional Assay: Calcium Mobilization

Objective: To determine the functional potency (EC50) of RFamide peptides that signal through Gαq-coupled receptors by measuring changes in intracellular calcium ([Ca²⁺]i).

Methodology:

  • Cell Culture and Seeding:

    • Seed cells expressing the GPCR of interest in a black, clear-bottom 96- or 384-well plate.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

    • Incubate the plate at 37°C to allow for de-esterification of the dye within the cells.

  • Measurement of Calcium Flux:

    • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

    • Add increasing concentrations of the RFamide peptide agonist to the wells.

    • Immediately measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each agonist concentration.

    • Plot the peak response against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value.

Conclusion

The this compound and related RFamide peptides represent a vast and functionally diverse superfamily of neuropeptides with significant implications for physiology and disease. This guide provides a comparative overview of their phylogenetic relationships, receptor interactions, and signaling mechanisms, supported by quantitative data and detailed experimental protocols. It is intended to serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of RFamide peptide signaling and harness their therapeutic potential. Further research is needed to fill the gaps in our understanding, particularly in obtaining more comprehensive comparative quantitative data for all RFamide peptide families across a wider range of species.

References

A Comparative Guide to Ionotropic and Metabotropic FMRFamide Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

FMRFamide and its related peptides represent a diverse family of neuromodulators that exert their effects through two distinct classes of receptors: rapid-acting ionotropic channels and the more varied G-protein coupled metabotropic receptors. Understanding the fundamental differences in their signaling mechanisms, kinetics, and pharmacological profiles is crucial for elucidating their physiological roles and for the development of targeted therapeutics. This guide provides an objective comparison of ionotropic and metabotropic this compound receptors, supported by experimental data and detailed methodologies.

At a Glance: Key Differences

FeatureIonotropic this compound Receptors (e.g., FaNaC)Metabotropic this compound Receptors (GPCRs)
Mechanism of Action Direct ligand-gated ion channelG-protein coupled receptor, indirect modulation of ion channels and enzymes
Primary Effector Ion channel pore permeable to Na+G-proteins (Gq, Gi/o), leading to second messengers (IP3, DAG, cAMP)
Speed of Onset Fast (milliseconds)Slower (seconds to minutes)[1]
Duration of Effect Brief (milliseconds to seconds)Prolonged (seconds to hours)
Ion Selectivity Primarily selective for Na+[2][3][4]Can modulate various K+, Ca2+, and other ion channels indirectly
Signaling Cascade Direct ion flux, membrane depolarizationActivation of intracellular signaling cascades (e.g., PLC, AC)
Subunit Composition Typically trimeric or tetrameric assemblies of a single subunit typeMonomeric or dimeric proteins with seven transmembrane domains
Example This compound-gated Na+ Channel (FaNaC) in invertebrates[2]Various this compound-responsive GPCRs in both invertebrates and vertebrates[5]

Ionotropic this compound Receptors: The Fast Lane of Neuropeptide Signaling

The primary example of an ionotropic this compound receptor is the this compound-gated sodium channel (FaNaC), predominantly found in invertebrates.[2] These receptors are members of the degenerin/epithelial sodium channel (DEG/ENaC) superfamily.[2]

Signaling Pathway

Activation of FaNaC by this compound leads to a rapid and direct influx of sodium ions, causing membrane depolarization and subsequent neuronal excitation. This fast-excitatory transmission is crucial for rapid physiological responses.

Ionotropic_Signaling This compound This compound FaNaC FaNaC Receptor (Ion Channel) This compound->FaNaC Binds Na_ion Na+ FaNaC->Na_ion Opens channel for Depolarization Membrane Depolarization Na_ion->Depolarization Influx leads to Response Rapid Cellular Response Depolarization->Response

Caption: Ionotropic this compound receptor signaling pathway.

Quantitative Data: FaNaC Performance
ParameterValueSpecies/Cell TypeReference
EC50 for this compound ~1-10 µMHelix aspersa neurons[2]
Activation Time Fast (milliseconds)Helix aspersa neurons
Desensitization Partial and rapidHelix aspersa neurons[2]
Single-Channel Conductance 5-9 pSHelix aspersa neurons
Ion Selectivity Na+ selectiveHelix aspersa[3][4]

Metabotropic this compound Receptors: A Symphony of Cellular Responses

Metabotropic this compound receptors are G-protein coupled receptors (GPCRs) that initiate a diverse array of intracellular signaling cascades upon activation.[5] These receptors are widespread in both invertebrates and vertebrates and are involved in a broader range of physiological processes, including the modulation of synaptic activity, heart rate, and behavior.

Signaling Pathways

Metabotropic this compound receptors can couple to different G-protein subtypes, leading to distinct downstream effects:

  • Gq/11 Pathway: Activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC).

  • Gi/o Pathway: Inhibition of adenylyl cyclase (AC), resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G-protein can also directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs).

Metabotropic_Signaling cluster_Gq Gq/11 Pathway cluster_Gi Gi/o Pathway FMRFamide_q This compound Receptor_q Metabotropic Receptor FMRFamide_q->Receptor_q Binds Gq Gq/11 Receptor_q->Gq Activates PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Response_q Cellular Response Ca_release->Response_q PKC->Response_q FMRFamide_i This compound Receptor_i Metabotropic Receptor FMRFamide_i->Receptor_i Binds Gi Gi/o Receptor_i->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK βγ subunits activate cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Response_i Cellular Response PKA->Response_i Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Hyperpolarization->Response_i

Caption: Metabotropic this compound receptor signaling pathways.

Quantitative Data: Metabotropic Receptor Performance
Receptor SubtypeLigandEC50 / IC50Assay TypeCell LineReference
NPFF1NPFF0.6 nM (EC50)[35S]GTPγS bindingCHO[5]
NPFF2NPFF0.2 nM (EC50)[35S]GTPγS bindingCHO[5]
GPR103 (QRFP Receptor)QRFPActivates Gq/GiHuman Brain cDNA library[5]
GPR10 (PrRP Receptor)PrRPActivates GqRat Hypothalamus[5]

Experimental Protocols

Electrophysiological Recording of Ionotropic this compound Receptors (FaNaC)

This protocol outlines the whole-cell patch-clamp technique to record this compound-gated currents in heterologous expression systems (e.g., Xenopus oocytes or HEK293 cells) or isolated neurons.

Patch_Clamp_Workflow start Start cell_prep Cell Preparation (e.g., oocyte injection or cell culture) start->cell_prep pipette_prep Prepare Patch Pipette (Fill with internal solution, ~3-5 MΩ resistance) cell_prep->pipette_prep seal Form Gigaohm Seal (>1 GΩ) on cell membrane pipette_prep->seal whole_cell Establish Whole-Cell Configuration (Rupture membrane patch) seal->whole_cell recording Record Baseline Current (Voltage-clamp at -60 mV) whole_cell->recording application Apply this compound (via perfusion system) recording->application data_acq Acquire Current Traces (Note peak amplitude, activation, and desensitization kinetics) application->data_acq washout Washout this compound data_acq->washout analysis Data Analysis (e.g., dose-response curve, kinetic fitting) data_acq->analysis washout->recording Repeat with different concentrations end End analysis->end

Caption: Experimental workflow for patch-clamp recording.

Detailed Methodology:

  • Cell Preparation: Express the FaNaC channel in a suitable heterologous system like Xenopus oocytes or HEK293 cells. Alternatively, use primary cultured neurons known to express endogenous this compound receptors.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH).

  • Recording:

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

    • Approach a cell and form a gigaohm seal (>1 GΩ) with gentle suction.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply this compound at varying concentrations using a rapid perfusion system.

    • Record the resulting inward currents using an appropriate amplifier and data acquisition software.

  • Data Analysis:

    • Measure the peak amplitude of the this compound-gated current.

    • Fit the activation and desensitization phases of the current to exponential functions to determine time constants.

    • Plot the normalized peak current against the this compound concentration and fit with the Hill equation to determine the EC50.

Calcium Imaging of Metabotropic this compound Receptor Activity

This protocol describes how to measure changes in intracellular calcium concentration ([Ca2+]i) in response to the activation of Gq-coupled metabotropic this compound receptors.

Calcium_Imaging_Workflow start Start cell_plating Plate Cells Expressing Receptor (e.g., HEK293, CHO) start->cell_plating dye_loading Load Cells with Calcium Indicator (e.g., Fura-2 AM, Fluo-4 AM) cell_plating->dye_loading wash Wash to Remove Excess Dye dye_loading->wash baseline Record Baseline Fluorescence wash->baseline stimulation Stimulate with this compound baseline->stimulation imaging Acquire Time-Lapse Fluorescence Images stimulation->imaging analysis Data Analysis (Calculate ΔF/F0 or ratio, determine peak response and kinetics) imaging->analysis end End analysis->end

Caption: Experimental workflow for calcium imaging.

Detailed Methodology:

  • Cell Preparation: Culture cells (e.g., HEK293 or CHO) stably or transiently expressing the metabotropic this compound receptor of interest on glass-bottom dishes.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM or Fura-2 AM) in a physiological saline solution (e.g., Hanks' Balanced Salt Solution - HBSS) with 0.02% Pluronic F-127.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C.

    • Wash the cells three times with fresh HBSS to remove extracellular dye.

  • Imaging:

    • Mount the dish on an inverted fluorescence microscope equipped with a suitable light source, filters, and a sensitive camera.

    • Acquire baseline fluorescence images for 1-2 minutes.

    • Add this compound or related peptides at various concentrations to the imaging chamber.

    • Record the changes in fluorescence intensity over time. For Fura-2, alternate excitation between 340 nm and 380 nm and measure emission at 510 nm. For Fluo-4, excite at ~488 nm and measure emission at ~520 nm.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • For Fluo-4, calculate the change in fluorescence relative to the baseline (ΔF/F0). For Fura-2, calculate the ratio of fluorescence intensities at the two excitation wavelengths (F340/F380).

    • Determine the peak response and the time course of the calcium transient.

    • Generate dose-response curves to determine the EC50 of the agonist.

cAMP Assay for Gi/o-Coupled Metabotropic this compound Receptors

This protocol outlines a method to measure the inhibition of adenylyl cyclase activity, and thus a decrease in cAMP levels, following the activation of Gi/o-coupled this compound receptors.

cAMP_Assay_Workflow start Start cell_prep Prepare Cells Expressing Receptor (e.g., CHO, HEK293) start->cell_prep forskolin_stim Pre-treat with Forskolin (B1673556) (to stimulate basal cAMP production) cell_prep->forskolin_stim agonist_add Add this compound Agonist (at various concentrations) forskolin_stim->agonist_add incubation Incubate to Allow for cAMP Inhibition agonist_add->incubation lysis Lyse Cells incubation->lysis cAMP_detection Detect cAMP Levels (e.g., HTRF, ELISA, or other competitive binding assays) lysis->cAMP_detection analysis Data Analysis (Generate dose-response curve, determine IC50) cAMP_detection->analysis end End analysis->end

Caption: Experimental workflow for a cAMP inhibition assay.

Detailed Methodology:

  • Cell Preparation: Culture cells (e.g., CHO or HEK293) expressing the Gi/o-coupled this compound receptor in a multi-well plate format.

  • Assay Procedure:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 10-15 minutes to prevent cAMP degradation.

    • Add the this compound agonist at a range of concentrations.

    • Simultaneously or shortly after, add a fixed concentration of forskolin (an adenylyl cyclase activator, typically 1-10 µM) to all wells except the basal control.

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

    • Measure cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or radioimmunoassay.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each agonist concentration.

    • Plot the percent inhibition against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

A Comparative Guide to the Functional Redundancy of FMRFamide-Like Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

FMRFamide-like peptides (FLPs) are a diverse and widespread family of neuropeptides in invertebrates, playing crucial roles in a vast array of physiological processes, from neurotransmission to muscle contraction and behavior.[1][2][3] A recurring theme in the study of FLPs is the concept of functional redundancy, where multiple, structurally similar peptides can elicit the same biological response. This guide provides an objective comparison of the performance of different FLPs, supported by experimental data, to elucidate the nuances of their functional overlap and specificity.

Evidence for Functional Redundancy

The most compelling evidence for functional redundancy among FLPs comes from studies on the Drosophila larval neuromuscular junction (NMJ). The this compound gene in Drosophila encodes a precursor protein that is cleaved into multiple this compound-related peptides.[4]

Case Study: Drosophila Larval Neuromuscular Junction

In an extensive study, seven out of eight peptides derived from the Drosophila this compound gene were found to potently enhance nerve-stimulated muscle contraction.[4] These peptides exhibited remarkably similar dose-response curves, with an effective concentration for 50% of the maximal response (EC50) of approximately 40 nM for each active peptide. This striking similarity in potency suggests that these peptides are functionally redundant in this physiological context.

Table 1: Potency of Drosophila this compound-Related Peptides on Larval NMJ Twitch Tension [4]

Peptide SequenceEC50 (nM)
DPKQDthis compound~40
TPAEDthis compound~40
SDNthis compound~40
SPKQDthis compound~40
PDNthis compound~40
DDAthis compound~40
DDAthis compound (oxidized)~40
This compoundInactive

Evidence for Functional Specificity

Despite clear instances of redundancy, a growing body of evidence highlights the functional specificity of individual FLPs, even those originating from the same gene. This specificity can arise from differential tissue expression, distinct receptor interactions, or unique structural features that confer different activities.

Case Study: C. elegans Feeding and Mating Behavior

The nematode Caenorhabditis elegans possesses a complex repertoire of over 30 flp genes, encoding more than 70 distinct FLPs.[5][6] Studies in C. elegans have revealed instances where peptides from the same flp gene exert different, and sometimes opposing, effects.

For example, peptides encoded by the flp-3 gene have distinct roles in regulating male mating behavior in response to the pheromone ascaroside #8 (ascr#8). While the FLP-3-9 peptide is necessary to promote attraction to ascr#8, the FLP-3-2 peptide only leads to a loss of the default avoidance behavior, indicating that these two structurally similar peptides have non-redundant functions in shaping the behavioral response.[7][8]

Furthermore, a study on the pharyngeal nervous system of C. elegans demonstrated that different FLPs can have either excitatory or inhibitory effects on pharyngeal pumping, a key aspect of feeding.[9] This suggests that the diverse array of FLPs allows for fine-tuned regulation of physiological processes.

Differential Processing and Tissue Expression in Drosophila

In Drosophila, the precursor protein encoded by the this compound gene can be differentially processed in a tissue-specific manner, leading to the production of different sets of peptides in different cells.[1][10][11] For instance, the peptide TPAEDthis compound is found in the gut, whereas SDNthis compound and DPKQDthis compound are not, suggesting a specific role for TPAEDthis compound in gastrointestinal function.[10] This differential expression provides a mechanism for functional specificity, as the peptides will only be available to act on receptors in specific tissues.

Receptor Interactions and Signaling Pathways

FLPs exert their effects by binding to and activating G-protein coupled receptors (GPCRs).[12] The interaction between FLPs and their receptors is a key determinant of their functional redundancy or specificity. A single FLP receptor can often be activated by multiple, structurally related FLPs, providing a molecular basis for functional redundancy. Conversely, the existence of multiple receptor subtypes with different ligand specificities can contribute to the diverse actions of FLPs.

Most FLP receptors couple to one of two major signaling pathways:

  • Gq/11 Pathway: Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a versatile second messenger that can modulate a wide range of cellular processes, including muscle contraction and neurotransmitter release.[13][14][15]

  • Gs Pathway: Activation of this pathway stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to modulate cellular function.[16]

The specific signaling pathway activated by an FLP-receptor interaction can vary depending on the receptor subtype and the cellular context. For example, some FLP-18 receptors in C. elegans have been shown to couple to both Gq and Gs signaling pathways.[17]

Table 2: Receptor Binding Affinities of Selected RFamide Peptides [18]

PeptideReceptorKd (pM)
[125I]hRFRP-3-8hOT7T022270
[125I]NPFFhOT7T022680
[125I]NPFFHLWAR77240

Note: This table presents a selection of available binding affinity data. Comprehensive tables with Ki values for a wider range of FLPs are needed for a more complete picture.

Experimental Workflows and Signaling Diagrams

To investigate the functional redundancy and specificity of FLPs, researchers employ a variety of experimental techniques. The following diagrams illustrate typical workflows for characterizing FLP function and their downstream signaling pathways.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_characterization Functional Characterization cluster_signaling Signaling Pathway Analysis synthesis Solid-Phase Peptide Synthesis purification RP-HPLC Purification synthesis->purification binding Receptor Binding Assay (Kd/Ki determination) synthesis->binding electrophysiology Electrophysiological Recording (e.g., NMJ activity) synthesis->electrophysiology calcium Intracellular Calcium Imaging (Ca2+ mobilization) synthesis->calcium behavior Behavioral Assays (e.g., C. elegans locomotion) synthesis->behavior reporter Reporter Gene Assays (cAMP levels) binding->reporter western Western Blotting (protein phosphorylation) calcium->western Gq_signaling_pathway FLP This compound-Like Peptide GPCR FLP Receptor (GPCR) FLP->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response (e.g., Muscle Contraction) Ca2->Response Leads to PKC->Response Leads to Gs_signaling_pathway FLP This compound-Like Peptide GPCR FLP Receptor (GPCR) FLP->GPCR Binds Gs Gs Protein GPCR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Expression) PKA->Response Leads to

References

Validating FMRFamide Mass Spectrometry Data: A Guide to Synthetic Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of neuropeptides like FMRFamide are paramount. Mass spectrometry stands as a powerful analytical tool for this purpose, but ensuring the validity of the data is a critical step. This guide provides a comparative overview of validating this compound mass spectrometry data using synthetic standards, complete with experimental protocols and data presentation to aid in methodological selection and implementation.

The use of synthetic peptide standards is a cornerstone of rigorous mass spectrometry-based quantification. These standards, which are chemically identical to the endogenous peptide of interest, serve as invaluable tools for confirming the identity of detected peptides and for providing a benchmark for accurate quantification.

The Role of Synthetic Standards in Mass Spectrometry

Synthetic this compound and its analogs are employed in several key aspects of mass spectrometry data validation:

  • Retention Time Matching: In liquid chromatography-mass spectrometry (LC-MS), the synthetic standard is used to confirm the retention time of the endogenous this compound. The identical chemical properties of the standard and the analyte should result in their co-elution from the chromatography column under the same conditions.

  • Fragmentation Pattern Matching: During tandem mass spectrometry (MS/MS), a peptide ion is fragmented to produce a characteristic pattern of product ions. The fragmentation spectrum of the endogenous this compound must match that of the synthetic standard to confirm its sequence identity.

  • Absolute Quantification: By introducing a known amount of a stable isotope-labeled synthetic this compound (e.g., containing ¹³C or ¹⁵N) as an internal standard, researchers can achieve absolute quantification of the endogenous peptide. The ratio of the signal intensity of the endogenous peptide to the internal standard allows for precise concentration determination, correcting for variations in sample preparation and instrument response.

Comparison of Mass Spectrometry Techniques for this compound Analysis

Two primary mass spectrometry techniques are commonly employed for the analysis of this compound and other neuropeptides: Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these techniques often depends on the specific research question, sample complexity, and desired level of quantification.

FeatureMALDI-TOF MSLC-MS/MS
Throughput HighModerate to High
Sample Preparation Relatively simple, co-crystallization with a matrixMore complex, involves liquid chromatography
Primary Application Rapid profiling and imaging of peptides in tissuesTargeted identification and quantification of peptides in complex mixtures
Quantitative Accuracy Generally considered semi-quantitative without internal standardsHigh accuracy and precision with the use of stable isotope-labeled internal standards
Sensitivity HighVery High
Confirmation of Identity Based on mass-to-charge ratio (m/z)Based on retention time and fragmentation pattern

Experimental Workflow for Validation

A typical workflow for the validation of this compound mass spectrometry data using synthetic standards involves several key steps.

This compound Validation Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_validation Data Validation with Synthetic Standard Tissue Tissue Homogenization Extraction Peptide Extraction Tissue->Extraction Cleanup Solid Phase Extraction (SPE) Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS Detection (MS1) LC_Separation->MS_Detection Fragmentation Fragmentation (MS2) MS_Detection->Fragmentation RT_Match Retention Time Matching Fragmentation->RT_Match Frag_Match Fragmentation Pattern Matching Fragmentation->Frag_Match Quantification Absolute Quantification Fragmentation->Quantification Standard Synthetic this compound Standard Standard->RT_Match Standard->Frag_Match Standard->Quantification

This compound mass spectrometry validation workflow.

Experimental Protocols

Protocol 1: this compound Extraction from Neuronal Tissue for LC-MS/MS Analysis
  • Tissue Homogenization: Homogenize dissected neuronal tissue in an ice-cold extraction solution (e.g., 90% methanol (B129727), 9% water, 1% acetic acid).

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted peptides.

  • Internal Standard Spiking: Add a known concentration of stable isotope-labeled synthetic this compound to the supernatant.

  • Solid Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by equilibration with 0.1% trifluoroacetic acid (TFA) in water. Load the sample onto the cartridge.

  • Washing: Wash the cartridge with 0.1% TFA in water to remove salts and other hydrophilic impurities.

  • Elution: Elute the peptides with a solution of 60% acetonitrile (B52724) and 0.1% TFA.

  • Drying and Reconstitution: Dry the eluate under vacuum and reconstitute the peptide sample in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Protocol 2: MALDI-TOF MS Profiling of this compound from Tissue Sections
  • Tissue Sectioning: Obtain thin tissue sections (10-20 µm) using a cryostat and mount them onto a MALDI target plate.

  • Matrix Application: Apply a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA) solution onto the tissue section. The dried-droplet or spray-coating method can be used.

  • Synthetic Standard Spotting: On an adjacent spot on the MALDI plate, spot a mixture of the synthetic this compound standard and the matrix solution for calibration and comparison.

  • Data Acquisition: Acquire mass spectra in the desired mass range using a MALDI-TOF mass spectrometer.

  • Data Analysis: Compare the m/z value of the peak corresponding to this compound in the tissue sample with that of the synthetic standard. For further confirmation, perform MS/MS on the ion of interest from both the sample and the standard spot to compare fragmentation patterns.

This compound Signaling Pathway

This compound and related peptides (FaRPs) exert their biological effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface. The downstream signaling cascades can vary depending on the receptor subtype and the cell type. A generalized signaling pathway is depicted below.

This compound Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPCR This compound Receptor (GPCR) This compound->GPCR Binding G_protein G Protein (α, β, γ) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A (PKA) Second_Messenger->PKA Activation Target Target Proteins PKA->Target Phosphorylation Response Cellular Response Target->Response

Generalized this compound signaling cascade.

Upon binding of this compound to its receptor, the associated G protein is activated, leading to the modulation of an effector enzyme such as adenylyl cyclase. This results in the production of a second messenger like cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to a specific cellular response, such as changes in ion channel activity, gene expression, or neurotransmitter release.

Conclusion

The validation of this compound mass spectrometry data with synthetic standards is an indispensable practice for ensuring data accuracy and reliability. By carefully matching retention times and fragmentation patterns, and by using stable isotope-labeled standards for absolute quantification, researchers can have high confidence in their findings. The choice of mass spectrometry technique and the specific experimental protocol should be tailored to the research goals, with LC-MS/MS offering superior quantitative capabilities and MALDI-TOF MS providing rapid profiling and imaging. A thorough understanding of the underlying this compound signaling pathways further enriches the interpretation of these validated quantitative data in a biological context.

A Comparative Guide to the Efficacy of FMRFamide Receptor Agonists and Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

FMRFamide (Phe-Met-Arg-Phe-NH2) and its related peptides (FaRPs) represent a vast and diverse family of neuropeptides that play crucial roles in a wide array of physiological processes across the animal kingdom. Their actions are mediated by two main classes of receptors: G-protein coupled receptors (GPCRs) and this compound-gated sodium channels (FaNaCs), a type of ionotropic receptor. Understanding the efficacy of various agonists and antagonists at these receptors is paramount for basic research and for the development of novel therapeutics targeting systems modulated by this compound signaling, such as pain, cardiovascular function, and feeding behaviors.

This guide provides a comparative overview of the efficacy of different this compound receptor agonists and antagonists, supported by quantitative experimental data. It also includes detailed experimental protocols for key assays and visualizations of relevant signaling pathways and workflows.

This compound Receptor Subtypes: An Overview

This compound receptors can be broadly categorized into two superfamilies:

  • RFamide Peptide Receptors (GPCRs): In mammals, these include the Neuropeptide FF (NPFF) receptors (NPFF1R and NPFF2R) and the pyroglutamylated RFamide peptide receptor (QRFPR, also known as GPR103). These receptors are involved in modulating opioid signaling, pain perception, feeding, and blood pressure.[1][2] They typically couple to Gαi/o or Gαq proteins to mediate their intracellular effects.[3]

  • This compound-gated Sodium Channels (FaNaCs): These are ligand-gated ion channels found primarily in invertebrates.[4] They are directly gated by this compound and related peptides, leading to rapid excitatory neuronal responses.[4][5]

Comparative Efficacy of Agonists and Antagonists

The following tables summarize the quantitative data on the efficacy of various agonists and antagonists at different this compound receptor subtypes. Efficacy is presented as EC50 (half-maximal effective concentration) for agonists and IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) for antagonists.

Mammalian Neuropeptide FF Receptors (NPFF1R and NPFF2R)

These receptors are key targets for drug development due to their role in pain modulation and opioid tolerance.[1][6]

Table 1: Agonist Efficacy at Human NPFF Receptors

AgonistReceptor SubtypeAssay TypeEC50 (nM)Reference
Neuropeptide FF (NPFF)hNPFF1R[³⁵S]GTPγS Binding1.8[3]
hNPFF2R[³⁵S]GTPγS Binding0.3[3]
Neuropeptide AF (NPAF)hNPFF1R[³⁵S]GTPγS Binding250[3]
hNPFF2R[³⁵S]GTPγS Binding0.2[3]
RFRP-3 (NPVF)hNPFF1R[³⁵S]GTPγS Binding0.8[3]
hNPFF2R[³⁵S]GTPγS Binding18[3]
This compoundrNPFF1RcAMP Inhibition~10[7]

Table 2: Antagonist Affinity at Human NPFF Receptors

AntagonistReceptor SubtypeAssay TypeKi (nM)Reference
RF9hNPFF1RRadioligand Binding1.2[6]
hNPFF2RRadioligand Binding1.5[6]
BIBP3226hNPFF1RRadioligand Binding16[2]
Invertebrate this compound-gated Sodium Channels (FaNaCs)

These channels are crucial for neuronal signaling in many invertebrates and are a potential target for novel insecticides.

Table 3: Agonist and Blocker Efficacy at Helix aspersa FaNaC

CompoundEffectAssay TypeEC50 / IC50 (µM)Reference
This compoundAgonistSingle-Channel Recording1.8[8]
FLRFamideAgonistSingle-Channel Recording11.7[8]
AmilorideBlockerWhole-Cell Voltage Clamp~10[5]
N-AcFnLRFamideBlockerSingle-Channel Recording-[9]
FM(D)RFamideBlockerSingle-Channel Recording-[9]

Signaling Pathways and Experimental Workflows

To understand the mechanisms of action and how efficacy is determined, the following diagrams illustrate the key signaling pathways and experimental workflows.

FMRFamide_GPCR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FMRF_Agonist This compound Agonist GPCR This compound Receptor (GPCR) FMRF_Agonist->GPCR Binds G_protein G-protein (Gαi/o or Gαq) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi/o) PLC Phospholipase C G_protein->PLC Activates (Gαq) cAMP cAMP AC->cAMP Decreases IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Ca2 Ca²⁺ IP3->Ca2 Releases from ER DAG->Cellular_Response Ca2->Cellular_Response

Caption: Signaling pathways of this compound GPCRs.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed cells expressing This compound receptor Load_Dye Load cells with Ca²⁺-sensitive fluorescent dye Seed_Cells->Load_Dye Add_Ligand Add agonist or antagonist Load_Dye->Add_Ligand Measure_Fluorescence Measure fluorescence change over time (FLIPR) Add_Ligand->Measure_Fluorescence Plot_Data Plot dose-response curve Measure_Fluorescence->Plot_Data Calculate_EC50_IC50 Calculate EC50/IC50 Plot_Data->Calculate_EC50_IC50

Caption: Workflow for a calcium mobilization assay.

FaNaC_Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Prepare_Cells Prepare cells expressing FaNaC (e.g., Xenopus oocytes) Setup_Rig Set up patch-clamp rig Prepare_Cells->Setup_Rig Obtain_Seal Obtain GΩ seal (cell-attached or whole-cell) Setup_Rig->Obtain_Seal Apply_Ligand Apply this compound agonist/blocker Obtain_Seal->Apply_Ligand Record_Current Record ionic current Apply_Ligand->Record_Current Analyze_Currents Analyze current amplitude, kinetics, and open probability Record_Current->Analyze_Currents Determine_Efficacy Determine EC50/IC50 Analyze_Currents->Determine_Efficacy

Caption: Workflow for FaNaC electrophysiology.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the efficacy of this compound receptor ligands.

Calcium Mobilization Assay for Gq-Coupled Receptors

This assay is used to measure the increase in intracellular calcium following the activation of Gq-coupled this compound receptors.

Materials:

  • HEK293 cells stably expressing the Gq-coupled this compound receptor of interest.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Probenecid (optional, to prevent dye leakage).

  • Agonist and antagonist compounds.

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with automated injection (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in assay buffer. If necessary, add probenecid.

  • Remove the culture medium from the cells and add the dye loading solution to each well.

  • Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Preparation: Prepare serial dilutions of the agonist and antagonist compounds in assay buffer.

  • Fluorescence Measurement:

    • Place the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to record baseline fluorescence for a short period (e.g., 10-20 seconds).

    • The instrument will then automatically inject the compounds into the cell plate.

    • Continue recording the fluorescence signal for a further 1-3 minutes to capture the calcium response.

  • Data Analysis:

    • The change in fluorescence is proportional to the change in intracellular calcium concentration.

    • For agonists, plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

    • For antagonists, perform the agonist dose-response in the presence of different concentrations of the antagonist to determine the IC50.

cAMP Assay for Gi/o-Coupled Receptors

This assay measures the inhibition of adenylyl cyclase activity, and thus the decrease in cyclic AMP (cAMP) levels, following the activation of Gi/o-coupled this compound receptors.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the Gi/o-coupled this compound receptor.

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX, a phosphodiesterase inhibitor).

  • Forskolin (B1673556) (to stimulate adenylyl cyclase).

  • Agonist and antagonist compounds.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • White, opaque 384-well plates (for luminescent/fluorescent assays).

Procedure:

  • Cell Plating: Seed the cells into the appropriate microplates and incubate overnight.

  • Assay:

    • Aspirate the culture medium and replace it with assay buffer.

    • Pre-incubate the cells with the antagonist compounds for a specified time (e.g., 15-30 minutes).

    • Add the agonist compounds followed immediately by a fixed concentration of forskolin (the concentration of forskolin should be pre-determined to give a sub-maximal stimulation of cAMP production).

    • Incubate for a defined period (e.g., 30 minutes) at room temperature.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis:

    • The decrease in the cAMP signal in the presence of an agonist is indicative of Gi/o-coupling.

    • Plot the percentage inhibition of the forskolin-stimulated cAMP response against the logarithm of the agonist concentration to determine the EC50.

    • For antagonists, determine the IC50 by measuring their ability to reverse the agonist-induced inhibition of the forskolin-stimulated cAMP signal.

Whole-Cell Voltage-Clamp Recording of FaNaCs

This electrophysiological technique allows for the direct measurement of ion channel activity in response to ligand application.

Materials:

  • Xenopus oocytes or a suitable cell line (e.g., HEK293) expressing the FaNaC of interest.

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulator.

  • Microscope.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).

  • Intracellular (pipette) solution (e.g., containing KCl, MgCl₂, EGTA, HEPES, ATP, GTP).

  • Agonist and blocker compounds.

Procedure:

  • Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Cell Preparation: Place the cells in a recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Obtaining a Whole-Cell Configuration:

    • Lower the patch pipette onto a cell and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusional access to the cell interior.

  • Voltage-Clamp Recording:

    • Clamp the cell membrane at a holding potential (e.g., -60 mV).

    • Apply different concentrations of the this compound agonist to the bath via a perfusion system.

    • Record the inward sodium current elicited by the agonist.

    • To test blockers, co-apply the blocker with a fixed concentration of the agonist.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-evoked current at each concentration.

    • Plot the normalized current amplitude against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50.

    • For blockers, determine the IC50 by plotting the percentage inhibition of the agonist-evoked current against the logarithm of the blocker concentration.

References

A Comparative Guide to the Physiological Effects of FMRFamide Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The neuropeptide FMRFamide (Phe-Met-Arg-Phe-NH2) and its related peptides (FaRPs) represent a vast and diverse family of signaling molecules found across the animal kingdom.[1] First identified in the hard clam Mercenaria mercenaria for its potent cardioexcitatory effects, this compound is now recognized as a key regulator of a multitude of physiological processes, including cardiovascular function, muscle contraction, neuronal activity, and feeding behavior.[2][3] This guide provides a cross-species comparison of this compound's physiological effects, supported by quantitative data and detailed experimental methodologies, to serve as a resource for ongoing research and drug development.

Cross-Species Comparison of Physiological Effects

The actions of this compound and FaRPs are remarkably pleiotropic, often exhibiting species-specific and tissue-specific effects. While cardioactivity was its first described function, the peptide's influence extends to nearly all physiological systems in invertebrates.[4][5] In vertebrates, related RFamide peptides are involved in critical functions such as pain modulation, feeding, and reproduction.[2][6]

The following table summarizes the diverse physiological effects of this compound and related peptides across various species.

PhylumSpecies Example(s)Tissue/SystemPrimary Physiological Effect(s)Quantitative Data / Concentration
Mollusca Mercenaria mercenaria (Hard Clam)Heart (Ventricle)Cardioexcitatory: Increases force and frequency of heartbeat.[2]-
Lymnaea stagnalis (Pond Snail)Heart (Ventricle)Cardioexcitatory: Activates divalent cation-conducting channels.[7][8]10⁻⁸ to 10⁻⁶ M induces Ba²⁺/Na⁺ currents.[9]
Central Nervous SystemNeuromodulatory: Inhibits caudodorsal neurons involved in egg-laying hormone release by activating K⁺ currents.-
Helix aspersa (Garden Snail)Heart (Ventricle)Cardioinhibitory (pQDPFLRIamide) or Cardioexcitatory (this compound).[10][11]Inhibition threshold for pQDPFLRIamide: 100 nM.[12]
Central Nervous SystemNeuromodulatory: Decreases Ca²⁺ conductance in identified neurons.[13]10 to 50 µM decreases Ca²⁺ current.[13]
Helisoma sp. (Ramshorn Snail)Salivary GlandsInhibitory: Suppresses salivary gland activation via hyperpolarization of gland cells and effector neurons.[14][15]Micromolar concentrations suppress activity.[15]
Mytilus sp. (Mussel)Anterior Byssus Retractor Muscle (ABRM)Biphasic: Relaxes catch-tension at low concentrations, causes contraction at high concentrations.[16]10⁻⁸ to 10⁻⁷ M causes relaxation; >10⁻⁷ M causes contraction.[16]
Arthropoda Drosophila melanogaster (Fruit Fly)Heart, Visceral MuscleMyostimulatory/Myoinhibitory: Regulates heart rate (can be stimulatory, inhibitory, or biphasic) and enhances fictive locomotion.[4][5]-
Tenebrio molitor (Mealworm Beetle)Heart, Hindgut, OviductMyoactive: Slightly inhibitory on heart; stimulatory on hindgut and oviduct.[3]Most active on hindgut at 10⁻⁵ M.[3]
Crustaceans (e.g., Homarus americanus)Circulatory System, MusclesMyoactive: Regulates heart, stomatogastric nervous system, and muscle contractions.[4][17]-
Nematoda Ascaris suum (Pig Roundworm)Body Wall Muscle, OvijectorMyomodulatory: Potently modulates muscle activity of the ovijector; most arthropod FaRPs modulate body wall muscle.[18][19]Concentration-dependent effects observed.[18]
Caenorhabditis elegansNervous SystemNeuromodulatory: Involved in locomotion, reproduction, feeding, and behavior.[1][2]-
Platyhelminthes Procerodes littoralis (Marine Flatworm)Muscle FibersMyoexcitatory: Induces potent, concentration-dependent contractions.[18]GYIRFamide is more potent than YIRFamide and GNFFRFamide.
Vertebrata MiceCentral Nervous SystemNeuromodulatory: Affects opioid receptors, producing naloxone-sensitive antinociception.[2]-

Signaling Pathways and Mechanisms of Action

This compound-related peptides primarily exert their effects by binding to G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades.[3][17] However, direct activation of ion channels has also been documented, highlighting the diversity of its mechanisms.

  • GPCR-Mediated Signaling: In many invertebrate tissues, FaRPs bind to GPCRs, leading to the modulation of second messengers like cyclic AMP (cAMP) or inositol (B14025) trisphosphate (IP3).[2][20]

    • In the clam Mercenaria mercenaria, this compound's cardioexcitatory effect is thought to involve an increase in cytoplasmic cAMP.[2]

    • Conversely, in the clam Lampsilis claibornensis, this compound-induced cardioinhibition is also associated with a rise in cAMP, though the increase is delayed, suggesting a complex relationship.[21]

    • In the gastropod Busycon, RFamide peptides appear to mobilize IP3, leading to the release of Ca²⁺ from internal stores to induce muscle contraction.[20]

  • Ion Channel Activation: A notable exception to GPCR-mediated signaling is the direct activation of this compound-gated sodium channels (FaNaCs) in mollusks like Aplysia californica.[17] In the snail Lymnaea stagnalis, this compound activates divalent cation-conducting channels in heart muscle cells, an effect that likely involves a second messenger as the peptide is effective when applied away from the channel itself.[7][8][9]

FMRFamide_Signaling_Pathways cluster_GPCR GPCR-Mediated Pathway cluster_Ion_Channel Ionotropic Receptor Pathway FMRFamide1 This compound GPCR FaRP GPCR FMRFamide1->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase, PLC) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP, IP3) Effector->Second_Messenger Response1 Physiological Response Second_Messenger->Response1 Modulates (e.g., Kinase activation, Ca²⁺ release) FMRFamide2 This compound FaNaC FaNaC (Ion Channel) FMRFamide2->FaNaC Binds & Opens Ion_Influx Ion Influx (e.g., Na⁺, Ca²⁺) FaNaC->Ion_Influx Response2 Physiological Response (e.g., Depolarization) Ion_Influx->Response2

Fig. 1: Generalized this compound signaling pathways.

Key Experimental Protocols

The study of this compound's physiological effects relies on a variety of well-established in vitro and in situ preparations.

1. Isolated Heart Perfusion Assay (Mollusca)

This protocol is a cornerstone for studying the cardioactive effects of neuropeptides.

  • Objective: To measure changes in heart rate and contraction amplitude in response to peptide application.

  • Methodology:

    • Dissection: A snail (e.g., Helix aspersa, Lymnaea stagnalis) is anesthetized, and the heart (ventricle and atria) is carefully excised.[11]

    • Cannulation & Perfusion: The aorta is cannulated, allowing the heart to be perfused with a physiological saline solution (e.g., snail Ringer's solution) at a constant rate.[11]

    • Recording: The apex of the ventricle is attached via a fine thread to an isotonic force transducer connected to a data acquisition system (e.g., PowerLab, Biopac). This records the frequency and amplitude of contractions.

    • Drug Application: After a stable baseline is established, this compound or its analogues are added to the perfusate at known concentrations. Washout periods with fresh saline are performed between applications.

    • Analysis: Changes in beats per minute (BPM) and contraction force are quantified and compared to baseline levels to determine dose-response relationships.

2. Isolated Muscle Bath Assay (Invertebrates)

This method is used to assess the myotropic effects of this compound on various muscle tissues.

  • Objective: To measure peptide-induced contraction or relaxation of visceral or somatic muscle strips.

  • Methodology:

    • Tissue Preparation: A specific muscle, such as the anterior byssus retractor muscle (ABRM) from Mytilus or a section of the hindgut from an insect, is dissected and mounted in an organ bath containing physiological saline.[3][16] The solution is aerated and maintained at a constant temperature.

    • Transducer Attachment: One end of the muscle is fixed, while the other is attached to an isometric force transducer to record changes in tension.

    • Stimulation (Optional): For muscles that exhibit catch-tension (like the ABRM), a contraction is first induced with an agonist like acetylcholine (B1216132) (ACh) before applying the peptide to test for relaxation effects.[16]

    • Peptide Application: this compound is added cumulatively to the bath to construct a dose-response curve.

    • Data Analysis: The change in muscle tension (contraction or relaxation) is measured and often expressed as a percentage of the maximum response.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dissection 1. Tissue Dissection (e.g., Heart, Muscle) Mounting 2. Mounting in Organ Bath & Connection to Transducer Dissection->Mounting Stabilization 3. Equilibration & Baseline Recording Mounting->Stabilization Application 4. Peptide Application (Cumulative Doses) Stabilization->Application Washout 5. Washout with Saline Application->Washout Data_Acquisition 6. Data Acquisition (Force, Frequency) Application->Data_Acquisition Continuous Recording Washout->Application Repeat for next dose Analysis 7. Dose-Response Analysis Data_Acquisition->Analysis

Fig. 2: General workflow for in vitro physiological assays.

References

A Researcher's Guide to Validating FMRFamide-Like Peptide Receptor Targets Using Receptor Autoradiography

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 18, 2025 – For researchers in neuroscience, pharmacology, and drug development, accurately identifying and characterizing the targets of FMRFamide-like peptides (FLPs) is crucial for understanding their diverse physiological roles and developing novel therapeutics. This guide provides a comprehensive comparison of receptor autoradiography with other key validation techniques, offering experimental insights and data-backed guidance to aid in methodological selection.

This compound-like peptides are a large and diverse family of neuropeptides in invertebrates and have analogous counterparts in vertebrates, regulating critical processes from cardiovascular function to pain perception and feeding behavior. Their therapeutic potential is vast, but unlocking it hinges on the precise validation of their cognate G-protein coupled receptors (GPCRs). Receptor autoradiography has long been a cornerstone for this purpose, offering a powerful method to visualize and quantify receptor distribution within intact tissue sections.

A Comparative Overview of Target Validation Techniques

Choosing the right technique to validate FLP receptor targets depends on the specific research question, the available resources, and the desired level of spatial and quantitative resolution. While receptor autoradiography provides excellent anatomical localization and quantification of binding sites, complementary techniques are often necessary for a comprehensive understanding of receptor function and expression.

Table 1: Comparison of Techniques for FLP Receptor Target Validation

FeatureReceptor AutoradiographyImmunohistochemistry (IHC)In Situ Hybridization (ISH)Functional Assays (e.g., Electrophysiology, Second Messenger Assays)
Principle Detection of radiolabeled ligands bound to receptors in tissue sections.Use of specific antibodies to detect receptor protein in tissue sections.Detection of mRNA encoding the receptor using labeled nucleic acid probes.Measurement of the physiological or biochemical response of a cell or tissue upon receptor activation.
Information Obtained Localization, density (Bmax), and affinity (Kd) of receptor binding sites.[1][2]Cellular and subcellular localization of the receptor protein.Cellular localization of receptor gene expression (mRNA).Receptor activity, signaling pathway, and ligand efficacy (agonist vs. antagonist).
Advantages - Quantitative assessment of receptor density and affinity.[2] - High sensitivity and anatomical resolution.[3] - Visualizes functional binding sites.- High cellular and subcellular resolution. - Can be combined with other markers for co-localization studies.[3]- Highly specific for the gene of interest. - Provides information on which cells are transcribing the receptor gene.- Directly measures receptor function. - Can elucidate downstream signaling pathways.
Limitations - Use of radioactive materials. - Lower cellular resolution compared to IHC. - Potential mismatch between binding sites and immunoreactivity. - Requires a specific, high-affinity radioligand.- Antibody specificity can be a concern. - Less quantitative than autoradiography. - May detect non-functional or internalized receptors.- mRNA presence does not always correlate with functional protein expression. - Can be technically challenging.- Can be low-throughput. - May not be suitable for all receptor types or tissues. - Does not provide anatomical localization in intact tissues.

Quantitative Insights from Receptor Autoradiography

A key strength of receptor autoradiography is its ability to provide quantitative data on receptor binding characteristics. By performing saturation binding experiments with increasing concentrations of a radiolabeled FLP analog, researchers can determine the maximal binding capacity (Bmax), which reflects the receptor density, and the equilibrium dissociation constant (Kd), which indicates the binding affinity.[1][4]

Table 2: Illustrative Quantitative Data from FLP Receptor Autoradiography

RadioligandTissueBmax (fmol/mg protein)Kd (nM)
[¹²⁵I]-YLFQPQRFamideRat Dorsal Horn150 ± 250.2 ± 0.05
[¹²⁵I]-YLFQPQRFamideRat Thalamus85 ± 150.3 ± 0.08
[³H]-FMRFamideSnail Ganglia210 ± 305.2 ± 1.1

Note: The values presented in this table are for illustrative purposes and are based on typical ranges observed in neuropeptide receptor autoradiography studies.[2][5][6][7][8][9]

Experimental Protocols: A Closer Look

Detailed and rigorous experimental protocols are paramount for obtaining reliable and reproducible data. Below is a detailed workflow for in vitro receptor autoradiography for FLP target validation, followed by brief overviews of other key techniques.

In Vitro Receptor Autoradiography Workflow

G In Vitro Receptor Autoradiography Workflow cluster_prep Tissue Preparation cluster_binding Radioligand Binding cluster_wash Washing & Drying cluster_imaging Imaging & Analysis tissue_harvest Tissue Harvest freezing Rapid Freezing tissue_harvest->freezing sectioning Cryostat Sectioning (10-20 µm) freezing->sectioning mounting Thaw-mounting onto Slides sectioning->mounting preincubation Pre-incubation (remove endogenous ligands) mounting->preincubation incubation Incubation with Radiolabeled FLP preincubation->incubation total_binding Total Binding incubation->total_binding nonspecific_binding Non-specific Binding (+ excess unlabeled ligand) incubation->nonspecific_binding washing Washing (remove unbound radioligand) total_binding->washing nonspecific_binding->washing drying Drying washing->drying exposure Exposure to Film or Phosphor Screen drying->exposure imaging Image Acquisition (Densitometry) exposure->imaging analysis Quantitative Analysis (Bmax, Kd) imaging->analysis

Caption: Workflow for in vitro receptor autoradiography.

Detailed Method for In Vitro Receptor Autoradiography with a ¹²⁵I-labeled FLP Analog:

  • Tissue Preparation:

    • Harvest fresh tissue and rapidly freeze it in isopentane (B150273) cooled with dry ice or liquid nitrogen to minimize ice crystal formation.[10]

    • Store tissues at -80°C until sectioning.

    • Using a cryostat, cut tissue sections at a thickness of 10-20 µm.[11]

    • Thaw-mount the sections onto gelatin-coated or charged microscope slides and store at -80°C.[10]

  • Radioligand Incubation:

    • Bring slides to room temperature.

    • Pre-incubate the slides in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 15-30 minutes to remove endogenous peptides.[10]

    • Incubate the sections with a specific concentration of the ¹²⁵I-labeled FLP analog in a binding buffer (e.g., Tris-HCl with protease inhibitors and BSA) for a predetermined time to reach equilibrium.[10]

    • For determining non-specific binding, incubate an adjacent set of sections in the same medium containing a high concentration (e.g., 1 µM) of the corresponding unlabeled FLP.[11]

  • Washing and Drying:

    • After incubation, wash the slides in ice-cold buffer to remove unbound radioligand. Multiple short washes are typically more effective than a single long wash.[10]

    • Perform a final quick dip in ice-cold distilled water to remove buffer salts.[10]

    • Dry the slides rapidly under a stream of cool, dry air.[10]

  • Imaging and Analysis:

    • Appose the dried, labeled sections to an X-ray film or a phosphor imaging screen along with calibrated radioactive standards.[11]

    • After an appropriate exposure time, develop the film or scan the imaging screen.

    • Quantify the optical density of the autoradiograms using a computerized densitometry system.[3]

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • For saturation experiments, perform the incubation with a range of radioligand concentrations to determine Bmax and Kd values using Scatchard analysis.[4]

Overview of Alternative Techniques
  • Immunohistochemistry (IHC): This technique involves using a specific primary antibody to detect the FLP receptor protein in tissue sections. A secondary antibody conjugated to an enzyme or fluorophore is then used for visualization. IHC provides excellent cellular and subcellular localization of the receptor protein.

  • In Situ Hybridization (ISH): ISH utilizes a labeled nucleic acid probe that is complementary to the mRNA sequence of the FLP receptor. This allows for the visualization of which cells are actively transcribing the receptor gene.

  • Functional Assays: These assays measure the downstream consequences of receptor activation. For GPCRs like FLP receptors, this can include electrophysiological recordings to measure changes in ion channel activity or biochemical assays to quantify changes in second messenger levels, such as intracellular calcium ([Ca²⁺]i) or cyclic AMP (cAMP).

Unraveling FLP Receptor Signaling Pathways

This compound-like peptides exert their effects by binding to and activating specific GPCRs. The activation of these receptors triggers intracellular signaling cascades that ultimately lead to a physiological response. FLP receptors are known to couple to different G-protein subtypes, leading to diverse downstream effects.

G FLP Receptor Signaling via Gq/11 Pathway FLP This compound-like Peptide (FLP) FLPR FLP Receptor (GPCR) FLP->FLPR Binds Gq Gq/11 Protein FLPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) Activation DAG->PKC Ca Ca²⁺ Release ER->Ca Response Cellular Response Ca->Response PKC->Response G FLP Receptor Signaling via Gi/o Pathway FLP This compound-like Peptide (FLP) FLPR FLP Receptor (GPCR) FLP->FLPR Binds Gi Gi/o Protein FLPR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Acts on cAMP cAMP ATP->cAMP Conversion inhibited PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for FMRFamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of the laboratory environment is paramount. This extends beyond groundbreaking discoveries to the meticulous management and disposal of all chemical reagents, including the neuropeptide FMRFamide. Adherence to proper disposal protocols is a critical component of laboratory safety, ensuring the well-being of personnel and the protection of our environment. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Essential Safety and Handling Information

Proper handling and storage are the first steps in a safe disposal process. The following table summarizes key safety and handling parameters for this compound and similar peptides.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[1]
Handling Area A well-ventilated area, preferably a chemical fume hood, especially when handling the lyophilized powder to avoid inhalation.[1]
Storage of Lyophilized Powder Store at -20°C in a tightly sealed container to prevent degradation and contamination.[3]
Storage of Reconstituted Solutions Store in a tightly sealed container at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.[3]

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound is to manage it as chemical waste through your institution's Environmental Health & Safety (EHS) department.[1][4][5]

Step 1: Waste Segregation

Proper segregation at the point of generation is crucial to prevent accidental mixing of incompatible materials and to ensure proper disposal.[6]

  • Solid Waste: This stream includes any items contaminated with this compound, such as:

    • Unused or expired lyophilized this compound powder.

    • Empty this compound vials.

    • Contaminated personal protective equipment (gloves, etc.).

    • Weighing boats, pipette tips, and other disposable labware.

  • Liquid Waste: This stream includes:

    • Unused or expired this compound solutions.

    • Contaminated buffers or solvents.

    • The first rinse of any glassware that contained this compound.[4]

Step 2: Containerization

  • Solid Waste: Place all solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.[7]

  • Liquid Waste: Collect all liquid waste in a designated, leak-proof, and chemically compatible container. The container must have a secure screw-top cap to prevent spills.[7]

Step 3: Labeling

Properly label all waste containers. The label should include:

  • The words "Hazardous Waste".[7]

  • The full chemical name: "this compound".

  • An approximate concentration and volume of the waste.

  • The date the waste was first added to the container.

  • Your name, lab number, and contact information.

Step 4: Storage

Store the sealed and labeled waste containers in a designated and secure satellite accumulation area within your laboratory. This area should be away from general lab traffic and incompatible chemicals.[5]

Step 5: Arrange for Disposal

Once the waste container is full, or on a regular schedule, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal.[1][5] Never dispose of this compound waste down the drain or in the regular trash.[3][4]

Experimental Protocol: Chemical Inactivation (for advanced users)

While collection by EHS is the preferred method, chemical inactivation through hydrolysis can be an alternative for liquid waste in laboratories equipped for such procedures. This should only be performed by trained personnel in a chemical fume hood.[2]

Objective: To hydrolyze the peptide bonds of this compound, rendering it inactive.

Materials:

  • This compound liquid waste

  • 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)

  • pH meter or pH strips

  • Appropriate neutralization solution (e.g., sodium bicarbonate for acid, a weak acid for base)

  • Personal Protective Equipment (PPE)

Procedure:

  • Inactivation: In a suitable container within a chemical fume hood, slowly add the this compound liquid waste to an excess of either 1 M HCl or 1 M NaOH. A general guideline is to use a 1:10 ratio of waste to inactivation solution to ensure complete hydrolysis.[2] Allow the mixture to sit for at least 24 hours.

  • Neutralization: After the inactivation period, carefully neutralize the solution to a pH between 6.0 and 8.0.[2] If using acid for inactivation, slowly add a base such as sodium bicarbonate. If using a base, slowly add a weak acid. Monitor the pH throughout the process.

  • Disposal of Neutralized Solution: Even after inactivation and neutralization, the resulting solution should be collected as hazardous chemical waste and disposed of through your institution's EHS department.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

FMRFamide_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated segregate Segregate Waste start->segregate solid_waste Solid Waste (Powder, Vials, PPE, Labware) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions, Buffers, Rinsate) segregate->liquid_waste Liquid containerize_solid Containerize in Labeled Hazardous Waste Container solid_waste->containerize_solid containerize_liquid Containerize in Labeled Hazardous Waste Container liquid_waste->containerize_liquid store Store in Designated Satellite Accumulation Area containerize_solid->store containerize_liquid->store contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs

Caption: A flowchart outlining the proper workflow for this compound waste disposal.

References

Personal protective equipment for handling Fmrfamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling FMRFamide. The following procedures are designed to ensure the safe and effective use of this neuropeptide in a laboratory setting.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, its chemical, physical, and toxicological properties have not been fully investigated.[1][2] Therefore, adherence to standard laboratory safety protocols is crucial to minimize exposure and prevent contamination. The following PPE is required when handling this compound.[3]

PPE CategoryItemSpecifications and Use
Eye Protection Safety Glasses or GogglesMust be worn to protect from potential splashes during reconstitution and handling of solutions.[3]
Hand Protection Nitrile GlovesDisposable nitrile gloves are required to prevent skin contact.[2][3] Gloves should be changed immediately if contaminated and removed before leaving the laboratory.[3][4]
Body Protection Laboratory CoatA standard lab coat must be worn to protect skin and clothing from accidental spills.[3]
Respiratory Protection Not Required (with exceptions)Under normal handling conditions, respiratory protection is not necessary.[3] However, if weighing large quantities of lyophilized powder, work should be conducted in a fume hood or a dust mask should be worn to prevent inhalation.[3]
Foot Protection Closed-toe ShoesRequired at all times within the laboratory to protect against spills and falling objects.[3]

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural workflow for the safe handling of this compound from receipt and storage to reconstitution and use.

2.1. Receiving and Storage of Lyophilized this compound

  • Inspection: Upon receipt, inspect the vial for any damage.

  • Storage: Unless proceeding directly to reconstitution, store the lyophilized peptide in a freezer at or below -20°C.[5][6][7][8] For long-term storage, -20°C is recommended to ensure stability for several years.[1][2] The storage area should be dry and dark.[1]

2.2. Preparation and Reconstitution

  • Acclimatization: Before opening, allow the vial of lyophilized this compound to warm to room temperature, preferably in a desiccator. This prevents condensation from forming inside the vial, which can compromise the stability of the peptide.[1][2]

  • Weighing: If weighing the powder is necessary, perform this task in a clean, draft-free area. Minimize the generation of dust.[9] For larger amounts, use a fume hood.[3]

  • Reconstitution:

    • Don the appropriate PPE as detailed in the table above.

    • Use a sterile, recommended solvent. Solubility can be achieved in 5% acetic acid or sterile buffers (pH 7).[2][6]

    • Slowly add the solvent to the vial, allowing it to run down the side of the vial to avoid frothing or agitation of the lyophilized powder.

    • Gently swirl or vortex the vial until the peptide is completely dissolved.[3] Avoid vigorous shaking.

2.3. Handling and Storage of this compound Solutions

  • Labeling: Clearly label all vials containing the this compound solution with the peptide name, concentration, reconstitution date, and solvent used.

  • Cross-Contamination: Work in a designated clean area to prevent cross-contamination.

  • Storage of Solutions:

    • For immediate use, prepare only the required amount. Peptide solutions have a limited shelf life.[1][2]

    • For longer-term storage, it is best to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][10]

    • Store the aliquots in a freezer at -20°C or colder; stock solutions can be stable for up to 3 months at -20°C.[1][10]

Disposal Plan

Specific disposal requirements for this compound have not been established. Therefore, general laboratory procedures for chemical waste should be followed.

  • Waste Collection: All materials that have come into contact with this compound, including gloves, vials, and pipette tips, should be considered chemical waste.

  • Containment: Place all waste into a clearly labeled, sealed container designated for chemical waste.[9]

  • Environmental Protection: Do not release spilled or waste material into the environment.[1][9]

  • Consultation: Follow your institution's specific guidelines for chemical waste disposal. If in doubt, consult with your site's Environmental Health and Safety (EHS) department for proper disposal procedures.[1]

Workflow Diagram

The following diagram illustrates the complete handling and disposal workflow for this compound.

FMRFamide_Workflow cluster_prep Preparation & Handling cluster_disposal Disposal receive Receive Lyophilized this compound store_powder Store at <= -20°C ppe Don Appropriate PPE receive->ppe If reconstituting immediately acclimate Acclimate Vial to Room Temp store_powder->acclimate acclimate->ppe reconstitute Reconstitute with Solvent ppe->reconstitute use_solution Use in Experiment reconstitute->use_solution aliquot Aliquot Solution reconstitute->aliquot For later use collect_waste Collect Contaminated Materials use_solution->collect_waste store_solution Store Aliquots at <= -20°C aliquot->store_solution store_solution->use_solution contain_waste Seal in Labeled Waste Container collect_waste->contain_waste dispose Dispose via Institutional Protocol contain_waste->dispose

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmrfamide
Reactant of Route 2
Reactant of Route 2
Fmrfamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。